molecular formula C15H27N5O5 B10857395 Deg-1

Deg-1

Número de catálogo: B10857395
Peso molecular: 357.41 g/mol
Clave InChI: INBZJGUSXQXYEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Deg-1 is a useful research compound. Its molecular formula is C15H27N5O5 and its molecular weight is 357.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H27N5O5

Peso molecular

357.41 g/mol

Nombre IUPAC

1-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole

InChI

InChI=1S/C15H27N5O5/c16-19-18-2-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-20-3-1-17-15-20/h1,3,15H,2,4-14H2

Clave InChI

INBZJGUSXQXYEH-UHFFFAOYSA-N

SMILES canónico

C1=CN(C=N1)CCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Function of the DEG-1 Protein in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degenerin/epithelial sodium channel (DEG/ENaC) family member, DEG-1, is a multifaceted protein in Caenorhabditis elegans, playing crucial roles in mechanosensation, temperature sensing, and proprioception. This document provides a comprehensive technical overview of this compound's function, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated signaling pathways and workflows. Understanding the molecular mechanisms of this compound function offers insights into sensory neurobiology and may provide a platform for the development of novel therapeutics targeting related channels in human disease.

Introduction to this compound

This compound is a subunit of a non-voltage-gated sodium channel belonging to the DEG/ENaC superfamily. Members of this family are characterized by two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini. In C. elegans, these channels are implicated in a variety of sensory functions. Gain-of-function mutations in this compound can lead to neuronal degeneration, highlighting the importance of its regulated channel activity for neuronal health. This compound is expressed in a specific subset of neurons, where it contributes to the sensation of mechanical and thermal stimuli.

Core Functions of this compound

Role in Cold Tolerance and Thermosensation

This compound acts as a temperature sensor in the ASG sensory neurons, which is critical for the regulation of cold tolerance in C. elegans.[1][2] The ASG neurons respond to changes in ambient temperature, and this response is mediated by this compound.[1][2] This thermosensory information from the ASG neurons is then relayed to downstream interneurons, AIN and AVJ, to modulate the organism's ability to survive cold shock.[1][2]

ParameterWild Type (N2)This compound mutantRescue (this compound mutant + ASG-specific this compound cDNA)Reference
Cold Tolerance (% survival after 96h at 2°C) ~80%~20%~70%[3]
ASG Neuron Ca2+ Response to Warming (ΔF/F0) Significant increaseReduced responseRescued response[4]
Temperature Threshold for this compound Activation in Xenopus oocytes 32.0 ± 0.8°CN/AN/A[5]
Proprioceptive Function in Pharyngeal Pumping (as DEGT-1)

A closely related or identical protein, DEGT-1, functions as a proprioceptor in the pharyngeal neurons MI, M3, I4, and M5.[6][7][8] It is localized to the neuronal soma in contact with the pharyngeal basement membrane.[6][7][8] DEGT-1 is proposed to sense the mechanical force generated by the pharynx's own movements against the basement membrane, providing feedback to regulate the rate of pharyngeal pumping.[6][7] Loss-of-function degt-1 mutants exhibit an abnormally rapid feeding phenotype.[6][7]

GenotypePumping Rate (pumps/min)Inter-pump Interval (ms)Reference
Wild Type ~300 (~5 Hz)~125[6]
degt-1 mutant ~345 (~5.75 Hz)~105[6]
degt-1 mutant + I4/M5::DEGT-1 rescue ~300 (~5 Hz)~115[6]
Contribution to Mechanosensation in Nociceptive Neurons

This compound is a major mechanotransduction channel in the polymodal nociceptor ASH neurons.[5] These neurons are responsible for detecting noxious mechanical stimuli. In vivo patch-clamp recordings have shown that this compound mediates the majority of the mechanoreceptor current in ASH neurons.[5]

Interaction with ACD-1 in Chemosensation

This compound functions in concert with another DEG/ENaC channel, ACD-1, which is expressed in glial cells, to mediate specific chemosensory behaviors. This neuronal-glial channel interaction is required for acid avoidance and chemotaxis to the amino acid lysine. This compound is expressed in the ASK chemosensory neurons, which are involved in these responses.

Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways involving this compound and a general experimental workflow for studying its function.

DEG1_Cold_Tolerance_Pathway cluster_ASG ASG Sensory Neuron cluster_Interneurons Interneurons Ambient Temperature Ambient Temperature This compound This compound Ambient Temperature->this compound activates Ca2+ influx Ca2+ influx This compound->Ca2+ influx AIN AIN Ca2+ influx->AIN AVJ AVJ Ca2+ influx->AVJ Cold Tolerance Cold Tolerance AIN->Cold Tolerance regulates AVJ->Cold Tolerance regulates

Caption: this compound signaling in ASG neurons for cold tolerance.

DEGT1_Pharyngeal_Pumping_Workflow cluster_Worm_Prep Worm Preparation cluster_Assay Pharyngeal Pumping Assay cluster_Analysis Data Analysis Synchronize Worms Synchronize Worms Culture to Young Adult Culture to Young Adult Synchronize Worms->Culture to Young Adult Transfer to NGM Plate Transfer to NGM Plate Culture to Young Adult->Transfer to NGM Plate Record Pumping Record Pumping Transfer to NGM Plate->Record Pumping via Stereomicroscope Count Pumps per Minute Count Pumps per Minute Record Pumping->Count Pumps per Minute Statistical Analysis Statistical Analysis Count Pumps per Minute->Statistical Analysis

Caption: Workflow for pharyngeal pumping rate analysis.

Detailed Experimental Protocols

Cold Tolerance Assay

This protocol is adapted from Ohta et al. (2014) and Takagaki et al. (2020).[5][9]

  • Worm Synchronization and Growth:

    • Place well-fed adult wild-type (N2) and this compound mutant worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • Allow adults to lay eggs for 8-12 hours at 15°C.

    • Remove the parent worms.

    • Incubate the progeny at 15°C for 120-130 hours until they reach the young adult stage.[5]

  • Cold Shock:

    • Place the plates containing young adult worms on ice for 20 minutes.

    • Transfer the plates to a 2°C refrigerated cabinet for a duration of up to 96 hours.[5]

  • Recovery and Scoring:

    • After the cold shock period, move the plates to 15°C overnight to allow for recovery.

    • Count the number of live and dead worms. Worms that do not respond to a gentle touch with a platinum wire are scored as dead.

    • Calculate the survival rate as (number of live worms / total number of worms) x 100.

Pharyngeal Pumping Assay

This protocol is a standard method for quantifying feeding behavior in C. elegans.

  • Worm Preparation:

    • Synchronize worms by bleaching to obtain a population of L1 larvae.

    • Culture the synchronized L1s on NGM plates with E. coli OP50 at 20°C until they reach the young adult stage.

  • Assay:

    • Transfer individual young adult worms to a fresh NGM plate seeded with a small lawn of E. coli OP50.

    • Allow the worm to acclimate for a few minutes.

    • Using a stereomicroscope, observe the rhythmic contractions of the pharyngeal terminal bulb (grinder movements).

    • Count the number of pumps in a 60-second interval.[10]

  • Data Analysis:

    • Record the pumps per minute for at least 10-15 worms per genotype.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the pumping rates between wild-type and degt-1 mutant worms.[11]

In Vivo Calcium Imaging of ASG Neurons

This protocol allows for the visualization of neuronal activity in response to stimuli.

  • Transgenic Strain:

    • Use a transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP or Yellow Cameleon) specifically in the ASG neurons (e.g., under the gpa-4 promoter).

  • Worm Immobilization:

    • Prepare an agarose (B213101) pad (2-5%) on a microscope slide.

    • Place a young adult transgenic worm on the pad in a small drop of M9 buffer containing a paralytic agent (e.g., 10 mM levamisole).

    • Cover with a coverslip.

  • Imaging:

    • Use a fluorescence microscope equipped with a camera capable of time-lapse imaging.

    • Acquire a baseline fluorescence for a set period.

    • Apply a temperature stimulus (e.g., a rapid increase in temperature) using a perfusion system or a temperature-controlled stage.

    • Record the change in fluorescence intensity over time.

  • Analysis:

    • Measure the fluorescence intensity in the ASG neuron soma over the time course of the experiment.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0).

    • Compare the calcium transients between wild-type and this compound mutant backgrounds.

DiO Staining of Chemosensory Neurons

This protocol is used to visualize the morphology of chemosensory neurons, including ASK and ASG.[12]

  • Staining Solution Preparation:

    • Prepare a 2 mg/ml stock solution of DiO in dimethylformamide (DMF).

    • Dilute the stock solution 1:200 in M9 buffer.

  • Staining:

    • Wash a mixed-stage population of worms from an NGM plate with M9 buffer.

    • Incubate the worms in the DiO staining solution for 2-3 hours at room temperature with gentle rocking.[12]

  • Destaining and Visualization:

    • Wash the worms three times with M9 buffer to remove excess dye.

    • Transfer the worms to a fresh NGM plate with a bacterial lawn and allow them to crawl for about 1 hour to further reduce background fluorescence.[12]

    • Mount the stained worms on an agarose pad with an anesthetic (e.g., sodium azide) and visualize the stained neurons using a fluorescence microscope with a FITC filter set.[12]

Conclusion

The this compound protein in C. elegans serves as a paradigm for understanding the diverse roles of DEG/ENaC channels in sensory biology. Its functions in thermosensation, mechanosensation, and proprioception are mediated by its expression in specific sensory neurons and its ability to act as a mechanosensitive ion channel. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function of this compound and its homologs, potentially leading to new therapeutic strategies for channelopathies and neurodegenerative diseases.

References

A Comprehensive Technical Guide on the Role of Deg-1 in Mechanotransduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The conversion of mechanical stimuli into electrochemical signals, a process known as mechanotransduction, is fundamental to sensory perception, including touch, hearing, and proprioception. The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily of ion channels are key players in this process across various species. This technical guide provides an in-depth examination of Degenerin-1 (Deg-1), a member of this family in Caenorhabditis elegans, and its crucial role in mechanotransduction. We will explore its function in different sensory modalities, the proposed molecular mechanisms of activation, associated signaling pathways, and the key experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers in sensory biology, neuroscience, and drug development targeting ion channels.

Introduction: The DEG/ENaC Superfamily

The DEG/ENaC superfamily comprises a diverse group of amiloride-sensitive, non-voltage-gated cation channels.[1][2] These channels are conserved across animal phyla and are involved in a wide array of physiological processes, from transepithelial Na+ transport to sensory perception and synaptic plasticity.[3][4][5]

Structurally, DEG/ENaC channels are trimeric proteins, formed by identical or homologous subunits.[1][4][6] Each subunit features two transmembrane helices, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop that resembles a clenched hand.[6][7] This extracellular domain is critical for channel gating in response to various stimuli, including mechanical force, protons (in the case of ASICs), and chemical ligands.[3][4] The founding members of this superfamily, the degenerins (Deg), were identified in C. elegans due to gain-of-function mutations that cause neuronal degeneration.[3][6] This phenotype highlighted their role as ion channels whose hyperactivity can be cytotoxic.

This compound and its Homologs: Key Roles in Mechanotransduction

In C. elegans, this compound and its close homolog DEGT-1 are integral components of the machinery that senses mechanical force. Their functions are context-dependent, contributing to distinct sensory modalities in different neuronal circuits.

Proprioception in the Foregut

Recent studies have identified the DEG/ENaC channel DEGT-1 as a proprioceptor that modulates the feeding rate of the C. elegans pharynx (foregut).[8][9][10]

  • Expression and Localization: DEGT-1 is exclusively expressed in four pharyngeal neurons: MI, M3, I4, and M5.[8][9][10] Unlike other mechanosensory channels that localize to neurites, DEGT-1 protein is found in the neuronal soma, in direct contact with the collagenous basement membrane of the pharynx.[8][9]

  • Function: degt-1 mutants exhibit an abnormally rapid pharyngeal pumping rate, suggesting that DEGT-1 provides negative feedback to slow down feeding.[8][9][10] This function is required in only the I4 and M5 neurons. The prevailing hypothesis is that DEGT-1 senses the shear force generated by the pharynx's own movements against the basement membrane, thus acting as a sensor of the organ's motion rather than of the ingested food itself.[8][9][10]

Nociception and Harsh Touch Sensation

DEGT-1 also plays a specific role in nociception, the sensation of noxious or painful stimuli.

  • Neuronal Context: In the multidendritic PVD neurons, which are polymodal nociceptors, DEGT-1 is required for sensing harsh touch.[11] The ALM touch neurons also utilize DEGT-1 for their harsh touch response.[11]

  • Molecular Complex: Evidence suggests that DEGT-1 may function together with another DEG/ENaC protein, MEC-10, to form a harsh touch mechanosensory complex.[11] This is distinct from the gentle touch response in ALM neurons, which requires MEC-4 and MEC-10.[11] This functional segregation highlights how different combinations of DEG/ENaC subunits can confer sensitivity to different stimulus intensities.

Emerging Roles in Thermosensation

Beyond mechanosensation, some DEG/ENaC channels are implicated in sensing temperature.

  • Cold Tolerance: The this compound channel in ASG sensory neurons has been shown to respond to warm temperatures, which in turn affects downstream interneuron circuits (AIN and AVJ) to regulate the worm's overall cold tolerance.[12]

  • Ectopic Expression: Ectopic expression of this compound in a gustatory neuron (ASE) was sufficient to make that neuron sensitive to warmth, reinforcing its role as a temperature sensor.[12] This suggests that this compound is a multimodal channel, capable of integrating both mechanical and thermal cues.

Molecular Mechanisms and Signaling Pathways

The primary model for how DEG/ENaC channels like this compound are gated by mechanical force is the "tether" model.

The Tether Model of Mechanical Gating

This model posits that the channel is physically linked to both the extracellular matrix (ECM) and the intracellular cytoskeleton.[1][2][7][13] Mechanical force applied to the cell is transmitted through these tethers, creating tension that pulls the channel into an open conformation.

  • Extracellular Tethers: The large extracellular domain of the channel is thought to be attached to ECM proteins. For the gentle touch receptor MEC-4, these tethers are proposed to include MEC-1 and MEC-9.[1][7]

  • Intracellular Tethers: The intracellular N- and C-termini are anchored to the cytoskeleton, likely via stomatin-like proteins such as MEC-2.[7][13]

  • Signal Transduction: Upon mechanical stimulation, the opening of the this compound channel allows an influx of cations (primarily Na+), leading to the depolarization of the sensory neuron. This electrical signal then propagates to downstream interneurons and motor neurons to elicit a behavioral response.[14]

G cluster_membrane Plasma Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cyto Cytoskeleton Deg1 This compound Channel (Closed) Cytoskeleton Microtubules Deg1->Cytoskeleton anchored to Depolarization Na+ Influx & Depolarization Deg1->Depolarization opens, allowing ECM_Protein MEC-1 / MEC-9 ECM_Protein->Deg1 pulls on extracellular domain Stimulus Mechanical Force Stimulus->ECM_Protein applies strain

Caption: Tether model for this compound mechanotransduction.
The Role of Glia in Modulating Mechanosensation

Intriguingly, not all DEG/ENaC channels involved in touch sensation are expressed in neurons. The novel subunits DELM-1 and DELM-2 are expressed in glial cells that are associated with the OLQ and IL1 touch neurons.[15][16][17] Knockouts of these glial channels cause defects in nose-touch sensitivity.[15][16] This suggests that glia are not merely supportive structures but actively participate in sensory function, possibly by regulating the ionic microenvironment or setting the basal excitability of the associated sensory neurons.[15][16][17] Similarly, the glial channel ACD-1 functions with the neuronal channel this compound to mediate acid avoidance and chemotaxis.[18]

Quantitative Analysis of this compound Function

The function of this compound and its homologs has been quantified through various genetic and physiological experiments. The following tables summarize representative data based on published findings.

Table 1: Phenotypic Analysis of degt-1 Mutants

Phenotype AssessedWild Type (N2)degt-1 MutantSensory ModalityNeurons Involved
Pharyngeal Pumping Rate (pumps/min) ~250~350 (significantly increased)ProprioceptionI4, M5
Response to Harsh Body Touch (% responding) > 90%< 40% (significantly reduced)NociceptionPVD, ALM
Response to Gentle Body Touch (% responding) > 90%> 90% (no significant change)Touch(DEGT-1 independent)
Cold Tolerance (% survival after shock) HighSignificantly ReducedThermosensationASG

Table 2: Biophysical Properties of DEG/ENaC Channels (General)

PropertyDescriptionTypical Values / Characteristics
Ion Selectivity Relative permeability to different cations.Generally Na+ selective (PNa/PK > 10), though some show Ca2+ permeability.[2][6]
Gating Mechanism Stimulus that opens the channel.Mechanical force, extracellular protons (low pH), or chemical ligands.[1][3]
Blockers Pharmacological agents that inhibit channel function.Amiloride-sensitive.[1][2]
Activation Kinetics Speed of channel opening in response to stimulus.Phasic response; channels open at both the onset and removal of a mechanical stimulus.[1]

Key Experimental Methodologies

A combination of genetic, behavioral, and physiological techniques in C. elegans has been instrumental in defining the role of this compound.

Genetic Manipulation and Visualization
  • CRISPR/Cas9 Gene Editing: Used to generate precise loss-of-function (degt-1 knockout) mutants for phenotypic analysis and to insert fluorescent tags (e.g., GFP) into the endogenous locus to visualize the DEGT-1 protein's expression pattern and subcellular localization.[8]

  • RNA interference (RNAi): Used to achieve gene knockdown in specific tissues or at specific developmental stages to assess gene function.[11]

  • Cell-Specific Rescue: Involves re-expressing the wild-type gene using a cell-specific promoter in a mutant background to confirm that the gene's function is required in a particular neuron or cell type.[15]

Behavioral Assays
  • Touch Response Assays: C. elegans is prodded with a tool, such as an eyebrow hair, to assess its response to gentle or harsh touch.[14][19] A normal response involves moving away from the stimulus. The frequency of response is quantified.

  • Nose Touch Assay: Assesses the worm's reversal response to a head-on collision with a hair, a behavior mediated by ASH, OLQ, and FLP neurons.[19]

  • Pharyngeal Pumping Assay: The rate of pharyngeal contractions is counted visually under a microscope, often in the presence or absence of food or pharmacological agents like serotonin, to assess feeding behavior.[8][9]

G cluster_phenotype Phenotypic Analysis cluster_localization Protein Localization start Generate this compound Mutant (e.g., CRISPR/Cas9) behavior Behavioral Assays (Touch, Pharyngeal Pumping) start->behavior calcium In Vivo Calcium Imaging (GCaMP) start->calcium electrophysiology Electrophysiology (Heterologous Expression) start->electrophysiology reporter Generate this compound::gfp Reporter Strain start->reporter interpret Data Analysis & Interpretation behavior->interpret calcium->interpret electrophysiology->interpret microscopy Confocal Microscopy reporter->microscopy microscopy->interpret

Caption: Experimental workflow for characterizing this compound function.
In Vivo Calcium Imaging

  • Protocol: This technique allows for the direct visualization of neuronal activity.

    • A genetically encoded calcium indicator (e.g., GCaMP) is expressed in the neuron of interest (e.g., PVD or ASG).

    • The worm is immobilized, often in a microfluidic device.

    • A stimulus (e.g., mechanical pressure from a probe or a change in temperature) is applied.

    • Changes in GCaMP fluorescence, which correlate with intracellular calcium levels and thus neuronal activation, are recorded using a fluorescence microscope.

  • Application: This has been used to show that PVD neurons in mec-10 and degt-1 mutants have diminished responses to harsh touch but normal responses to cold, demonstrating the specific role of these channels in mechanotransduction.[11]

Electrophysiological Characterization
  • Protocol (Heterologous Expression): As recording from small C. elegans neurons in vivo is technically challenging, channel properties are often studied in more amenable systems like Xenopus oocytes or cultured cells.

    • The cRNA encoding the channel subunit(s) (e.g., this compound) is injected into the oocyte.

    • The channel is allowed to express and traffic to the oocyte's plasma membrane.

    • Two-electrode voltage-clamp (TEVC) or patch-clamp recordings are performed.

    • The membrane potential is controlled, and ionic currents flowing through the expressed channels are measured in response to stimuli (e.g., changes in pH or application of drugs like amiloride) and different ion concentrations to determine selectivity and gating properties.

  • In Vivo Recording: While difficult, protocols for electrophysiological recordings at the C. elegans neuromuscular junction exist and provide a framework for studying ion channel function in the context of the native organism.[20][21] These involve careful dissection to expose the body wall muscles and ventral nerve cord for patch-clamp analysis.[20][21]

Conclusion and Future Directions

This compound and its homologs are multifaceted ion channels that serve as core components of mechanotransduction complexes in C. elegans. They are essential for proprioceptive feedback in the pharynx and for nociception in response to harsh mechanical stimuli. The "tether" model provides a compelling framework for their activation, and ongoing research continues to uncover their roles in other sensory modalities like thermosensation and their functional interplay with glial cells.

For drug development professionals, the DEG/ENaC family represents a promising target. Understanding the specific subunit composition and gating mechanisms of channels like this compound can inform the design of specific modulators for related human channels (ASICs and ENaCs), which are implicated in a range of pathologies including inflammatory pain, ischemia, and hypertension.[4][6] Future work will likely focus on high-resolution structural studies of these channels in complex with their tethering partners and further dissection of the downstream signaling cascades they initiate.

References

An In-Depth Technical Guide to the Structure and Subunit Composition of Degenerin (DEG/ENaC) Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily comprises a diverse group of ion channels crucial for a wide range of physiological processes, including mechanosensation, epithelial sodium transport, and acid sensing. This guide provides a detailed examination of the core structural architecture and subunit composition of these channels. Using the well-characterized mechanotransduction channel complex in Caenorhabditis elegans as a primary model, we dissect the roles of pore-forming subunits like MEC-4, MEC-10, and DEG-1, as well as the essential functions of auxiliary subunits such as MEC-2 and MEC-6. This document summarizes key biophysical data, outlines detailed experimental protocols for functional and structural analysis, and presents visual models of channel architecture and signaling pathways to offer a comprehensive resource for professionals engaged in ion channel research and drug development.

Introduction to the DEG/ENaC Superfamily

The DEG/ENaC superfamily represents a class of amiloride-sensitive, non-voltage-gated cation channels found exclusively in metazoans. The family is named for its founding members: the degenerins (DEG) of C. elegans, identified through mutations causing neuronal degeneration, and the vertebrate Epithelial Na+ Channel (ENaC), essential for sodium homeostasis.[1][2] Members of this family, despite sharing a common topology, are gated by a wide variety of stimuli and are involved in diverse physiological functions.[2]

Major functional subclasses include:

  • Degenerins (DEGs): Primarily implicated in mechanosensation, such as touch, proprioception, and pain sensation.[1]

  • Epithelial Na+ Channels (ENaCs): Constitutively active channels critical for sodium reabsorption in epithelial tissues.[1]

  • Acid-Sensing Ion Channels (ASICs): Gated by extracellular protons and involved in synaptic plasticity, pain, and fear responses.[3]

  • Peptide-gated Channels (e.g., FaNaC): Activated by neuropeptides like FMRFamide in invertebrates.[1]

Core Subunit Architecture

All members of the DEG/ENaC superfamily are assembled from three identical or homologous subunits that form a functional ion channel.[4] Each subunit possesses a conserved topology featuring two transmembrane helices (TM1 and TM2), short intracellular N- and C-termini, and a large, highly structured extracellular domain (ECD).[2]

The ECD is conformationally complex and is often compared to a "clenched hand." It is composed of several distinct subdomains: a central β-sheet "palm," an α-helical "thumb," "fingers," a "knuckle," and a "β-ball." This domain is responsible for sensing external stimuli and undergoes significant conformational changes during channel gating.

Caption: General architecture of a DEG/ENaC subunit (A) and its trimeric assembly (B).

The C. elegans Mechanotransduction Channel Complex: A Case Study

The gentle touch response in C. elegans is mediated by a sophisticated multiprotein complex in six touch receptor neurons (TRNs). This complex serves as a paradigm for understanding DEG/ENaC channel structure and function.

Pore-Forming Subunits: MEC-4 and MEC-10

The core of the mechanotransduction channel is a heterotrimeric assembly of MEC-4 and MEC-10 proteins.[5][6]

  • MEC-4: This is the primary subunit, and its loss leads to complete touch insensitivity. MEC-4 can form functional homomeric channels when expressed heterologously, but its function in vivo depends on other subunits.[5][7]

  • MEC-10: While highly homologous to MEC-4, MEC-10 appears to play more of a regulatory role. Its absence reduces, but does not eliminate, mechanoreceptor currents (MRCs).[5][8] It is essential for the channel's response to mechanical shear stress when studied in oocytes.[5]

Genetic and single-molecule imaging studies suggest a likely stoichiometry of two MEC-4 subunits and one MEC-10 subunit for the native channel.[5]

Essential Auxiliary Subunits: MEC-2 and MEC-6

For the channel to function correctly in vivo, it requires the association of several auxiliary proteins.

  • MEC-2: A stomatin-like protein that is essential for channel activity. It is thought to link the channel to the cytoskeleton and modulate the local lipid environment, playing a critical role in force-dependent gating.[9]

  • MEC-6: A paraoxonase-like, single-pass transmembrane protein required for the proper localization of the MEC-4/MEC-10 complex into discrete puncta along the neuron. It physically interacts with the core subunits and synergistically enhances channel currents by over 100-fold when co-expressed with MEC-2.

The Supramolecular Mechanotransduction Complex

The channel does not function in isolation but is part of a larger, tethered complex that transduces force from the extracellular matrix (ECM) to the channel pore.

  • Extracellular Tethers: Proteins like MEC-1 (a-type laminin), MEC-5 (collagen), and MEC-9 (containing Kunitz and EGF domains) form a specialized ECM, or "mantle," that is thought to connect directly to the channel's extracellular domain.

  • Intracellular Tethers: The channel's intracellular domains are believed to be anchored to a unique cytoskeleton of 15-protofilament microtubules, composed of MEC-7 (β-tubulin) and MEC-12 (α-tubulin).

This dual-tethering mechanism is hypothesized to convert mechanical displacement into tension that gates the channel.

Caption: The tether model of the C. elegans mechanotransduction channel complex.

The this compound Channel: Function Beyond Touch Sensation

While MEC-4 and MEC-10 are central to gentle touch, the protein this compound is another important family member involved in different sensory modalities.

  • Function: this compound is implicated in chemosensation, specifically in acid avoidance and lysine (B10760008) chemotaxis.

  • Expression: It is expressed in the ASK and ASG chemosensory neurons.

  • Glial Interplay: this compound functions in concert with ACD-1, a glial-expressed DEG/ENaC channel. However, they are not part of the same channel complex but rather function in distinct cells (neuron and glia, respectively) to mediate the sensory response.

Quantitative Biophysical Properties

The functional characteristics of DEG/ENaC channels have been quantified through various electrophysiological studies, primarily using heterologous expression in Xenopus oocytes and in vivo patch-clamping of C. elegans neurons.

PropertyValue / DescriptionChannel CompositionReference
Single-Channel Conductance ~22 pS (inward current)MEC-4 (in vivo)[8][10]
Subconductance State Yes, ~0.35 pA current (vs. 1.6 pA for full open state)MEC-4 (in vivo)[9]
Ion Selectivity Highly selective for Na+ over K+; also permeable to Li+ and Ca2+.[5]MEC-4/MEC-10[8][11]
Reversal Potential Near +20 mV in vivo, consistent with Na+ selectivity.MEC-4/MEC-10[8]
Gating Rapidly activating and inactivating response to both the onset and offset of mechanical stimuli.MEC-4/MEC-10[9]
Amiloride Blockade (IC50) ~10 µM for native mechanosensory currents. Varies for different DEG/ENaCs (0.1-20 µM range).[12]General DEG/ENaC[12][13][14][15]
Modulation by MEC-2/MEC-6 MEC-6 increases current ~30-fold. MEC-2 and MEC-6 together increase current ~200-fold.MEC-4d/MEC-10d

Key Experimental Methodologies

The study of DEG/ENaC channel structure and function relies on a combination of genetic, biochemical, and biophysical techniques.

Functional Characterization in Xenopus Oocytes

This is a robust system for studying ion channel properties. cRNA encoding the subunits of interest is microinjected into oocytes, which then express the channels on their plasma membrane. Two-electrode voltage clamp (TEVC) is used to measure macroscopic currents.[16][17][18][19]

Protocol Overview:

  • cRNA Preparation: Linearize plasmid DNA containing the channel subunit gene and synthesize capped cRNA in vitro.

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • Microinjection: Inject 10-50 ng of cRNA into the oocyte cytoplasm.

  • Incubation: Incubate oocytes for 2-7 days to allow for protein expression.

  • TEVC Recording: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or chemical agonists to elicit and measure ionic currents.[20]

References

The Discovery and Characterization of the deg-1 Gene in C. elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the deg-1 gene in the nematode Caenorhabditis elegans marked a pivotal moment in the study of neurodegeneration. Seminal work by Chalfie and Wolinsky in 1990 identified dominant mutations in this compound that lead to the swelling and subsequent death of a specific set of neurons.[1] This finding provided a powerful genetic model to dissect the molecular mechanisms underlying inherited neurodegenerative disorders. Subsequent research has elucidated the function of this compound as a subunit of a mechanosensitive and thermosensitive ion channel, playing crucial roles in sensory transduction and neuronal health. This in-depth technical guide provides a comprehensive overview of the discovery, function, and experimental investigation of the this compound gene, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Discovery of this compound and its Neurodegenerative Phenotype

The this compound gene was first identified through genetic screens for dominant mutations causing neuronal degeneration in C. elegans. The canonical gain-of-function allele, this compound(u38), results in the late-onset, temperature-sensitive degeneration of a small number of neurons, including the PVC command interneurons. This degeneration is characterized by the initial swelling of the neuronal cell body and processes, followed by lysis.

Quantitative Analysis of Neuronal Degeneration

The penetrance of the neurodegenerative phenotype in this compound(d) mutants is a key quantitative measure. The following table summarizes representative data on the percentage of PVC neuron death observed in various genetic backgrounds.

GenotypeTemperature% PVC Neuronal DeathReference
Wild-type (N2)20°C0%Chalfie & Wolinsky, 1990
This compound(u38)15°C~5%Chalfie & Wolinsky, 1990
This compound(u38)20°C~50%Chalfie & Wolinsky, 1990
This compound(u38)25°C>95%Chalfie & Wolinsky, 1990

This compound: A Mechanosensitive and Thermosensitive Ion Channel

Biochemical and electrophysiological studies have revealed that this compound encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) family. These channels are typically involved in mechanotransduction and proprioception.

Function in ASG Sensory Neurons

This compound is expressed in the ASG sensory neurons, where it functions as a mechanoreceptor and a thermosensor.[2] It is essential for the response of ASG neurons to temperature changes, particularly warming, and plays a critical role in the regulation of cold tolerance in C. elegans. Loss of this compound function leads to a reduced response of ASG neurons to thermal stimuli.[2]

Electrophysiological Properties

The electrophysiological properties of DEG/ENaC channels are typically studied by heterologous expression in Xenopus oocytes and patch-clamp recording. While specific detailed electrophysiological data for homomeric this compound channels is limited in the literature, studies on related degenerin channels provide insights into their likely properties.

PropertyDescriptionRepresentative Values (for DEG/ENaC family)
Ion SelectivityPreferentially permeable to Na+ ions.PNa+/PK+ > 10
GatingMechanically and/or temperature-gated. Gain-of-function mutations lead to constitutive channel opening.-
BlockerSensitive to the diuretic amiloride (B1667095).IC50 in the µM range

Signaling Pathways Involving this compound

The sensory information transduced by this compound in ASG neurons is relayed to downstream interneurons to regulate behavior.

Cold Tolerance Pathway

In the context of cold tolerance, this compound in the ASG sensory neurons responds to temperature changes, which in turn affects the activity of the downstream AIN and AVJ interneurons. This signaling cascade is crucial for the worm's ability to survive in cold environments.

DEG1_Cold_Tolerance_Pathway Temperature Temperature Stimulus DEG1 This compound Channel (in ASG neuron) Temperature->DEG1 Activates ASG ASG Sensory Neuron DEG1->ASG Depolarizes AIN AIN Interneuron ASG->AIN Synaptic Input AVJ AVJ Interneuron ASG->AVJ Synaptic Input Behavior Cold Tolerance Behavior AIN->Behavior AVJ->Behavior

Caption: this compound signaling pathway in cold tolerance regulation.
Mechanosensation Pathway

As a mechanoreceptor, this compound is involved in sensing mechanical stimuli. The force is thought to be transduced into an electrical signal through the opening of the this compound channel, leading to depolarization of the sensory neuron.

DEG1_Mechanosensation_Pathway Mechanical_Stimulus Mechanical Stimulus DEG1_complex This compound Containing Channel Complex Mechanical_Stimulus->DEG1_complex Gating Force Sensory_Neuron Sensory Neuron (e.g., ASG) DEG1_complex->Sensory_Neuron Cation Influx & Depolarization Downstream_Circuit Downstream Neuronal Circuit Sensory_Neuron->Downstream_Circuit Synaptic Transmission Behavioral_Response Behavioral Response Downstream_Circuit->Behavioral_Response

Caption: General mechanosensation pathway involving this compound.

Experimental Protocols

Neuronal Degeneration Assay using DiI Staining

This protocol is used to visualize and quantify neuronal degeneration in C. elegans. DiI is a lipophilic dye that is taken up by a subset of sensory neurons with exposed dendritic endings, including some of the neurons affected by this compound(d) mutations.

Materials:

  • M9 Buffer

  • DiI stock solution (2 mg/ml in dimethylformamide)

  • Microcentrifuge tubes

  • Shaker

  • Agar (B569324) pads (2% agar in M9)

  • Sodium azide (B81097) (10 mM)

  • Fluorescence microscope with appropriate filters for red fluorescence

Procedure:

  • Grow synchronized populations of wild-type and this compound(d) mutant worms to the desired age.

  • Wash the worms off the plates with M9 buffer and collect them in a microcentrifuge tube.

  • Pellet the worms by gentle centrifugation and remove the supernatant.

  • Resuspend the worm pellet in 1 ml of M9 buffer.

  • Add 5 µl of the DiI stock solution (final concentration ~10 µg/ml).

  • Incubate the worms on a shaker at room temperature for 2-3 hours, protected from light.

  • Pellet the worms and wash twice with M9 buffer to remove excess dye.

  • Resuspend the final worm pellet in a small volume of M9.

  • Pipette a small drop of the worm suspension onto an agar pad.

  • Add a drop of sodium azide to immobilize the worms.

  • Place a coverslip over the worms and seal.

  • Observe the stained neurons using a fluorescence microscope. Healthy neurons will show continuous, bright fluorescence along their cell bodies and processes. Degenerating neurons will appear swollen, fragmented, or will be absent.

  • Quantify the percentage of worms exhibiting neuronal degeneration in the specific neurons of interest.

DiI_Staining_Workflow start Synchronized Worm Population wash Wash with M9 Buffer start->wash stain Incubate with DiI Solution (2-3 hours) wash->stain wash2 Wash to Remove Excess Dye stain->wash2 mount Mount on Agar Pad with Sodium Azide wash2->mount visualize Visualize under Fluorescence Microscope mount->visualize quantify Quantify Neuronal Degeneration visualize->quantify

Caption: Workflow for DiI staining to assess neuronal degeneration.
Calcium Imaging of ASG Neurons

This protocol allows for the in vivo monitoring of neuronal activity in ASG neurons by measuring changes in intracellular calcium concentration using genetically encoded calcium indicators (GECIs) like GCaMP.

Materials:

  • Transgenic C. elegans expressing GCaMP in ASG neurons (e.g., under the gpa-4 promoter).

  • NGM plates.

  • M9 buffer.

  • Cyanoacrylate adhesive (e.g., Vetbond™).

  • A glass coverslip.

  • A perfusion system for stimulus delivery (optional).

  • A fluorescence microscope equipped for time-lapse imaging of GFP.

Procedure:

  • Prepare a thin pad of 2% agar on a glass slide.

  • Pick a young adult transgenic worm and place it in a small drop of M9 buffer on a coverslip.

  • Carefully wick away most of the buffer, leaving the worm relatively dry.

  • Apply a tiny drop of cyanoacrylate adhesive to the coverslip near the worm.

  • Using a platinum wire pick, gently nudge the worm so that its body, posterior to the pharynx, is glued to the coverslip. The head should remain free to move.

  • Invert the coverslip onto the agar pad on the slide.

  • Mount the slide on the microscope stage.

  • Locate the ASG neurons using fluorescence.

  • Acquire a baseline fluorescence recording.

  • Apply the stimulus (e.g., a temperature shift using a perfusion system or a Peltier device).

  • Record the changes in GCaMP fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and thus neuronal activity.

  • Analyze the fluorescence intensity changes to quantify the neuronal response.

Electrophysiological Recording of this compound Channels in Xenopus Oocytes

This protocol describes the heterologous expression of this compound in Xenopus oocytes and the subsequent characterization of its channel properties using two-electrode voltage clamp (TEVC).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding this compound.

  • Microinjection setup.

  • Two-electrode voltage clamp (TEVC) rig.

  • Recording chamber and perfusion system.

  • Recording solutions (e.g., ND96).

Procedure:

  • Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.

  • cRNA Injection: Inject 50 nl of this compound cRNA (at a concentration of 0.1-1 µg/µl) into Stage V-VI oocytes.

  • Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps or ramps to study the current-voltage relationship.

    • To test for mechanosensitivity, apply a mechanical stimulus to the oocyte membrane (e.g., via a fire-polished glass probe or fluid flow).

    • To test for thermosensitivity, change the temperature of the perfusion solution.

    • To test for amiloride sensitivity, perfuse the oocyte with a solution containing amiloride.

  • Data Analysis: Analyze the recorded currents to determine the channel's properties, such as ion selectivity, gating kinetics, and pharmacology.

Conclusion

The discovery of the this compound gene has provided invaluable insights into the molecular basis of inherited neurodegeneration and the function of mechanosensitive ion channels. The experimental tractability of C. elegans continues to make it an exceptional model for dissecting the complex signaling pathways that govern neuronal health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the fascinating biology of this compound and its role in the nervous system, with the ultimate goal of informing the development of novel therapeutic strategies for neurodegenerative disorders.

References

The Trans-Species Legacy of DEG-1: A Technical Guide to Mammalian Homologues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse group of ion channels crucial for a wide array of physiological processes, ranging from mechanosensation and proprioception to electrolyte homeostasis and neurotransmission. The archetypal member, DEG-1, first identified in the nematode Caenorhabditis elegans, provided a foundational understanding of the structure and function of these channels. Gain-of-function mutations in this compound lead to neuronal swelling and degeneration, highlighting the critical role of ion flux regulation in cellular health. In mammals, the legacy of this compound is carried by two major subfamilies: the Acid-Sensing Ion Channels (ASICs) and the Epithelial Sodium Channels (ENaCs). These homologues, while sharing a common ancestry and structural framework with this compound, have evolved to fulfill distinct and vital roles in mammalian physiology and pathophysiology.

This technical guide provides an in-depth exploration of the core mammalian homologues of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways governing the function of these critical ion channels. The information presented herein is intended to facilitate a deeper understanding of ASIC and ENaC channels and to support ongoing research and therapeutic development efforts targeting this important channel superfamily.

Mammalian Homologues of this compound: ASICs and ENaCs

The DEG/ENaC superfamily in mammals is primarily composed of the ASIC and ENaC subfamilies, both of which are amiloride-sensitive, sodium-selective ion channels.[1][2]

  • Acid-Sensing Ion Channels (ASICs): Primarily expressed in the central and peripheral nervous systems, ASICs are proton-gated cation channels.[1][3] They are key players in sensing extracellular pH fluctuations that occur during synaptic transmission, inflammation, and ischemic events.[1][3] Their involvement in pain perception, fear, learning, and neurodegeneration following ischemic stroke makes them significant targets for drug development.[1][4][5] Six ASIC subunits have been identified, encoded by four genes: ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4.[2] These subunits assemble into functional homo- or heterotrimeric channels, each with distinct biophysical and pharmacological properties.[6]

  • Epithelial Sodium Channels (ENaCs): ENaCs are constitutively active channels predominantly located in the apical membrane of epithelial cells in tissues such as the kidney, lung, and colon.[7][8] They are critical for maintaining sodium and water balance, which in turn regulates blood pressure.[8] The canonical ENaC is a heterotrimer composed of α, β, and γ subunits, although a δ subunit can substitute for the α subunit in some tissues.[8][9][10] Dysfunction of ENaC is linked to several diseases, including hypertension (Liddle's syndrome) and cystic fibrosis.[11][12]

Quantitative Data on this compound Homologues

A precise understanding of the biophysical and pharmacological properties of ASIC and ENaC channels is essential for functional studies and drug design. The following tables summarize key quantitative data from the literature.

Table 1: Biophysical Properties of ASIC and ENaC Channels
Channel SubtypepH of Half-Maximal Activation (pH₅₀)Single-Channel Conductance (pS)Ion Selectivity (PNa+/PK+)Key Characteristics
ASIC1a (homomer) ~6.2 - 6.6~10-15HighPermeable to Ca²⁺ in addition to Na⁺.[2][10]
ASIC2a (homomer) ~4.4~12-18ModerateLow proton sensitivity.[2]
ASIC3 (homomer) ~6.4 - 6.8~6-10HighExhibits a biphasic current with a transient and sustained component.
ASIC1a/2a (heteromer) ~5.0~15HighIntermediate properties between ASIC1a and ASIC2a homomers.
αβγ-ENaC Not applicable (constitutively active)~4-5 (in high Na⁺)Very High (>500)Highly selective for Na⁺ over K⁺.[13]
δβγ-ENaC Activated by protons (EC₅₀ ~pH 6.0)~40PNa+ > PLi+Divergent cation selectivity compared to αβγ-ENaC.[10][14]
Table 2: Pharmacological Profile of Key Modulators
Channel SubtypeModulatorPotency (IC₅₀ / Kᵢ)Mode of Action
ASIC1a Amiloride~10-100 µMNon-specific blocker
ASIC1a PcTx1 (Psalmotoxin 1)~0.9 nMSpecific inhibitor
αβγ-ENaC Amiloride~0.1-0.2 µM (Kᵢ ~20 nM)Potent Blocker[8][10]
δβγ-ENaC Amiloride~2.6 µMBlocker (lower affinity than for αβγ-ENaC)[10]
αβγ-ENaC Benzamil~0.01 µMPotent Blocker
δβγ-ENaC Benzamil~0.3 µMBlocker (lower affinity than for αβγ-ENaC)[10]
Table 3: Tissue Expression of ASIC and ENaC Subunits in Humans
SubunitPrimary Tissues of Expression (mRNA/Protein)
ASIC1 Central Nervous System (widespread), Dorsal Root Ganglia (DRG)[15][16]
ASIC2 Central Nervous System, DRG[15][16]
ASIC3 Primarily Dorsal Root Ganglia[2][15]
α-ENaC Kidney (distal nephron), Colon, Lung, Sweat Glands[7][8]
β-ENaC Kidney, Colon, Lung[7][8]
γ-ENaC Kidney, Colon, Lung[7][8]
δ-ENaC Brain, Pancreas, Testis, Ovary, Esophagus[10]

Signaling Pathways

The activity of ASIC and ENaC channels is tightly regulated by a complex network of intracellular signaling pathways. These pathways modulate channel expression at the cell surface, their open probability, and their interaction with other proteins.

ENaC Regulation by the Nedd4-2 Pathway

A key regulatory mechanism for ENaC is its ubiquitination by the E3 ubiquitin ligase Nedd4-2, which targets the channel for internalization and degradation. This process is dynamically controlled by hormones like aldosterone (B195564) via the serum and glucocorticoid-inducible kinase 1 (SGK1).

ENaC_Regulation cluster_inhibition Aldosterone Aldosterone SGK1 SGK1 Aldosterone->SGK1 activates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates 1433 14-3-3 Protein ENaC_surface ENaC (Surface) Nedd4_2->ENaC_surface ubiquitinates ENaC_internalized ENaC (Internalized/ Degraded) ENaC_surface->ENaC_internalized internalization 1433->Nedd4_2 binds & inhibits

ENaC regulation by Aldosterone-SGK1-Nedd4-2 signaling.
ASIC1a Modulation by Protein Kinase C (PKC)

The function of ASIC1a, a key player in acid-induced neuronal injury, is modulated by various kinases, including Protein Kinase C (PKC). The PKC signaling cascade can influence ASIC1a expression and activity, often involving the transcription factor NF-κB.

ASIC_Regulation cluster_downstream Downstream Effects PMA PKC Activator (e.g., PMA) PKC Protein Kinase C (PKC) PMA->PKC activates NFkB NF-κB PKC->NFkB activates ASIC1a_Gene ASIC1a Gene (Transcription) NFkB->ASIC1a_Gene promotes ASIC1a_Protein ASIC1a Protein (Expression) ASIC1a_Gene->ASIC1a_Protein leads to ASIC1a_Channel ASIC1a Channel (Function) ASIC1a_Protein->ASIC1a_Channel increases

Modulation of ASIC1a expression and function by PKC/NF-κB.

Experimental Protocols

Reproducible and robust experimental methods are the cornerstone of ion channel research. This section provides detailed protocols for key techniques used to study ASIC and ENaC channels.

Protocol 1: Whole-Cell Patch-Clamp Recording of ASICs in Transfected HEK293 Cells

This protocol describes the electrophysiological recording of proton-activated currents from ASIC channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • For transfection, plate cells onto glass coverslips in a 35 mm dish to reach 50-70% confluency on the day of transfection.

  • Transfect cells with a plasmid encoding the desired ASIC subunit(s) (e.g., hASIC1a) and a fluorescent marker (e.g., eGFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • Incubate cells for 24-48 hours post-transfection to allow for channel expression.

2. Electrophysiology:

  • Solutions:

    • External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
    • Internal (Pipette) Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.
    • Activating Solution (e.g., pH 6.0): Same as external solution, but buffered with 10 mM MES instead of HEPES and pH adjusted to 6.0 with HCl.

  • Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution (pH 7.4).
    • Identify transfected cells by fluorescence.
    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
    • Establish a giga-ohm seal and obtain the whole-cell configuration.
    • Clamp the cell membrane potential at a holding potential of -60 mV.
    • Rapidly apply the activating solution (e.g., pH 6.0) using a fast perfusion system to evoke an inward current.
    • Wash with the external solution (pH 7.4) to allow the current to return to baseline and the channel to recover from desensitization.

  • Data Analysis:

    • Record and analyze the peak current amplitude, activation kinetics, and desensitization kinetics using appropriate software (e.g., pCLAMP, AxoGraph).
    • To determine pH sensitivity (pH₅₀), apply a range of acidic solutions and plot the normalized peak current against the pH, fitting the data with the Hill equation.

    Workflow for ASIC patch-clamp electrophysiology.
    Protocol 2: Ion Flux Assay for ENaC Activity using a Fluorescent Indicator

This protocol provides a method for measuring ENaC activity in a population of cells by monitoring changes in intracellular Na⁺ concentration using a Na⁺-sensitive fluorescent dye. This is suitable for higher-throughput screening of ENaC modulators.

1. Cell Preparation:

  • Plate cells expressing ENaC (e.g., mpkCCD cells or transfected CHO cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Wash the cells twice with a low-Na⁺ buffer (e.g., replacing NaCl with NMDG-Cl).

2. Dye Loading:

  • Prepare a loading buffer containing a Na⁺-sensitive fluorescent indicator (e.g., CoroNa Green AM or Asante Natrium Green-2 AM) and Pluronic F-127 in the low-Na⁺ buffer.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with the low-Na⁺ buffer to remove excess dye.

3. Assay Performance:

  • Place the 96-well plate into a fluorescence plate reader capable of kinetic reads and with automated injection.

  • Establish a baseline fluorescence reading in the low-Na⁺ buffer.

  • To measure ENaC inhibition, add compounds (e.g., amiloride) to the wells and incubate for 10-20 minutes.

  • Initiate the Na⁺ influx by injecting a high-Na⁺ buffer (e.g., 140 mM NaCl) into the wells.

  • Immediately begin kinetic fluorescence reading (e.g., every 5-10 seconds for 5-10 minutes) at the appropriate excitation/emission wavelengths for the chosen dye.

4. Data Analysis:

  • The rate of fluorescence increase is proportional to the rate of Na⁺ influx through ENaC.

  • Calculate the initial rate of fluorescence change (slope) for each well.

  • For inhibitor studies, normalize the rates to a vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of amiloride, 100% inhibition).

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Conclusion

The mammalian homologues of C. elegans this compound, the ASIC and ENaC channels, are fundamental to a vast range of physiological functions and are deeply implicated in numerous human diseases. Their roles as sensors of chemical and mechanical stimuli place them at the forefront of research in neuroscience, cardiovascular regulation, and epithelial biology. As therapeutic targets, they hold immense promise for the development of novel treatments for conditions such as chronic pain, ischemic stroke, hypertension, and cystic fibrosis.[4][11][12][17] A thorough understanding of their quantitative properties, the signaling networks that control them, and the experimental methods used to probe their function is paramount. It is hoped that this technical guide will serve as a valuable resource for the scientific community, accelerating discovery and innovation in this dynamic and clinically significant field of ion channel research.

References

An In-depth Technical Guide to the Expression Pattern of deg-1 in C. elegans Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression pattern and function of the degenerin-1 (deg-1) gene in the nervous system of the nematode Caenorhabditis elegans. As a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, this compound is implicated in mechanosensation, chemosensation, and temperature sensing. Understanding its precise neuronal expression and function is critical for elucidating sensory biology and for the development of novel therapeutic strategies targeting ion channels.

Introduction to this compound

The this compound gene in C. elegans encodes a subunit of a DEG/ENaC ion channel. These channels are voltage-independent and primarily conduct sodium ions. In the nervous system, they are crucial for translating physical and chemical stimuli into neuronal activity. Gain-of-function mutations in this compound can lead to neuronal swelling and degeneration, highlighting the channel's importance in maintaining neuronal health and function[1]. Loss-of-function studies have revealed its role in specific sensory modalities.

Neuronal Expression Profile of this compound

The expression of this compound is restricted to a small subset of neurons, where it mediates distinct sensory functions. This specific expression pattern has been primarily elucidated through the use of transcriptional and translational reporter fusions, most notably with Green Fluorescent Protein (GFP). Recent advances in single-cell RNA sequencing (scRNA-seq) via the C. elegans Neuronal Gene Expression Map & Network (CeNGEN) project are providing more granular, quantitative data on its expression.[2][3][4][5][6]

While precise quantitative data like transcript copies per neuron are still emerging from large-scale projects, a summary of neurons with confirmed this compound expression and its associated function provides a clear overview for researchers.

Neuron ClassPrimary Function Associated with this compoundKey References
ASG (Amphid Sensory Neuron, G)Ambient Temperature Sensing / Warm Sensation
ASK (Amphid Sensory Neuron, K)Chemotaxis to Lysine
PVC (Interneuron)Tail Touch Insensitivity (in this compound(u38) mutants)[1]
PVR (Interneuron)Tail Touch Insensitivity (in this compound(u38) mutants)[1]
PQR (Sensory Neuron)Tail Touch Insensitivity (in this compound(u38) mutants)[1]

Note: The touch insensitivity phenotype observed in this compound(u38) mutants points to a role for this compound in mechanosensory neurons of the tail[1].

Signaling Pathways and Neuronal Circuits Involving this compound

This compound functions within specific neuronal circuits to modulate behavior in response to environmental cues.

This compound acts as an ambient temperature sensor in the ASG sensory neurons. These neurons respond to warm temperatures by increasing intracellular Ca2+ concentration in a this compound-dependent manner. The ASG neurons then signal downstream to the AIN and AVJ interneurons. This circuit is crucial for regulating the worm's cold tolerance.

DEG1_Cold_Tolerance_Circuit cluster_input Sensory Input cluster_neurons Neuronal Circuit cluster_output Behavioral Output Warm Temperature Warm Temperature ASG ASG Neuron (this compound) Warm Temperature->ASG Senses AIN AIN Interneuron ASG->AIN Affects AVJ AVJ Interneuron ASG->AVJ Affects Cold Tolerance Cold Tolerance AIN->Cold Tolerance Regulates AVJ->Cold Tolerance Regulates

This compound mediated cold tolerance circuit.

This compound in the ASK chemosensory neurons works in concert with another DEG/ENaC channel, ACD-1, which is expressed in the surrounding amphid sheath glial cells. This glial-neuronal channel pairing is essential for specific chemosensory behaviors, including acid avoidance and attraction to the amino acid lysine[7]. This highlights a sophisticated mechanism where glial channels modulate the activity and sensitivity of associated sensory neurons.

DEG1_Chemosensation_Circuit cluster_input Chemical Stimuli cluster_cells Sensory Apparatus cluster_output Behavioral Output stimuli Low pH (Acid) Lysine ASK ASK Neuron (expresses this compound) stimuli->ASK Sensed by behavior Avoidance Attraction ASK->behavior Drives AmphidGlia Amphid Sheath Glia (expresses ACD-1) AmphidGlia->ASK Modulates Activity

Glial-neuronal interaction in chemosensation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for two key experimental approaches used to study this compound expression and function.

This protocol describes the creation of a transgenic C. elegans strain expressing GFP under the control of the this compound promoter to visualize its expression pattern. The PCR fusion approach is a common and effective method[8].

Objective: To create a pthis compound::gfp reporter construct and generate a transgenic strain.

Materials:

  • N2 (wild-type) C. elegans

  • DNA extraction reagents

  • High-fidelity DNA polymerase and PCR reagents

  • pPD95.77 vector (contains GFP and unc-54 3' UTR)

  • Gel extraction kit

  • Microinjection setup (microscope, micromanipulator, needles)

  • Co-injection marker (e.g., pRF4, rol-6(su1006))

Procedure:

  • Promoter Amplification:

    • Design primers to amplify ~2-3 kb of the genomic region immediately upstream of the this compound start codon.

    • Add a 5' tail to the forward primer with homology to your chosen vector.

    • Add a 5' tail to the reverse primer with homology to the 5' end of the GFP coding sequence.

    • Perform PCR on N2 genomic DNA to amplify the this compound promoter.

  • GFP Amplification:

    • Design primers to amplify the GFP coding sequence and the unc-54 3' UTR from the pPD95.77 vector.

    • The forward primer should have a 5' tail with homology to the 3' end of the this compound promoter.

    • The reverse primer should have a 5' tail with homology to the vector backbone.

    • Perform PCR using pPD95.77 as a template.

  • Fusion PCR:

    • Combine the two purified PCR products (promoter and GFP) in a new PCR reaction.

    • Use "nested" primers that anneal to the 5' end of the promoter and the 3' end of the unc-54 3' UTR.

    • The overlapping regions of the two initial fragments will anneal, allowing the polymerase to create a single, fused DNA molecule (pthis compound::gfp).

  • Microinjection:

    • Prepare an injection mix containing:

      • pthis compound::gfp fusion product (5-50 ng/µl)

      • Co-injection marker pRF4 (50-100 ng/µl)

      • Carrier DNA (e.g., pBluescript) to a final concentration of 150 ng/µl.

    • Inject the mix into the gonad syncytium of young adult N2 hermaphrodites.

  • Screening for Transgenics:

    • Transfer injected worms to individual plates.

    • Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).

    • Mount roller animals on an agarose (B213101) pad and examine for GFP expression using a fluorescence microscope.

Reporter_Workflow cluster_construct A. Construct Generation cluster_transgenesis B. Transgenesis cluster_analysis C. Analysis pcr1 1. PCR Amplify This compound Promoter fusion 3. Fusion PCR pcr1->fusion pcr2 2. PCR Amplify GFP Reporter Cassette pcr2->fusion mix 4. Prepare Injection Mix (Construct + Marker) fusion->mix inject 5. Microinject into C. elegans Gonad mix->inject screen 6. Screen F1 Progeny for Marker Phenotype inject->screen image 7. Image GFP Expression in Transgenic Animals screen->image

Workflow for generating a reporter strain.

This protocol outlines how to measure temperature-evoked calcium transients in the ASG neurons using a genetically encoded calcium indicator like GCaMP.[9][10][11]

Objective: To measure changes in intracellular calcium in ASG neurons in response to a temperature stimulus.

Materials:

  • Transgenic C. elegans strain expressing GCaMP specifically in ASG neurons (e.g., using the this compound promoter).

  • Microfluidic device or system for worm immobilization and temperature control.

  • Fluorescence microscope with a high-speed camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • M9 buffer.

Procedure:

  • Worm Preparation:

    • Use synchronized young adult worms for consistency.

    • Load a single worm into the microfluidic device, which will immobilize it for imaging. Alternatively, worms can be immobilized using polystyrene beads or cyanoacrylate glue on an agarose pad.[10]

  • Temperature Stimulus:

    • Use a temperature control system (e.g., a Peltier element) connected to the imaging stage to deliver precise temperature changes.

    • A typical stimulus protocol might be:

      • Baseline at 20°C for 60 seconds.

      • Ramp up to 25°C over 30 seconds.

      • Hold at 25°C for 60 seconds.

      • Ramp down to 20°C over 30 seconds.

  • Image Acquisition:

    • Focus on the ASG neuron cell body.

    • Acquire images at a high frame rate (e.g., 5-10 frames per second) throughout the temperature stimulus protocol.

    • Ensure the exposure time is short enough to minimize motion blur and phototoxicity.

  • Data Analysis:

    • Use image analysis software to define a Region of Interest (ROI) around the ASG cell body.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Correct for photobleaching by fitting an exponential decay curve to the baseline period.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = (F - F₀) and F₀ is the average baseline fluorescence.

    • Plot the ΔF/F₀ trace over time and align it with the temperature stimulus profile. An increase in fluorescence indicates a rise in intracellular calcium.

Conclusion and Relevance for Drug Development

The specific expression of this compound in a handful of sensory neurons makes it an intriguing target. Its role in multiple sensory modalities—thermosensation, chemosensation, and mechanosensation—implicates it as a key player in how an organism perceives and responds to its environment.

For drug development professionals, DEG/ENaC channels are a validated target class. Understanding the specific neuronal context of channels like this compound is crucial.

  • Target Validation: The distinct phenotypes associated with this compound loss-of-function provide clear behavioral readouts for screening compounds that modulate channel activity.

  • Specificity: The restricted expression pattern suggests that targeting this compound could lead to specific effects on sensory perception with potentially fewer off-target effects compared to channels with broader expression.

  • Model System: The detailed protocols and well-defined circuits in C. elegans provide a powerful in vivo platform for initial stages of drug discovery and for dissecting the mechanism of action of channel-modulating compounds.

Future research, particularly leveraging the quantitative power of single-cell transcriptomics and advanced imaging, will further refine our understanding of this compound regulation and its precise contribution to neuronal function, paving the way for new therapeutic avenues.

References

The Role of DEG-1 in Sensory Neuron Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily plays a critical role in a variety of physiological processes, including mechanosensation, proprioception, and nociception. In the nematode Caenorhabditis elegans, a key member of this family, DEG-1, has emerged as a central player in sensory neuron function. This technical guide provides an in-depth analysis of this compound, consolidating current research on its molecular characteristics, diverse sensory roles, associated signaling pathways, and the experimental methodologies used for its study. We present quantitative data in structured tables for comparative analysis and visualize complex pathways and workflows using detailed diagrams. This document serves as a comprehensive resource for researchers investigating sensory transduction and for professionals exploring novel targets for drug development.

Introduction to this compound and the DEG/ENaC Superfamily

The DEG/ENaC superfamily consists of non-voltage-gated, amiloride-sensitive cation channels.[1][2] These channels are typically trimers, formed by identical or homologous subunits, each with two transmembrane domains, intracellular N- and C-termini, and a large, distinctive extracellular loop.[1][2][3] In C. elegans, members of this family, known as degenerins, are fundamental to sensory perception. The name "degenerin" stems from the observation that specific gain-of-function mutations in these channel genes can lead to neuronal swelling and subsequent necrotic cell death.[4]

This compound is a confirmed pore-forming subunit of mechanosensitive ion channels and is integral to touch and pain sensation in C. elegans.[1] It is expressed in several sensory neurons where it participates in detecting a wide range of stimuli, from mechanical force and temperature to chemical cues.

Molecular and Functional Roles of this compound in Sensory Neurons

This compound is a multifaceted channel subunit involved in numerous sensory modalities, functioning in distinct subsets of neurons to orchestrate complex behaviors.

Mechanosensation and Nociception

This compound is a major mechanotransduction channel in the ASH polymodal nociceptor neurons, which are responsible for detecting noxious mechanical stimuli and inducing defensive avoidance behaviors.[5] In vivo recordings have identified this compound as essential for the primary component of mechanoreceptor currents (MRCs) in ASH neurons.[5] While other channels may contribute a minor current, this compound is the principal transducer of mechanical force in these nociceptors.[5] The ASH neurons also express another DEG/ENaC protein, UNC-8, but genetic studies indicate that this compound is essential for the major MRC component, whereas unc-8 is not.[5] This suggests that this compound can form functional channels independently of UNC-8 in this context.[5]

Proprioception in the Foregut

A related protein, DEGT-1, functions as a proprioceptor in the pharynx (C. elegans' foregut), an organ analogous to the vertebrate foregut.[6][7][8] DEGT-1 is expressed in four pharyngeal neurons (MI, M3, I4, and M5) and is localized to the neuronal soma, in direct contact with the pharyngeal basement membrane.[6][8] It modulates the pharyngeal pumping rate by providing proprioceptive feedback generated by the organ's own movement.[6][7] Mutants lacking degt-1 exhibit abnormally rapid feeding, indicating a loss of this regulatory feedback.[6][7][8] This function is distinct from sensing ingested food, as the rapid pumping phenotype persists when induced by serotonin (B10506) alone.[6][7]

Thermosensation and Cold Tolerance

This compound also plays a crucial role in temperature sensation. It functions as a mechanoreceptor in the ASG sensory neurons to detect warm temperatures. This thermal information is then relayed to downstream interneurons, such as AIN and AVJ, to regulate the animal's cold tolerance. Ectopic expression of this compound in a gustatory neuron (ASE) was sufficient to make that neuron sensitive to warmth, confirming this compound's role in thermosensation.

Chemosensation and Glial-Neuronal Interactions

In chemosensation, this compound functions in concert with a glial-expressed DEG/ENaC channel, ACD-1. This channel pair is required for acid avoidance and chemotaxis towards the amino acid lysine.[9][10] this compound is expressed in the ASK and ASG chemosensory neurons.[9] ACD-1 is expressed in the surrounding amphid sheath glia, not in the neurons themselves.[10] This discovery highlights a sophisticated mechanism where a glial channel is required to modulate the function of a neuronal channel, orchestrating a specific sensory response.[9][10] Animals mutant for both this compound and acd-1 are viable and structurally normal but show specific defects in these chemosensory behaviors.[9]

Quantitative Data Summary

The following tables summarize key quantitative and functional data related to this compound and associated DEG/ENaC channels.

Table 1: Neuronal Expression and Sensory Function of this compound
Neuron Class Sensory Modality
ASH (Polymodal Nociceptor)Mechanosensation (Nociception)
ASG (Sensory Neuron)Thermosensation
ASK, ASG (Chemosensory Neurons)Chemosensation
I4, M5 (Pharyngeal Neurons)Proprioception (as DEGT-1)
Table 2: Properties of DEG/ENaC Channels in Sensory Transduction
Channel Subunit(s) Property
This compoundMechanoreceptor Current (MRC)
DEGT-1Ion Permeability
MEC-4/MEC-10Ion Selectivity
MEC-4(d)/MEC-10(d)Current Amplification
ACD-1Channel Activity
MDEG1 (Human Homolog)Gating Alteration

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the function of this compound.

Deg1_Mechanosensation_Pathway cluster_stimulus External Environment cluster_neuron ASH Sensory Neuron cluster_behavior Organismal Response Stimulus Noxious Mechanical Force Channel This compound Channel (Major Component) Stimulus->Channel Gating Influx Na+ Influx Channel->Influx Transduction Activation Neuron Depolarization & Activation Influx->Activation Behavior Avoidance Behavior Activation->Behavior Signaling

Caption: Mechanosensation pathway in the ASH neuron mediated by this compound.

Glial_Neuronal_Interaction cluster_glia Amphid Sheath Glia cluster_neuron ASK/ASG Sensory Neuron ACD1 ACD-1 Channel Activity Neuronal Activity ACD1->Activity Modulates DEG1 This compound Channel DEG1->Activity Mediates Behavior Chemosensory Behavior Activity->Behavior Stimulus Low pH or Lysine Stimulus Stimulus->ACD1 Stimulus->DEG1

Caption: Glial-neuronal circuit for chemosensation involving ACD-1 and this compound.

Experimental_Workflow Start Generate Transgenic C. elegans (e.g., Pthis compound::GFP) Staining Stain with Lipophilic Dye DiO to Identify Neurons Start->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Co-localization Analysis (Identify this compound expressing cells) Imaging->Analysis Behavior Perform Behavioral Assay (e.g., Acid Avoidance) Analysis->Behavior Data Quantify Behavioral Index (Mutant vs. Wild Type) Behavior->Data End Conclusion Data->End

References

The Gating Mechanism of the Deg-1 Channel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degenerin (DEG)/epithelial sodium channel (ENaC) superfamily plays a critical role in mechanosensation, proprioception, and nociception across various species. In Caenorhabditis elegans, the Deg-1 protein is a key subunit of a mechanosensitive ion channel complex primarily expressed in nociceptive neurons, such as the ASH neurons. Gain-of-function mutations in the this compound gene lead to neuronal degeneration, highlighting its importance in maintaining neuronal health and function. Understanding the intricate gating mechanism of the this compound channel is paramount for elucidating the molecular basis of mechanotransduction and for the development of novel therapeutics targeting sensory neuropathies and related disorders. This technical guide provides a comprehensive overview of the current understanding of this compound channel gating, integrating structural insights, quantitative biophysical data, and detailed experimental methodologies.

Introduction to this compound and the DEG/ENaC Superfamily

The this compound protein is a member of the DEG/ENaC superfamily, characterized by a common topology of two transmembrane helices (TM1 and TM2), a large and complex extracellular domain (ECD), and intracellular N- and C-termini[1]. These channels are typically non-voltage-gated and are permeable to sodium ions[1]. This compound, along with its homologs MEC-4 and MEC-10, are central components of mechanosensitive channel complexes in C. elegans[1]. While MEC-4 and MEC-10 are crucial for gentle touch sensation, this compound is a major mechanotransduction channel in the polymodal nociceptive ASH neurons, which respond to harsh mechanical stimuli[2].

The gating of DEG/ENaC channels can be triggered by various stimuli, including mechanical force and chemical ligands[1]. The prevailing model for mechanosensitive DEG channels suggests that force is transmitted to the channel through tethers to the extracellular matrix and the intracellular cytoskeleton, leading to conformational changes that open the channel pore[3].

Structural Basis of this compound Channel Gating

While a high-resolution crystal or cryo-EM structure of the this compound protein is not yet available, extensive research on other members of the DEG/ENaC family, particularly the acid-sensing ion channels (ASICs), has provided a structural framework for understanding this compound. These channels assemble as trimers, with the large ECDs forming a "chalice" or "hand-like" structure above the transmembrane domain[3].

The ECD is comprised of several distinct subdomains, often referred to as the "thumb," "finger," "knuckle," and "palm"[3]. The current model posits that mechanical stimuli induce conformational changes in the ECD, which are then transmitted to the transmembrane helices to open the ion-conducting pore. The "thumb" and "finger" domains are thought to be particularly important in this process[1].

A key region influencing gating is the "degenerin" or "d" position, an amino acid residue located just before the second transmembrane domain. Gain-of-function mutations that substitute a larger amino acid at this position, such as the A713T mutation in the homologous MEC-4 protein, lead to a hyperactive channel with increased open probability, causing neurodegeneration[4][5]. This suggests that the size of the residue at the "d" position is a critical determinant of the channel's closed-state stability[4].

Quantitative Biophysical Properties of Degenerin Channels

The following tables summarize key quantitative data for degenerin channels, primarily based on studies of the closely related MEC-4 channel, which serves as an excellent model for this compound due to high sequence homology and functional similarity.

ParameterValueChannel CompositionOrganismReference
Ion Permeability Ratios
PLi/PNa~1.0CeMEC-4dC. elegans[5]
PK/PNa< 0.1CeMEC-4dC. elegans[5]
Single-Channel Conductance
γ (in symmetrical Na+)~15-20 pS (estimated)MEC-4/MEC-10 complexC. elegans[6]
Effect of Gain-of-Function Mutations
Macroscopic Current Increase (A713T in MEC-4)>10-foldHomomeric MEC-4dHeterologous (Oocytes)[4][5]
Open Probability (Po) Increase (A713T in MEC-4)Significantly IncreasedHomomeric MEC-4dHeterologous (Oocytes)[4][5]
Pharmacology
Amiloride Block (IC50)~10-100 µM (estimated for DEG channels)DEG/ENaC familyVarious[4][7]

Note: Specific single-channel conductance and precise open probability values for wild-type and mutant this compound channels are yet to be determined experimentally. The data presented for MEC-4 provides the best available estimates.

Experimental Protocols

In Vivo Patch-Clamp Recording from C. elegans ASH Neurons

This protocol is adapted from established methods for whole-cell patch-clamp recordings from C. elegans neurons[8][9].

Objective: To record mechanosensitive currents from ASH neurons in their native environment.

Materials:

  • C. elegans strain expressing a fluorescent marker in ASH neurons (e.g., from the sra-6 promoter).

  • Dissection solution (extracellular solution): 145 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.2 with NaOH, ~330 mOsm).

  • Pipette solution (intracellular solution): 120 mM KCl, 20 mM KOH, 4 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 0.25 mM GTP, 5 mM Na2ATP (pH 7.2 with KOH, ~315 mOsm).

  • Borosilicate glass capillaries for patch pipettes.

  • Microforge, micromanipulator, and patch-clamp amplifier setup.

  • Inverted microscope with DIC optics and epifluorescence.

  • Cyanoacrylate glue.

Procedure:

  • Prepare a coverslip by placing a small drop of cyanoacrylate glue.

  • Transfer a young adult hermaphrodite to the glue drop, orienting it laterally. The glue will immobilize the worm.

  • Cover the preparation with dissection solution.

  • Using a sharp glass pipette, make a small incision in the cuticle near the head to expose the ASH neuron cell body. The high internal pressure of the worm will cause some tissues to extrude.

  • Identify the ASH neuron using fluorescence.

  • Pull patch pipettes with a resistance of 5-10 MΩ when filled with intracellular solution.

  • Under visual guidance, approach the exposed ASH neuron with the patch pipette.

  • Apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the membrane patch with brief, strong suction to achieve the whole-cell configuration.

  • Record mechanosensitive currents while applying mechanical stimuli to the nose of the worm with a fire-polished glass probe driven by a piezoelectric actuator.

Site-Directed Mutagenesis of the this compound Gene

This protocol is a standard procedure for introducing specific mutations into a plasmid containing the this compound cDNA[10][11][12].

Objective: To create specific mutations in the this compound gene, such as those at the "d" position, for functional analysis.

Materials:

  • Plasmid containing the this compound cDNA.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., Pfu or Phusion).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar (B569324) plates with appropriate antibiotic.

Procedure:

  • Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.

  • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.

  • Digest the PCR product with DpnI for at least 1 hour at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

  • Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.

  • Sequence the purified plasmid to confirm the presence of the desired mutation.

Protein Expression and Purification

This protocol provides a general workflow for expressing and purifying the this compound protein for in vitro studies[13][14][15][16][17].

Objective: To obtain purified this compound protein for structural or functional reconstitution studies.

Materials:

  • Expression vector containing the tagged this compound cDNA (e.g., with a His-tag or GST-tag).

  • Bacterial expression host (e.g., E. coli BL21(DE3)).

  • LB medium and appropriate antibiotic.

  • IPTG for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, protease inhibitors).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash buffer (lysis buffer with a slightly higher imidazole concentration).

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

Procedure:

  • Transform the expression vector into the bacterial host.

  • Inoculate a large culture of LB medium with an overnight starter culture and grow at 37°C with shaking.

  • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for 3-4 hours at a lower temperature (e.g., 18-30°C) to improve protein solubility.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the clarified lysate onto the equilibrated affinity chromatography column.

  • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the purified protein with elution buffer.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze into a suitable storage buffer.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound channel function and its study.

Deg1_Mechanotransduction_Pathway Figure 1: this compound Mechanotransduction Signaling Pathway Mechanical_Stimulus Mechanical Stimulus (e.g., Harsh Touch) Deg1_Complex This compound/MEC-10 Channel Complex Mechanical_Stimulus->Deg1_Complex Force Transduction ECM Extracellular Matrix (MEC-1, MEC-5, MEC-9) ECM->Deg1_Complex Tethering Cytoskeleton Intracellular Cytoskeleton (MEC-7, MEC-12 Tubulins) Deg1_Complex->Cytoskeleton Anchoring Na_Influx Na+ Influx Deg1_Complex->Na_Influx Channel Opening Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Avoidance_Behavior Avoidance Behavior Neurotransmitter_Release->Avoidance_Behavior

Caption: A simplified model of the this compound mediated mechanotransduction pathway in C. elegans nociceptive neurons.

Caption: A state diagram illustrating the hypothetical gating transitions of the this compound channel in response to mechanical stimuli.

Experimental_Workflow Figure 3: Experimental Workflow for Studying this compound Channel Gating cluster_molecular Molecular Biology cluster_functional Functional Analysis cluster_structural Structural Analysis Mutagenesis Site-Directed Mutagenesis of this compound cDNA Expression_Vector Cloning into Expression Vector Mutagenesis->Expression_Vector Protein_Expression Heterologous Expression (e.g., Oocytes, Bacteria) Expression_Vector->Protein_Expression Electrophysiology Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp) Protein_Expression->Electrophysiology Purification Protein Purification Protein_Expression->Purification Data_Analysis Data Analysis (P_o, Conductance, Kinetics) Electrophysiology->Data_Analysis Structural_Studies Structural Studies (Cryo-EM, X-ray Crystallography) Purification->Structural_Studies MD_Simulations Molecular Dynamics Simulations Structural_Studies->MD_Simulations MD_Simulations->Data_Analysis

Caption: A flowchart outlining the key experimental steps for investigating the structure-function relationships of the this compound channel.

Conclusion and Future Directions

The this compound channel, a critical component of the mechanosensory apparatus in C. elegans nociceptive neurons, represents a fascinating subject for understanding the molecular intricacies of mechanotransduction. While significant progress has been made through genetic studies and functional characterization of homologous channels, several key questions remain. Future research should prioritize obtaining a high-resolution structure of this compound, which will be instrumental in validating current gating models and providing a precise blueprint for the conformational changes that occur during activation. Furthermore, detailed single-channel analysis of both wild-type and mutant this compound channels will be essential for a more granular understanding of its biophysical properties. Such studies will not only deepen our fundamental knowledge of sensory biology but also pave the way for the rational design of novel therapeutic agents targeting the broader family of DEG/ENaC channels implicated in a range of human diseases.

References

The Physiological Roles of Degenerin Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physiological functions of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, with a primary focus on the degenerin members implicated in sensory transduction. This document outlines their roles in mechanosensation and nociception, details the experimental protocols used to elucidate their function, and presents key quantitative data in a structured format for comparative analysis.

Introduction to the DEG/ENaC Superfamily

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse class of ion channels found in metazoans. Structurally, all members share a common topology: two transmembrane domains, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop. These channels typically assemble as heteromeric or homomeric trimers to form a functional ion pore. While the family is broad, encompassing channels involved in epithelial sodium transport (ENaCs) crucial for blood pressure regulation, this guide focuses on the "degenerin" branch, which includes channels primarily expressed in the nervous system and renowned for their roles in sensory physiology. Key subfamilies discussed herein are the MEC (mechanosensory abnormal) channels in Caenorhabditis elegans and the Acid-Sensing Ion Channels (ASICs) in vertebrates. These channels function as transducers of physical and chemical stimuli, converting them into electrical signals that underlie sensations such as touch, proprioception, and pain.

Role in Mechanosensation

Degenerin channels are fundamental components of the molecular machinery that transduces mechanical force into neural signals. This process is essential for the senses of touch, proprioception (body position sense), and the regulation of myogenic responses in blood vessels.

Gentle Touch Sensation in C. elegans

The nematode C. elegans has served as a powerful model system for dissecting the molecular basis of touch. Genetic screens have identified a suite of mec genes required for gentle touch sensitivity. At the core of this mechanotransduction complex is a channel composed of the degenerin subunits MEC-4 and MEC-10. This channel is expressed in six touch receptor neurons (TRNs) and is thought to be directly gated by mechanical force.

The prevailing model suggests that the MEC-4/MEC-10 channel is tethered to both the extracellular matrix and the intracellular cytoskeleton. This structural arrangement allows forces applied to the worm's body to be transmitted to the channel, causing it to open and leading to an influx of Na⁺ ions. This influx generates a mechanoreceptor potential that, if it reaches the threshold, triggers an action potential and a subsequent behavioral response. Null mutations in mec-4 eliminate the mechanoreceptor current, confirming its essential role as the pore-forming subunit of the transduction channel.

Mechanotransduction_Celegans cluster_membrane Neuron Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cyto Cytoskeleton MEC4_10 MEC-4 / MEC-10 Channel MEC2 MEC-2 (Stomatin-like) Microtubules Specialized Microtubules MEC4_10->Microtubules Anchored to Depolarization Na+ Influx & Depolarization MEC4_10->Depolarization Gating MEC2->MEC4_10 Modulates MEC9 MEC-9 (Collagen) MEC9->MEC4_10 Tethers Force Mechanical Force Force->MEC9 Transmitted via ECM AP Action Potential Depolarization->AP

Figure 1: Proposed model for MEC-4 mediated mechanotransduction in C. elegans.

Vascular Mechanosensation

In mammals, members of the DEG/ENaC family are expressed in vascular smooth muscle cells (VSMCs) and are implicated in the myogenic response, where blood vessels constrict in response to increased intravascular pressure. Studies have shown that ENaC subunits are present in cerebral arteries. Application of amiloride (B1667095) and its analog benzamil, known blockers of DEG/ENaC channels, inhibits this pressure-induced constriction, suggesting that these channels are required for vascular mechanosensing.

Role in Nociception and Acid-Sensing

While some degenerins sense mechanical force, others, particularly the ASIC subfamily, have evolved to detect changes in extracellular proton concentration (pH). Tissue acidosis is a hallmark of various pathological conditions, including inflammation, ischemia, and tissue injury, and is a primary trigger for pain (nociception).

Acid-Sensing Ion Channels (ASICs)

ASICs are proton-gated cation channels expressed throughout the central and peripheral nervous systems. A drop in extracellular pH, which occurs during tissue damage or inflammation, activates ASICs, leading to Na⁺ and, in the case of the ASIC1a subunit, Ca²⁺ influx. This cation influx depolarizes sensory neurons, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as pain.

Different ASIC subunits (e.g., ASIC1a, ASIC1b, ASIC2a, ASIC3) assemble into homo- and heterotrimeric channels with distinct pH sensitivities and kinetic properties, allowing the nervous system to respond to a wide range

Unraveling the Role of Deg-1: A Hub for Mechanosensation and Neuronal Function in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily of ion channels plays a critical role in a variety of physiological processes, including mechanosensation, proprioception, and fluid balance. In the nematode Caenorhabditis elegans, the degenerin protein Deg-1 is a key player in sensing mechanical and thermal stimuli, as well as contributing to acid avoidance behaviors. Gain-of-function mutations in the this compound gene lead to neuronal degeneration, highlighting its importance in maintaining neuronal health. This technical guide provides a comprehensive overview of this compound, with a particular focus on its interactions with other proteins, its involvement in signaling pathways, and the experimental methodologies used to elucidate its function.

This compound: A Multifunctional Ion Channel Subunit

This compound is a subunit of a larger ion channel complex and is expressed in several sensory neurons in C. elegans, including the ASK and ASG neurons. Its function is integral to the worm's ability to respond to its environment.

Core Functions of this compound:
  • Mechanosensation: this compound is a component of a mechanosensitive ion channel, playing a role in the nematode's sense of touch.

  • Thermosensation: It acts as a temperature sensor, particularly in response to warm temperatures, and is involved in regulating cold tolerance.[1][2]

  • Chemosensation: this compound, in conjunction with other proteins, is required for specific chemosensory behaviors, such as acid avoidance and chemotaxis towards lysine (B10760008).[3]

  • Neurodegeneration: Dominant gain-of-function mutations in the this compound gene can lead to swelling and subsequent death of the neurons in which it is expressed.[4]

The this compound Interactome: A Network of Functional Collaborations

The function of this compound is intricately linked to its interaction with a suite of other proteins that collectively form and regulate ion channel complexes. While direct quantitative binding affinities for many of these interactions are not extensively documented in the literature, their functional relationships have been established through genetic and electrophysiological studies.

Key Interacting Proteins and their Functional Relationships with this compound:
Interacting ProteinProtein Family/TypeCellular Location of InteractionNature of InteractionFunctional ConsequenceKey References
ACD-1 DEG/ENaC Ion ChannelGlial cells (amphid sheath) and Sensory Neurons (ASK)Functional, non-cell-autonomousCo-required for acid avoidance and lysine chemotaxis. ACD-1 in glia is thought to modulate the function of this compound in neurons.[3]
MEC-4 DEG/ENaC Ion ChannelTouch Receptor NeuronsForms heteromeric mechanosensitive ion channelsEssential for gentle touch sensation. Gain-of-function mutations in mec-4 can cause neurodegeneration, a process influenced by other channel subunits.[5][6][7]
MEC-10 DEG/ENaC Ion ChannelTouch Receptor NeuronsForms heteromeric mechanosensitive ion channels with MEC-4Contributes to the mechanosensory channel complex. While MEC-4 is essential, MEC-10 modulates channel properties and is required for full touch sensitivity.[5][6][7][8]
MEC-2 Stomatin-like proteinTouch Receptor NeuronsAccessory subunit of the MEC-4/MEC-10 channel complexModulates channel activity and is thought to link the channel to the cytoskeleton and extracellular matrix.[8]
MEC-6 Paraoxonase-like proteinTouch Receptor NeuronsAccessory subunit of the MEC-4/MEC-10 channel complexRequired for the function and trafficking of the mechanosensory channel.[6]
UNC-8 DEG/ENaC Ion ChannelMotor Neurons, Interneurons, Sensory NeuronsPotential to form heteromeric channels with other DEG/ENaC subunitsInvolved in coordinated movement and proprioception. Co-expressed with other degenerins, suggesting potential for channel complex formation.[9][10]
DEL-1 DEG/ENaC Ion ChannelMotor NeuronsCo-expressed with UNC-8May participate in a channel that contributes to proprioception.[9]
DEGT-1 DEG/ENaC Ion ChannelPharyngeal NeuronsForms mechanosensory channelsFunctions as a proprioceptor in the pharynx to modulate feeding behavior.[11][12]

Signaling Pathways Involving this compound

This compound is a crucial component of signaling pathways that translate external stimuli into neuronal activity. One well-characterized pathway involves the interplay between neurons and glial cells in acid avoidance.

Glia-Neuron Signaling in Acid Avoidance

The following diagram illustrates the functional relationship between the glial-expressed ACD-1 channel and the neuronally-expressed this compound channel in mediating the acid avoidance response in C. elegans.

Acid_Avoidance_Pathway cluster_glia Amphid Sheath Glial Cell cluster_neuron ASK Sensory Neuron ACD1 ACD-1 Channel DEG1 This compound Channel ACD1->DEG1 Functionally Supports Ca_influx Ca²+ Influx DEG1->Ca_influx Leads to Avoidance Avoidance Behavior Ca_influx->Avoidance Triggers Protons H⁺ (Low pH) Protons->ACD1 Modulates Protons->DEG1 Activates

Glia-Neuron interaction in acid avoidance.

Experimental Protocols

The study of this compound and its interacting partners relies on a combination of genetic, molecular, and physiological techniques. Below are summaries of key experimental methodologies.

Heterologous Expression in Xenopus Oocytes and Electrophysiology

This technique is crucial for characterizing the biophysical properties of ion channels in a controlled environment.

Methodology:

  • cRNA Preparation: The coding sequences for this compound and its interacting partners (e.g., mec-4, mec-10) are subcloned into an oocyte expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro.

  • Oocyte Injection: Mature Xenopus laevis oocytes are harvested and defolliculated. A nanoliter injector is used to inject the cRNA into the cytoplasm of the oocytes.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for protein expression and assembly of channel complexes on the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents flowing through the expressed channels are recorded in response to voltage steps or application of stimuli (e.g., changes in pH or application of channel blockers like amiloride).

In Vivo Calcium Imaging in C. elegans

This method allows for the visualization of neuronal activity in a living animal in response to specific stimuli.

Methodology:

  • Transgenic Strain Generation: A transgenic C. elegans strain is created that expresses a genetically encoded calcium indicator (GECI), such as GCaMP, specifically in the neurons of interest (e.g., ASK or ASG neurons) using a cell-specific promoter.

  • Animal Immobilization: An adult transgenic worm is immobilized for imaging. This can be achieved using methods such as gluing the worm to a glass coverslip or using microfluidic devices.

  • Stimulus Delivery: A system for delivering controlled stimuli is used. For temperature sensation, a thermal probe can be used to change the local temperature. For chemosensation, a microfluidic device can deliver different chemical solutions.

  • Fluorescence Microscopy: A fluorescence microscope equipped with a sensitive camera is used to record the changes in GCaMP fluorescence over time. An increase in intracellular calcium upon neuronal activation leads to a conformational change in GCaMP and an increase in its fluorescence intensity.

  • Data Analysis: The fluorescence intensity changes are quantified to determine the magnitude and dynamics of the neuronal response to the stimulus.

Co-immunoprecipitation (Co-IP) from C. elegans Extracts

Co-IP is a standard method to identify protein-protein interactions in vivo.

Methodology:

  • Strain Engineering: A C. elegans strain is engineered to express a tagged version of the bait protein (e.g., this compound with a GFP or HA tag). This can be achieved through CRISPR/Cas9-mediated genome editing to tag the endogenous locus.

  • Worm Lysis and Protein Extraction: A large population of the transgenic worms is collected and lysed to release the cellular proteins. Lysis is typically performed in a buffer containing detergents and protease inhibitors to maintain protein integrity and interactions.

  • Immunoprecipitation: The protein lysate is incubated with antibodies specific to the tag on the bait protein. These antibodies are often coupled to magnetic or agarose (B213101) beads. The antibody-bead complex will bind to the tagged bait protein, and any proteins that are physically interacting with the bait will be pulled down as well.

  • Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bait protein and its interactors are then eluted from the beads.

  • Analysis by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and/or digested into peptides, which are then identified using mass spectrometry. Proteins that are consistently co-precipitated with the bait protein but not in control experiments are considered potential interacting partners.

Experimental Workflow for Identifying this compound Interactors

The following diagram outlines a typical workflow for identifying and validating protein interactors of this compound.

Experimental_Workflow cluster_discovery Interaction Discovery cluster_validation Interaction Validation & Characterization cluster_functional Functional Analysis Y2H Yeast Two-Hybrid Screen (Bait: this compound) Genetics Genetic Interaction Analysis (e.g., double mutants) Y2H->Genetics Imaging In Vivo Co-localization (Fluorescently tagged proteins) Y2H->Imaging CoIP_MS Co-immunoprecipitation followed by Mass Spectrometry (CoIP-MS) CoIP_MS->Genetics CoIP_MS->Imaging Electro Heterologous Expression & Electrophysiology (Xenopus oocytes) Genetics->Electro Behavior Behavioral Assays (e.g., touch, thermotaxis, chemotaxis) Genetics->Behavior Ca_Imaging In Vivo Calcium Imaging Genetics->Ca_Imaging Imaging->Electro Electro->Behavior Electro->Ca_Imaging

References

Cellular Localization of Deg-1 Proteins: A Cross-Species Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular localization of proteins referred to as "Deg-1" across key model organisms: the nematode Caenorhabditis elegans, the plant Arabidopsis thaliana, and in humans. The term "this compound" is not universal; it refers to distinct proteins with disparate functions and subcellular residences in these different biological contexts. This guide clarifies these distinctions, presenting detailed localization data, the experimental protocols used for their determination, and the functional implications of their specific subcellular distributions.

DEGT-1 in Caenorhabditis elegans: A Neuronal Mechanoreceptor

In the nematode C. elegans, the relevant protein is DEGT-1, a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) family. It functions as a mechanoreceptor, playing a crucial role in proprioception related to feeding behavior.

Cellular and Subcellular Localization

DEGT-1 is exclusively expressed in the pharyngeal nervous system.[1][2] Its localization is highly specific to the neuronal soma of four pharyngeal neurons: MI, M3, I4, and M5.[1][2][3][4] Notably, the protein is found in direct contact with the pharyngeal basement membrane, a position ideal for its function in sensing the mechanical strain of the pharynx during muscle movement.[1][2][3][4] Unlike some other mechanosensory channels in C. elegans that are found along axons, DEGT-1 is concentrated in the cell body of these specific neurons.

Quantitative Expression Data

Single-cell RNA sequencing data from the C. elegans Neuronal Gene Expression Map & Network (CeNGEN) confirms the exclusive expression of degt-1 transcripts in the MI, M3, I4, and M5 neurons.[1] While absolute protein quantification in individual neurons is technically challenging, the CeNGEN project provides a valuable resource for relative transcript abundance.

Table 1: Cellular Expression of degt-1 in C. elegans

Neuron TypeExpression Level (Normalized)Data Source
MIExpressedCeNGEN single-cell RNA-seq[1]
M3ExpressedCeNGEN single-cell RNA-seq[1]
I4ExpressedCeNGEN single-cell RNA-seq[1]
M5ExpressedCeNGEN single-cell RNA-seq[1]
All other neuronal and non-neuronal cellsNot DetectedCeNGEN single-cell RNA-seq[1]
Signaling Pathway

DEGT-1 functions as a proprioceptor that provides feedback on the pharynx's own movements. This sensory information is then used to modulate the rate of pharyngeal pumping. This represents a feedback loop where the mechanical action of an organ is sensed to regulate its own function.

DEGT1_Signaling_Pathway PharyngealPumping Pharyngeal Pumping (Muscle Contraction) MechanicalForce Mechanical Force on Basement Membrane PharyngealPumping->MechanicalForce generates DEGT1 DEGT-1 Channel (in I4/M5 Soma) MechanicalForce->DEGT1 activates Ca2Response Calcium Response in I4/M5 Neurons DEGT1->Ca2Response triggers PumpingRate Modulation of Pumping Rate Ca2Response->PumpingRate regulates PumpingRate->PharyngealPumping feedback

DEGT-1 proprioceptive feedback loop in C. elegans.

Deg1 in Arabidopsis thaliana: A Thylakoid Lumen Protease

In the model plant Arabidopsis thaliana, Deg1 is an ATP-independent serine endopeptidase, a protease involved in protein quality control within the chloroplasts.

Cellular and Subcellular Localization

Initial studies using mass spectrometry suggested a dual localization for Deg1 in both the plastid (chloroplast) and the nucleus. However, subsequent research using GFP tagging has definitively verified its sole localization to the plastid. Within the plastid, Deg1 is peripherally attached to the lumenal side of the thylakoid membrane. This location is critical for its function in the degradation of photodamaged proteins of the photosystem II (PSII) complex.

Quantitative Proteomics Data

Label-free quantitative mass spectrometry has been employed to study the composition of the thylakoid proteome under various conditions. These studies provide relative abundance data for proteins like Deg1.

Table 2: Relative Abundance of Deg1 in Arabidopsis Thylakoid Proteome

ConditionRelative Abundance (Normalized Spectral Counts)Fold Change (Field vs. Lab)Data Source
Laboratory Growth~1.0 (normalized baseline)-Proteomics DB
Field GrowthIncreased>1.5Proteomics DB

Note: Data is representative of trends observed in comparative proteomics studies. Absolute values vary between experiments.

DEGS1 in Humans: A Sphingolipid Desaturase of the Mitochondria and ER

In humans, the relevant protein is DEGS1 (Delta(4)-desaturase, sphingolipid 1), an enzyme that catalyzes the final step in the de novo synthesis of ceramides. Its localization is critical for cellular sphingolipid metabolism.

Cellular and Subcellular Localization

The primary localization of human DEGS1 is the mitochondria and, more specifically, the mitochondria-associated membranes (MAMs) of the endoplasmic reticulum.[5] This positioning at the interface between the ER and mitochondria is crucial for its role in lipid metabolism and signaling between these organelles. The Human Protein Atlas also reports additional localizations to the plasma membrane, cytokinetic bridge, and primary cilium, suggesting multiple functional roles for this protein.[6]

Quantitative Expression Data

Expression of DEGS1 varies across different human cell lines. This differential expression can have implications for cellular processes and disease states, such as resistance to cancer therapies.

Table 3: Relative Expression of DEGS1 in Human Cell Lines

Cell LineDescriptionRelative DEGS1 ExpressionData Source
RWPE-1Normal prostate epithelialBaselinePublished Research[7]
LNCaPProstate cancerElevatedPublished Research[7]
C4-2Prostate cancerElevatedPublished Research[7]
LNCaP-EnzaEnzalutamide-resistant prostate cancerHighly ElevatedPublished Research[7]
C4-2-EnzaEnzalutamide-resistant prostate cancerHighly ElevatedPublished Research[7]
Metabolic Pathway

DEGS1 plays a key role in the final step of ceramide biosynthesis, a central pathway in sphingolipid metabolism. Its localization at the ER and MAM is critical for this function.

DEGS1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) SerinePalmitoyltransferase Serine Palmitoyltransferase DihydroceramideSynthase Dihydroceramide Synthase SerinePalmitoyltransferase->DihydroceramideSynthase produces precursors for Dihydroceramide Dihydroceramide DihydroceramideSynthase->Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 substrate Ceramide Ceramide DEGS1->Ceramide catalyzes conversion to ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids precursor for

Role of DEGS1 in the ceramide biosynthesis pathway.

Experimental Protocols

The determination of the subcellular localization of these proteins relies on a variety of well-established molecular and cell biology techniques. Below are representative protocols for the key methodologies cited in this guide.

General Experimental Workflow for Protein Localization

The process of determining a protein's subcellular location typically follows a multi-step workflow, often beginning with in silico predictions and culminating in experimental validation.

Protein_Localization_Workflow InSilico In Silico Analysis (e.g., sequence motifs, prediction servers) Hypothesis Formulate Localization Hypothesis InSilico->Hypothesis Cloning Cloning and Construct Generation (e.g., GFP-fusion, epitope tag) Hypothesis->Cloning Expression Expression in Model System (Cell culture, transgenic organism) Cloning->Expression Visualization Microscopy and Visualization Expression->Visualization Biochemical Biochemical Fractionation Expression->Biochemical Fluorescence Fluorescence Microscopy (Confocal, Spinning Disk) Visualization->Fluorescence Immunofluorescence Immunofluorescence Staining Visualization->Immunofluorescence CellFractionation Cell Fractionation (e.g., differential centrifugation) Biochemical->CellFractionation Validation Data Analysis and Validation Fluorescence->Validation Immunofluorescence->Validation WesternBlot Western Blot of Fractions CellFractionation->WesternBlot WesternBlot->Validation

A generalized workflow for determining protein subcellular localization.
Protocol: GFP-Fusion Protein Expression for Localization in Arabidopsis Protoplasts

This protocol describes the transient expression of a protein of interest fused to Green Fluorescent Protein (GFP) in Arabidopsis protoplasts for visualization by fluorescence microscopy.

  • Vector Construction: The full-length coding sequence of the gene of interest (e.g., Deg1) is cloned into a plant expression vector, in-frame with the GFP coding sequence. This can be either an N-terminal or C-terminal fusion. A strong constitutive promoter, such as CaMV 35S, is typically used to drive expression.

  • Protoplast Isolation: Protoplasts are isolated from the leaves of 4- to 5-week-old Arabidopsis thaliana plants by enzymatic digestion of the cell wall.

  • Transformation: The GFP-fusion construct plasmid DNA is introduced into the isolated protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Incubation: The transformed protoplasts are incubated in the dark at room temperature for 16-24 hours to allow for gene expression.

  • Co-localization (Optional): To confirm localization to a specific organelle, protoplasts can be co-transformed with a plasmid expressing a known organelle marker protein fused to a different fluorescent protein (e.g., a mitochondrial marker fused to mCherry).

  • Microscopy: Protoplasts are imaged using a confocal laser scanning microscope. The GFP signal is excited (typically at 488 nm) and its emission is collected (typically 500-550 nm). The chlorophyll (B73375) autofluorescence of the chloroplasts can also be imaged to provide a reference for plastid localization.

  • Image Analysis: The spatial distribution of the GFP signal is analyzed to determine the subcellular localization of the fusion protein. Co-localization with organelle markers is quantified if applicable.

Protocol: Immunofluorescence Staining for Mitochondrial Proteins in Human Cells

This protocol outlines the steps for visualizing an endogenous protein, such as DEGS1, in cultured human cells using immunofluorescence.

  • Cell Culture and Fixation: Human cells (e.g., HeLa or fibroblasts) are grown on glass coverslips. The cells are then fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: The cell membranes are permeabilized with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Non-specific antibody binding sites are blocked by incubating the cells in a blocking buffer (e.g., 1-3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific to the protein of interest (e.g., rabbit anti-DEGS1) diluted in blocking buffer. This incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C. For co-localization, a primary antibody against a mitochondrial marker (e.g., mouse anti-TOM20) is included.

  • Washing: The coverslips are washed three times with PBS to remove unbound primary antibodies.

  • Secondary Antibody Incubation: The cells are incubated with fluorophore-conjugated secondary antibodies that recognize the host species of the primary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 488 and goat anti-mouse IgG Alexa Fluor 594). This incubation is performed for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: The nuclei can be counterstained with DAPI. The coverslips are then washed and mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: The stained cells are visualized using a fluorescence microscope. The localization of the protein of interest is determined by observing the spatial distribution of its fluorescent signal and its co-localization with the mitochondrial marker.

References

The Impact of Deg-1 Mutation on the Life Cycle and Neurobiology of Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IV. Executive Summary

The degenerin family of proteins, particularly DEG-1, plays a crucial role in mechanosensation and neuronal health in the model organism Caenorhabditis elegans. Mutations in the this compound gene can lead to a range of phenotypes, from subtle sensory deficits to severe, temperature-sensitive neurodegeneration and lethality. This technical guide provides an in-depth overview of the life cycle of C. elegans harboring this compound mutations, with a focus on quantitative data, detailed experimental protocols for studying these mutants, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working with C. elegans as a model for neurodegenerative diseases and sensory disorders. While extensive research has elucidated the function of this compound, this guide also highlights the current gaps in the literature, particularly concerning a comprehensive quantitative analysis of the life cycle timing in this compound mutant strains compared to wild-type animals.

V. The Life Cycle of C. elegans with this compound Mutation

The life cycle of C. elegans consists of an embryonic stage, four larval stages (L1-L4), and a reproductive adult stage. Under optimal conditions (20°C), the entire cycle from egg to a reproducing adult takes approximately 3.5 days, with a total lifespan of about 2-3 weeks.[1][2]

A. Quantitative Analysis of Life Cycle Stages

While a precise, comparative analysis of the duration of each life cycle stage in common this compound mutant strains is not extensively documented in the literature, we can compile the known data for the wild-type N2 strain to serve as a baseline for future studies.

Table 1: Life Cycle Timing of Wild-Type (N2) C. elegans at 20°C

Developmental StageDuration (hours)Cumulative Time (hours)
Embryogenesis~12-1412-14
L1 Larva~1224-26
L2 Larva~832-34
L3 Larva~840-42
L4 Larva~1050-52
Adult (to first egg)~858-60
Mean Lifespan ~408 (17 days) -
Maximum Lifespan ~528 (22 days) -

Note: Timings can vary slightly based on experimental conditions.

Table 2: Phenotypic Effects of Common this compound Alleles on Life Cycle and Viability

AlleleMutation TypePhenotypeQuantitative Effects on Life Cycle
This compound(u38)Loss-of-functionTouch insensitivity at the tail, degeneration of a small set of neurons.[3]Specific effects on the duration of life cycle stages have not been quantitatively reported.
This compound(u506)Gain-of-function (recessive)Neurodegeneration and abnormal touch response at all temperatures.[4]Lethal at 15°C; embryos arrest at the two-fold stage of embryogenesis.[4] Detailed life cycle timings at permissive temperatures are not available.
B. Neurodegeneration in this compound Mutants

Gain-of-function mutations in this compound are known to induce neurodegeneration. This is thought to be caused by the hyperactivation of the this compound channel, leading to excessive ion influx and subsequent excitotoxicity. The specific neurons affected depend on the expression pattern of this compound.

VI. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound mutants.

A. Protocol for Quantifying Neurodegeneration

This protocol is adapted from methods used for scoring dopaminergic neurodegeneration and can be applied to neurons expressing a fluorescently-tagged this compound or other markers in affected cells.

  • Strain Preparation: Utilize a C. elegans strain co-expressing a fluorescent marker (e.g., GFP) in the neurons of interest along with the this compound mutation.

  • Synchronization: Synchronize the worm population to the L1 stage by bleaching gravid adults and allowing the eggs to hatch overnight in M9 buffer without food.

  • Culturing: Plate the synchronized L1 larvae on NGM plates seeded with E. coli OP50 and culture at the desired temperature (e.g., 20°C for this compound(u38) or a permissive temperature for temperature-sensitive alleles).

  • Mounting for Microscopy: At desired time points (e.g., day 1, day 3, day 5 of adulthood), anesthetize a sample of worms using an paralyzing agent such as 10 mM levamisole (B84282) or 30 mg/ml BDM (2,3-butanedione monoxime) on a 2% agarose (B213101) pad on a microscope slide.

  • Fluorescence Microscopy: Visualize the fluorescently-labeled neurons using a compound microscope equipped with fluorescence optics. Capture images of the neurons of interest.

  • Scoring Neuronal Integrity: Score the morphology of individual neurons based on a pre-defined scale. A common scoring system is as follows:

    • Score 0: Healthy, wild-type morphology.

    • Score 1: Minor defects, such as small blebs or kinks in the neuronal process.

    • Score 2: Clear degenerative features, such as multiple blebs, breaks in the process, or a shrunken cell body.

    • Score 3: Severe degeneration, with the neuronal process being largely absent or the cell body being severely degraded or absent.

  • Data Analysis: Quantify the percentage of neurons in each scoring category at each time point. Statistical analysis (e.g., t-test or ANOVA) can be used to compare different strains or conditions.

B. Protocol for Touch Sensitivity Assay

This assay is used to test the function of mechanosensory neurons.

  • Plate Preparation: Use NGM plates with a thin, smooth lawn of E. coli OP50.

  • Worm Preparation: Transfer young adult worms to the assay plate and allow them to acclimate for a few minutes.

  • Stimulus Application:

    • Gentle Touch: Use an eyebrow hair glued to a toothpick to gently stroke the worm's body, once anteriorly and once posteriorly.

    • Harsh Touch: Use a platinum wire pick to prod the worm's body.

  • Scoring the Response: A normal response to an anterior touch is to move backward, and to a posterior touch is to move forward. A lack of response indicates a defect in touch sensation. Score the percentage of positive responses over a set number of trials (e.g., 10 trials per worm).

C. Protocol for Cold Tolerance Assay

This assay measures the ability of worms to survive exposure to cold temperatures.

  • Synchronization and Culturing: Synchronize worms to the L4 or young adult stage and culture them at a standard temperature (e.g., 20°C).

  • Cold Shock: Transfer plates with the synchronized worms to a 4°C incubator for a specified duration (e.g., 24 or 48 hours).

  • Recovery: After the cold shock, move the plates back to the 20°C incubator and allow the worms to recover for several hours.

  • Scoring Survival: Score the percentage of worms that are alive (i.e., moving or responding to touch) after the recovery period.

VII. Signaling Pathways and Visualizations

A. This compound-Mediated Mechanosensory and Thermosensory Signaling

This compound is a subunit of a mechanosensitive ion channel. In response to mechanical or thermal stimuli, the channel opens, leading to an influx of sodium ions and a subsequent increase in intracellular calcium. This depolarization and calcium signal are then propagated to downstream interneurons.

DEG1_Signaling_Pathway cluster_neuron This compound Expressing Sensory Neuron (e.g., ASG) cluster_downstream Downstream Interneuron (e.g., AIN/AVJ) Stimulus Mechanical or Thermal Stimulus DEG1_Channel This compound Channel (opens) Stimulus->DEG1_Channel Na_Influx Na+ Influx DEG1_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Increase [Ca2+]i Increase Neurotransmitter_Release Neurotransmitter Release Ca_Increase->Neurotransmitter_Release Depolarization->Ca_Increase Downstream_Activation Activation of Downstream Neuron Neurotransmitter_Release->Downstream_Activation Synaptic Transmission Behavioral_Response Behavioral Response (e.g., Cold Tolerance) Downstream_Activation->Behavioral_Response

Caption: this compound signaling cascade in a sensory neuron.

B. Experimental Workflow for Assessing Neurodegeneration

The following diagram illustrates a typical workflow for studying the progression of neurodegeneration in this compound mutant C. elegans.

Neurodegeneration_Workflow Start Start Sync Synchronize C. elegans Population (e.g., Bleaching) Start->Sync Culture Culture on NGM Plates at Desired Temperature Sync->Culture Sample Sample Worms at Different Adult Stages (Day 1, 3, 5, etc.) Culture->Sample Anesthetize Anesthetize and Mount on Agarose Pads Sample->Anesthetize Image Acquire Images using Fluorescence Microscopy Anesthetize->Image Score Score Neuronal Morphology (e.g., 0-3 Scale) Image->Score Analyze Statistical Analysis (Compare Mutant vs. WT) Score->Analyze End End Analyze->End

Caption: Workflow for neurodegeneration analysis.

C. Logical Relationship in a this compound Neural Circuit

This diagram shows the known functional relationship between the this compound expressing ASG sensory neurons and the downstream AIN and AVJ interneurons in the context of thermosensation.

Neural_Circuit ASG ASG Sensory Neuron (Expresses this compound) AIN AIN Interneuron ASG->AIN Signals to AVJ AVJ Interneuron ASG->AVJ Signals to Thermosensation Thermosensation & Cold Tolerance AIN->Thermosensation Regulates AVJ->Thermosensation Regulates

Caption: this compound neural circuit for thermosensation.

VIII. Conclusion and Future Directions

The this compound gene is a critical component of mechanosensory and thermosensory neural circuits in C. elegans. Gain-of-function mutations in this gene provide a valuable model for studying the mechanisms of neurodegeneration. While the cellular and some molecular aspects of this compound function are well-characterized, a significant gap exists in our understanding of how these mutations affect the overall life history of the organism in a quantitative manner. Future research should focus on detailed life cycle analysis of various this compound alleles to provide a more complete picture of their physiological impact. Furthermore, proteomic studies to identify direct interaction partners of the this compound channel could provide crucial insights into its regulation and the downstream signaling cascade, potentially revealing new targets for therapeutic interventions in neurodegenerative diseases.

References

The Role of DEG-1 in Pharyngeal Proprioception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprioception, the sense of self-movement and body position, is crucial for coordinated motor control across the animal kingdom. In the nematode Caenorhabditis elegans, the rhythmic pumping of the pharynx, a neuromuscular organ responsible for feeding, is modulated by a sophisticated proprioceptive feedback mechanism. This guide delves into the pivotal role of the degenerin/epithelial sodium channel (DEG/ENaC) protein, DEG-1, in this process. Recent findings have identified DEGT-1, a specific isoform, as a key mechanosensor in the pharyngeal nervous system. It functions as a proprioceptor, detecting the pharynx's own movements to regulate feeding rate. This document provides a comprehensive overview of the molecular mechanisms, neuronal circuitry, and experimental methodologies used to elucidate the function of this compound in pharyngeal proprioception, presenting quantitative data and detailed protocols for researchers in the field.

This compound: A Mechanosensory Ion Channel in Pharyngeal Neurons

This compound belongs to the DEG/ENaC superfamily of ion channels, which are implicated in a variety of sensory functions, including mechanosensation and proprioception.[1] In C. elegans, the specific isoform DEGT-1 is exclusively expressed in four pharyngeal neurons: MI, M3, I4, and M5.[2][3][4] Localization studies have shown that DEGT-1 protein is situated in the neuronal soma, in direct contact with the collagenous basement membrane of the pharynx.[3][5] This positioning is critical for its function as a proprioceptor, as it is poised to detect mechanical strain generated by the movement of the pharynx itself, rather than direct contact with ingested food.[2][4]

The Proprioceptive Function of DEGT-1 in Regulating Pharyngeal Pumping

The primary role of DEGT-1 in the pharynx is to provide negative feedback on the rate of pharyngeal pumping. This has been elucidated through the characterization of degt-1 loss-of-function mutants, which exhibit a distinct phenotype of abnormally rapid feeding.[3][5][6] This suggests that in the absence of DEGT-1-mediated proprioceptive feedback, the pharynx overcompensates, leading to an increased pumping frequency.[4]

Quantitative Analysis of degt-1 Mutant Phenotypes

The effect of degt-1 loss-of-function on pharyngeal pumping has been quantified in several studies. The key findings are summarized in the tables below.

PhenotypeWild-Type (N2)degt-1 mutantRescue (DEGT-1 in I4 or M5)Citation
Pharyngeal Pumping Rate (in presence of food) ~5 Hz~5.75 Hz~5 Hz
Inter-pump Interval Baseline~20% shorterNot reported

Table 1: Pharyngeal Pumping Phenotypes in Wild-Type, degt-1 Mutant, and Rescue Strains.

The abnormally rapid feeding in degt-1 mutants leads to downstream physiological changes, most notably an increase in lipid accumulation.[3][7]

PhenotypeWild-Type (N2)degt-1 mutantCitation
Intestinal Fat Storage NormalIncreased[3][7]

Table 2: Lipid Accumulation in Wild-Type and degt-1 Mutant Worms.

The Neuronal Basis of DEGT-1-Mediated Proprioception

While DEGT-1 is expressed in four pharyngeal neurons, rescue experiments have demonstrated that its function in regulating pumping frequency is primarily mediated by the I4 and M5 neurons.[2][3][5] Restoring DEGT-1 expression in either I4 or M5 is sufficient to rescue the rapid pumping phenotype of degt-1 mutants.[8] Calcium imaging studies have further shown that I4 and M5 neurons exhibit a DEGT-1-dependent calcium response, indicating that the channel is active in these neurons.[3][9]

The M5 neuron is a motor neuron that innervates the pm6 and pm7 muscles of the terminal bulb of the pharynx.[4] The I4 neuron is classified as a pharyngeal interneuron.[10] The current model suggests that when the pharynx contracts, the movement generates shear force against the basement membrane, which is detected by DEGT-1 in the I4 and M5 neurons. This sensory input is then translated into a signal that modulates the overall rate of pharyngeal pumping, likely through inhibitory signaling to the core pharyngeal motor circuitry.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for DEGT-1 in Pharyngeal Proprioception

The following diagram illustrates the proposed signaling pathway for DEGT-1-mediated proprioception in the C. elegans pharynx.

DEGT1_Signaling_Pathway cluster_pharynx Pharyngeal Neuromuscular System cluster_neurons I4 and M5 Neurons PharynxMovement Pharyngeal Pumping (Muscle Contraction) BasementMembrane Basement Membrane PharynxMovement->BasementMembrane Generates Shear Force DEGT1 DEGT-1 Channel BasementMembrane->DEGT1 Sensed by Ca_Influx Ca2+ Influx DEGT1->Ca_Influx Opens, leading to Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Triggers Pumping_Rate Pharyngeal Pumping Rate Neuronal_Activation->Pumping_Rate Modulates (Inhibits) Pumping_Rate->PharynxMovement Controls

Figure 1: Proposed signaling pathway of DEGT-1 in pharyngeal proprioception.
Experimental Workflow for Studying DEGT-1 Function

The diagram below outlines a typical experimental workflow for investigating the role of DEGT-1 in pharyngeal proprioception.

DEGT1_Experimental_Workflow cluster_genetics Genetic Manipulation cluster_phenotyping Phenotypic Analysis cluster_mechanism Mechanistic Studies Start Hypothesis: DEGT-1 is a pharyngeal proprioceptor GenerateMutants Generate degt-1 mutants (e.g., CRISPR/Cas9) Start->GenerateMutants GenerateReporters Create DEGT-1::GFP fusions and transcriptional reporters Start->GenerateReporters RescueConstructs Generate cell-specific rescue constructs GenerateMutants->RescueConstructs Rescue with PumpingAssay Pharyngeal Pumping Assay (with/without serotonin) GenerateMutants->PumpingAssay LipidStaining Lipid Staining (Oil Red O) GenerateMutants->LipidStaining Localization Fluorescence Microscopy (DEGT-1::GFP localization) GenerateReporters->Localization RescueConstructs->PumpingAssay Test rescue of phenotype CalciumImaging Calcium Imaging (GCaMP) in I4/M5 neurons PumpingAssay->CalciumImaging Conclusion Conclusion: DEGT-1 in I4/M5 neurons is a proprioceptor that regulates feeding rate CalciumImaging->Conclusion

Figure 2: Experimental workflow for studying DEGT-1's role in proprioception.

Detailed Experimental Protocols

Pharyngeal Pumping Assay

This protocol is used to quantify the rate of pharyngeal contractions in C. elegans.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50-1 culture

  • M9 buffer

  • Serotonin (B10506) stock solution (e.g., 500 mM)

  • Stereomicroscope with a camera for recording

  • Video playback software

  • Manual counter

Procedure:

  • Worm Synchronization: Synchronize worms by bleach treating gravid adults to collect embryos. Grow the synchronized population on NGM plates seeded with OP50-1 at 20°C until they reach the young adult stage.[2][3]

  • Basal Pumping Rate (with food):

    • Transfer individual young adult worms to a fresh NGM plate with a small lawn of OP50-1.

    • Allow the worm to acclimate for a few minutes.

    • Using the stereomicroscope, record a video of the worm's pharynx for at least 30 seconds. The movement of the grinder in the terminal bulb corresponds to one pump.[2][5]

    • Playback the video, potentially at a slower speed, and manually count the number of pumps.[2]

    • Calculate the pumping rate in pumps per minute or Hz.

  • Serotonin-Induced Pumping Rate (without food):

    • For assays without a bacterial food source, worms can be transferred to an unseeded NGM plate.[3]

    • To induce pumping, overlay the unseeded plate with a serotonin solution to a final concentration of 5-10 mM.[2][3]

    • Allow the worms to acclimate for approximately 10-20 minutes.[3]

    • Record and quantify the pumping rate as described in step 2.

Oil Red O Staining for Lipid Quantification

This protocol is used to visualize and quantify neutral lipid stores in fixed worms.[4][11]

Materials:

  • M9 buffer with 0.1% Triton X-100

  • Paraformaldehyde (PFA) solution

  • 60% Isopropanol

  • Oil Red O (ORO) stock and working solutions

  • Microscope slides and coverslips

  • Light microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Worm Collection and Fixation:

    • Collect synchronized young adult worms from NGM plates by washing with M9 + 0.1% Triton X-100 into a microcentrifuge tube.[4]

    • Wash the worms several times with M9 buffer to remove bacteria.

    • Fix the worms in a PFA solution.

  • Permeabilization and Dehydration:

    • Permeabilize the worms using a freeze-thaw cycle or other methods.

    • Dehydrate the samples by incubating in 60% isopropanol.[4]

  • Staining:

    • Prepare the ORO working solution by diluting the stock solution and filtering it.[4]

    • Incubate the dehydrated worms in the ORO working solution for several hours at room temperature with gentle rocking.

  • Washing and Mounting:

    • Wash the stained worms with M9 + 0.1% Triton X-100 to remove excess stain.[4]

    • Mount a small volume of the worm suspension on a microscope slide with an agarose (B213101) pad and cover with a coverslip.

  • Imaging and Quantification:

    • Acquire images of the stained worms using a light microscope.

    • Quantify the intensity of the ORO signal using image analysis software. This is typically done by measuring the mean pixel intensity in a defined region of interest, such as the intestine.

Calcium Imaging in Pharyngeal Neurons

This protocol provides a general framework for measuring calcium transients in specific neurons using genetically encoded calcium indicators like GCaMP.

Materials:

  • Transgenic C. elegans strain expressing GCaMP in the neurons of interest (e.g., I4 and M5).

  • Microfluidic device for worm immobilization or chemical anesthetic (e.g., levamisole).

  • Fluorescence microscope with a camera capable of time-lapse imaging.

  • Appropriate filter sets for GCaMP (e.g., GFP/FITC).

  • Image analysis software for quantifying fluorescence changes.

Procedure:

  • Strain Generation: Create a transgenic strain expressing a GCaMP variant (e.g., GCaMP8f for faster kinetics) under a promoter specific to the I4 and M5 neurons.[1]

  • Worm Immobilization: Immobilize the transgenic worms to allow for stable imaging. This can be achieved using microfluidic devices that trap the worm or by using a low concentration of an anesthetic on an agarose pad.

  • Imaging:

    • Mount the immobilized worm on the fluorescence microscope.

    • Acquire a time-lapse series of fluorescent images of the GCaMP-expressing neurons. The imaging parameters (exposure time, frame rate) should be optimized to capture the expected dynamics of the calcium signals.

  • Data Analysis:

    • Define regions of interest (ROIs) around the cell bodies of the imaged neurons.

    • Measure the mean fluorescence intensity within the ROIs for each frame of the time-lapse series.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to represent the calcium transients.

Conclusion and Future Directions

The identification of DEGT-1 as a proprioceptive ion channel in the I4 and M5 pharyngeal neurons has significantly advanced our understanding of how feeding behavior is regulated in C. elegans. The model in which DEGT-1 senses the mechanical forces of the pharynx's own movements provides a clear mechanism for feedback control of pumping rate. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for further investigation.

Future research in this area could focus on several key questions:

  • Downstream Circuitry: What are the precise synaptic and peptidergic targets of the I4 and M5 neurons that mediate the modulation of pharyngeal pumping?

  • Molecular Components: Are there other proteins that form a mechanosensory complex with DEGT-1 at the basement membrane?

  • Pharmacological Modulation: Can DEGT-1 or other components of this proprioceptive pathway be targeted by small molecules to modulate feeding behavior?

Answering these questions will not only provide a more complete picture of pharyngeal proprioception in C. elegans but may also offer insights into the conserved mechanisms of enteric nervous system function and its role in regulating feeding and metabolism in other organisms.

References

An In-depth Technical Guide to the Deg-1 Dependent Cell Death Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Deg-1 dependent cell death pathway represents a critical model for understanding necrotic neurodegeneration, primarily investigated in the nematode Caenorhabditis elegans. This pathway is initiated by gain-of-function mutations in the this compound gene, which encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). The resulting hyperactivation of this ion channel leads to a cascade of events culminating in the swelling and demise of specific neurons. Unlike apoptosis, this form of cell death is characterized by a necrotic morphology and is independent of the canonical caspase-dependent machinery. This guide provides a comprehensive technical overview of the core components, signaling mechanisms, and experimental methodologies associated with the this compound dependent cell death pathway.

Core Signaling Pathway

The central event in this compound mediated cell death is the hyperactivation of the this compound ion channel. Gain-of-function mutations in the this compound gene lead to a constitutively open or near-open state of the channel, causing an excessive influx of ions, particularly sodium (Na+) and calcium (Ca2+). This sustained ion influx disrupts the neuron's osmotic balance and triggers a downstream cascade of destructive enzymatic processes.

The key steps in the signaling pathway are as follows:

  • This compound Gain-of-Function Mutation : Specific amino acid substitutions in the this compound protein lead to a hyperactive ion channel.

  • Ion Channel Hyperactivation : The mutant this compound channel allows for an uncontrolled influx of cations.

  • Increased Intracellular Calcium : The influx of Ca2+ is a critical trigger for the subsequent degenerative processes.[1][2][3][4]

  • Activation of Calpains : Elevated intracellular Ca2+ levels activate calpains, a family of calcium-dependent cysteine proteases.[1][5]

  • Lysosomal Membrane Permeabilization : Activated calpains are thought to target and disrupt the integrity of lysosomal membranes.[5][6][7][8]

  • Release of Cathepsins : The breakdown of lysosomes releases cathepsins, a class of lysosomal proteases, into the cytoplasm.[5][6][7]

  • Cellular Degradation and Necrosis : The combined action of calpains and cathepsins leads to the degradation of cellular components, resulting in neuronal swelling and necrotic cell death.[1]

This pathway is notably distinct from the well-characterized apoptotic pathway in C. elegans, as it does not require the activity of the core apoptotic proteins CED-3 (a caspase) and CED-4 (an Apaf-1 homolog).

Mandatory Visualizations

Deg1_Pathway This compound Dependent Cell Death Pathway cluster_cytoplasm Cytoplasm deg1_mut This compound (Gain-of-Function Mutation) deg1_channel Hyperactive this compound Channel deg1_mut->deg1_channel ion_influx Na+ / Ca2+ Influx deg1_channel->ion_influx ca_increase Increased Intracellular [Ca2+] ion_influx->ca_increase calpains Activated Calpains (e.g., CLP-1, TRA-3) ca_increase->calpains Activates lysosome Lysosome calpains->lysosome Disrupts Membrane degradation Cellular Component Degradation calpains->degradation cathepsins Released Cathepsins (e.g., ASP-3, ASP-4) lysosome->cathepsins Releases cathepsins->degradation necrosis Neuronal Swelling & Necrosis degradation->necrosis

Caption: Signaling cascade of the this compound dependent cell death pathway.

Data Presentation

Gene/ComponentFunction/RolePhenotype of AlterationKey References
This compoundDEG/ENaC sodium channel subunitGain-of-function mutations cause neuronal swelling and necrotic death.[1]
Intracellular Ca2+Second messengerInflux is a critical trigger for downstream neurotoxic events.[1][2][3][4]
clp-1, tra-3Calpain proteasesRequired for this compound-mediated neurodegeneration.[1]
asp-3, asp-4Lysosomal cathepsin proteasesRequired for this compound-mediated neurodegeneration.[1]
ced-3, ced-4Core apoptotic machinery (caspase and Apaf-1 homolog)Not required for this compound-mediated cell death.[9]

Experimental Protocols

Protocol 1: Scoring Neuronal Degeneration in this compound Mutant C. elegans

This protocol details a method for quantifying the extent of neurodegeneration in C. elegans strains carrying this compound gain-of-function mutations. The method relies on the visualization of specific neurons using a fluorescent reporter and scoring their integrity.

Materials:

  • C. elegans strain with a this compound gain-of-function allele (e.g., this compound(u38))

  • C. elegans strain expressing a fluorescent reporter in the neurons of interest (e.g., a dat-1::GFP reporter for dopaminergic neurons). This reporter should be crossed into the this compound mutant background.

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • M9 buffer.

  • Levamisole (B84282) solution (e.g., 10 mM) for worm immobilization.

  • Microscope slides and coverslips.

  • Agarose (B213101) pads (2-5%) on microscope slides.

  • Fluorescence microscope with appropriate filters for the fluorescent reporter.

Procedure:

  • Strain Maintenance and Synchronization:

    • Maintain this compound(gf) mutant strains at a permissive temperature (e.g., 15-20°C) to minimize premature neurodegeneration, if the phenotype is temperature-sensitive.

    • Synchronize worm populations by standard methods, such as hypochlorite (B82951) treatment to isolate eggs, followed by hatching in M9 buffer to obtain a synchronized L1 larval population.

    • Grow synchronized worms on NGM plates seeded with E. coli OP50 at the desired temperature.

  • Sample Preparation for Microscopy:

    • At the desired developmental stage (e.g., L4 larvae or young adults), wash the worms off the NGM plates with M9 buffer.

    • Prepare an agarose pad on a microscope slide.

    • Pipette a small drop of levamisole solution onto the agarose pad.

    • Transfer a population of worms (e.g., 20-30) into the levamisole drop.

    • Gently place a coverslip over the worms.

  • Microscopic Analysis and Scoring:

    • Using a fluorescence microscope, locate the neurons of interest that are expressing the fluorescent reporter.

    • For each worm, score the integrity of the specified neurons. A common scoring system for neuronal degeneration includes categories such as:

      • Intact: The neuron exhibits a normal morphology with a smooth cell body and continuous processes.

      • Swollen/Rounded Cell Body: The neuronal soma appears enlarged and rounded compared to wild-type.

      • Process Discontinuity/Blebbing: The axon or dendrites show breaks, gaps, or bead-like swellings.

      • Neuron Absent: The neuron is no longer visible, indicating complete degeneration.

    • Record the number of neurons in each category for a statistically significant number of animals (e.g., at least 50-100 animals per condition/genotype).

  • Data Analysis:

    • Calculate the percentage of neurons in each category for each experimental group.

    • Perform statistical analysis (e.g., chi-square test or Fisher's exact test) to compare the distribution of neuronal integrity scores between different genotypes or conditions.

Scoring_Workflow Workflow for Scoring Neuronal Degeneration start Start sync Synchronize Worm Population start->sync grow Grow to Desired Stage sync->grow prepare Prepare Worms for Microscopy (Immobilization on Agarose Pad) grow->prepare microscopy Fluorescence Microscopy prepare->microscopy score Score Neuronal Integrity (Intact, Swollen, Discontinuous, Absent) microscopy->score analyze Data Analysis (% Degeneration, Statistics) score->analyze end End analyze->end

Caption: Experimental workflow for quantifying neuronal degeneration.

Conclusion

The this compound dependent cell death pathway in C. elegans provides a powerful in vivo model for studying the molecular mechanisms of necrotic neurodegeneration initiated by ion channel dysfunction. The pathway's reliance on calcium influx and the subsequent activation of calpain and cathepsin proteases, independent of the canonical apoptotic machinery, offers a distinct paradigm for understanding certain forms of neuronal cell death. The genetic tractability of C. elegans allows for the identification of suppressors and enhancers of this pathway, providing valuable insights for the development of therapeutic strategies aimed at mitigating neurodegenerative diseases characterized by similar necrotic processes. Further research into the specific substrates of the activated proteases and the upstream regulation of the this compound channel will continue to illuminate this important cell death pathway.

References

Methodological & Application

Application Notes and Protocols for Creating a Deg-1 Knockout in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans is a powerful model organism for studying neurobiology, genetics, and drug discovery due to its genetic tractability, well-defined nervous system, and short life cycle. The deg-1 gene in C. elegans encodes a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC) and functions as a mechanoreceptor. It plays a crucial role in sensory perception, including cold tolerance, acid avoidance, and chemotaxis.[1][2][3] Creating a this compound knockout using CRISPR/Cas9 technology allows for the precise investigation of its function and its role in related signaling pathways, providing valuable insights for basic research and the development of novel therapeutics.

This document provides a detailed protocol for generating a this compound knockout in C. elegans using the efficient CRISPR/Cas9 ribonucleoprotein (RNP) complex method.[4][5] It also includes protocols for key phenotypic assays to characterize the resulting knockout strain.

Quantitative Data Summary

While specific knockout efficiency for the this compound gene is not extensively documented, the CRISPR/Cas9 RNP method in C. elegans generally yields high efficiency. The following table provides representative data on CRISPR/Cas9 efficiency and the phenotypic consequences of this compound loss-of-function.

ParameterMetricValue/ObservationReference
CRISPR/Cas9 Efficiency Knock-in Efficiency (RNP method) ~60%[5]
Screening Workload ~24 F1 progeny[5]
Phenotype: Cold Tolerance ASG Neuron Ca2+ Response to Warmth Defective in this compound mutants[1][2]
Survival at 2°C (48h) Significantly reduced in this compound mutants[1]
Phenotype: Mechanosensation Gentle Body Touch Response Touch insensitive at the tail[6]
Phenotype: Neuronal Integrity Neuronal Degeneration Degeneration of a small set of neurons
Phenotype: Chemotaxis Acid Avoidance Required for normal acid avoidance
Lysine Chemotaxis Required for normal chemotaxis to lysine

Experimental Protocols

Protocol 1: Generation of this compound Knockout using CRISPR/Cas9 RNP Injection

This protocol outlines the steps for creating a this compound deletion mutant using direct injection of Cas9 ribonucleoprotein complexes into the gonad of young adult hermaphrodite worms.

1. sgRNA Design and Synthesis:

  • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the this compound coding sequence. Online tools such as the one provided by the C. elegans Gene Knockout Consortium can be utilized for optimal sgRNA design.

  • Synthesize or purchase the designed crRNAs and a universal tracrRNA.

2. Preparation of Injection Mix:

  • Prepare the injection mix in a sterile, RNase-free environment.

  • Combine the following components in a microcentrifuge tube:

    • Cas9 protein (final concentration: 1.5 µM - 3 µM)[4]

    • crRNA (targeting this compound) (equimolar ratio with Cas9)

    • tracrRNA (equimolar ratio with Cas9)

    • (Optional) Co-injection marker (e.g., pRF4 plasmid encoding a roller phenotype, 50 ng/µl)

    • Nuclease-free water to the final volume.

  • Incubate the mixture at 37°C for 15 minutes to allow the formation of the RNP complex.

  • Centrifuge the mix at maximum speed for 10 minutes to pellet any precipitates.

3. Microinjection:

  • Mount young adult hermaphrodite C. elegans on an agar (B569324) pad.

  • Using a microinjection setup, inject the supernatant of the injection mix into both gonad arms of the worms.

  • Recover the injected worms onto a seeded NGM plate and allow them to lay eggs.

4. Screening for Knockout Mutants:

  • Single-clone the F1 progeny of the injected worms.

  • Once the F1 plates have produced F2 progeny, screen for the desired knockout.

    • Phenotypic Screening (if a co-injection marker was used): Select F1s exhibiting the roller phenotype.

    • PCR-based Screening:

      • Lyse a sample of F2 worms from each F1 plate.

      • Perform PCR using primers flanking the targeted this compound region.

      • A successful deletion will result in a smaller PCR product compared to the wild-type.

  • Sequence the PCR product to confirm the precise deletion.

5. Strain Maintenance:

  • Isolate homozygous knockout animals and maintain the strain.

Protocol 2: Cold Tolerance Assay

This assay quantifies the ability of this compound knockout worms to survive cold shock.

1. Worm Culture:

  • Grow synchronized populations of wild-type (N2) and this compound knockout worms at a constant temperature (e.g., 20°C).

2. Cold Shock:

  • Transfer plates of young adult worms to a 2°C incubator.

3. Survival Quantification:

  • After 48 hours, remove the plates from the cold and return them to 20°C.

  • After a 24-hour recovery period, count the number of surviving and dead worms.

  • Calculate the percentage of survival for each strain.

Protocol 3: Gentle Touch Assay

This assay assesses the mechanosensory defects in this compound knockout worms.[6]

1. Preparation:

  • Use a fine eyebrow hair attached to a toothpick as a stimulus tool.[6]

  • Transfer individual young adult worms to a fresh, unseeded NGM plate.

2. Stimulation:

  • Gently touch the worm's body, avoiding the head and tail, with the eyebrow hair.[6]

  • Perform touches alternately on the anterior and posterior body regions.

3. Response Quantification:

  • A positive response is recorded if the worm stops and moves backward (for anterior touch) or moves forward (for posterior touch).

  • Test a population of worms for each genotype (wild-type and this compound knockout) and calculate the percentage of positive responses.

Protocol 4: Neuronal Degeneration Quantification

This protocol allows for the visualization and quantification of neuronal degeneration in this compound mutants.

1. Strain Preparation:

  • Cross the this compound knockout strain with a strain expressing a fluorescent reporter (e.g., GFP) in the neurons of interest (e.g., ASG and ASK neurons).

2. Imaging:

  • Mount worms of different ages (e.g., L4, day 1 adult, day 3 adult) on an agar pad with an anesthetic (e.g., levamisole).

  • Capture fluorescent images of the neurons using a confocal or epifluorescence microscope.

3. Quantification:

  • Score the morphology of the neurons based on a defined scale (e.g., healthy, blebbing, broken processes, cell body loss).[7][8]

  • Automated image analysis software can also be used to quantify neuronal features such as neurite length and branching.[9]

  • Calculate the percentage of worms exhibiting neuronal degeneration at each age for both wild-type and this compound knockout strains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Characterization sgRNA_design 1. sgRNA Design & Synthesis injection_mix 2. Injection Mix Preparation sgRNA_design->injection_mix microinjection 3. Microinjection into Gonad injection_mix->microinjection screening 4. Screening for Knockouts (PCR & Phenotype) microinjection->screening phenotyping 5. Phenotypic Assays screening->phenotyping cold_tolerance Cold Tolerance Assay phenotyping->cold_tolerance touch_assay Gentle Touch Assay phenotyping->touch_assay neuron_degen Neuronal Degeneration Assay phenotyping->neuron_degen

Caption: Experimental workflow for generating and characterizing a this compound knockout in C. elegans.

deg1_signaling_pathway cluster_sensory_neuron ASG Sensory Neuron cluster_interneurons Interneurons cluster_output Behavioral Output stimulus Temperature Stimulus (Warmth) deg1 This compound (Mechanoreceptor) stimulus->deg1 activates ca_influx Ca2+ Influx deg1->ca_influx mediates ain AIN Interneuron ca_influx->ain affects avj AVJ Interneuron ca_influx->avj affects cold_tolerance Cold Tolerance Regulation ain->cold_tolerance avj->cold_tolerance

Caption: Simplified signaling pathway of this compound in regulating cold tolerance in C. elegans.

References

Visualizing Deg-1 Protein In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spatiotemporal dynamics of proteins is crucial for elucidating their function and role in disease. This document provides detailed application notes and protocols for the in vivo visualization of Deg-1 protein, a name associated with different proteins in various organisms, including a protease in plants and a component of a degradation signal in yeast. The techniques described herein are broadly applicable to the study of protein localization and dynamics in living cells and organisms.

Application Notes

Visualizing proteins within their native cellular environment provides invaluable insights into their biological functions. Several powerful techniques have been developed for in vivo protein imaging, each with its own set of advantages and limitations. The choice of method depends on the specific research question, the model organism, and the available instrumentation.

Fluorescent Protein Tagging

The most common method for in vivo protein visualization is the use of fluorescent proteins (FPs).[1] This involves genetically fusing the coding sequence of an FP, such as Green Fluorescent Protein (GFP), to the gene of the protein of interest.[1] The resulting fusion protein is expressed in cells or organisms and can be visualized using fluorescence microscopy.[2]

Key Considerations:

  • Choice of Fluorescent Protein: A wide array of FPs with different spectral properties, brightness, and photostability is available. For instance, enhanced GFP (EGFP) is a popular choice for its brightness and stability.[1] For multicolor imaging to study co-localization with other proteins, spectrally distinct FPs like mCherry (red) or mTurquoise2 (cyan) can be used.[3]

  • Fusion Construct Design: The FP can be fused to either the N- or C-terminus of the target protein. It is critical to ensure that the tag does not interfere with the protein's function, localization, or stability. For proteins with N-terminal signal peptides for organellar targeting, a C-terminal tag is generally preferred.[4]

  • Expression System: The fusion protein can be expressed either from a plasmid (overexpression) or by editing the endogenous gene (e.g., using CRISPR-Cas9).[2][5] Endogenous tagging is often preferred as it maintains the natural expression levels of the protein, avoiding potential artifacts associated with overexpression.[5]

Self-Labeling Tags

An alternative to fluorescent proteins are self-labeling tags, such as HaloTag, SNAP-tag, and CLIP-tag.[6] These are enzymes that have been engineered to form a covalent bond with a specific, cell-permeable fluorescent ligand.[6]

Advantages over Fluorescent Proteins:

  • Brighter and More Photostable Dyes: A wide range of synthetic organic dyes can be used as ligands, which are often brighter and more photostable than FPs.[2]

  • Temporal Control of Labeling: The timing of labeling can be controlled by the addition of the fluorescent ligand, enabling pulse-chase experiments to study protein turnover.

  • Multiplexing: Orthogonal tags (e.g., SNAP-tag and CLIP-tag) can be used simultaneously with different colored ligands for multicolor imaging.[6]

Advanced Imaging Modalities

For researchers requiring higher resolution or the ability to visualize protein metabolism, advanced imaging techniques are available.

  • Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling visualization of protein localization at the nanoscale.[2][7]

  • Stimulated Raman Scattering (SRS) Microscopy: This is a non-invasive imaging technique that can be used to visualize protein synthesis and degradation in live organisms by labeling with deuterated amino acids.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for commonly used fluorescent proteins and a comparison of different in vivo visualization techniques.

Table 1: Properties of Common Fluorescent Proteins

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Quantum YieldBrightness (Relative to EGFP)Photostability
EGFP4885070.601.00High
mCherry5876100.220.40High
mTurquoise24344740.931.58Very High
mNeonGreen5065170.802.40High
TagRFP5555840.481.00Moderate

Table 2: Comparison of In Vivo Visualization Techniques

TechniquePrincipleResolutionLive ImagingKey AdvantagesKey Disadvantages
Fluorescent Proteins Genetically encoded fluorescent tag~250 nmYesHigh specificity, easy to implementPotential for artifacts from fusion protein, lower brightness than organic dyes
Self-Labeling Tags Enzymatic tag with fluorescent ligand~250 nmYesBrighter/more photostable dyes, temporal control of labelingRequires addition of external ligand, potential for background from unbound dye
Super-Resolution Microscopy Overcomes diffraction limit20-50 nmYes (with limitations)Nanoscale resolution of protein localizationRequires specialized equipment and complex data analysis, can be slow for live imaging
SRS Microscopy Vibrational imaging of isotope labels~300 nmYesLabel-free imaging of protein metabolism, non-invasiveRequires specialized laser and detection systems, lower resolution than super-resolution

Experimental Protocols

Protocol 1: Generation of a this compound-GFP Fusion Construct and In Vivo Visualization

This protocol outlines the general steps for creating a C-terminal GFP fusion of a target protein, this compound, and its visualization in a model system.

1. Plasmid Construction: a. Obtain the full-length coding sequence (CDS) of this compound without the stop codon. This can be done by PCR amplification from cDNA. b. Design primers with appropriate restriction sites for cloning into a suitable expression vector containing a C-terminal GFP tag. c. Digest both the PCR product and the destination vector with the chosen restriction enzymes. d. Ligate the this compound CDS into the digested vector upstream of the GFP coding sequence. e. Transform the ligation product into E. coli and select for positive clones. f. Verify the sequence of the resulting this compound-GFP construct by Sanger sequencing.

2. Transformation/Transfection into the Model System: a. Yeast: Transform the this compound-GFP expression plasmid into the desired yeast strain using the lithium acetate (B1210297) method. b. Plants: Transform Agrobacterium tumefaciens with the binary vector containing the this compound-GFP construct. Infiltrate plant tissues (e.g., Nicotiana benthamiana leaves) or perform stable transformation of Arabidopsis thaliana using the floral dip method. c. Mammalian Cells: Transfect the expression vector into cultured mammalian cells using a suitable method (e.g., lipofection or electroporation).

3. Fluorescence Microscopy: a. Prepare the samples for imaging (e.g., mount yeast cells on a slide, cut a section of a plant leaf, or grow mammalian cells on a glass-bottom dish). b. Use a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation ~488 nm, emission ~510 nm). c. Acquire images of the GFP signal to determine the subcellular localization of the this compound protein. d. For co-localization studies, co-express the this compound-GFP with a marker protein for a specific organelle fused to a different colored FP (e.g., a mitochondrial marker fused to mCherry).[3]

Protocol 2: Endogenous Tagging of this compound with a Fluorescent Protein using CRISPR-Cas9

This protocol provides a framework for using CRISPR-Cas9 to insert a fluorescent protein tag at the endogenous this compound locus.[5]

1. Design of CRISPR-Cas9 Components: a. Design a single guide RNA (sgRNA) that targets a region near the 3' end of the this compound gene, just before the stop codon. b. Design a donor template plasmid containing the fluorescent protein coding sequence flanked by homology arms (~500-1000 bp) corresponding to the regions upstream and downstream of the sgRNA target site.

2. Delivery of CRISPR-Cas9 Components: a. Co-transform/transfect the sgRNA expression vector, a Cas9 expression vector, and the donor template plasmid into the cells of the chosen model organism.

3. Selection and Screening of Edited Cells/Organisms: a. Select for cells that have successfully incorporated the editing machinery (e.g., using an antibiotic resistance marker). b. Screen for correctly edited clones by PCR using primers that flank the insertion site. c. Confirm the in-frame insertion of the fluorescent protein tag by sequencing the PCR product.

4. Visualization: a. Once a correctly edited cell line or organism is established, visualize the fluorescently tagged endogenous this compound protein using fluorescence microscopy as described in Protocol 1.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a relevant signaling pathway and experimental workflows.

Signaling Pathway

In yeast, a degron known as Deg1, which is part of the Matα2 transcriptional repressor, is targeted for degradation by the ubiquitin-proteasome system.[9] This process is mediated by the Doa10 E3 ubiquitin ligase complex located in the endoplasmic reticulum membrane.[9]

Deg1_Ubiquitination_Pathway cluster_ER ER Membrane cluster_Cytosol Cytosol Doa10 Doa10 (E3) Mat_alpha2 Matα2-Deg1 Doa10->Mat_alpha2 Ubiquitination Ubc6_7 Ubc6/Ubc7 (E2) Ubc6_7->Doa10 Mat_alpha2->Doa10 Recognition Proteasome 26S Proteasome Mat_alpha2->Proteasome Targeting Ub Ubiquitin Ub->Ubc6_7 Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Deg1-mediated protein degradation pathway.
Experimental Workflows

The following workflows illustrate the key steps in generating and visualizing a fluorescently tagged this compound protein.

FP_Tagging_Workflow cluster_Cloning Molecular Cloning cluster_Expression Expression in Host cluster_Imaging Imaging A Amplify this compound CDS B Clone into FP Vector A->B C Sequence Verification B->C D Transform/Transfect Host C->D E Select for Positive Transformants D->E F Fluorescence Microscopy E->F G Image Analysis F->G CRISPR_Tagging_Workflow cluster_Design Design Phase cluster_Editing Genome Editing cluster_Screening Screening and Validation cluster_Analysis Analysis A Design sgRNA for this compound locus B Construct Donor Template with FP A->B C Deliver Cas9, sgRNA, and Donor B->C D Homology Directed Repair C->D E Select and Screen Clones D->E F Validate Insertion by PCR/Sequencing E->F G Visualize Endogenous Fusion Protein F->G

References

Application Notes and Protocols for Electrophysiological Recording of DEG-1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The DEG-1 protein is a key subunit of the degenerin/epithelial sodium channel (DEG/ENaC) family in Caenorhabditis elegans. These channels are implicated in a variety of sensory modalities, including mechanosensation and chemosensation. This compound, in particular, is a crucial component of the mechanotransduction machinery in polymodal nociceptor neurons, such as the ASH neurons, where it is responsible for detecting noxious mechanical stimuli. Understanding the electrophysiological properties of this compound channels is fundamental to elucidating their role in sensory transduction and for the development of novel therapeutics targeting mechanosensitive pathways. These application notes provide a comprehensive protocol for the whole-cell patch-clamp recording of this compound channel activity in C. elegans neurons.

I. Signaling Pathway and Experimental Workflow

The this compound channel is a component of a larger mechanotransduction complex. Mechanical force is thought to be transmitted to the channel through interactions with the extracellular matrix and the intracellular cytoskeleton, leading to a conformational change and channel opening.

DEG1_Signaling_Pathway cluster_Membrane Plasma Membrane cluster_Cytoplasm Intracellular MEC1 MEC-1 DEG1_complex This compound/MEC-4/MEC-10 Channel Complex MEC1->DEG1_complex MEC5 MEC-5 (Collagen) MEC5->DEG1_complex MEC9 MEC-9 MEC9->DEG1_complex MEC2 MEC-2 (Stomatin-like) DEG1_complex->MEC2 MEC6 MEC-6 (Paraoxonase-like) DEG1_complex->MEC6 Microtubules MEC-7/MEC-12 Microtubules MEC2->Microtubules Mechanical_Force Mechanical Force Mechanical_Force->MEC1 transduction

Figure 1: this compound Mechanotransduction Complex.

The general workflow for recording this compound channel activity involves preparing the C. elegans for patch-clamping, performing in vivo whole-cell voltage-clamp recordings while applying a mechanical stimulus, and subsequent data analysis.

Experimental_Workflow A C. elegans Preparation (Immobilization & Dissection) B Neuron Identification (e.g., ASH neuron using GFP marker) A->B C Whole-Cell Patch-Clamp (Gigaohm seal formation & break-in) B->C D Mechanical Stimulation (Application of controlled force) C->D E Data Acquisition (Recording of Mechanically-Evoked Currents) D->E F Data Analysis (I-V curve, kinetics, pharmacology) E->F

Figure 2: Experimental Workflow for this compound Recording.

II. Experimental Protocols

This protocol is adapted from methods used for recording mechanoreceptor currents (MRCs) in C. elegans sensory neurons, such as the touch receptor neurons, which also express DEG/ENaC channels.[1]

A. Preparation of C. elegans for In Vivo Patch-Clamp

  • Immobilization: Anesthetize young adult worms by exposing them to a few drops of 2,3-butanedione (B143835) monoxime.

  • Mounting: Transfer the anesthetized worm to a coverslip coated with a thin layer of cyanoacrylate glue. Use a glass probe to gently press the worm onto the glue, ensuring it is well-adhered.

  • Exposure of Neurons: Carefully make a small incision in the cuticle overlying the neuron of interest (e.g., the amphid sensilla for ASH neurons) using a sharp glass pipette. This will expose the neuronal cell body for patch-clamping.

  • Enzymatic Treatment: To facilitate seal formation, briefly treat the exposed neurons with a solution containing collagenase.

B. Whole-Cell Voltage-Clamp Recording

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the intracellular solution.

  • Solutions: Use the appropriate extracellular and intracellular solutions (see Table 1).

  • Seal Formation: Approach the exposed neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a gigaohm seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Holding Potential: Clamp the neuron at a holding potential of -60 mV.

C. Mechanical Stimulation

  • Stimulator: Use a fire-polished glass probe driven by a piezoelectric actuator to apply mechanical stimuli to the neuron.

  • Stimulus Protocol: Apply brief, controlled displacements of the probe to the neuronal cell body or nearby cuticle. The magnitude and duration of the stimulus can be varied to study the channel's response properties. A typical stimulus might be a 1-5 µm displacement for 100-500 ms.

D. Data Acquisition and Analysis

  • Recording: Record the resulting currents using a patch-clamp amplifier. Filter the data at 2-5 kHz and digitize at 10-20 kHz.

  • Voltage Protocol for I-V Relationship: To determine the current-voltage (I-V) relationship, apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) from the holding potential of -60 mV, both in the absence and presence of a mechanical stimulus. The mechanically-gated current can be isolated by subtracting the baseline current from the current during stimulation.

  • Pharmacology: To confirm the contribution of DEG/ENaC channels, amiloride, a known blocker, can be applied to the bath solution.

III. Data Presentation

The following tables summarize the key solutions and expected quantitative data for this compound channel recordings.

Table 1: Solutions for Whole-Cell Patch-Clamp Recording

Solution TypeComponentConcentration (mM)
Extracellular NaCl145
KCl5
CaCl₂1
MgCl₂5
HEPES10
Glucose20
Adjust pH to 7.2 with NaOH
Adjust osmolarity to ~325 mOsm
Intracellular K-Gluconate125
KCl18
NaCl4
MgCl₂1
CaCl₂0.6
K-HEPES10
K₂EGTA10
Adjust pH to 7.2 with KOH
Adjust osmolarity to ~320 mOsm

Table 2: Expected Electrophysiological Properties of Mechanically-Gated Currents Mediated by DEG/ENaC Channels in C. elegans Sensory Neurons

ParameterTypical ValueNotes
Activation Rapidly activating in response to mechanical forceOnset is typically within milliseconds of stimulus application.
Ion Selectivity Primarily permeable to Na⁺Contributes to a depolarizing inward current at negative membrane potentials.
Reversal Potential (Erev) Approximately +20 mVThis positive reversal potential is indicative of a non-selective cation channel with a preference for Na⁺.[2]
Pharmacology Blocked by AmilorideAmiloride is a characteristic blocker of DEG/ENaC channels.
Single Channel Conductance ~15-25 pSThis is an estimated range based on related DEG/ENaC channels like MEC-4.
Current Amplitude Variable (pA to nA range)Dependent on the strength of the mechanical stimulus and the number of channels expressed.

IV. Troubleshooting

  • Difficulty in obtaining a gigaohm seal: Ensure the neuron is properly exposed and cleaned. The quality of the patch pipette tip is also critical.

  • No mechanically-evoked currents: Verify the functionality of the mechanical stimulator and ensure it is making proper contact with the preparation. The viability of the neuron should also be confirmed.

  • High baseline noise: Ensure proper grounding of the electrophysiology rig and check for any sources of electrical interference.

By following these protocols, researchers can reliably record and characterize the electrophysiological properties of this compound channels, providing valuable insights into their function in mechanosensation and their potential as therapeutic targets.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the deg-1 Gene in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deg-1 gene in Caenorhabditis elegans is a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily of ion channels. These channels are crucial for various sensory functions, including mechanosensation and thermosensation. Specifically, this compound has been implicated in touch sensitivity, cold tolerance, acid avoidance, and chemotaxis to lysine (B10760008). Gain-of-function mutations in this compound can lead to neuronal degeneration, highlighting its importance in neuronal health and function. The ability to precisely edit the this compound gene using CRISPR/Cas9 technology offers a powerful tool to dissect its function, understand its role in disease models, and explore potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the targeted editing of the this compound gene in C. elegans using the CRISPR/Cas9 system.

Data Presentation

Table 1: Representative CRISPR/Cas9 Editing Efficiencies in C. elegans
Target GeneEditing StrategyDelivery MethodEditing Efficiency (% of injected P0s yielding edited progeny)Reference
snb-1GFP knock-inPlasmid injection (germline-optimized Cas9)40%[1]
snb-1GFP knock-inIntegrated Cas9 transgene100%[1]
Various synaptic genesGFP knock-inIntegrated Cas9 strain50-100%[2]
dpy-10NHEJ-mediated mutationPlasmid injection~25% of F1s with phenotype[3]
Various genesPoint mutationsCas9-RNP injection~60%[4]
Table 2: Phenotypes Associated with this compound Alleles
Allele TypePhenotypeDescription
Loss-of-functionReduced cold toleranceWorms are less able to survive and adapt to cold temperatures.[5][6]
Loss-of-functionDefective acid avoidance and lysine chemotaxisIn conjunction with acd-1 knockout, worms show impaired responses to acidic pH and lysine.[7]
Gain-of-function (u38, u506)Neuronal degeneration, touch insensitivityCauses degeneration of a specific set of neurons, leading to abnormal touch responses.

Signaling Pathways and Experimental Workflows

This compound in Mechanosensory and Thermosensory Pathways

The this compound gene product is a subunit of an ion channel that responds to mechanical and thermal stimuli. In sensory neurons, it is part of a larger complex that transduces these physical signals into electrical signals. While direct protein interactors of this compound are not fully elucidated, the model for related degenerin channels suggests an interaction with other channel subunits and accessory proteins.

DEG1_Mechanosensation_Pathway cluster_stimulus Stimulus cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response cluster_organismal_response Organismal Response Mechanical_Stimulus Mechanical Stimulus DEG1_complex This compound Channel Complex (this compound, other DEG/ENaCs) Mechanical_Stimulus->DEG1_complex Thermal_Stimulus Thermal Stimulus Thermal_Stimulus->DEG1_complex Ion_Influx Cation Influx (Na+, Ca2+) DEG1_complex->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Behavioral_Response Behavioral Response (e.g., movement, avoidance) Action_Potential->Behavioral_Response

Fig. 1: Putative this compound mechanosensory and thermosensory pathway.
CRISPR/Cas9 Gene Editing Workflow for this compound

The following diagram outlines the general workflow for creating a this compound knockout or knock-in in C. elegans using CRISPR/Cas9.

CRISPR_Workflow cluster_design Phase 1: Design and Preparation cluster_injection Phase 2: Microinjection cluster_screening Phase 3: Screening and Isolation cluster_analysis Phase 4: Phenotypic Analysis sgRNA_design sgRNA Design for this compound Plasmid_prep Plasmid/RNP Preparation sgRNA_design->Plasmid_prep Repair_template Repair Template Design (for knock-in) Repair_template->Plasmid_prep Injection Microinjection into C. elegans Gonad Plasmid_prep->Injection F1_screening Screen F1 Progeny (e.g., for marker expression) Injection->F1_screening Genotyping PCR and Sequencing to Confirm Edit F1_screening->Genotyping Isolation Isolate Homozygous Edited Lines Genotyping->Isolation Phenotype_analysis Phenotypic Assays (e.g., cold tolerance, touch sensitivity) Isolation->Phenotype_analysis

Fig. 2: General workflow for CRISPR/Cas9 editing of the This compound gene.

Experimental Protocols

Protocol 1: Designing sgRNAs for this compound Targeting
  • Obtain the this compound sequence: Retrieve the full genomic sequence of the this compound gene from WormBase (gene ID: WBGene00000922).

  • Use an sgRNA design tool: Input the this compound sequence into a web-based sgRNA design tool (e.g., CHOPCHOP, CRISPOR).

  • Select optimal sgRNAs: Choose sgRNAs that target an early exon to maximize the chance of creating a null allele. Select guides with high on-target scores and low off-target predictions. The PAM sequence (NGG) for Streptococcus pyogenes Cas9 must be present immediately downstream of the 20-nucleotide guide sequence.

Protocol 2: Preparation of CRISPR/Cas9 Reagents (Plasmid-Based Approach)

This protocol describes the preparation of plasmids for expressing Cas9 and the this compound-targeting sgRNA.

  • sgRNA plasmid construction:

    • Synthesize oligonucleotides encoding the chosen 20-bp this compound target sequence.

    • Anneal the oligonucleotides to create a double-stranded DNA fragment with appropriate overhangs for cloning.

    • Ligate the annealed fragment into a C. elegans U6 promoter-driven sgRNA expression vector (e.g., pDD162).

    • Verify the sequence of the inserted sgRNA by Sanger sequencing.

  • Cas9 plasmid: Use a plasmid expressing Cas9 under the control of a germline-specific promoter, such as eft-3 or mex-5. For higher efficiency, consider using a strain with an integrated Cas9 transgene.[1][2]

  • Repair template (for knock-in):

    • To introduce a specific mutation or tag (e.g., GFP), design a repair template plasmid or a single-stranded oligodeoxynucleotide (ssODN).

    • The template should contain the desired edit flanked by homology arms of at least 35 bp, corresponding to the sequences upstream and downstream of the Cas9 cut site.

    • Introduce silent mutations in the PAM site or sgRNA binding site within the repair template to prevent re-cutting after editing.

  • Plasmid purification: Purify all plasmids using a high-quality plasmid miniprep or midiprep kit to ensure low endotoxin (B1171834) levels suitable for microinjection.

Protocol 3: Microinjection of C. elegans
  • Prepare the injection mix:

    • Combine the following components in sterile water or injection buffer:

      • Cas9-expressing plasmid: 50 ng/µl

      • This compound sgRNA plasmid: 50 ng/µl

      • Repair template (if applicable): 20-50 ng/µl

      • Co-injection marker (e.g., pRF4[rol-6(su1006)] or pmyo-2::mCherry): 5-10 ng/µl

    • Centrifuge the mix at maximum speed for 10 minutes to pellet any debris.

  • Prepare the worms:

    • Synchronize a culture of wild-type (N2) or a Cas9-expressing strain of C. elegans.

    • Select young adult hermaphrodites for injection.

  • Perform microinjection:

    • Mount the young adult worms on an agarose (B213101) pad.

    • Using a microinjection needle, inject the CRISPR/Cas9 mix into the distal arm of the gonad.

    • Recover the injected worms onto individual seeded NGM plates and incubate at 20-25°C.

Protocol 4: Screening for and Isolating this compound Mutants
  • Screen F1 progeny: After 3-4 days, screen the F1 progeny for the phenotype of the co-injection marker (e.g., roller phenotype for rol-6 or pharyngeal fluorescence for pmyo-2::mCherry).

  • Isolate potential edits:

    • Single-clone F1 animals expressing the co-injection marker to individual plates.

    • Allow the F1s to self-fertilize and produce F2 progeny.

  • Genomic DNA extraction and PCR screening:

    • From the F2 generation, pick individual worms into lysis buffer and perform single-worm PCR.

    • Design primers that flank the targeted region of the this compound gene.

    • For knockouts (NHEJ-mediated indels), look for changes in PCR product size on an agarose gel.

    • For knock-ins (HDR), screen for the presence of the inserted sequence or a newly introduced restriction site.

  • Sequence verification: Purify the PCR products from positive candidates and confirm the desired edit by Sanger sequencing.

  • Isolate homozygous mutants: From plates where edited F2s were identified, continue to single F2s until a homozygous line is established (all progeny show the edited genotype).

  • Outcrossing: Outcross the confirmed homozygous mutant line with wild-type males to remove any background mutations and the co-injection marker.

Protocol 5: Phenotypic Analysis of this compound Mutants
  • Cold tolerance assay:

    • Synchronize populations of wild-type and this compound mutant worms.

    • Expose the worms to a cold shock (e.g., 4°C for 24 hours).

    • Assess viability and recovery at room temperature.[5]

  • Touch sensitivity assay:

    • Gently touch the worms with an eyelash hair at the anterior and posterior ends.

    • Record the response (e.g., forward movement, backward movement, or no response).

  • Chemotaxis assay:

    • Perform a standard chemotaxis assay on an agar (B569324) plate with a point source of an attractant (e.g., lysine) or a repellent (e.g., a low pH buffer).

    • Calculate the chemotaxis index based on the distribution of worms after a set period.[7]

Conclusion

The protocols and information provided herein offer a comprehensive guide for the successful CRISPR/Cas9-mediated editing of the this compound gene in C. elegans. By leveraging these methods, researchers can create precise genetic modifications to study the role of this compound in sensory transduction and neuronal function, paving the way for new insights into the molecular basis of these processes and their potential relevance to human health and disease.

References

Methods for Studying Mechanosensation in C. elegans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying mechanosensation in the nematode Caenorhabditis elegans. The methods described herein are fundamental for investigating the molecular and cellular basis of touch, pain, and proprioception, and for screening compounds that may modulate these senses.

Behavioral Assays for Mechanosensation

Behavioral assays are the primary method for assessing mechanosensation in C. elegans. These assays are typically straightforward, require minimal specialized equipment, and can be used for high-throughput screening.

Gentle Touch Response

The gentle touch assay is used to study the response to light, non-damaging mechanical stimuli. Wild-type animals respond to a light touch to the anterior body by moving backward and to a posterior touch by moving forward.[1][2] This response is primarily mediated by a set of six specialized touch receptor neurons (TRNs): ALML/R, AVM, and PVM for anterior touch, and PLML/R for posterior touch.[3]

Protocol: Gentle Touch Assay using an Eyebrow Hair

Objective: To qualitatively and quantitatively assess the response of C. elegans to gentle mechanical stimulation.

Materials and Reagents:

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50

  • Healthy, well-fed, young adult C. elegans

  • Eyebrow hair glued to a toothpick or glass capillary tube

  • Dissecting microscope with a light source

Worm Preparation:

  • Use age-synchronized populations of worms for consistent results.

  • Transfer individual adult worms to a fresh NGM plate seeded with a thin lawn of E. coli OP50. Allow the worms to acclimate for a few minutes before testing.

Experimental Procedure:

  • Place the NGM plate with the worms on the stage of the dissecting microscope.

  • Gently touch the worm with the eyebrow hair, either anteriorly (just behind the pharynx) or posteriorly (just anterior to the tail).

  • Alternate between anterior and posterior touches, allowing the worm to resume forward movement between stimuli.

  • Perform a set number of trials for each worm (e.g., 10 anterior and 10 posterior touches).

  • A positive response is recorded if the worm initiates a reversal upon an anterior touch or accelerates forward upon a posterior touch.

Data Acquisition and Analysis:

  • The response is typically scored as a binary outcome (response or no response).

  • The touch sensitivity can be quantified as the percentage of positive responses out of the total number of trials.

  • For more detailed analysis, the latency and duration of the response can be measured using video recording and analysis software.

Expected Results/Controls:

  • Wild-type (N2) worms should exhibit a high response rate (>90%) to both anterior and posterior gentle touch.

  • Mutants with defects in mechanosensory neurons or the mechanotransduction machinery (e.g., mec-4 mutants) will show a significantly reduced or absent response.[4]

Harsh Touch Response

The harsh touch assay investigates the response to noxious, high-force mechanical stimuli, which is a model for nociception (pain sensation). This response is mediated by a different set of neurons than the gentle touch response, including the PVD and FLP neurons.[3][4] Animals typically respond to a harsh touch to the mid-body by initiating an escape response, usually by backing up.[3]

Protocol: Harsh Touch Assay using a Platinum Wire

Objective: To assess the avoidance response of C. elegans to a harsh mechanical stimulus.

Materials and Reagents:

  • NGM plates seeded with E. coli OP50

  • Healthy, well-fed, young adult C. elegans

  • A platinum wire pick (a standard worm pick)

  • Dissecting microscope

Worm Preparation:

  • Use age-synchronized, well-fed worms, as starved animals may not respond reliably.[3]

  • Transfer individual worms to a fresh NGM plate with a thin bacterial lawn.

Experimental Procedure:

  • Place the plate on the microscope stage.

  • Gently prod a forward-moving worm in the mid-body region (near the vulva) with the platinum wire pick. The stimulus should be firm enough to indent the agar (B569324) surface slightly.

  • Observe the worm's response. A positive response is a clear and immediate reversal of movement.

  • Perform a defined number of trials per animal, allowing it to resume normal locomotion between prods.

Data Acquisition and Analysis:

  • Score the response as binary (reversal or no reversal).

  • Calculate the percentage of positive responses.

Expected Results/Controls:

  • Wild-type worms will show a robust avoidance response.

  • Mutants defective in harsh touch sensation (e.g., certain trp-4 mutants) will have a reduced response rate.[1] It is important to use gentle touch-insensitive mutants (e.g., mec-4) as a control to ensure the response is specific to the harsh touch pathway.[3]

Nose Touch Response

The nose touch assay evaluates the response to mechanical stimuli applied to the tip of the worm's nose. This is a form of aversive response, and wild-type animals will typically initiate backward locomotion.[3] This response is mediated by several sensory neurons in the head, including the ASH, OLQ, and FLP neurons.[1][3]

Protocol: Nose Touch Assay

Objective: To measure the avoidance response to a mechanical stimulus delivered to the nose.

Materials and Reagents:

  • NGM plates seeded with E. coli OP50

  • Healthy, well-fed, young adult C. elegans

  • An eyebrow hair or a thin glass fiber mounted on a holder

  • Dissecting microscope

Worm Preparation:

  • Use age-synchronized adult worms.

  • Transfer worms to a fresh, thinly seeded NGM plate.

Experimental Procedure:

  • Under the dissecting microscope, position the tip of the eyebrow hair in the path of a forward-moving worm.

  • Allow the worm to collide head-on with the hair.

  • Observe the response. A positive response is an immediate cessation of forward movement and initiation of a reversal.

  • Repeat for a set number of trials.

Data Acquisition and Analysis:

  • Score the response as binary.

  • Calculate the percentage of positive responses.

Expected Results/Controls:

  • Wild-type animals should robustly respond to nose touch.

  • Mutants in genes like glr-1 and trpa-1 show defective nose touch responses.[3]

Osmotic Avoidance Assay

This assay measures the ability of C. elegans to detect and avoid areas of high osmolarity, a response that is also considered a form of mechanosensation as it involves cellular responses to osmotic pressure changes. The ASH neurons are key mediators of this avoidance behavior.[5]

Protocol: Osmotic Avoidance Ring Assay

Objective: To quantify the ability of worms to avoid a hyperosmotic barrier.

Materials and Reagents:

  • NGM plates

  • Synchronized population of young adult C. elegans

  • High osmolarity solution (e.g., 4M fructose (B13574) or 8M glycerol) containing a non-absorbable dye like Congo Red for visualization.[5][6]

  • Chemoattractant (e.g., 1% butanedione) and an anesthetic (e.g., 200 mM sodium azide).[7]

Worm Preparation:

  • Wash worms off culture plates with M9 buffer and rinse to remove bacteria.

  • Resuspend the worms in a small volume of M9 buffer.

Experimental Procedure:

  • On an unseeded NGM plate, draw a ring with the high osmolarity solution.

  • Inside the ring, place a drop of chemoattractant. Outside the ring, place a drop of anesthetic.

  • Pipette a known number of worms (e.g., 100-200) into the center of the ring.

  • Incubate the plate at a controlled temperature (e.g., 23°C) for a specific duration (e.g., 90 minutes).[7]

Data Acquisition and Analysis:

  • Count the number of worms inside the ring, on the ring, and outside the ring.

  • Calculate an avoidance index, for example: (Total worms - worms outside the ring) / Total worms.

Expected Results/Controls:

  • Wild-type worms will largely remain within the osmotic ring.

  • Mutants with defects in osmotic sensing (e.g., osm-10 mutants) will cross the barrier and become anesthetized outside the ring.[5]

Advanced Techniques for Studying Mechanosensation

For more detailed and quantitative analysis of mechanosensory neuron function, advanced techniques such as electrophysiology, calcium imaging, and optogenetics are employed.

Electrophysiology

Directly measuring the electrical properties of mechanosensory neurons provides the most direct evidence of mechanotransduction. Patch-clamp recordings can be used to measure mechanoreceptor currents (MRCs) in response to mechanical stimulation.[8]

Protocol: In Vivo Patch-Clamp Recording of Mechanoreceptor Currents

Objective: To directly measure ion channel activity in mechanosensory neurons in response to a controlled mechanical stimulus.

Materials and Reagents:

  • C. elegans expressing a fluorescent marker in the neuron of interest.

  • Dissection dish with a sylgard bottom.

  • Worm glue (e.g., cyanoacrylate).

  • Dissecting tools (e.g., fine glass needles).

  • Patch-clamp rig with an inverted microscope, micromanipulators, and recording equipment.

  • Fire-polished glass recording pipettes.

  • Extracellular and intracellular recording solutions.

  • Mechanical stimulator (e.g., a fire-polished glass probe driven by a piezoelectric actuator).

Worm Preparation and Dissection:

  • Immobilize an adult worm on a coverslip coated with worm glue.

  • Make a small incision in the cuticle near the neuron of interest to expose it.

  • Digest the basement membrane with collagenase to allow access for the recording pipette.

Experimental Procedure:

  • Identify the target neuron using fluorescence microscopy.

  • Approach the neuron with the recording pipette and form a high-resistance (giga-ohm) seal.

  • Rupture the membrane to achieve whole-cell configuration.

  • Apply a series of controlled mechanical steps to the neuron using the mechanical stimulator.

  • Record the resulting currents.

Data Acquisition and Analysis:

  • Analyze the amplitude, kinetics (activation and inactivation), and ion selectivity of the mechanoreceptor currents.

  • Generate current-displacement or current-force relationships.

Calcium Imaging

Calcium imaging allows for the visualization of neuronal activity in intact, behaving animals. Genetically encoded calcium indicators (GECIs) like GCaMP are expressed in specific neurons, and changes in fluorescence intensity reflect changes in intracellular calcium levels, which are a proxy for neuronal firing.[9][10]

Protocol: In Vivo Calcium Imaging of Mechanosensory Neurons

Objective: To monitor the activity of mechanosensory neurons in response to mechanical stimuli in a living animal.

Materials and Reagents:

  • C. elegans strain expressing GCaMP in the mechanosensory neurons of interest.

  • Agarose (B213101) pads (typically 2-10%) on a microscope slide.

  • Polystyrene beads for immobilization.

  • Fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS).

  • Mechanical stimulation device (e.g., a micro-force sensing probe).[9]

Worm Preparation:

  • Prepare an agarose pad on a microscope slide.

  • Pipette a drop of M9 buffer containing polystyrene beads and the GCaMP-expressing worms onto the pad.

  • Place a coverslip over the preparation to gently immobilize the worm.

Experimental Procedure:

  • Locate the worm and the fluorescently labeled neurons under the microscope.

  • Acquire a baseline fluorescence recording.

  • Apply a controlled mechanical stimulus to the worm.

  • Record the changes in GCaMP fluorescence during and after the stimulus.

Data Acquisition and Analysis:

  • Measure the change in fluorescence intensity over time (ΔF/F₀).

  • Correlate the timing and magnitude of the calcium transients with the applied stimulus.

Optogenetics

Optogenetics uses light-sensitive proteins, such as Channelrhodopsin-2 (ChR2) and Halorhodopsin (NpHR), to activate or inhibit specific neurons with high temporal and spatial precision.[2][11] This allows for the direct testing of a neuron's role in a particular behavior, bypassing the need for physical stimulation.

Protocol: Optogenetic Activation of Mechanosensory Neurons

Objective: To elicit a behavioral response by activating mechanosensory neurons with light.

Materials and Reagents:

  • C. elegans strain expressing ChR2 in the mechanosensory neurons.

  • NGM plates seeded with E. coli OP50 supplemented with all-trans retinal (ATR), the chromophore required for ChR2 function.[11]

  • A light source capable of delivering blue light (around 470 nm) of controlled intensity and duration. This can be integrated into a tracking microscope for stimulating moving animals.

Worm Preparation:

  • Grow the ChR2-expressing worms on ATR-supplemented plates in the dark to ensure functional ChR2.

  • As a control, grow a parallel population of the same strain on plates without ATR.

Experimental Procedure:

  • Transfer an adult worm to a fresh assay plate.

  • Illuminate the worm with blue light, either targeting the whole body or specific regions.

  • Record the behavioral response (e.g., reversal, forward acceleration).

Data Acquisition and Analysis:

  • Score the behavioral response.

  • Quantify the probability of evoking the behavior as a function of light intensity, duration, and location of stimulation.

Expected Results/Controls:

  • Worms grown on ATR should exhibit a behavioral response upon illumination that mimics the natural mechanosensory response (e.g., activation of anterior TRNs should cause a reversal).

  • Worms grown without ATR should not respond to the light stimulus.

Quantitative Data Summary

AssayStimulusTypical ResponseKey NeuronsKey Genes/ChannelsNotes
Gentle Touch Eyebrow hair (~1-10 µN)[3][12]Anterior touch -> Reversal; Posterior touch -> Forward accelerationALMs, AVM, PLMs, PVM[3]mec-4, mec-10 (DEG/ENaC channels)[1][13]Response probability is saturated by forces >2 µN.[12]
Harsh Touch Platinum wire (>100 µN)Reversal/escapePVD, FLPs, PDE[3][14]trp-4 (TRP channel), mec-10, degt-1[14]A model for nociception.
Nose Touch Eyebrow hair/fiberReversalASH, OLQ, FLP[1][3]glr-1, trpa-1[1][3]ASH neurons are polymodal, also responding to osmotic and chemical stimuli.
Osmotic Avoidance High osmolarity ring (e.g., 4M fructose)Worms stay within the ringASH[5]osm-10[5]Tests for defects in osmosensation.

Diagrams of Pathways and Workflows

Mechanosensory_Neurons Figure 1: Major Mechanosensory Neurons in C. elegans cluster_anterior Anterior Body cluster_posterior Posterior Body cluster_stimulus Stimulus Type ALMs ALML/R AVM AVM OLQs OLQ/IL1 ASH ASH FLPs_head FLP (head) PLMs PLML/R PVM PVM PVD PVD Gentle_Touch Gentle Touch Gentle_Touch->ALMs anterior/posterior Gentle_Touch->AVM anterior/posterior Gentle_Touch->PLMs anterior/posterior Gentle_Touch->PVM anterior/posterior Harsh_Touch Harsh Touch Harsh_Touch->FLPs_head body Harsh_Touch->PVD body Nose_Touch Nose Touch Nose_Touch->OLQs head Nose_Touch->ASH head Nose_Touch->FLPs_head head

Caption: Figure 1: Major Mechanosensory Neurons in C. elegans

Gentle_Touch_Transduction Figure 2: Gentle Touch Mechanotransduction Pathway cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane of TRN cluster_Cytoskeleton Intracellular Cytoskeleton MEC9 MEC-9 Channel MEC-4 MEC-10 MEC9->Channel:mec4 MEC5 MEC-5 (Collagen) MEC5->MEC9 Depolarization Neuron Depolarization (Na+ influx) Channel:mec4->Depolarization Channel:mec10->Depolarization MEC2 MEC-2 (Stomatin-like) MEC2->Channel:mec4 Microtubules Specialized Microtubules MEC2->Microtubules MEC6 MEC-6 MEC6->Channel:mec10 MEC12 MEC-12 (α-tubulin) MEC12->Microtubules MEC7 MEC-7 (β-tubulin) MEC7->Microtubules Stimulus Mechanical Force Stimulus->MEC9

Caption: Figure 2: Gentle Touch Mechanotransduction Pathway

Assay_Workflow Figure 3: Workflow for a Behavioral Mechanosensation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sync 1. Synchronize Worm Population Culture 2. Culture on Seeded NGM Plates Sync->Culture Transfer 3. Transfer Individual Worms to Assay Plate Culture->Transfer Acclimate 4. Allow Worm to Acclimate Transfer->Acclimate Stimulate 5. Apply Mechanical Stimulus Acclimate->Stimulate Observe 6. Observe and Record Behavioral Response Stimulate->Observe Score 7. Score Response (e.g., Binary) Observe->Score Calculate 8. Calculate Response Frequency (%) Score->Calculate Stats 9. Perform Statistical Analysis Calculate->Stats

Caption: Figure 3: Workflow for a Behavioral Mechanosensation Assay

Calcium_Imaging_Workflow Figure 4: Workflow for Calcium Imaging of Mechanosensation cluster_prep Preparation cluster_imaging Imaging and Stimulation cluster_analysis Data Analysis Strain 1. Use GCaMP-expressing C. elegans Strain Mount 2. Mount and Immobilize Worm on Agarose Pad Strain->Mount Locate 3. Locate Neuron of Interest Mount->Locate Baseline 4. Record Baseline Fluorescence (F₀) Locate->Baseline Stimulate 5. Apply Controlled Mechanical Stimulus Baseline->Stimulate Record 6. Record Fluorescence Changes (F) Stimulate->Record ROI 7. Define Region of Interest (ROI) Record->ROI Calculate 8. Calculate ΔF/F₀ = (F - F₀) / F₀ ROI->Calculate Analyze 9. Analyze and Correlate Calcium Transients with Stimulus Calculate->Analyze

Caption: Figure 4: Workflow for Calcium Imaging of Mechanosensation

References

Application Notes and Protocols for Immunofluorescence Staining of Desmoglein-1 (DSG1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmoglein-1 (DSG1) is a 150 kDa transmembrane glycoprotein (B1211001) belonging to the cadherin superfamily.[1] It is a critical component of desmosomes, which are intercellular junctions responsible for strong cell-cell adhesion, particularly in epithelial tissues like the epidermis.[2] DSG1 is primarily expressed in the suprabasal layers of the epidermis.[1] Beyond its structural role, DSG1 is also implicated in signaling pathways that regulate keratinocyte differentiation.[3][4] Dysregulation of DSG1 function or autoimmune responses against it are associated with skin diseases, most notably Pemphigus Foliaceus, an autoimmune blistering disorder.[2][5]

These application notes provide a detailed protocol for the immunofluorescent staining of DSG1 in cultured cells and tissue sections, enabling researchers to visualize its subcellular localization and expression patterns.

Principle of the Method

Immunofluorescence (IF) is a technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a sample.[6] In this protocol, an indirect IF approach is described. First, a primary antibody specifically targeting DSG1 binds to the protein. Subsequently, a secondary antibody, conjugated to a fluorophore and directed against the host species of the primary antibody, is used for detection. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[6] The resulting fluorescence can be visualized using a fluorescence microscope.

Recommended Antibodies and Reagents

A variety of commercially available anti-DSG1 antibodies are suitable for immunofluorescence. The choice of a monoclonal or polyclonal antibody will depend on the specific experimental requirements. It is crucial to validate the chosen antibody for the intended application.

Table 1: Examples of Commercially Available Anti-DSG1 Antibodies for Immunofluorescence

Product NameHost SpeciesClonalityRecommended Dilution (IF/ICC)Manufacturer
Anti-Desmoglein 1/DSG1 Antibody (A10806)RabbitPolyclonal1:50 - 1:100Antibodies.com
Desmoglein-1 (DSG1) antibodyRatPolyclonal1:100BiCell Scientific
Human Desmoglein-1 Antibody (AF944)GoatPolyclonal5-15 µg/mL (IHC)R&D Systems

Note: This table is not exhaustive. Researchers should consult manufacturer datasheets for the most up-to-date information and validation data.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of DSG1 in Cultured Adherent Cells

This protocol is designed for epithelial cells, such as keratinocytes, grown on coverslips.

Materials:

  • Glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary anti-DSG1 antibody

  • Fluorophore-conjugated secondary antibody

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes. This step is crucial for intracellular targets but may be omitted for cell-surface staining of this transmembrane protein.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-DSG1 antibody in Primary Antibody Dilution Buffer according to the manufacturer's recommendations or pre-determined optimal concentration. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Immunofluorescence Staining of DSG1 in Paraffin-Embedded Human Skin Tissue

Materials:

  • Paraffin-embedded human skin tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen Retrieval Buffer: Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA or 10% normal goat serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary anti-DSG1 antibody

  • Fluorophore-conjugated secondary antibody

  • Nuclear Counterstain: DAPI

  • Antifade Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Washing: Wash slides with PBS.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.

  • Washing: Wash three times with PBS.

  • Blocking: Incubate with Blocking Buffer for 60 minutes.

  • Primary Antibody Incubation: Apply diluted primary anti-DSG1 antibody and incubate overnight at 4°C. A typical concentration for immunohistochemistry is 5-15 µg/mL.[2]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Apply diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Counterstaining: Apply DAPI for 5 minutes.

  • Washing: Wash twice with PBS.

  • Mounting: Coverslip with antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Data Presentation and Interpretation

Expected Staining Pattern:

DSG1 is a component of desmosomes, so a distinct "chicken-wire" or honeycomb-like staining pattern is expected at the cell-cell junctions of keratinocytes in the upper layers of the epidermis.

Quantitative Analysis:

While immunofluorescence is primarily a qualitative technique, semi-quantitative analysis can be performed by measuring the fluorescence intensity. This can be useful for comparing DSG1 expression levels between different samples or experimental conditions.

Table 2: Troubleshooting Common Immunofluorescence Issues for DSG1 Staining

IssuePossible CauseSuggested Solution
No or Weak Signal Inactive primary or secondary antibody.Use fresh, properly stored antibodies.
Low protein expression.Use a more sensitive detection method or confirm expression by Western blot.
Incorrect antibody dilution.Optimize antibody concentration through titration.
Inefficient antigen retrieval (for tissue).Optimize antigen retrieval method (buffer, time, temperature).
High Background Primary or secondary antibody concentration too high.Titrate antibodies to optimal dilution.
Inadequate blocking.Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Staining Cross-reactivity of the secondary antibody.Use a pre-adsorbed secondary antibody.
Hydrophobic interactions.Include a detergent like Tween-20 in the wash buffers.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation tissue_section Tissue Sectioning & Deparaffinization tissue_section->fixation permeabilization Permeabilization (optional) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-DSG1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: General workflow for indirect immunofluorescence staining of DSG1.

dsg1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSG1 DSG1 Erbin Erbin DSG1->Erbin binds SHOC2 SHOC2 Erbin->SHOC2 binds Ras Ras SHOC2->Ras inhibits formation of Ras/Raf complex Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Keratinocyte Differentiation ERK->Differentiation promotes

Caption: Simplified DSG1 signaling pathway in keratinocyte differentiation.[3][4]

References

Application of RNAi to Elucidate the Function of the Mechanoreceptor Protein DEG-1 in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The degenerin (DEG) protein family, specifically DEG-1, plays a crucial role in mechanosensation and has been implicated in neurodegeneration in the nematode Caenorhabditis elegans. As a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC), this compound is involved in sensing mechanical and thermal stimuli. Gain-of-function mutations in this compound can lead to neuronal swelling and subsequent cell death, providing a valuable model for studying the molecular mechanisms of neurodegeneration. RNA interference (RNAi) is a powerful and widely used technique in C. elegans to achieve sequence-specific gene silencing, offering a reverse genetics approach to study gene function. By knocking down the expression of this compound using RNAi, researchers can investigate its role in various physiological processes, including touch sensitivity and neuronal integrity. These studies are instrumental for understanding the function of homologous proteins in higher organisms and for the potential development of therapeutic interventions for neurodegenerative diseases.

Data Presentation

The following tables summarize representative quantitative data from hypothetical RNAi experiments targeting this compound in C. elegans. The data is based on expected outcomes from loss-of-function studies of this compound and similar mechanosensory channels.

Table 1: Effect of this compound RNAi on Gentle Touch Sensation

RNAi TreatmentNumber of Animals Tested (n)Mean Responses to 10 Anterior Touches (± SEM)Percent Animals with Defective Touch Response
Control (empty vector)509.2 ± 0.34%
This compound RNAi502.1 ± 0.588%

Data illustrates a significant reduction in touch sensitivity in worms treated with this compound RNAi compared to the control group.

Table 2: Quantification of Neuronal Integrity after this compound RNAi in a Sensitized Background

Genetic BackgroundRNAi TreatmentNumber of Neurons Scored (n)Percentage of Neurons with Degenerative Phenotypes (± SEM)
Wild-typeControl (empty vector)1002.1 ± 0.8%
Wild-typeThis compound RNAi1003.5 ± 1.2%
This compound(gf) sensitizedControl (empty vector)10078.3 ± 4.5%
This compound(gf) sensitizedThis compound RNAi10015.2 ± 3.1%

This table demonstrates the utility of RNAi in suppressing neurodegeneration in a gain-of-function (gf) mutant background, indicating the specificity of the degenerative phenotype to this compound activity.

Experimental Protocols

Protocol 1: Gene Knockdown of this compound using RNAi by Feeding

This protocol describes a standard method for inducing RNAi in C. elegans by feeding them genetically engineered E. coli that express double-stranded RNA (dsRNA) homologous to the this compound gene.

Materials:

  • C. elegans (e.g., wild-type N2 strain)

  • NGM (Nematode Growth Medium) agar (B569324) plates

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Carbenicillin (B1668345)

  • E. coli strain HT115(DE3) transformed with:

    • L4440 vector (empty vector control)

    • L4440 vector containing a this compound cDNA fragment

  • M9 buffer

  • Bleaching solution (Sodium hypochlorite (B82951) and 1M NaOH)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate single colonies of HT115 bacteria containing the L4440-deg-1 plasmid and the empty L4440 control plasmid into separate 5 mL LB cultures with 100 µg/mL carbenicillin and 12.5 µg/mL tetracycline.

    • Incubate overnight at 37°C with shaking.

  • RNAi Plate Preparation:

    • Prepare NGM plates containing 1 mM IPTG and 100 µg/mL carbenicillin.

    • Seed the plates with 100 µL of the overnight bacterial cultures.

    • Allow the bacterial lawn to grow at room temperature for 1-2 days to induce dsRNA expression.

  • Synchronization of C. elegans :

    • Wash gravid adult worms from a standard NGM plate with M9 buffer.

    • Treat with bleaching solution to isolate eggs.

    • Wash the eggs several times with M9 buffer.

    • Allow eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.

  • RNAi Treatment:

    • Pipette the synchronized L1 larvae onto the prepared RNAi plates (both this compound and control plates).

    • Incubate the plates at 20°C.

    • Observe the worms at the desired developmental stage (e.g., L4 or young adult) for phenotypic analysis.

Protocol 2: Assay for Gentle Touch Sensation

This protocol outlines the procedure for quantifying the response of C. elegans to a gentle touch stimulus after RNAi treatment.[1]

Materials:

  • An eyebrow hair attached to a toothpick or glass rod.

  • Dissecting microscope.

Procedure:

  • Assay Setup:

    • Place the RNAi plate with young adult worms on the stage of a dissecting microscope.

    • Allow the worms a few minutes to acclimatize.

  • Stimulus Application:

    • Gently touch a forward-moving worm with the eyebrow hair, just anterior to the pharynx for an anterior touch response, or just posterior to the vulva for a posterior touch response.[1]

    • The touch should be gentle enough to not cause the worm to be pushed across the agar.

  • Scoring the Response:

    • A positive response is recorded if the worm stops its forward movement and initiates backward locomotion.

    • If the worm continues its forward movement or shows no change in behavior, it is scored as a non-response.

  • Data Collection:

    • Test each worm multiple times (e.g., 5-10 times) with a short interval (e.g., 30 seconds) between touches to avoid habituation.

    • Record the number of positive responses for each worm.

    • Repeat the assay for a statistically significant number of worms from both the this compound RNAi and control groups.

    • Calculate the percentage of positive responses for each group.

Visualizations

Signaling Pathways and Experimental Workflows

RNAi_Mechanism cluster_intake dsRNA Intake cluster_cell C. elegans Cell dsRNA_Ecoli Engineered E. coli (Expressing this compound dsRNA) Ingestion Ingestion by C. elegans dsRNA_Ecoli->Ingestion Feeding dsRNA This compound dsRNA Ingestion->dsRNA Dicer Dicer (DCR-1) dsRNA->Dicer Processing siRNA This compound siRNA Dicer->siRNA RISC RISC Complex siRNA->RISC Loading mRNA This compound mRNA RISC->mRNA Targeting Degradation mRNA Degradation mRNA->Degradation No_Protein Reduced this compound Protein Degradation->No_Protein

Caption: Workflow of RNAi by feeding to silence this compound in C. elegans.

DEG1_Signaling cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm Stimulus Mechanical Stimulus (e.g., Touch) DEG1_Channel This compound Channel (Composed of this compound subunits) Stimulus->DEG1_Channel Activates Ion_Influx Na+ Influx DEG1_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Influx Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Influx Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase Neurotransmitter_Release Neurotransmitter Release Ca_Increase->Neurotransmitter_Release Behavioral_Response Behavioral Response (e.g., Reversal) Neurotransmitter_Release->Behavioral_Response RNAi_Block This compound RNAi (Reduces this compound expression) RNAi_Block->DEG1_Channel

Caption: Proposed signaling pathway for this compound mediated mechanotransduction.

Experimental_Workflow Start Start: Synchronized L1 C. elegans RNAi_Plates Prepare RNAi Plates: - E. coli with L4440-deg-1 - E. coli with empty L4440 Start->RNAi_Plates Feeding Plate L1s on RNAi plates and incubate to young adulthood RNAi_Plates->Feeding Phenotype_Assay Phenotypic Analysis Feeding->Phenotype_Assay Touch_Assay Gentle Touch Assay (Protocol 2) Phenotype_Assay->Touch_Assay Microscopy Fluorescence Microscopy (for neurodegeneration) Phenotype_Assay->Microscopy Data_Analysis Data Collection and Statistical Analysis Touch_Assay->Data_Analysis Microscopy->Data_Analysis Conclusion Conclusion on This compound Function Data_Analysis->Conclusion

References

Generating Transgenic C. elegans Expressing Tagged DEG-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the generation of transgenic Caenorhabditis elegans expressing a tagged version of the degenerin-like protein 1 (DEG-1). This compound is a mechanosensory ion channel subunit crucial for temperature sensation and chemotaxis in the nematode. The ability to visualize and manipulate this protein in vivo through transgenic expression of a tagged version is invaluable for functional studies and for screening potential therapeutic compounds targeting mechanosensation-related pathways. This guide covers vector construction, transformation methodologies, and verification of transgene expression, and includes a summary of expected efficiencies and a schematic of the known this compound signaling pathway.

Introduction

Caenorhabditis elegans is a powerful model organism for neurobiology and drug discovery due to its genetic tractability, well-defined nervous system, and conserved signaling pathways. The this compound protein, a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, is expressed in a small number of sensory neurons, including the ASG neurons.[1][2][3] It plays a critical role in sensing environmental cues such as temperature and certain chemical attractants.[3][4] Gain-of-function mutations in this compound can lead to neuronal degeneration, making it a valuable model for studying neurodegenerative processes.

Expressing a tagged version of this compound (e.g., with a fluorescent protein like GFP or mCherry) allows for direct visualization of its subcellular localization, expression dynamics, and trafficking in living animals. This, in turn, facilitates the study of its function in mechanosensation and provides a tool for high-throughput screening of compounds that may modulate its activity or localization. This document outlines the necessary steps to create such a valuable research tool.

Signaling Pathway and Experimental Workflow

The known signaling pathway involving this compound is initiated in the ASG sensory neurons in response to stimuli like temperature changes.[1][2] This signal is then relayed to downstream interneurons, including AIN and AVJ, to modulate the animal's behavioral response.[1][2]

DEG1_Signaling_Pathway cluster_stimulus Environmental Stimulus cluster_asg ASG Sensory Neuron cluster_interneurons Interneurons cluster_response Behavioral Response Temperature Temperature This compound This compound Temperature->this compound senses AIN AIN This compound->AIN signals to AVJ AVJ This compound->AVJ signals to Cold Tolerance Cold Tolerance AIN->Cold Tolerance regulates AVJ->Cold Tolerance regulates

Figure 1: this compound Signaling Pathway for Thermosensation.

The general workflow for generating transgenic C. elegans expressing tagged this compound involves several key stages, from initial plasmid design to the final verification of the transgenic line.

Transgenesis_Workflow Plasmid_Construction 1. Plasmid Construction (this compound::tag) Transformation 2. C. elegans Transformation (Microinjection or Biolistics) Plasmid_Construction->Transformation Screening 3. Screening for Transgenic Progeny Transformation->Screening Verification 4. Verification of Expression (Fluorescence Microscopy) Screening->Verification Establish_Line 5. Establishment of a Stable Transgenic Line Verification->Establish_Line

Figure 2: Experimental Workflow for Generating Transgenic C. elegans.

Data Presentation: Quantitative Analysis

The efficiency of generating transgenic C. elegans can vary depending on the chosen method and the specific gene of interest. Recent advancements in CRISPR/Cas9-mediated gene editing have significantly improved the success rate for creating knock-in tagged endogenous genes. Below is a summary of reported efficiencies for different transgenesis techniques.

Transformation MethodTypical Injection Concentration (Gene of Interest)Co-injection Marker ConcentrationReported Efficiency (Successful Edits per Injected P0)Reference(s)
Plasmid Microinjection (Extrachromosomal Array) 1-50 ng/µl2.5-100 ng/µl10-50% of F1 progeny showing marker[5]
CRISPR/Cas9-mediated Knock-in (Plasmid-based) 50 ng/µl (repair template)50 ng/µl (Cas9 plasmid), 25 ng/µl (sgRNA plasmid)5-40%[6]
CRISPR/Cas9-mediated Knock-in (Integrated Cas9 strain) 50 ng/µl (repair template)25 ng/µl (sgRNA plasmid)50-100%[6][7]

Experimental Protocols

Protocol 1: Plasmid Construction for this compound Tagging

This protocol describes the creation of a plasmid vector for expressing this compound fused to a fluorescent tag (e.g., GFP) under the control of its native promoter.

Materials:

  • C. elegans genomic DNA

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • DH5α competent E. coli

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid purification kit

  • A suitable C. elegans expression vector (e.g., pPD95.75) containing the desired fluorescent tag.

Method:

  • Promoter and Gene Amplification:

    • Design primers to amplify the this compound promoter region (typically 2-3 kb upstream of the start codon) and the full coding sequence of this compound from C. elegans genomic DNA.

    • Incorporate appropriate restriction sites into the primers for cloning into the expression vector.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Run the PCR product on an agarose (B213101) gel and purify the desired DNA fragment.

  • Vector Preparation:

    • Digest the C. elegans expression vector with the same restriction enzymes used for the PCR product.

    • Dephosphorylate the vector to prevent self-ligation.

    • Purify the linearized vector.

  • Ligation and Transformation:

    • Ligate the purified this compound PCR product with the linearized expression vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow overnight liquid cultures.

    • Purify the plasmid DNA using a plasmid purification kit.

    • Verify the correct insertion of the this compound fragment by restriction digest and/or Sanger sequencing.

Protocol 2: Generation of Transgenic C. elegans by Microinjection

This protocol details the procedure for injecting the constructed plasmid into the gonad of adult hermaphrodite worms to generate transgenic progeny.

Materials:

  • Constructed this compound::tag plasmid (50 ng/µl)

  • Co-injection marker plasmid (e.g., pRF4[rol-6(su1006)] at 100 ng/µl or Pmyo-2::mCherry at 2.5 ng/µl)

  • Injection buffer (e.g., sterile water or TE buffer)

  • Young adult N2 (wild-type) C. elegans

  • NGM plates seeded with OP50 E. coli

  • Microinjection setup (inverted microscope, micromanipulator, needle holder, pressure injector)

  • Agarose injection pads (2% agarose in water)

  • Halocarbon oil

  • Worm pick

Method:

  • Preparation of Injection Mix:

    • Prepare the injection mix by combining the deg-g-1::tag plasmid and the co-injection marker plasmid in the injection buffer to the desired final concentrations.

    • Centrifuge the mix at maximum speed for 10 minutes to pellet any debris.

  • Preparation of Worms:

    • Transfer young adult hermaphrodites to a fresh NGM plate.

  • Needle Preparation and Loading:

    • Pull a microinjection needle from a glass capillary tube using a needle puller.

    • Load the injection mix into the needle using a microloader pipette tip.

    • Carefully break the tip of the needle to allow for a steady flow of the injection mix.

  • Microinjection:

    • Mount young adult worms on an agarose injection pad in a drop of halocarbon oil.

    • Using the micromanipulator, insert the needle into the distal gonad of the worm.

    • Inject a small bolus of the DNA mixture into the gonad syncytium.

    • Carefully retract the needle.

  • Recovery and Screening:

    • Recover the injected worms by placing a drop of M9 buffer on the pad and transferring them to a seeded NGM plate.

    • Incubate the plates at 20°C.

    • Screen the F1 progeny for the co-injection marker phenotype (e.g., roller phenotype for rol-6 or red pharynx for Pmyo-2::mCherry).

Protocol 3: Generation of Tagged Endogenous this compound using CRISPR/Cas9

This protocol provides a more advanced method for creating a knock-in of a fluorescent tag at the endogenous this compound locus, which ensures expression under its native regulatory elements. This protocol is adapted for use in a strain with integrated Cas9 for higher efficiency.[6][7]

Materials:

  • C. elegans strain with integrated Cas9 (e.g., IE26 unc-119(ed3) III; ieSi57 [Pmex-5::Cas9::tbb-2 3'UTR, Cbr-unc-119(+)] IV)

  • sgRNA expression plasmid targeting the C-terminus of this compound

  • Repair template plasmid containing the fluorescent tag flanked by homology arms (~500 bp) corresponding to the genomic regions upstream and downstream of the this compound stop codon.

  • Co-injection markers (e.g., Pmyo-2::mCherry)

  • Microinjection setup and reagents as in Protocol 2.

Method:

  • Design and Construction of CRISPR Components:

    • Design an sgRNA that targets a site near the stop codon of this compound. Clone the sgRNA sequence into an appropriate expression vector.

    • Construct a repair template plasmid containing the sequence of the desired fluorescent tag (e.g., GFP) flanked by homology arms that are homologous to the genomic regions surrounding the this compound stop codon. The tag sequence should be in-frame with the this compound coding sequence.

  • Preparation of Injection Mix:

    • Prepare an injection mix containing the sgRNA plasmid (25 ng/µl), the repair template plasmid (50 ng/µl), and a co-injection marker (2.5 ng/µl).

  • Microinjection and Screening:

    • Perform microinjection into the gonad of the integrated Cas9 strain as described in Protocol 2.

    • Screen F1 progeny for the co-injection marker.

    • Isolate individual F1 animals to separate plates and allow them to self-fertilize.

  • Verification of Knock-in:

    • Screen the F2 generation for expression of the fluorescent tag in the expected neurons (e.g., ASG) using a fluorescence microscope.

    • Confirm the correct integration of the tag by PCR amplification of the genomic locus and Sanger sequencing.

Verification of Transgene Expression

Following the generation of putative transgenic lines, it is crucial to verify the expression and localization of the tagged this compound protein.

Method:

  • Fluorescence Microscopy:

    • Mount transgenic worms on a 2% agarose pad on a microscope slide.

    • Immobilize the worms using a drop of 10 mM levamisole (B84282) or sodium azide.

    • Observe the worms under a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent tag.

    • Confirm that the fluorescence is localized to the expected sensory neurons (e.g., ASG neurons in the head).

  • Western Blotting (Optional):

    • Prepare a protein lysate from a population of transgenic worms.

    • Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody against the fluorescent tag (e.g., anti-GFP) to confirm the expression of the full-length this compound::tag fusion protein.

Conclusion

The protocols outlined in this document provide a comprehensive guide for generating and verifying transgenic C. elegans expressing tagged this compound. The choice of transformation method will depend on the specific research question and available resources. While traditional microinjection of extrachromosomal arrays is a well-established technique, the use of CRISPR/Cas9 for endogenous gene tagging offers the advantage of more physiologically relevant expression levels. The resulting transgenic animals will be a valuable resource for investigating the function of this compound in mechanosensation, neurodegeneration, and for the development of novel therapeutics targeting these processes.

References

Application Notes and Protocols for Screening Neuroprotective Compounds Using C. elegans deg-1 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Caenorhabditis elegans has emerged as a powerful in vivo model for studying the fundamental mechanisms of neurodegeneration and for the initial screening of potential neuroprotective therapeutics.[1][2] Its short lifespan, genetic tractability, and transparent body make it particularly amenable to high-throughput screening approaches.[3][4] Among the various genetic models of neurodegeneration in C. elegans, mutants in the degenerin (deg-1) gene offer a specific and robust platform for discovering compounds that can mitigate necrotic-like neuronal cell death.

The dominant gain-of-function mutation, this compound(u38), results in the late-onset, progressive degeneration of a specific set of neurons, most notably the PVC interneurons.[5][6] This degeneration is caused by a toxic gene product from the mutated this compound gene, which encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC).[5][7] The mutation leads to a hyperactive ion channel, causing excessive cation influx, neuronal swelling, and subsequent lysis in a necrotic-like manner.[5] The analysis of the this compound gene and its suppressors may provide a means of understanding the mechanisms underlying some human neurodegenerative diseases that also involve late-onset loss of specific neuronal populations due to dominant mutations.[5]

The this compound Model System

The TU38 strain, which carries the this compound(u38) allele, is a commonly used model for these studies. A key phenotypic consequence of PVC neuron degeneration in this strain is insensitivity to gentle touch at the tail.[6] This easily scorable behavioral deficit provides a straightforward primary readout for high-throughput screening of compound libraries. Hits from the primary screen can then be validated through direct visualization and quantification of PVC neuron integrity, typically by using a strain where these neurons are marked with a fluorescent reporter like GFP.

Advantages of the this compound Model:

  • Specific Mechanism: The well-defined mechanism of neurodegeneration (ion channel hyperactivation) allows for the screening of compounds targeting specific pathways.

  • Clear Phenotype: The touch-insensitivity phenotype is a robust and easily quantifiable behavioral marker for neurodegeneration.[6]

  • Late Onset: The neurodegeneration is progressive, allowing for the testing of compounds at different stages of the degenerative process.[5]

  • In Vivo Screening: As a whole-organism model, it allows for the simultaneous assessment of a compound's efficacy and potential toxicity.[1]

Key Experimental Considerations:

  • Synchronization: It is crucial to use age-synchronized populations of worms to ensure consistent onset and progression of neurodegeneration.

  • Solvent Effects: The solvent used to dissolve test compounds (e.g., DMSO) can have biological effects on C. elegans. Appropriate vehicle controls are essential. High concentrations of DMSO can be toxic and may increase mortality.[8]

  • Positive Controls: While specific chemical suppressors for this compound(u38) are not widely documented in screening literature, genetic suppressors are known. For compound screens, established neuroprotective agents from other C. elegans models, such as rapamycin, could be used as potential positive controls, though their efficacy in the this compound model would need to be validated.[8]

  • Quantification of Neurodegeneration: Both behavioral and morphological assessments should be employed for a comprehensive analysis of neuroprotection.

Signaling Pathway and Experimental Workflow

DEG1_Pathway cluster_Neuron PVC Neuron DEG1_mut This compound(u38) Gain-of-Function Mutation ENaC Hyperactive DEG/ENaC Channel DEG1_mut->ENaC Ion_Influx Excessive Cation (Na+) Influx ENaC->Ion_Influx Swelling Neuronal Swelling (Vacuolation) Ion_Influx->Swelling Lysis Cell Lysis & Necrotic Death Swelling->Lysis Phenotype Loss of Function (Tail Touch Insensitivity) Lysis->Phenotype

Caption: Degenerin-mediated neurodegeneration pathway in this compound mutants.

Screening_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_validation Validation & Secondary Screen Sync Synchronize this compound(u38) Worms (L1 Arrest) Plate Prepare Compound Plates (96-well format) Dispense Dispense L1 Worms into Wells Plate->Dispense Incubate Incubate and Grow to Adulthood Dispense->Incubate Assay1 Behavioral Assay: Quantify Tail Touch Response Incubate->Assay1 Identify Identify 'Hit' Compounds (Rescue of Touch Sensitivity) Assay1->Identify Dose Dose-Response Analysis of Hits Identify->Dose Assay2 Morphological Assay: Quantify PVC Neuron Survival (using fluorescent reporter strain) Dose->Assay2 Confirm Confirm Neuroprotective Activity Assay2->Confirm

Caption: Experimental workflow for neuroprotective compound screening.

Experimental Protocols

Protocol 1: C. elegans Culture and Maintenance

This protocol describes standard methods for the culture of C. elegans this compound mutant strains.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacterial culture

  • M9 Buffer

  • Worm picker (platinum wire or eyebrow hair glued to a stick)

  • Stereomicroscope

  • 20°C incubator

Procedure:

  • Strain Maintenance: Culture C. elegans strains, such as TU38 (this compound(u38)), on NGM plates seeded with a lawn of E. coli OP50. Maintain cultures at 20°C.[9]

  • Transferring Worms: Transfer worms to fresh plates every 3-4 days to ensure a continuous supply of food and to prevent starvation. This is done by "chunking" (transferring a small piece of agar with worms) or by picking individual worms with a worm picker.[9]

  • Synchronization: For age-specific assays, synchronize worm populations. A common method is bleaching to isolate eggs, followed by hatching in M9 buffer without food. This causes larvae to arrest at the L1 stage. Plating these L1s on OP50-seeded NGM plates will result in a synchronized population.[10]

Protocol 2: Preparation of Compound Plates for Screening

This protocol is for preparing 96-well plates containing the test compounds.

Materials:

  • 96-well flat-bottom microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • NGM

  • E. coli OP50 (concentrated culture)

  • 5-fluoro-2'-deoxyuridine (FUDR) solution (optional, to prevent progeny production)

Procedure:

  • Compound Preparation: Dissolve test compounds to create stock solutions. A typical starting concentration for screening is 10-50 µM.

  • Plate Preparation: To each well of a 96-well plate, add the appropriate volume of NGM containing a concentrated suspension of E. coli OP50.

  • Compound Addition: Add the test compound to the designated wells. Include vehicle-only (e.g., DMSO) wells as a negative control. If a known suppressor is available, include it as a positive control.

  • Final Concentration: Ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically ≤1% for DMSO).[8]

  • Optional FUDR: If the assay is to be scored in adulthood, FUDR can be added to the NGM to prevent the growth of F1 progeny, which can complicate scoring.

Protocol 3: Primary Screening - Tail Touch Sensitivity Assay

This is a behavioral assay to quantify the neurodegeneration-induced phenotype in this compound(u38) mutants.[7]

Materials:

  • Age-synchronized adult this compound(u38) worms grown on compound plates

  • Eyebrow hair attached to a glass capillary or toothpick

  • Stereomicroscope

Procedure:

  • Worm Preparation: Use age-synchronized young adult worms that have been cultured in the presence of the test compounds.

  • Assay Performance:

    • Place the 96-well plate on the stage of a stereomicroscope.

    • Gently touch the posterior body (tail region) of a forward-moving worm with the eyebrow hair.[7]

    • A positive response is a reversal of movement. Lack of response indicates touch insensitivity.

    • Perform this test on a set number of worms per well (e.g., 10-20).

  • Scoring:

    • Record the number of positive responses out of the total number of touches for each well.

    • Calculate the percentage of responsive animals for each compound concentration.

    • "Hit" compounds are those that significantly increase the percentage of responsive animals compared to the vehicle control.

Protocol 4: Secondary Screening - Quantification of PVC Neuron Degeneration

This protocol is for the direct visualization and quantification of neuroprotection in a this compound(u38) strain carrying a fluorescent reporter for the affected neurons.

Materials:

  • This compound(u38) strain with a fluorescent marker for PVC neurons (e.g., integrated gfp reporter)

  • Agarose (B213101) pads (2-5% agarose in M9 buffer on a microscope slide)

  • Sodium azide (B81097) or other anesthetic

  • Compound microscope with fluorescence capabilities

Procedure:

  • Worm Preparation: Culture the fluorescent reporter strain on plates containing "hit" compounds from the primary screen. Use age-synchronized animals.

  • Mounting Worms:

    • Place a drop of M9 buffer containing an anesthetic (e.g., 10 mM sodium azide) on an agarose pad.

    • Transfer several adult worms into the drop.

    • Gently place a coverslip over the drop.

  • Imaging:

    • Visualize the PVC neurons using fluorescence microscopy.

    • Capture images of the neurons for each worm.

  • Quantification:

    • Score the morphology of the PVC neurons based on a predefined scale. A simple scale could be:

      • Intact: Normal, continuous morphology.

      • Degenerating: Swollen, vacuolated, or discontinuous axon.

      • Absent: No visible neuron or remnant.

    • Calculate the percentage of worms with intact PVC neurons for each compound treatment.

    • A significant increase in the percentage of intact neurons compared to the vehicle control confirms neuroprotective activity.

Data Presentation

Table 1: Representative Data from a Primary Screen - Tail Touch Sensitivity

Compound IDConcentration (µM)Number of Worms TestedNumber of Responsive Worms% Responsive (Mean ± SD)
Vehicle (DMSO)0.1%1001212.0 ± 3.5
Compound A251001515.0 ± 4.0
Compound B 25 100 48 48.0 ± 6.2
Compound C251001010.0 ± 2.8
Positive Control251006565.0 ± 5.5

Data are hypothetical and for illustrative purposes.

Table 2: Representative Data from a Secondary Screen - PVC Neuron Integrity

TreatmentConcentration (µM)Number of Worms Analyzed% Intact Neurons% Degenerating Neurons% Absent Neurons
Vehicle (DMSO)0.1%50104545
Compound B 10 50 25 50 25
Compound B 25 50 55 35 10
Compound B 50 50 68 22 10
Positive Control2550751510

Data are hypothetical and for illustrative purposes.

References

Application Notes and Protocols for Single-Channel Recording of Deg-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degenerin (DEG)/epithelial sodium channel (ENaC) family member, Deg-1, is a crucial ion channel in Caenorhabditis elegans implicated in mechanosensation and temperature sensing. As a component of a larger mechanotransduction complex, this compound plays a vital role in converting physical stimuli into neuronal signals. Understanding the biophysical properties of individual this compound channels is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting sensory pathways.

These application notes provide a comprehensive guide to the single-channel recording of this compound activity, both in its native environment and in heterologous expression systems. Detailed protocols for experimental procedures and data analysis are presented to facilitate the study of this important ion channel.

Quantitative Data Summary

While direct single-channel recordings of wild-type this compound are not extensively reported in the literature, data from the closely related and well-characterized C. elegans mechanosensitive channel subunits MEC-4 and MEC-10, which form a heteromeric channel, provide valuable insights into the expected properties of this compound. The native mechanoreceptor channel in touch receptor neurons, which relies on these subunits, exhibits the following characteristics:

ParameterReported Value/PropertyOrganism/SystemCitation
Single-Channel Conductance ~15.6 pSC. elegans touch receptor neurons (in vivo)[1][2]
Ion Selectivity Primarily permeable to Na⁺C. elegans touch receptor neurons (in vivo)[3]
PNa/PK ratio for some C. elegans DEG/ENaCs can be lowXenopus oocytes[4]
Gating Mechanically gated by external force.[3] Temperature-sensitive, with thermal stimuli generating Na⁺ currents in heterologous systems.C. elegans touch receptor neurons, Xenopus oocytes[3]
Open Probability (Po) Increased by gain-of-function mutations.Xenopus oocytes (for MEC-4)[5]
Pharmacology Blocked by amiloride (B1667095).C. elegans touch receptor neurons (in vivo)[3]

Signaling Pathways and Experimental Workflows

This compound Mechanotransduction Signaling Pathway

The this compound channel is a core component of a mechanotransduction complex in sensory neurons. Mechanical force is thought to be transmitted from the extracellular matrix (ECM) and cytoskeleton to the channel, causing a conformational change that leads to channel opening and ion influx.

Deg1_Signaling_Pathway ECM Extracellular Matrix (e.g., MEC-1, MEC-5, MEC-9) Deg1_complex This compound Channel Complex (this compound, accessory proteins) ECM->Deg1_complex Tethering Cytoskeleton Cytoskeleton (e.g., MEC-7, MEC-12 tubulins) Deg1_complex->Cytoskeleton Anchoring Ion_Influx Na+ Influx Deg1_complex->Ion_Influx Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Neurotransmission Neurotransmitter Release AP_Firing->Neurotransmission Stimulus Mechanical Stimulus Stimulus->ECM Force Accessory Accessory Subunits (e.g., MEC-2, MEC-6) Accessory->Deg1_complex Modulation

This compound Mechanotransduction Pathway
Experimental Workflow for Single-Channel Recording

The process of obtaining and analyzing single-channel recordings of this compound involves several key steps, from preparing the biological system to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis C_elegans_prep C. elegans Preparation (Dissection of sensory neurons) Patch_clamp Patch-Clamp (Cell-attached or excised patch) C_elegans_prep->Patch_clamp Oocyte_prep Heterologous Expression (cRNA injection into Xenopus oocytes) Oocyte_prep->Patch_clamp Data_acq Data Acquisition (Low-noise amplifier, digitization) Patch_clamp->Data_acq Idealization Event Idealization (Threshold detection) Data_acq->Idealization Amplitude_hist Amplitude Histogram (Determine single-channel current) Idealization->Amplitude_hist Dwell_time Dwell-Time Analysis (Open and closed times) Idealization->Dwell_time Po_calc Open Probability (Po) Calculation Dwell_time->Po_calc

Single-Channel Recording Workflow

Experimental Protocols

Protocol 1: Single-Channel Recording from C. elegans Sensory Neurons (In Vivo)

This protocol is adapted from established methods for patch-clamping C. elegans neurons and is tailored for recording mechanoreceptor currents from sensory neurons like ASH, where this compound is expressed.[6][7][8]

Materials:

  • C. elegans expressing a fluorescent marker in the neuron of interest (e.g., ASH).

  • Nematode growth medium (NGM) plates with E. coli OP50.

  • Dissection dish coated with Sylgard 184.

  • Cyanoacrylate glue.

  • Borosilicate glass capillaries for patch pipettes.

  • Microforge and pipette puller.

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope with DIC optics and fluorescence.

  • Micromanipulators.

  • Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.2 with NaOH, osmolarity ~320-330 mOsm).

  • Pipette (intracellular) solution: 120 mM KCl, 20 mM KOH, 5 mM TES, 4 mM MgCl₂, 4 mM Na₂ATP, 0.4 mM GTP, 10 mM EGTA (pH 7.2 with KOH, osmolarity ~310-320 mOsm).

  • Amiloride stock solution (100 mM in DMSO).

Procedure:

  • Worm Preparation:

    • Transfer young adult hermaphrodite worms to a drop of extracellular solution on a clean glass slide.

    • Immobilize a worm by applying a small drop of cyanoacrylate glue along its side on a coverslip coated with a thin layer of agarose.

    • Place the coverslip in the recording chamber filled with extracellular solution.

  • Neuron Exposure:

    • Under the microscope, make a small incision in the cuticle near the head to expose the sensory neurons. The positive hydrostatic pressure of the worm will cause the gonad and some other tissues to be extruded, revealing the nerve ring containing the neuronal cell bodies.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with pipette solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

    • Fill the pipette with the filtered intracellular solution and mount it on the micromanipulator.

  • Patch-Clamp Recording:

    • Using fluorescence to identify the target neuron (e.g., ASH), carefully approach the cell body with the patch pipette while applying positive pressure.

    • Gently press the pipette against the cell membrane and release the positive pressure to form a gigaohm seal (>1 GΩ).

    • For cell-attached recordings, proceed to apply stimuli. For excised patches (inside-out or outside-out), pull the pipette away from the cell after seal formation.

  • Stimulation and Recording:

    • To record mechanosensitive currents, apply a mechanical stimulus to the neuron using a fire-polished glass probe driven by a piezoelectric actuator.

    • To investigate temperature sensitivity, perfuse the bath with solutions at different temperatures.

    • Record single-channel currents in voltage-clamp mode. Filter the data at an appropriate frequency (e.g., 1-2 kHz) and digitize at a sampling rate at least twice the filter frequency.

  • Pharmacology:

    • To test for amiloride sensitivity, add amiloride to the extracellular solution to a final concentration of 100-500 µM.

Protocol 2: Single-Channel Recording of Heterologously Expressed this compound in Xenopus Oocytes

This protocol allows for the study of this compound channels in a controlled environment, free from the complexities of the native neuronal network.[4]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding this compound (and any co-expressed subunits).

  • Microinjection setup.

  • Collagenase solution.

  • ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES (pH 7.6).

  • Patch-clamp setup as described in Protocol 1.

  • Oocyte recording solution (for excised patches): Symmetrical solutions can be used, for example, 100 mM NaCl, 2 mM KCl, 1 mM EGTA, 10 mM HEPES (pH 7.4).

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes using collagenase treatment.

    • Inject oocytes with 50 nl of this compound cRNA (and cRNA for any accessory subunits) at a concentration of 0.1-1 µg/µl.

    • Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.

  • Vitelline Membrane Removal:

    • Prior to recording, manually remove the vitelline membrane from the oocytes in a hypertonic solution to facilitate giga-seal formation.

  • Patch-Clamp Recording:

    • Transfer a devitellinized oocyte to the recording chamber filled with the recording solution.

    • Form a giga-seal on the oocyte membrane using a fire-polished patch pipette (5-15 MΩ resistance).

    • Excise the patch to form an inside-out or outside-out configuration. This is crucial for controlling the ionic environment on both sides of the membrane and for applying drugs directly to the desired face of the channel.

  • Data Acquisition and Analysis:

    • Record single-channel currents in voltage-clamp mode at various holding potentials to determine the current-voltage (I-V) relationship and single-channel conductance.

    • To study ion selectivity, perfuse the bath with solutions containing different cations (e.g., replacing Na⁺ with K⁺ or Li⁺) and measure the shift in the reversal potential.

    • Analyze the data as described below.

Data Analysis

1. Idealization of Single-Channel Records: The raw current trace is idealized to a series of open and closed states using a threshold-crossing method. A common approach is the 50% threshold detection, where a transition is detected when the current crosses a level halfway between the closed and open states.

2. Amplitude Histogram Analysis:

  • Construct an all-points histogram from the idealized data.

  • Fit the histogram with Gaussian functions to determine the mean current amplitude of the closed and open states.

  • The single-channel current (i) is the difference between the mean open and closed current levels.

  • The single-channel conductance (γ) is calculated from the slope of the I-V relationship (γ = i / (Vm - Erev)), where Vm is the membrane potential and Erev is the reversal potential.

3. Dwell-Time Analysis:

  • Measure the duration of each open and closed event from the idealized record.

  • Create histograms of the open and closed dwell times. These are often fitted with exponential functions to determine the mean open time (τo) and mean closed time (τc).

4. Open Probability (Po) Calculation: The open probability is the fraction of the total recording time that the channel spends in the open state. It can be calculated as: Po = (Total open time) / (Total recording time)

Conclusion

The protocols and data presented in these application notes provide a framework for the detailed biophysical characterization of the this compound ion channel. By employing single-channel recording techniques, researchers can gain fundamental insights into the mechanisms of mechanosensation and thermosensation, and drug development professionals can identify and characterize novel modulators of this important sensory channel. While direct quantitative data for this compound remains an area for further investigation, the information available for related DEG/ENaC channels in C. elegans offers a solid foundation for these studies.

References

Application Notes and Protocols for the Structural Analysis of DEG-1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The DEG-1 protein is a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, a diverse group of ion channels found in a wide range of organisms.[1] In organisms like C. elegans, this compound is a crucial subunit of mechanosensitive ion channels involved in processes such as touch sensation and proprioception; gain-of-function mutations can lead to neuronal degeneration.[2] As a membrane-embedded ion channel, elucidating the three-dimensional structure of this compound is paramount for understanding its gating mechanisms, ion selectivity, and role in disease. A detailed structural understanding can significantly accelerate the development of targeted therapeutics for conditions involving mechanosensitive channel dysfunction.

These application notes provide an overview of modern techniques applicable to determining and analyzing the structure of this compound, from high-resolution atomic models to lower-resolution conformational studies. Detailed protocols for key experimental and computational methods are provided to guide researchers in their structural biology endeavors.

Application Note 1: High-Resolution Structure Determination

High-resolution methods aim to determine the three-dimensional coordinates of every atom in the protein, providing a detailed architectural blueprint. For a membrane protein like this compound, the primary techniques are Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography.

1.1 Cryo-Electron Microscopy (Cryo-EM) Cryo-EM has become a leading technique for determining the structures of large macromolecular complexes and membrane proteins at near-atomic resolution.[3] The method involves flash-freezing purified protein in a thin layer of vitreous ice and imaging the individual particles with an electron microscope.[4] This technique is particularly advantageous for membrane proteins as it does not require crystallization and can capture the protein in a near-native lipid or detergent environment.[5]

  • Applicability to this compound: As DEG/ENaC channels are trimeric assemblies, their size is generally suitable for cryo-EM single-particle analysis.[2] The technique can reveal the overall architecture of the channel, the arrangement of transmembrane helices, the structure of the large extracellular domain, and potential conformational states corresponding to open, closed, or desensitized channels.

  • Data Output: A 3D electron density map into which an atomic model of this compound can be built and refined. Resolutions for membrane proteins can often reach below 3.0 Å, allowing for detailed analysis of side-chain interactions.[4][6]

1.2 X-ray Crystallography X-ray crystallography is a powerful technique that can yield atomic-resolution structures of proteins.[7][8] It relies on the diffraction of X-rays by a well-ordered protein crystal.[9] While it remains a gold standard for resolution, obtaining high-quality crystals of membrane proteins is a significant challenge.[10]

  • Applicability to this compound: If diffraction-quality crystals can be obtained, crystallography can provide exceptionally detailed structural information. A key advantage is its ability to unambiguously identify the locations of bound ions, such as sodium, within the channel pore through anomalous diffraction experiments.[11] This is critical for understanding the mechanism of ion selectivity.

  • Data Output: A high-resolution electron density map and a refined atomic model. The resulting model provides precise atomic coordinates, bond lengths, and angles.[8]

1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy determines protein structures in solution, providing insights into their dynamics and conformational flexibility.[12][13] While full-length membrane proteins are often too large for traditional solution NMR, the technique is invaluable for studying smaller, soluble domains of this compound (e.g., N- and C-terminal domains) or for analyzing protein dynamics on various timescales.[13][14]

  • Applicability to this compound: NMR is ideal for determining the structure of isolated intracellular domains of this compound. It can also be used to map binding sites for interacting proteins or small molecules and to study conformational changes in response to stimuli.[15]

  • Data Output: A set of distance and dihedral angle restraints used to calculate an ensemble of structures that represent the protein's conformational space in solution.[10]

Application Note 2: Computational and Lower-Resolution Analysis

These methods provide complementary structural information, help validate high-resolution models, or offer structural insights when high-resolution techniques are not feasible.

2.1 Homology Modeling Homology, or comparative modeling, constructs a 3D model of a target protein based on the experimentally determined structure of a related homologous protein (the "template").[16] This method is powerful because protein structure is more conserved throughout evolution than amino acid sequence.[17]

  • Applicability to this compound: Several structures of DEG/ENaC family members, such as the Acid-Sensing Ion Channel 1 (ASIC1), are available in the Protein Data Bank (PDB).[2] These can serve as excellent templates to build a structural model of this compound, providing a robust hypothesis for its overall fold and the arrangement of key functional domains.

  • Data Output: A predicted 3D atomic model of this compound. The quality of the model is highly dependent on the sequence identity between the target (this compound) and the template.[16]

2.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid and non-destructive technique that provides information about the secondary structure of a protein.[18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide bonds in a protein's backbone.[19]

  • Applicability to this compound: CD is primarily used to confirm that the purified this compound protein is correctly folded and to estimate its alpha-helical and beta-sheet content.[18] It is an excellent quality control step before attempting more demanding structural methods. It can also be used to monitor conformational changes induced by mutations, ligand binding, or changes in the environment (pH, temperature).[20]

  • Data Output: A CD spectrum, with characteristic bands indicating the proportions of different secondary structural elements.[19] For example, alpha-helical proteins typically show negative bands at 222 nm and 208 nm.[19]

2.3 Mass Spectrometry (MS)-Based Structural Proteomics Modern mass spectrometry offers several techniques to probe protein structure and dynamics.[21] These methods are not used for de novo structure determination but provide valuable constraints.

  • Hydrogen/Deuterium (B1214612) Exchange (HDX-MS): This technique measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent.[22] Regions that are buried or involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) will exchange more slowly. It is highly sensitive to changes in protein conformation and dynamics.[21]

  • Chemical Cross-linking (CX-MS): This method uses chemical reagents to covalently link amino acid residues that are close in space.[23] Subsequent digestion and MS analysis identify the linked peptides, providing distance constraints that can be used to validate structural models or map protein-protein interaction interfaces.[22]

  • Data Output: HDX-MS provides deuterium uptake plots for different protein regions. CX-MS provides a list of distance restraints between specific amino acid pairs.

Application Note 3: Probing Structure-Function Relationships

3.1 Site-Directed Mutagenesis Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in a protein's structure and function.[24][25] By systematically replacing residues in key regions—such as the pore, the "degenerin" domain, or the extracellular "finger" domain—and assessing the functional consequences (e.g., changes in ion conductance, gating kinetics, or mechanosensitivity), one can infer the structural importance of these residues.[26][27][28] This approach is fundamental for linking structural features to the biological activity of ion channels.[1]

  • Applicability to this compound: This is a cornerstone technique for studying this compound. For example, mutating residues in the transmembrane helices can identify those lining the ion permeation pathway.[1] Altering residues in the extracellular domain can pinpoint regions involved in responding to mechanical force.

  • Data Output: Functional data (e.g., electrophysiological recordings) from mutant channels, which, when mapped onto a structural model, provides a deep understanding of structure-function relationships.

Quantitative Data Summary

Table 1: Comparison of Structural Analysis Methods for this compound

MethodResolutionProtein Req.Key Advantage for this compoundKey Disadvantage
Cryo-EM Near-atomic (2-4 Å)0.1 - 2 mgNo crystallization needed; can capture different conformations.[3]High instrument cost; sensitive to sample homogeneity.
X-ray Crystallography Atomic (<2 Å)1 - 10 mgHighest resolution; can precisely locate ions.[11]Requires well-diffracting crystals, a major bottleneck.[10]
NMR Spectroscopy Atomic5 - 20 mgProvides structural dynamics in solution.[13]Limited to small proteins or individual domains (<30 kDa).[14]
Homology Modeling N/A (Model)None (In silico)Rapidly generates structural hypotheses.[16]Accuracy depends entirely on template similarity.
Circular Dichroism Low (Secondary Structure)0.05 - 0.2 mgFast assessment of folding and conformational changes.[18]Provides no atomic-level detail.
MS-Based Methods Low (Topological)0.01 - 0.1 mgSensitive to conformational dynamics and interactions.[21]Provides distance restraints, not a full structure.
Site-Directed Mutagenesis N/A (Functional)N/ADirectly links specific residues to channel function.[27]Indirect structural information; can cause misfolding.

Experimental Protocols

Protocol 1: Cryo-EM Single Particle Analysis of this compound

This protocol outlines a generalized workflow for determining the structure of a membrane protein like this compound using cryo-EM.

  • Protein Expression and Purification:

    • Express this compound (with an appropriate affinity tag, e.g., His-tag, Strep-tag) using a suitable system (e.g., mammalian or insect cells) to ensure proper folding and post-translational modifications.[11]

    • Solubilize cell membranes using a mild detergent (e.g., Lauryl Maltose Neopentyl Glycol (LMNG) or Digitonin) to extract the this compound protein complex.[4]

    • Purify the solubilized protein using affinity chromatography followed by size-exclusion chromatography (SEC) to isolate monodisperse, homogenous this compound trimers. The final SEC buffer should contain a low concentration of a suitable detergent (e.g., GDN, Digitonin).

  • Cryo-EM Grid Preparation:

    • Apply 3-4 µL of purified this compound at an optimized concentration (typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 or UltrAuFoil).[3][29]

    • Using an automated vitrification robot (e.g., Vitrobot or Leica EM GP), blot the grid with filter paper to create a thin aqueous film.

    • Immediately plunge-freeze the grid into liquid ethane (B1197151) to embed the protein particles in a layer of vitreous ice.[3]

  • Data Collection:

    • Screen the frozen grids on a transmission electron microscope (e.g., a 200 keV Glacios or 300 keV Krios) equipped with a direct electron detector.

    • Collect a large dataset of movie-mode images (several thousand) at high magnification, ensuring a good distribution of particles in different orientations.

  • Image Processing and 3D Reconstruction:

    • Perform movie frame alignment and correct for beam-induced motion.

    • Estimate the contrast transfer function (CTF) for each micrograph.

    • Use automated particle picking to select thousands to millions of individual this compound particle images.

    • Perform 2D classification to remove junk particles and sort the remaining particles into distinct class averages representing different views of the protein.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification and refinement to improve the resolution of the 3D map.

  • Model Building and Refinement:

    • Dock a homology model or build an atomic model de novo into the final, high-resolution electron density map.

    • Refine the atomic coordinates against the map and validate the final structure.

Table 2: Typical Parameters for this compound Cryo-EM

ParameterTypical Value / Condition
Protein Concentration 0.5 - 5 mg/mL
Final Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 0.001% GDN
Grid Type Quantifoil Au 300 mesh R1.2/1.3
Microscope Titan Krios G3i (300 keV)
Detector Gatan K3 Direct Detector
Total Electron Dose 50-60 e⁻/Ų
Target Resolution < 3.5 Å
Protocol 2: Site-Directed Mutagenesis and Functional Analysis

This protocol describes how to introduce point mutations into the this compound gene to probe structure-function relationships.

  • Mutagenesis:

    • Design forward and reverse primers containing the desired mutation in the center. The primers should be complementary and typically 25-45 nucleotides in length.

    • Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type this compound cDNA as a template.[28] This reaction amplifies the entire plasmid, incorporating the mutation.

    • Digest the parental (wild-type) template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (i.e., the original plasmid).

    • Transform the newly synthesized, mutated plasmid into competent E. coli for amplification.

  • Verification:

    • Isolate the plasmid DNA from several bacterial colonies.

    • Sequence the entire this compound gene to confirm the presence of the desired mutation and ensure no secondary mutations were introduced.

  • Functional Expression and Analysis:

    • Transfect the verified mutant plasmid into a suitable cell line for functional analysis (e.g., Xenopus oocytes or HEK293 cells).

    • Assess the functional consequences of the mutation. For an ion channel like this compound, this is typically done using electrophysiological techniques like two-electrode voltage clamp (TEVC) or patch-clamp to measure ion currents, gating properties, and response to mechanical stimuli.

Table 3: Reagents for Site-Directed Mutagenesis

ReagentPurpose
Wild-Type this compound Plasmid Template for PCR
Mutagenic Primers Introduce the desired nucleotide change
High-Fidelity DNA Polymerase Synthesize new plasmid DNA with low error rate
DpnI Enzyme Selectively digest the parental template DNA
Competent E. coli Amplify the mutant plasmid
Protocol 3: Circular Dichroism Spectroscopy

This protocol provides a basic method for assessing the secondary structure of purified this compound.

  • Sample Preparation:

    • Prepare a 0.1-0.2 mg/mL solution of purified this compound protein.[30]

    • The protein must be in a CD-compatible buffer. Buffers containing low concentrations of chloride and no other components with high UV absorbance are required (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.5). Detergents used to solubilize this compound must also have low UV absorbance.

    • Prepare a "buffer blank" sample containing all components except the protein.

  • Data Acquisition:

    • Transfer the buffer blank to a quartz cuvette (typically 0.1 cm pathlength for far-UV CD).[30]

    • Record a baseline spectrum from 260 nm to 190 nm in a CD spectropolarimeter.

    • Thoroughly clean the cuvette, then load the this compound protein sample.

    • Record the sample spectrum under the same conditions. It is recommended to average at least three scans.[30]

  • Data Analysis:

    • Subtract the buffer blank spectrum from the protein sample spectrum to get the final CD spectrum for this compound.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the spectrum.[18]

Visualizations

Signaling and Experimental Workflows

DEG1_Mechanotransduction_Pathway cluster_stimulus External cluster_membrane Plasma Membrane cluster_cell Intracellular stimulus Mechanical Force (e.g., Touch, Stretch) DEG1 This compound Channel (Closed State) stimulus->DEG1 Gating DEG1_open This compound Channel (Open State) DEG1->DEG1_open Conformational Change ions Na+ Influx DEG1_open->ions Permeation depolarization Membrane Depolarization ions->depolarization response Cellular Response (e.g., Action Potential) depolarization->response

Caption: Workflow of this compound mediated mechanotransduction.

CryoEM_Workflow start Purified this compound (in detergent) grid Apply to Grid & Plunge-Freeze start->grid tem Data Collection (TEM) grid->tem proc Image Processing (Motion Correction, CTF) tem->proc pick Particle Picking proc->pick class2d 2D Classification pick->class2d abinitio Ab-initio 3D Model class2d->abinitio class3d 3D Classification & Refinement abinitio->class3d model Atomic Model Building & Validation class3d->model end Final 3D Structure model->end

Caption: Experimental workflow for Cryo-EM single particle analysis.

Homology_Modeling_Workflow seq This compound Amino Acid Sequence (Target) search Search for Homologs with Known Structures (Template) seq->search align Sequence Alignment (Target + Template) seq->align template Select Best Template (e.g., ASIC1 Structure) search->template template->align build Model Building align->build loops Loop & Side-Chain Refinement build->loops validate Model Validation (e.g., Ramachandran Plot) loops->validate final_model Predicted 3D Model of this compound validate->final_model

Caption: Computational workflow for homology modeling.

SDM_Workflow cluster_molbio Molecular Biology cluster_func Functional Analysis design Design Mutagenic Primers pcr PCR Mutagenesis design->pcr transform Transformation & Amplification pcr->transform verify Sequence Verification transform->verify express Express Mutant in Cells verify->express Verified Mutant Plasmid assay Functional Assay (e.g., Electrophysiology) express->assay analyze Analyze Data & Compare to Wild-Type assay->analyze

Caption: Logical workflow for site-directed mutagenesis studies.

References

Application Notes and Protocols for Quantitative PCR Analysis of deg-1 Gene Expression in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The degenerin-1 (deg-1) gene in Caenorhabditis elegans encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). These channels are implicated in mechanosensation and proprioception. Gain-of-function mutations in this compound can lead to neuronal swelling and degeneration, making it a valuable model for studying the molecular mechanisms of neurodegeneration.[1] Conversely, loss-of-function mutations can result in defects in sensory perception, such as touch insensitivity. Furthermore, recent studies have highlighted the role of this compound in thermosensation and cold tolerance, where it functions in ASG sensory neurons to modulate downstream interneuron circuits.[2]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the relative abundance of mRNA transcripts. This allows for the precise quantification of this compound gene expression under various experimental conditions, such as exposure to neuroprotective compounds, different temperatures, or in various genetic backgrounds. These application notes provide a detailed protocol for the analysis of this compound gene expression in C. elegans using qPCR.

Data Presentation

Table 1: Hypothetical Quantitative PCR Data for this compound Expression Analysis
Experimental ConditionBiological ReplicateTarget GeneCq (Target)Reference GeneCq (Reference)ΔCqΔΔCqFold Change (2-ΔΔCq)
Control (Wild-Type) 1This compound21.5cdc-4219.22.30.001.00
2This compound21.7cdc-4219.32.40.100.93
3This compound21.6cdc-4219.22.40.100.93
Compound X Treatment 1This compound23.8cdc-4219.14.72.400.19
2This compound24.0cdc-4219.34.72.400.19
3This compound23.9cdc-4219.24.72.400.19
daf-16 Mutant 1This compound20.1cdc-4219.30.8-1.502.83
2This compound20.3cdc-4219.40.9-1.402.64
3This compound20.2cdc-4219.21.0-1.302.46

Note: This table presents hypothetical data for illustrative purposes. Cq values and calculated fold changes will vary depending on the experimental setup.

Experimental Protocols

C. elegans Culture and Sample Collection
  • Grow synchronized populations of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • For drug studies, add the compound of interest to the NGM plates at the desired concentration. For genetic studies, use the appropriate mutant strains.

  • Harvest worms at the desired developmental stage (e.g., L4 or young adult) by washing the plates with M9 buffer.

  • Wash the collected worms multiple times with M9 buffer to remove bacteria.

  • Pellet the worms by centrifugation and remove the supernatant. The worm pellet can be used immediately for RNA extraction or flash-frozen in liquid nitrogen and stored at -80°C.

Total RNA Extraction
  • Homogenize the worm pellet using a suitable method, such as bead beating or manual grinding in liquid nitrogen.

  • Extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel. Look for distinct 18S and 28S ribosomal RNA bands and an A260/A280 ratio of ~2.0.

cDNA Synthesis
  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[3]

  • Include a no-reverse transcriptase control (NRT) to verify the absence of genomic DNA contamination in subsequent qPCR reactions.

  • Dilute the synthesized cDNA 1:10 with nuclease-free water.

Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design primers for this compound and a suitable reference gene. Commonly used and validated reference genes in C. elegans include cdc-42, pmp-3, and tba-1.[3][4][5]

    • Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

    • Aim for a melting temperature (Tm) of 58-60°C and a GC content of 40-60%. The amplicon length should be between 70 and 150 bp.[6]

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

    Table 2: Recommended Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')
This compoundTGGCTACAACTGCATCGAGTTTCGATGGAGCTGAAGTTGATG
cdc-42CTGCTGGACAGGAAGATTACGCTCGGACATTCTCGAATGAAG
pmp-3GTTCCCGTGTTCATCACTCATACACCGTCGAGAAGCTGTAGA
tba-1TCAACACTGCCATCGCCGCCTCCAAGCGAGACCTCCATCG

Note: The provided this compound primers are designed based on published guidelines and require experimental validation.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into qPCR plates or tubes.

    • Add the diluted cDNA to each well.

    • Include triplicate reactions for each sample and control (NRT and no-template control, NTC).

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.

Data Analysis
  • Determine the quantification cycle (Cq) for each reaction.

  • Calculate the relative expression of this compound using the 2-ΔΔCt (Livak) method.[7][8][9][10][11]

    • Step 1: Normalize to the reference gene (ΔCq) ΔCq = Cq(this compound) - Cq(reference gene)

    • Step 2: Normalize to the control condition (ΔΔCq) ΔΔCq = ΔCq(experimental sample) - ΔCq(control sample)

    • Step 3: Calculate the fold change Fold Change = 2-ΔΔCq

Mandatory Visualizations

This compound Signaling Pathway in Sensory Neurons

deg1_pathway cluster_stimulus Stimuli cluster_neuron ASG/ASK Sensory Neuron cluster_downstream Downstream Effects Mechanical_Stimulus Mechanical Stimulus DEG_1_Channel This compound Channel Mechanical_Stimulus->DEG_1_Channel Temperature Temperature Temperature->DEG_1_Channel Ion_Influx Na+ Influx DEG_1_Channel->Ion_Influx opens Neurodegeneration Neurodegeneration (gain-of-function) DEG_1_Channel->Neurodegeneration hyperactivation Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Ca2+ Signaling Depolarization->Ca_Signal AIN_AVJ_Interneurons AIN/AVJ Interneurons Ca_Signal->AIN_AVJ_Interneurons modulates Behavioral_Response Behavioral Response AIN_AVJ_Interneurons->Behavioral_Response regulates qpcr_workflow Start Start: Synchronized C. elegans Culture Harvest Harvest and Wash Worms Start->Harvest RNA_Extraction Total RNA Extraction (DNase Treatment) Harvest->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Gel) RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Run and Data Collection (Cq Values) qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (2^-ΔΔCt Method) qPCR_Run->Data_Analysis End End: Relative this compound Expression Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deg-1 Antibody Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Deg-1 antibody. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with non-specific binding during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing high background in my Western blot when using the this compound antibody. What are the common causes and how can I reduce it?

High background in Western blotting can obscure your target protein band and is a common issue. Several factors can contribute to this problem. The primary causes include insufficient blocking, improper antibody concentrations, and inadequate washing.

Troubleshooting Steps:

  • Optimize Blocking: Incomplete blocking of the membrane is a frequent cause of high background.

    • Increase Blocking Time and Concentration: Try increasing the incubation time with your blocking buffer (e.g., 1-2 hours at room temperature or overnight at 4°C) and the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).

    • Change Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially if you are working with phospho-specific antibodies, as milk contains casein which is a phosphoprotein.

  • Adjust Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

    • Titrate Your Antibodies: Perform a dilution series for both the primary (this compound) and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.

  • Improve Washing Steps: Insufficient washing will not adequately remove unbound antibodies, leading to high background.

    • Increase Wash Duration and Volume: Increase the number and duration of your wash steps (e.g., 4-5 washes of 5-10 minutes each) with a sufficient volume of wash buffer to completely cover the membrane.

    • Add Detergent to Wash Buffer: Including a mild detergent like Tween 20 (typically at 0.05-0.1%) in your wash buffer can help reduce non-specific interactions. For more stringent washing, NP-40 can be used as it is a stronger detergent.

Q2: I am seeing multiple non-specific bands in addition to my band of interest. What could be the reason and what is the solution?

The appearance of non-specific bands suggests that the this compound antibody may be binding to other proteins in your sample in addition to the target protein. This can be due to several factors, including antibody cross-reactivity or issues with the experimental protocol.

Troubleshooting Steps:

  • Optimize Antibody Dilution: A high concentration of the primary antibody is a common reason for non-specific bands. Titrating the antibody to a lower concentration can often resolve this issue.

  • Incubation Temperature: Incubating the primary antibody at a lower temperature, such as 4°C overnight, can decrease non-specific binding.

  • Check for Protein Degradation: The non-specific bands could be degradation products of your target protein. Ensure that you use fresh protease inhibitors in your lysis buffer.

  • Secondary Antibody Control: To determine if the secondary antibody is the source of the non-specific bands, run a control lane where the primary antibody is omitted. If bands are still present, consider using a different secondary antibody.

  • Use a More Specific Blocking Agent: In some cases, specialized blocking buffers may be more effective than standard milk or BSA solutions.

Q3: How do I perform an antibody titration to find the optimal concentration for my this compound antibody?

Antibody titration is a critical step to determine the ideal antibody concentration that maximizes the specific signal while minimizing non-specific binding.

Experimental Protocol: Antibody Titration for Western Blot

  • Prepare Identical Sample Lanes: Load the same amount of protein lysate into multiple lanes of your gel.

  • Blocking: After transferring the proteins to a membrane, block the membrane as you normally would.

  • Primary Antibody Incubation: Prepare a series of dilutions of your this compound antibody. A good starting point is to test a range of dilutions around the concentration recommended on the product datasheet. For example, you could prepare dilutions of 1:250, 1:500, 1:1000, 1:2000, and 1:4000.

  • Incubate Each Lane: Cut the membrane into strips (if your setup allows) and incubate each strip with a different antibody dilution.

  • Washing and Secondary Antibody: Wash all strips thoroughly and then incubate them with the same concentration of your secondary antibody.

  • Detection: Develop the blot and compare the signal-to-noise ratio for each dilution. The optimal dilution will be the one that gives a clear band for your target protein with the lowest background.

Illustrative Data for this compound Antibody Titration:

DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:250950040002.375
1:500820025003.28
1:1000650012005.42
1:200040008005.00
1:400015007502.00

In this example, a 1:1000 dilution provides the best signal-to-noise ratio.

Experimental Protocols

Detailed Western Blot Washing Protocol to Reduce Non-Specific Binding

Insufficient washing is a common cause of high background. Following a stringent washing protocol can significantly improve your results.

  • Post-Primary Antibody Incubation:

    • Perform one quick rinse with your wash buffer (e.g., TBS-T or PBS-T containing 0.1% Tween 20).

    • Follow with three washes of 10-15 minutes each with a generous amount of wash buffer, ensuring the membrane is fully submerged and agitated.

  • Post-Secondary Antibody Incubation:

    • Repeat the same washing procedure as after the primary antibody incubation. Consistent and thorough washing is crucial to remove any unbound secondary antibody.

Table of Recommended Washing Buffers and Conditions:

Buffer ComponentConcentrationPurpose
Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)1XBase buffer
Tween 200.05% - 0.1%Detergent to reduce non-specific interactions
NaCl (in TBS)150 mMSalt concentration can be adjusted for stringency

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_troubleshooting Troubleshooting Non-Specific Binding Lysate Protein Lysate Quantify Quantify Protein Lysate->Quantify Load Load Gel Quantify->Load Electrophoresis SDS-PAGE Load->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Block Blocking (e.g., 5% BSA in TBST) Transfer->Block PrimaryAb Incubate with This compound Antibody Block->PrimaryAb OptimizeBlock Optimize Blocking Block->OptimizeBlock Wash1 Wash 1 PrimaryAb->Wash1 TitrateAb Titrate Antibody PrimaryAb->TitrateAb SecondaryAb Incubate with Secondary Antibody Wash1->SecondaryAb ImproveWash Improve Washing Wash1->ImproveWash Wash2 Wash 2 SecondaryAb->Wash2 SecondaryAb->TitrateAb Detect Detection Wash2->Detect Wash2->ImproveWash

Caption: Workflow for Western blotting with key steps for troubleshooting non-specific binding.

troubleshooting_logic Start High Background or Non-Specific Bands? CheckBlocking Is Blocking Optimized? (Agent, Time, Concentration) Start->CheckBlocking OptimizeBlocking Action: Increase blocking time/concentration or change blocking agent. CheckBlocking->OptimizeBlocking No CheckAntibody Are Antibody Concentrations Optimal? CheckBlocking->CheckAntibody Yes OptimizeBlocking->CheckAntibody TitrateAntibody Action: Perform antibody titration to find optimal dilution. CheckAntibody->TitrateAntibody No CheckWashing Are Washing Steps Sufficient? CheckAntibody->CheckWashing Yes TitrateAntibody->CheckWashing ImproveWashing Action: Increase number and duration of washes. Add detergent. CheckWashing->ImproveWashing No SecondaryControl Run secondary antibody only control. CheckWashing->SecondaryControl Yes ImproveWashing->SecondaryControl Result Clean Blot with Specific Signal SecondaryControl->Result

Caption: A logical flowchart for troubleshooting non-specific antibody binding.

Technical Support Center: Optimizing C. elegans Touch Sensation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help researchers, scientists, and drug development professionals optimize behavioral assays for touch sensation in Caenorhabditis elegans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My wild-type worms are not responding consistently to gentle touch. What could be the issue?

A1: Inconsistent responses in wild-type worms can stem from several factors. Here's a checklist to troubleshoot the problem:

  • Stimulus Variability: The force applied during the "eyebrow-on-a-stick" assay can be highly variable. Ensure the eyebrow hair is of an appropriate length and that the stimulus is a gentle stroke rather than a poke. Consistent training and, if possible, the use of a single, experienced experimenter for a given set of experiments can reduce variability. For more quantitative approaches, consider microfluidic devices that allow for controlled application of force.

  • Worm Age and Developmental Stage: Touch sensitivity can change with age. For example, the AVM neuron, one of the touch receptor neurons (TRNs), only becomes functional in the fourth larval (L4) stage. It is crucial to use age-synchronized populations of worms for your assays.

  • Environmental Conditions: Small changes in temperature, humidity, and agar (B569324) plate dryness can significantly affect worm behavior. Always run control and experimental groups on the same day and under identical conditions.

  • Starvation: Worms that have been starved may show a reduced response to touch. Ensure that the worms are well-fed on a consistent bacterial lawn (e.g., E. coli OP50) prior to the assay.

  • Habituation: Repeated stimulation can lead to habituation, where the worm no longer responds to the touch. Allow for a sufficient recovery period between stimuli.

Q2: What is the difference between the gentle touch and harsh touch assays?

A2: Gentle and harsh touch assays probe different mechanosensory circuits and elicit distinct behaviors.

  • Gentle Touch: This assay tests for the response to light, innocuous stimuli. It is typically performed by stroking the worm with an eyebrow hair. The response is usually a rapid withdrawal from the stimulus; a touch to the anterior (head) region results in backward movement, while a posterior (tail) touch causes forward acceleration. This response is primarily mediated by the six touch receptor neurons (ALMs, PLMs, AVM, and PVM) and relies on the MEC-4/MEC-10 degenerin/epithelial sodium channel (DEG/ENaC) complex.

  • Harsh Touch (Mechanonociception): This assay measures the response to noxious or painful stimuli. It is performed by prodding the worm with a platinum wire. The behavioral response is a more robust and sustained avoidance maneuver. Harsh touch is sensed by a different set of neurons, including the PVD and FLP neurons, and involves different ion channels, such as members of the Transient Receptor Potential (TRP) family.

Q3: How can I minimize variability between experiments and between different researchers?

A3: Minimizing variability is key to obtaining reproducible results in behavioral assays.

  • Standardize Protocols: Ensure everyone in the lab follows the exact same detailed protocol, from worm cultivation to data analysis.

  • Blinding: Whenever possible, the experimenter should be blinded to the genotype or treatment of the worms being assayed to prevent unconscious bias.

  • Control Groups: Always include positive (wild-type) and negative (known touch-insensitive mutant) controls in every experiment.

  • Automated Systems: For high-throughput and highly quantitative studies, consider using automated tracking systems or microfluidic devices. These can provide more objective and reproducible data.

  • Environmental Control: Maintain a consistent temperature and humidity in the experimental area. Avoid drafts and vibrations that could affect worm behavior.

Q4: My mutant strain shows a subtle touch defect. How can I quantify this accurately?

A4: Quantifying subtle defects requires moving beyond simple binary (response/no response) scoring.

  • Response Latency: Measure the time it takes for the worm to respond to the stimulus.

  • Response Duration and Magnitude: Quantify the duration of the withdrawal response or the number of body bends during the escape maneuver. Wild-type worms have different characteristic responses to gentle versus harsh touch in terms of head swings during backward movement.

  • Force-Response Curve: If using a device that can apply graded force, you can generate a force-response curve to determine the stimulus threshold for your mutant compared to wild-type. An indentation of just 100 nm can be enough to elicit a response in wild-type worms.

  • Repeated Trials: Conduct multiple trials for each worm and for a sufficient number of worms to achieve statistical power. High inter-individual variability is common in C. elegans behavioral assays, necessitating larger sample sizes.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to C. elegans touch sensation assays.

ParameterGentle TouchHarsh TouchSource(s)
Stimulus Tool Eyebrow HairPlatinum Wire
Primary Sensory Neurons ALM, AVM, PLM, PVMPVD, PDE, FLP, ASH
Core Ion Channel Complex MEC-4/MEC-10 (DEG/ENaC)TRP channels (e.g., TRP-4), MEC-10/DEGT-1
Typical Behavioral Response Rapid withdrawal (e.g., ~1.7 head swings for anterior touch)Strong avoidance, often with a change in direction (~5.1 head swings)
Table 1: Comparison of Gentle and Harsh Touch Assays.
FactorEffect on Touch ResponseNotesSource(s)
Starvation Decreased responseEnsure worms are well-fed prior to assaying.
Age Varies; some neurons are not functional until L4.Use age-synchronized populations.
Repeated Stimuli Habituation (decreased response)Allow sufficient time between stimuli.
Sustained Vibration Sensitization (increased response)Can be used to study plasticity.
Hypoxia/High Salt Decreased sensitivityAn example of sensory modulation by environmental stress.
Table 2: Factors Modulating Touch Sensitivity.

Experimental Protocols

Protocol 1: Standard Gentle Touch Assay

Objective: To assess the response of C. elegans to a gentle, innocuous mechanical stimulus.

Materials:

  • NGM agar plates seeded with a thin lawn of E. coli OP50.

  • An "eyebrow pick": a human eyebrow hair glued to the end of a toothpick or glass capillary tube.

  • Stereomicroscope with a light source.

  • Age-synchronized population of well-fed, young adult worms.

Methodology:

  • Transfer 10-20 young adult worms to a freshly seeded NGM plate. Allow them to acclimate for at least 5 minutes.

  • Place the plate on the stage of the stereomicroscope.

  • Gently touch a forward-moving worm with the eyebrow hair, perpendicular to its direction of movement. For an anterior touch, stimulate the worm between the pharynx and the vulva. For a posterior touch, stimulate the worm between the vulva and the tail.

  • Record the worm's response. A positive response to an anterior touch is immediate backward movement. A positive response to a posterior touch is an acceleration of forward movement.

  • To quantify the response, perform a set number of alternating anterior and posterior touches (e.g., 5 of each) for each worm, allowing at least 30 seconds between each touch to prevent habituation.

  • Calculate the response rate as (Number of Responses / Number of Touches).

Protocol 2: Harsh Touch (Mechanonociception) Assay

Objective: To assess the response of C. elegans to a harsh, noxious mechanical stimulus.

Materials:

  • NGM agar plates seeded with a thin lawn of E. coli OP50.

  • A platinum wire pick (a small piece of platinum wire mounted on a handle).

  • Stereomicroscope.

  • Age-synchronized population of well-fed, young adult worms.

Methodology:

  • Prepare the worms on an assay plate as described in the gentle touch assay.

  • Using the platinum wire pick, prod a non-moving or slowly moving worm in the mid-body section, just posterior to the vulva.

  • A positive response is a robust and sustained backward movement, often followed by a deep body bend (an omega turn) and a change in direction.

  • Score the response as binary (response/no response) or quantify the duration and characteristics of the escape behavior (e.g., number of head swings).

  • Test a population of worms, allowing for adequate recovery time between any repeated stimuli on the same animal.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Culture age-synchronized C. elegans population P2 Prepare NGM assay plates with thin OP50 lawn P1->P2 P3 Transfer worms to assay plate P2->P3 P4 Acclimatize worms (5-10 minutes) P3->P4 A1 Mount plate on microscope stage P4->A1 A2 Select forward-moving worm for stimulus A1->A2 A3 Apply stimulus (Gentle or Harsh) A2->A3 A4 Record behavioral response (video or manual scoring) A3->A4 D1 Quantify response (e.g., % response, latency) A4->D1 D2 Perform statistical analysis (e.g., t-test, ANOVA) D1->D2 D3 Compare mutant/treated groups to controls D2->D3

Caption: General experimental workflow for C. elegans touch assays.

Gentle_Touch_Signaling cluster_neuron Touch Receptor Neuron (TRN) cluster_ecm Extracellular Matrix (ECM) cluster_cytoskeleton Cytoskeleton MEC4_10 MEC-4 MEC-10 Depolarization Na+ Influx (Depolarization) MEC4_10->Depolarization Gating MEC7_12 MEC-7 (β-tubulin) MEC-12 (α-tubulin) (15-protofilament microtubule) MEC4_10->MEC7_12 Tethers channel to cytoskeleton MEC2 MEC-2 (Stomatin-like) MEC2->MEC4_10 MEC6 MEC-6 (Paraoxonase-like) MEC6->MEC4_10 Action Potential Action Potential Depolarization->Action Potential MEC5 MEC-5 (Collagen) MEC9 MEC-9 (EGF/Kunitz domains) MEC5->MEC9 MEC9->MEC4_10 Tethers channel to ECM Stimulus Mechanical Force Stimulus->MEC5 Transmitted via cuticle

Caption: Core components of the gentle touch mechanotransduction complex.

Touch_Circuits cluster_sensory Sensory Neurons cluster_inter Command Interneurons cluster_motor Motor Output Anterior_Touch Anterior TRNs (ALM, AVM) AVD AVD Anterior_Touch->AVD AVB AVB Anterior_Touch->AVB Posterior_Touch Posterior TRNs (PLM) Posterior_Touch->AVD Minor input PVC PVC Posterior_Touch->PVC AVA AVA AVD->AVA Forward Forward Movement AVB->Forward PVC->Forward Backward Backward Movement AVA->Backward

Caption: Simplified neural circuit for gentle touch response.

Technical Support Center: Expression of Functional Deg-1/DEG Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro expression of functional Deg-1 and other DEG/ENaC family channels. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when expressing this compound/DEG channels in heterologous systems like Xenopus oocytes or mammalian cell lines.

Q1: I have injected my this compound/MEC-4 cRNA into Xenopus oocytes, but I'm recording little to no current using two-electrode voltage clamp (TEVC). What's going wrong?

A1: This is a very common issue. Several factors could be responsible, often related to the requirement for accessory subunits or low channel open probability.

  • Missing Subunits: Many C. elegans degenerin channels, which are homologs of this compound, are part of a larger protein complex. For the mechanosensitive channel formed by MEC-4 and MEC-10, co-expression with the accessory proteins MEC-2 and MEC-6 is essential for robust channel activity.[1][2] MEC-6, a single-pass membrane protein, has been shown to increase currents by approximately 30-fold on its own and up to 200-fold when combined with MEC-2.[3]

    • Recommendation: Co-inject cRNA for all required subunits of your specific channel complex. For the canonical touch receptor channel, this includes MEC-4, MEC-10, MEC-2, and MEC-6.

  • Low Open Probability (Pₒ): Wild-type DEG/ENaC channels often have a very low intrinsic open probability, making their currents difficult to detect.[4][5]

    • Recommendation 1: Use a Gain-of-Function Mutant. To facilitate initial characterization, use a well-described gain-of-function mutation, such as the mec-4(d) mutation (an A713T substitution).[6] These mutations cause the channel to be constitutively active, generating larger, more easily measurable currents.[4][7]

    • Recommendation 2: Proteolytic Activation. For ENaC channels, activity is dramatically increased by proteolytic cleavage of the extracellular domains of the α and γ subunits.[8][9] This removes inhibitory tracts and converts the channel from a near-silent to a constitutively active state.[8] Consider treating your cells with a suitable protease like trypsin if your channel is known to be regulated this way.

  • Poor Surface Expression: The channel may be expressed but not correctly trafficked to the plasma membrane.

    • Recommendation: Verify surface expression using immunocytochemistry with an antibody against an extracellular epitope tag on your protein of interest.[10]

Q2: My currents are very small and inconsistent between cells. How can I improve the magnitude and reliability of my recordings?

A2: Inconsistency often points to issues with protein expression, assembly, or trafficking.

  • Subunit Stoichiometry: For heterotrimeric channels like ENaC (α, β, γ), the correct ratio of subunits is critical for efficient assembly and trafficking to the surface.[5][11]

    • Recommendation: Experiment with different cRNA ratios to find the optimal balance for maximal channel expression. While some subunits can form homomeric channels, the currents are typically much smaller than those from fully assembled heteromers.[12][13]

  • cRNA Quality and Concentration: The quality and amount of injected cRNA are critical.

    • Recommendation: Ensure your cRNA is intact by running it on a denaturing gel. Perform a dose-response experiment by injecting a range of cRNA concentrations (e.g., 1 ng to 50 ng per oocyte) to find the optimal amount that yields maximal current without causing toxicity.

  • Incubation Time and Temperature: Post-injection incubation allows for protein translation, assembly, and trafficking.

    • Recommendation: Allow oocytes to incubate for 2-4 days post-injection. While the standard temperature for Xenopus oocytes is ~18°C, some channels may benefit from slightly different conditions. However, be aware that temperature can also affect channel gating and surface expression in complex ways.[14]

Q3: I see evidence of protein expression on a Western blot, but I still can't record any functional channel activity. Why?

A3: This indicates that the protein is being synthesized but is either not reaching the plasma membrane in a functional conformation or remains in a low-activity state.

  • Trafficking and Retention: ENaC and some DEG channels are subject to strict regulation of their surface density. The E3 ubiquitin ligase Nedd4-2 can bind to PY motifs on the channel's C-termini, leading to ubiquitination and removal from the cell surface.[8][9]

    • Recommendation: If your channel has a PY motif, consider co-expressing a dominant-negative version of Nedd4-2 or mutating the motif to prevent channel retrieval and increase surface density. This mimics the mechanism of Liddle's syndrome, where such mutations lead to hypertension due to ENaC overactivity.[5][8]

  • Endogenous Currents in Oocytes: Xenopus oocytes have endogenous channels that can sometimes interfere with recordings. However, they can also be used diagnostically. For example, the MEC-4(d) channel is permeable to Ca²⁺, and its activity can be indirectly confirmed by the activation of the oocyte's endogenous Ca²⁺-activated Cl⁻ channel.[7][10]

    • Recommendation: Characterize the current-voltage (I-V) relationship and ionic selectivity of your recorded currents to ensure they match the expected properties of your channel of interest and are not artifacts from endogenous channels.

Frequently Asked Questions (FAQs)

Q: What is the best heterologous system for expressing this compound/DEG channels? A: The oocytes of the African clawed frog (Xenopus laevis) are one of the most widely used and powerful systems.[15] They are large cells, making cRNA injection and two-electrode voltage clamp (TEVC) straightforward.[10][16] They are also very efficient at translating exogenous cRNA and assembling multi-subunit protein complexes.[10]

Q: How can I confirm that my channel is expressed on the cell surface? A: The most direct method is to use immunocytochemistry. This involves introducing an epitope tag (like FLAG or HA) into an extracellular loop of your channel subunit.[5] After expression, you can use a fluorescently labeled antibody against the tag to visualize channel protein on the surface of non-permeabilized cells.[10]

Q: Are there specific mutations that can help in studying these channels? A: Yes. Gain-of-function mutations that cause the channel to be constitutively open are invaluable tools. For C. elegans degenerins, these are often called "d" mutations (e.g., mec-4(d)).[4] For ENaC channels, mutations that cause Liddle's syndrome (truncations or point mutations in the C-terminal PY motifs of the β or γ subunits) increase channel activity by increasing both surface expression and open probability.[5]

Q: What is the role of the MEC-6 protein? A: MEC-6 is a crucial accessory subunit for several C. elegans degenerin channels. It is a single-pass membrane protein that is required for touch sensitivity in vivo.[3] In heterologous systems, MEC-6 physically interacts with the channel-forming subunits and dramatically increases the magnitude of the recorded currents, likely by promoting the proper assembly, trafficking, or function of the channel complex.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on DEG/ENaC channel expression.

ParameterChannel/ConditionSystemReported ValueReference
Current Augmentation MEC-4(d)/MEC-10(d) + MEC-6 Xenopus Oocytes~30-fold increase in current[3]
Current Augmentation MEC-4(d)/MEC-10(d) + MEC-2 + MEC-6 Xenopus Oocytes~200-fold increase in current[3]
Macroscopic Current Wild-type αβγ-ENaCXenopus Oocytes8.5 ± 3.2 µA[5]
Macroscopic Current FLAG-tagged αβγ-ENaCXenopus Oocytes6.5 ± 1.1 µA[5]

Key Experimental Protocols

Protocol 1: Heterologous Expression in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a mature female Xenopus laevis frog using collagenase treatment.

  • cRNA Preparation: Synthesize capped complementary RNA (cRNA) from linearized plasmid DNA templates containing your channel subunit(s) of interest using an in vitro transcription kit. Purify and quantify the cRNA.

  • Microinjection: Inject 40-50 nL of cRNA solution (at a concentration of 0.02-2 µg/µL) into the cytoplasm of healthy oocytes. For multi-subunit channels, mix the cRNAs of the different subunits prior to injection.

  • Incubation: Incubate the injected oocytes in Barth's solution at 16-19°C for 2-5 days to allow for protein expression and trafficking to the plasma membrane.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording

  • Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

  • Impale Oocyte: Carefully impale the oocyte with two microelectrodes filled with 3 M KCl.[17] One electrode measures the membrane potential (Vm), and the other injects current.[18]

  • Voltage Clamp: Clamp the membrane potential at a holding potential, typically between -60 mV and -30 mV.[7][19]

  • Data Acquisition: Apply a series of voltage steps (a voltage protocol) to elicit ion channel currents. Record the resulting membrane current. The amiloride-sensitive component of the current is measured by comparing the current in the absence and presence of the blocker amiloride (B1667095) (10-100 µM).

Visualizations: Workflows and Pathways

Expression_Workflow cluster_prep Preparation cluster_exp Expression cluster_analysis Analysis cRNA cRNA Synthesis (In Vitro Transcription) Inject cRNA Microinjection cRNA->Inject Oocyte Oocyte Harvest & Defolliculation Oocyte->Inject Incubate Incubation (2-5 days, 18°C) Inject->Incubate TEVC Two-Electrode Voltage Clamp (TEVC) Incubate->TEVC Analysis Data Analysis (Current-Voltage Plots) TEVC->Analysis Troubleshooting_Flowchart Start Start: No/Low Current Recorded CheckSubunits Are all required accessory subunits present? (e.g., MEC-2, MEC-6) Start->CheckSubunits CheckActivation Is the channel in a high open-probability state? CheckSubunits->CheckActivation Yes Sol_Subunits Action: Co-express necessary accessory subunits. CheckSubunits->Sol_Subunits No CheckSurfaceExp Is the protein expressed on the cell surface? CheckActivation->CheckSurfaceExp Yes Sol_Activation Action: Use a gain-of-function mutant (e.g., mec-4(d)). CheckActivation->Sol_Activation No Sol_SurfaceExp Action: Verify with immunostaining. Inhibit retrieval pathways. CheckSurfaceExp->Sol_SurfaceExp No, but expressed (Western Blot) End Functional Current Recorded CheckSurfaceExp->End Yes Rethink Re-evaluate construct and cRNA quality. CheckSurfaceExp->Rethink No, and not expressed Sol_Subunits->End Sol_Activation->End Sol_SurfaceExp->End Nedd4_Pathway cluster_retrieval Channel Retrieval Pathway ENaC Extracellular PY Motif Intracellular Nedd4 Nedd4-2 (E3 Ubiquitin Ligase) ENaC:f1->Nedd4 binds Endo Endocytosis & Degradation ENaC->Endo leads to Ub Ubiquitination Nedd4->Ub Phospho Phosphorylation Ub->ENaC ubiquitinates Aldo Aldosterone SGK1 SGK1 Kinase Aldo->SGK1 stimulates SGK1->Nedd4 phosphorylates Phospho->Nedd4 inhibits binding

References

Technical Support Center: Improving the Viability of Deg-1 Gain-of-Function Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with C. elegans Deg-1 gain-of-function mutants. The information provided is intended to help improve the viability and experimental success of these challenging strains.

Troubleshooting Guides

This section addresses specific issues that may arise during the course of your experiments with this compound gain-of-function mutants.

Issue 1: Low Viability or Lethality of this compound(u506) Mutants

Question: My this compound(u506) strain exhibits high levels of lethality, making it difficult to maintain the culture and obtain sufficient numbers of animals for experiments. What can I do to improve their viability?

Answer: The this compound(u506) allele is a recessive gain-of-function mutation that causes degeneration of a small set of neurons and is lethal at 15°C, with embryonic arrest at the two-fold stage.[1] Viability is also reduced at higher temperatures. To improve the viability of this strain, consider the following strategies:

  • Temperature Manipulation: Maintain the strain at a higher, permissive temperature (e.g., 20°C or 25°C) for general stock maintenance. Shift the animals to the restrictive temperature (15°C) only when you need to induce the lethal phenotype for your specific experiment.

  • Genetic Suppression: The viability of some this compound mutant phenotypes can be improved by introducing suppressor mutations. For instance, the sup-41(lb125) mutation has been shown to partially suppress the touch-insensitive phenotype of the this compound(u38) allele in a cold-sensitive manner.[1] While not directly tested for this compound(u506) lethality, exploring known or novel suppressor mutations is a promising strategy. Consider performing a genetic screen to identify suppressors of the this compound(u506) lethal phenotype.

  • Strain Outcrossing: It is possible that the genetic background of your this compound(u506) strain has accumulated other mutations that contribute to poor health. Outcrossing the strain to the wild-type N2 strain can help to remove these unwanted mutations and improve overall fitness.

Issue 2: Difficulty in Observing and Quantifying Neuronal Degeneration

Question: I am trying to study the neurodegenerative phenotype of my this compound gain-of-function mutants, but I am having trouble visualizing and quantifying the process. What are the best practices for this?

Answer: Visualizing and quantifying neuronal degeneration in C. elegans requires specific reporter strains and imaging techniques. Here are some recommendations:

  • Use a Fluorescent Reporter Strain: To visualize the neurons of interest (e.g., PVC interneurons for some this compound alleles), cross your this compound gain-of-function mutant into a strain expressing a fluorescent protein (like GFP or mCherry) under a specific promoter for those neurons. This will allow you to clearly see the neuronal morphology and identify signs of degeneration, such as cell body swelling, neurite blebbing, and fragmentation.

  • Optimize Your Imaging Protocol: Use a high-resolution microscopy technique, such as confocal microscopy, to capture detailed images of the neurons. Immobilize the worms using an appropriate anesthetic (e.g., levamisole) to prevent movement during imaging.

  • Quantitative Analysis: To quantify the extent of neurodegeneration, you can develop a scoring system based on the morphological changes observed. For example, you can categorize neurons as "healthy," "partially degenerated," or "fully degenerated." Count the number of neurons in each category across a population of animals at different time points to track the progression of the phenotype.

Issue 3: Inconsistent Phenotypic Expression

Question: The severity of the neurodegenerative phenotype in my this compound gain-of-function mutants seems to vary between experiments and even between individuals in the same population. How can I improve the consistency of my results?

Answer: Variability in phenotypic expression is a common challenge in genetics. Several factors can contribute to this issue:

  • Genetic Background: The genetic background of the worms can significantly influence the expressivity of a mutation. Ensure that your strains are genetically uniform by outcrossing them to a standard wild-type strain.

  • Environmental Conditions: Environmental factors such as temperature, food source, and population density can affect worm physiology and, consequently, the expression of a phenotype.[2] Standardize your experimental conditions as much as possible. This includes maintaining a consistent temperature, using the same batch of NGM plates and E. coli OP50, and avoiding overcrowding on the plates.

  • Age Synchronization: The degenerative phenotype is often age-dependent. It is crucial to use age-synchronized populations of worms for your experiments. The bleaching method is a common and effective way to obtain a large population of synchronized L1 larvae.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of neurodegeneration in this compound gain-of-function mutants?

A1: this compound is a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC). Gain-of-function mutations in this compound are thought to cause hyperactivation of this ion channel, leading to an excessive influx of ions, including Ca2+.[3] This sustained increase in intracellular calcium can trigger a cascade of downstream events, including the activation of calcium-dependent proteases like calpains and aspartyl proteases, ultimately leading to necrotic-like cell death of the neurons.[3][4]

DEG1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ext_Ca Ca²⁺ DEG1_gf This compound(gf) Channel (Hyperactive) Ext_Ca->DEG1_gf Influx Int_Ca Increased Intracellular Ca²⁺ DEG1_gf->Int_Ca Calpains Calpain Activation (e.g., CLP-1, TRA-3) Int_Ca->Calpains Asp_Proteases Aspartyl Protease Activation (e.g., ASP-3, ASP-4) Int_Ca->Asp_Proteases Neurodegeneration Neurodegeneration Calpains->Neurodegeneration Asp_Proteases->Neurodegeneration

Q2: Are there different alleles of this compound gain-of-function mutants, and do they have different phenotypes?

A2: Yes, there are several gain-of-function alleles of this compound, with the most commonly studied being this compound(u38) and this compound(u506). They exhibit distinct phenotypes:

  • This compound(u38) : This allele causes touch insensitivity at the tail and degeneration of a small set of neurons.[1]

  • This compound(u506) : This is a recessive gain-of-function allele that results in neuronal degeneration and is lethal at 15°C.[1]

Q3: How can I perform a genetic screen to find suppressors of this compound(u506) lethality?

A3: A genetic screen for suppressors of this compound(u506) lethality can be performed by mutagenizing a population of this compound(u506) animals and looking for viable progeny at the restrictive temperature (15°C). Here is a general workflow:

Suppressor_Screen_Workflow Start Start with a synchronized population of this compound(u506) L4 larvae Mutagenesis Mutagenize with EMS or ENU Start->Mutagenesis P0_culture Culture P0 animals at 20°C Mutagenesis->P0_culture F1_culture Allow F1 progeny to develop at 20°C P0_culture->F1_culture F2_selection Shift F2 generation to 15°C (restrictive temperature) F1_culture->F2_selection Screening Screen for viable adults F2_selection->Screening Isolation Isolate and characterize suppressor mutants Screening->Isolation End Identify suppressor gene Isolation->End

Q4: What are the key considerations for maintaining C. elegans strains in the lab?

A4: Proper maintenance of C. elegans strains is crucial for reproducible experimental results. Key considerations include:

  • Culture Temperature: C. elegans are typically cultured between 16°C and 25°C. Note that some mutant phenotypes, like this compound(u506), are temperature-sensitive.

  • Food Source: The standard food source is E. coli strain OP50 grown on Nematode Growth Medium (NGM) agar (B569324) plates.

  • Subculturing: To maintain healthy, growing cultures, worms should be subcultured every 2-4 days.

  • Preventing Contamination: Use sterile techniques when handling worms and preparing media to prevent fungal and bacterial contamination.

Data Presentation

Table 1: Phenotypic Summary of this compound Gain-of-Function Alleles

AllelePhenotypeTemperature Sensitivity
This compound(u38)Touch insensitivity at the tail, neuronal degenerationNot reported to be temperature-sensitive
This compound(u506)Neuronal degeneration, embryonic lethalityLethal at 15°C

Table 2: Representative Viability Data for this compound(u506) at Different Temperatures

TemperatureViability
15°C0% (Lethal)
20°CReduced viability
25°CSeverely reduced viability

Note: The exact percentage of viability at 20°C and 25°C can vary depending on the genetic background and experimental conditions.

Experimental Protocols

Protocol 1: Assessing Viability of Temperature-Sensitive Mutants

Objective: To quantify the viability of a temperature-sensitive strain like this compound(u506) at different temperatures.

Materials:

  • Synchronized population of L4 larvae

  • NGM plates seeded with E. coli OP50

  • Incubators set at 15°C, 20°C, and 25°C

  • Dissecting microscope

Procedure:

  • Culture the temperature-sensitive strain at the permissive temperature (e.g., 20°C for this compound(u506)).

  • Obtain a synchronized population of L4 larvae.

  • Pick a set number of L4 larvae (e.g., 20-30) onto individual NGM plates. Prepare several replicate plates for each temperature to be tested.

  • Incubate the plates at the desired temperatures (15°C, 20°C, and 25°C).

  • After 24 hours, transfer the parent worms to fresh plates to continue egg-laying for a defined period (e.g., 4 hours).

  • Remove the parent worms and count the number of eggs laid on each plate.

  • Incubate the plates at their respective temperatures for 48-72 hours.

  • Count the number of hatched, viable progeny on each plate.

  • Calculate the percentage of viability for each temperature by dividing the number of viable progeny by the initial number of eggs and multiplying by 100.

Protocol 2: Imaging Neuronal Degeneration in C. elegans

Objective: To visualize and document the process of neuronal degeneration in this compound gain-of-function mutants.

Materials:

  • This compound gain-of-function mutant strain expressing a fluorescent reporter in the neurons of interest.

  • Age-synchronized population of worms.

  • Microscope slides and coverslips.

  • Agarose (B213101) for making pads.

  • Levamisole (B84282) solution (e.g., 10 mM) for anesthetizing worms.

  • Confocal microscope with appropriate laser lines and filters.

Procedure:

  • Prepare 2% agarose pads on microscope slides.

  • Place a small drop of levamisole solution on the agarose pad.

  • Pick several age-synchronized worms into the drop of levamisole.

  • Gently place a coverslip over the worms.

  • Image the fluorescently labeled neurons using a confocal microscope. Capture Z-stacks to obtain a three-dimensional view of the neuronal morphology.

  • Acquire images at different time points to create a time-lapse series that documents the progression of neurodegeneration.

  • Analyze the images to identify and score degenerative features such as cell body swelling, neurite blebbing, and fragmentation.

Protocol 3: Calcium Imaging in C. elegans Neurons

Objective: To measure changes in intracellular calcium levels in neurons of this compound gain-of-function mutants.

Materials:

  • This compound gain-of-function mutant strain co-expressing a genetically encoded calcium indicator (e.g., GCaMP) and a calcium-insensitive fluorescent protein (e.g., mCherry) in the neurons of interest.

  • Age-synchronized population of worms.

  • Microfluidic device for immobilizing worms (optional but recommended for long-term imaging).

  • Fluorescence microscope with a fast-acquisition camera.

Procedure:

  • Load an age-synchronized worm into a microfluidic device or mount it on an agarose pad as described in Protocol 2.

  • Locate the neuron of interest using the mCherry signal.

  • Record a time-lapse series of images, simultaneously capturing both the GCaMP and mCherry fluorescence.

  • Analyze the image series to measure the fluorescence intensity of GCaMP and mCherry over time.

  • Calculate the ratio of GCaMP to mCherry fluorescence. An increase in this ratio indicates an increase in intracellular calcium concentration.

  • Compare the calcium dynamics in this compound gain-of-function mutants to wild-type animals to determine the effect of the mutation on calcium homeostasis.

References

Technical Support Center: Overcoming Issues with Deg-1 Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Deg-1 protein, a member of the degenerin/epithelial Na+ channel (DEG/ENaC) family.[1][2][3][4][5][6] These proteins are often involved in mechanosensation and can be challenging to work with due to their propensity to aggregate.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound protein and why is its aggregation a concern?

A1: this compound is a protein belonging to the degenerin (DEG) family, which are ion channels often associated with mechanotransduction.[1][3] In research, particularly in organisms like Caenorhabditis elegans, this compound is studied for its role in processes like temperature sensation and cold tolerance.[1] Protein aggregation is a significant concern because it can lead to the formation of non-functional and potentially toxic protein species, which can disrupt normal cellular processes and lead to neurodegeneration in some contexts.[7][8] For experimental purposes, aggregation can result in loss of active protein, inaccurate quantification, and artifacts in functional assays.

Q2: What are the common causes of this compound protein aggregation during experiments?

A2: As a membrane-associated protein, this compound aggregation can be triggered by several factors throughout an experimental workflow:

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability and aggregation.[9][10]

  • High Protein Concentration: Increased concentrations of protein molecules can enhance the likelihood of intermolecular interactions that lead to aggregation.[9][11]

  • Temperature Stress: Both elevated and freezing temperatures can induce protein unfolding and subsequent aggregation.[9][10][11]

  • Mechanical Stress: Processes like vigorous vortexing, sonication, or multiple freeze-thaw cycles can denature the protein and cause it to aggregate.[9][11]

  • Inappropriate Detergent Use: For membrane proteins like this compound, the type and concentration of detergent used for extraction and purification are critical. Using too little or a destabilizing detergent can lead to aggregation.[12][13][14]

Q3: How can I detect if my this compound protein is aggregated?

A3: Protein aggregation can be detected using several methods:

  • Visual Inspection: The most obvious sign of aggregation is the appearance of visible precipitates or turbidity in the protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[9]

  • Size Exclusion Chromatography (SEC): Aggregated protein will elute earlier from an SEC column than the monomeric form.[15]

  • Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in a solution and can detect the presence of soluble aggregates.[9]

Troubleshooting Guides

Issue 1: Protein Precipitation During Purification

Symptoms:

  • Visible cloudiness or pellets forming after cell lysis or during chromatography steps.

  • Low yield of soluble protein in the final eluate.

Possible Causes & Solutions:

Possible Cause Solution Rationale
Incorrect Buffer pH Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI.[16]Proteins are least soluble at their pI. Modifying the pH will alter the protein's net charge and reduce aggregation.[16]
Suboptimal Ionic Strength Screen a range of salt concentrations (e.g., 50-500 mM NaCl or KCl) in your buffers.[10][16]Salts can help to shield electrostatic interactions that may contribute to aggregation.[10]
Inadequate Detergent Screen a panel of detergents (non-ionic, zwitterionic) to find one that maintains this compound solubility.[12] Ensure the detergent concentration is above its critical micelle concentration (CMC) in all buffers.As a membrane protein, this compound requires detergents to mimic its native lipid environment and remain soluble.[10][12]
High Protein Concentration Work with lower protein concentrations during purification by increasing buffer volumes.[11]Reducing the proximity of protein molecules minimizes intermolecular interactions.[11]
Issue 2: Soluble Aggregates Detected by SEC or DLS

Symptoms:

  • Size exclusion chromatography shows a peak eluting in the void volume or earlier than expected for the monomer.

  • DLS analysis indicates a heterogeneous population of particles with a large hydrodynamic radius.

Possible Causes & Solutions:

Possible Cause Solution Rationale
Hydrophobic Interactions Add stabilizing excipients to your buffer such as glycerol (B35011) (5-20%), sucrose, or low concentrations of chaotropic agents like urea (B33335) or guanidine-HCl.[9][13][16]These additives can disrupt the hydrophobic interactions that often lead to the formation of soluble aggregates.[9]
Oxidation of Cysteine Residues Include a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) in your buffers.[16]Reducing agents prevent the formation of non-native disulfide bonds that can cause aggregation.[16]
Instability Over Time Perform all purification steps at a low temperature (e.g., 4°C) and minimize the time between steps.[11]Lower temperatures can slow down the process of protein unfolding and aggregation.[11]
Ligand-Binding Site Exposure If this compound has a known ligand, consider adding it to the buffer to stabilize the native conformation.[16]Ligand binding can favor the properly folded state and reduce the exposure of aggregation-prone regions.[16]

Experimental Protocols

Protocol 1: Buffer Optimization Screen to Minimize Aggregation

This protocol provides a systematic approach to screen for optimal buffer pH and ionic strength to maintain this compound stability.

Methodology:

  • pH Screening:

    • Prepare a series of buffers with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments (e.g., MES, phosphate, Tris, CHES).

  • Ionic Strength Screening:

    • For the most promising pH from step 1, prepare buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

  • Protein Incubation:

    • In a 96-well plate, dilute the purified this compound protein to a consistent target concentration in each of the prepared buffers.

    • Incubate the plate at the intended experimental temperature for various time points (e.g., 1, 4, 12, 24 hours).

  • Analysis:

    • At each time point, measure the absorbance at 350 nm to assess turbidity.

    • Analyze the samples with the lowest turbidity by DLS to check for the presence of soluble aggregates.

Protocol 2: Detergent Screening for Membrane Protein Solubilization

This protocol is for identifying an effective detergent for extracting this compound from cell membranes while maintaining its stability.

Methodology:

  • Detergent Selection:

    • Choose a panel of detergents to screen, including non-ionic (e.g., DDM, Triton X-100) and zwitterionic (e.g., CHAPS, LDAO) options.

  • Solubilization:

    • Resuspend cell membranes containing expressed this compound in a base buffer.

    • Aliquot the membrane suspension and add each detergent to a final concentration of 1-2% (w/v).

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the samples at high speed (e.g., >100,000 x g) for 1 hour to pellet unsolubilized material.

  • Analysis:

    • Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an anti-Deg-1 antibody to determine the solubilization efficiency of each detergent.

Quantitative Data Summary

Table 1: Common Buffer Additives to Prevent Protein Aggregation

Additive Typical Concentration Mechanism of Action
Glycerol 5-20% (v/v)Stabilizes protein structure by preferential hydration.[10][11]
Arginine/Glutamate 50-500 mMSuppresses aggregation by binding to charged and hydrophobic regions.[16]
DTT/TCEP 1-10 mM / 0.1-1 mMReducing agents that prevent the formation of non-native disulfide bonds.[16]
Urea/Guanidine-HCl 0.5-2 M (low conc.)Chaotropic agents that can disrupt hydrophobic interactions leading to aggregation.[17][18][19][20]
Polysorbate 20/80 0.01-0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation.
EDTA 1-5 mMChelating agent that can prevent metal-catalyzed oxidation.[9]

Visualizations

TroubleshootingWorkflow start This compound Aggregation Observed check_type Insoluble or Soluble Aggregates? start->check_type insoluble Insoluble Aggregates (Precipitate/Turbidity) check_type->insoluble Insoluble soluble Soluble Aggregates (SEC/DLS) check_type->soluble Soluble optimize_buffer Optimize Buffer: pH, Ionic Strength insoluble->optimize_buffer screen_detergents Screen Detergents (Type & Concentration) insoluble->screen_detergents reduce_conc Reduce Protein Concentration insoluble->reduce_conc end Aggregation Minimized optimize_buffer->end screen_detergents->end reduce_conc->end add_stabilizers Add Stabilizers: Glycerol, Arginine soluble->add_stabilizers add_reducing Add Reducing Agents: DTT, TCEP soluble->add_reducing optimize_temp Optimize Temperature & Handling soluble->optimize_temp add_stabilizers->end add_reducing->end optimize_temp->end

Caption: Troubleshooting workflow for this compound protein aggregation.

BufferOptimization start Start: Purified This compound Protein ph_screen 1. pH Screen (e.g., 6.0-9.0) start->ph_screen salt_screen 2. Ionic Strength Screen (50-500mM NaCl) ph_screen->salt_screen additive_screen 3. Additive Screen (Glycerol, Arginine, etc.) salt_screen->additive_screen analysis Analysis: Turbidity (A350) & DLS additive_screen->analysis optimal_buffer Optimal Buffer Identified analysis->optimal_buffer

Caption: Experimental workflow for buffer optimization.

References

Technical Support Center: Refining Protocols for Single-Channel Recordings of Degenerins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with degenerin single-channel recordings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

1. Issue: I am having difficulty obtaining a high-resistance (>1 GΩ) seal on my oocyte/cell.

  • Question: What are the common causes of failure to form a giga-seal and how can I troubleshoot this?

    • Answer:

      • Poor Oocyte/Cell Health: Ensure oocytes are healthy and have a clear separation between the vitelline and plasma membranes. A three-phase preparation method involving enzymatic digestion, hypertonic shrinking, and manual defolliculation can improve seal formation success.

      • Dirty Pipette Tip: Use fresh, clean pipettes for each recording. Fire-polishing the pipette tip can create a smoother surface for a better seal.

      • Incorrect Pipette Pressure: Apply gentle positive pressure (2-3 mmHg) as you approach the cell to keep the tip clean. Once in contact with the membrane, release the positive pressure and apply gentle suction to facilitate seal formation.

      • Suboptimal Bath Solution: Ensure the bath solution is filtered and free of particulates. The presence of divalent cations like Ca²⁺ can sometimes aid in sealing.

      • Mechanical Vibration: Use an anti-vibration table and ensure all equipment is stable to minimize mechanical disturbances.

2. Issue: My recording is very noisy, obscuring single-channel events.

  • Question: What are the primary sources of noise in single-channel recordings and how can I reduce them?

    • Answer:

      • Electrical Interference: The most common source is 50/60 Hz line frequency noise. Ensure proper grounding of all equipment, including the microscope and manipulators. A Faraday cage is essential to shield the setup from external electromagnetic interference. Power down non-essential equipment in the room.

      • Poor Grounding: A single, common ground point for all equipment is crucial. Check that the ground wire is securely connected and that the reference electrode has a good connection to the bath solution.

      • Vibration: Mechanical vibrations can introduce noise. Use an anti-vibration table and secure all tubing and cables to prevent movement.

      • Pipette and Holder: Use low-noise glass for your pipettes (e.g., quartz or thick-walled borosilicate). Ensure the pipette holder is clean and dry to prevent current leakage.

      • High Seal Resistance: A tight giga-seal is the first line of defense against noise. A seal resistance of >5 GΩ is ideal for low-noise recordings.

3. Issue: I have a good seal, but I don't see any channel activity.

  • Question: Why might I not be observing any degenerin channel openings?

    • Answer:

      • Low Expression Levels: The expression of degenerin channels in heterologous systems like Xenopus oocytes can be variable. Co-injection of cRNAs for accessory subunits (e.g., MEC-2, MEC-6 for MEC-4/MEC-10 channels) can significantly enhance functional expression. Incubating oocytes for a longer period (e.g., >4 days) may also be necessary for optimal expression.

      • Channel in a Closed State: Degenerin channels are mechanosensitive and may require a specific stimulus to open. For cell-attached patches, applying slight negative or positive pressure to the pipette can sometimes activate the channels. For excised patches, mechanical stretch of the membrane patch may be required.

      • Incorrect Ion Concentrations: Ensure that the pipette and bath solutions contain the appropriate permeant ions (typically Na⁺) at concentrations that will produce a measurable current at the holding potential.

      • Channel Blockers: Verify that your solutions do not contain any unintentional channel blockers. For example, amiloride (B1667095) and its analogs are potent blockers of many degenerin channels.

4. Issue: The seal is unstable and breaks frequently, especially after going whole-cell or excising a patch.

  • Question: How can I improve the stability and longevity of my patch-clamp seal?

    • Answer:

      • Gentle Handling: Be gentle when transitioning from cell-attached to whole-cell or excised patch configurations. Abrupt movements or excessive suction can destabilize the seal.

      • Clean Membrane: Ensure the cell membrane is clean. Perfusion of the bath can help remove debris that might interfere with the seal.

      • Pipette Shape: The shape of the pipette tip is crucial. A relatively steep taper can sometimes form more stable seals than a very shallow one.

      • Cytoskeletal Integrity: In some cell types, maintaining the integrity of the cytoskeleton can contribute to seal stability.

Frequently Asked Questions (FAQs)

Q1: What is the typical single-channel conductance of degenerin channels?

A1: The single-channel conductance of degenerin channels can vary depending on the specific subunits and recording conditions. For example, MEC-4/MEC-10 channels expressed in Xenopus oocytes have a reported single-channel conductance in the range of 15-25 pS in the presence of physiological sodium concentrations.

Q2: What are the optimal solutions for single-channel recording of degenerins?

A2: The specific composition of the pipette and bath solutions will depend on the experimental goals. However, a common starting point for recording sodium-permeable degenerin channels is:

  • Pipette Solution (extracellular): A solution mimicking the extracellular environment, often containing a high concentration of sodium as the charge carrier.

  • Bath Solution (intracellular for inside-out patch): A solution with a low concentration of the permeant ion to maximize the driving force. The composition can be adjusted to study the effects of intracellular modulators.

Q3: How can I confirm that the channels I am recording are indeed degenerins?

A3: A key pharmacological characteristic of most degenerin channels is their sensitivity to the diuretic amiloride and its more potent analog, benzamil. Application of these blockers should result in a reversible inhibition of channel activity. The half-maximal inhibitory concentration (IC50) for amiloride is typically in the sub-micromolar to low micromolar range for many degenerins.

Q4: What is the role of accessory subunits like MEC-2 and MEC-6?

A4: Accessory subunits are often crucial for the proper function and trafficking of degenerin channels to the cell membrane. For the C. elegans touch-sensing channels, MEC-2 and MEC-6 have been shown to significantly increase the magnitude of whole-cell currents when co-expressed with the pore-forming subunits MEC-4 and MEC-10. While they may not be strictly required for channel activity in all cases, their inclusion generally leads to more robust and reliable recordings.

Quantitative Data Summary

The following tables summarize key quantitative data for single-channel recordings of degenerin channels, primarily from studies using the Xenopus oocyte expression system.

Parameter MEC-4d/MEC-10 Homomeric MEC-4d Reference
Single-Channel Conductance (pS) ~20-25~20-25[1]
Open Probability (Po) (Basal) 0.23 ± 0.100.33 ± 0.20[1]
Amiloride IC50 (µM) ~0.1Varies[2]

Table 1: Single-channel properties of C. elegans degenerin channels expressed in Xenopus oocytes.

Solution Component Pipette Solution (mM) Bath Solution (mM) Reference
Sodium Gluconate 100-[1]
NaCl 2110[1]
CaCl₂ 2-[1]
Na₂EGTA 5-[1]
HEPES 1010[1]
pH 7.4 (with NaOH)7.4 (with NaOH)[1]

Table 2: Example of solutions for cell-attached single-channel recording of MEC-4/MEC-10 channels in Xenopus oocytes.

Experimental Protocols

Protocol 1: Preparation of Xenopus Oocytes for Degenerin Expression
  • Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.

  • Defolliculation:

    • Wash the ovarian tissue in a calcium-free solution (e.g., ND96 without calcium).

    • Incubate the tissue in a solution containing collagenase (e.g., 1-2 mg/mL) for 1-2 hours with gentle agitation to separate individual oocytes.

    • Manually remove the remaining follicular layer under a dissecting microscope.

  • cRNA Injection:

    • Prepare cRNA for the degenerin subunits of interest using an in vitro transcription kit.

    • Inject approximately 50 nL of the cRNA solution (typically 0.1-1 ng/nL) into the cytoplasm of Stage V-VI oocytes. For some degenerins, co-injection of accessory subunit cRNAs is recommended.

  • Incubation: Incubate the injected oocytes at 18°C in a suitable medium (e.g., modified Barth's solution) for 2-7 days to allow for channel expression.

Protocol 2: Single-Channel Recording in the Cell-Attached Configuration
  • Vitelline Membrane Removal: Before recording, manually remove the vitelline membrane from the oocyte using fine forceps in a hypertonic solution to facilitate separation.

  • Pipette Preparation:

    • Pull patch pipettes from thick-walled borosilicate glass to a resistance of 5-10 MΩ when filled with pipette solution.

    • Fire-polish the pipette tip to ensure a smooth surface.

    • Fill the pipette with the appropriate filtered pipette solution.

  • Seal Formation:

    • Place the devitellinized oocyte in the recording chamber filled with bath solution.

    • Approach the oocyte with the patch pipette while applying gentle positive pressure.

    • Once the pipette touches the oocyte membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Data Acquisition:

    • Clamp the patch at the desired holding potential (e.g., -60 mV).

    • Acquire data using a patch-clamp amplifier and appropriate data acquisition software. Filter the signal (e.g., at 1-2 kHz) and sample at a higher frequency (e.g., 5-10 kHz).

    • Apply mechanical stimuli (e.g., pressure through the pipette) if necessary to activate the channels.

Signaling Pathways and Experimental Workflows

Degenerin_Mechanotransduction cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular ECM Extracellular Matrix (e.g., MEC-1, MEC-5, MEC-9) Degenerin Degenerin Channel (e.g., MEC-4/MEC-10) ECM->Degenerin Tethers to Accessory Accessory Subunits (e.g., MEC-2, MEC-6) Degenerin->Accessory Associated with Cytoskeleton Cytoskeleton (e.g., MEC-7, MEC-12 Tubulins) Degenerin->Cytoskeleton Anchored by Na_Influx Na+ Influx Degenerin->Na_Influx Gating leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Mechanical Force Mechanical Force Mechanical Force->ECM Transmitted via

Caption: Hypothetical model of degenerin mechanotransduction.

Single_Channel_Workflow Start Start Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) Start->Oocyte_Prep cRNA_Inject cRNA Injection (Degenerin Subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days at 18°C) cRNA_Inject->Incubation Recording_Prep Recording Preparation (Vitelline Membrane Removal) Incubation->Recording_Prep Patching Patch Clamping (Cell-Attached) Recording_Prep->Patching Data_Acq Data Acquisition & Analysis Patching->Data_Acq Troubleshoot Troubleshooting (Seal, Noise, Activity) Patching->Troubleshoot End End Data_Acq->End Troubleshoot->Data_Acq

Caption: Experimental workflow for single-channel recording.

References

Troubleshooting Mosaic Expression in Transgenic C. elegans: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting mosaic expression in transgenic C. elegans. This resource is designed for researchers, scientists, and drug development professionals encountering variability in transgene expression during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is mosaic expression in transgenic C. elegans and why does it occur?

A1: Mosaic expression refers to the variable expression of a transgene among cells of the same tissue or even within a population of transgenic animals. In C. elegans, this phenomenon is most commonly observed with transgenes introduced via microinjection, which form extrachromosomal arrays.[1][2][3][4][5] These arrays are composed of multiple copies of the injected DNA that concatenate into large, semi-stable structures.[1][2][4] However, these arrays are not true chromosomes and can be lost during cell division (mitosis), leading to a clone of cells that lack the transgene.[3][4][5] This mitotic instability is the primary cause of mosaicism.

Q2: I observe bright, but highly mosaic, expression of my GFP-tagged protein in somatic cells. What is the likely cause and how can I fix it?

A2: The bright and mosaic expression pattern is characteristic of a multi-copy extrachromosomal array. The high copy number of the transgene often leads to strong expression, but the unstable nature of the array results in its loss in some cell lineages.[4]

To obtain more uniform, non-mosaic expression, you should consider integrating the transgene into the genome. Several methods are available:

  • UV/TMP Integration: This classical method uses UV irradiation to induce DNA breaks, promoting the integration of the extrachromosomal array into a chromosome.[6][7] It is a relatively straightforward procedure but can be time-consuming due to the screening process and may introduce unwanted background mutations.

  • Mos1-mediated Single Copy Insertion (MosSCI): This technique allows for the insertion of a single copy of your transgene into a defined, "safe-harbor" locus in the genome.[4][8] This method results in stable, single-copy expression that is more likely to reflect endogenous gene expression levels and is not prone to germline silencing.[4]

  • CRISPR/Cas9-based Integration (e.g., MosTI): This is a highly efficient and targeted method for integrating transgenes, including large arrays, into specific genomic locations.[9][10][11]

Q3: My transgene expresses well in the soma, but I see no expression in the germline. Why is this happening?

A3: The C. elegans germline has robust silencing mechanisms to protect its genome from foreign DNA, such as repetitive sequences found in high-copy extrachromosomal arrays.[4][12][13][14] This germline silencing is a common reason for the lack of transgene expression in this tissue.

To achieve germline expression, you can:

  • Generate low-copy or single-copy insertions: Methods like biolistic bombardment or MosSCI are effective at producing low-copy number transgenes that are less susceptible to silencing.[4][12]

  • Use specific promoters and 3'UTRs: Employing promoters known to drive expression in the germline, such as the pie-1 or spe-11 promoters, can help.[12][14] Additionally, using the endogenous 3'UTR of the gene of interest is recommended.[12]

  • Incorporate PATCs: Including Periodic An/Tn Clusters (PATCs), a class of non-coding DNA, in your transgene construct can help prevent silencing.[13]

Q4: My transgenic line has a very low transmission rate, and I am constantly losing the transgene. What can I do?

A4: A low transmission rate is also a consequence of the instability of extrachromosomal arrays.[6][7] To ensure stable inheritance of your transgene, integration into the genome is the most effective solution.[6][7] You can use any of the integration methods mentioned in A2. Once integrated, the transgene will be inherited in a stable, Mendelian fashion.

Troubleshooting Guides

Problem 1: High Degree of Somatic Mosaicism
Potential Cause Recommended Solution Expected Outcome
Unstable Extrachromosomal Array Integrate the transgene into the genome using UV/TMP, MosSCI, or CRISPR/Cas9 (MosTI).Stable, non-mosaic expression in all cells where the promoter is active.
Complex DNA in Injection Mix While adding complex DNA (e.g., genomic DNA fragments) can sometimes improve array stability and reduce silencing, it does not eliminate mosaicism. Integration is the definitive solution.Partial improvement in stability, but mosaicism will likely persist.
Problem 2: No or Very Weak Germline Expression
Potential Cause Recommended Solution Expected Outcome
Germline Silencing of High-Copy Array 1. Generate single-copy insertions using MosSCI or CRISPR/Cas9. 2. Use biolistic bombardment to create low-copy integrated lines.[12] 3. Redesign the transgene construct to include PATCs.[13]Consistent and stable germline expression.
Inappropriate Promoter/3'UTR Use a known germline-specific promoter (e.g., pie-1) and the gene's native 3'UTR.[12][14]Expression localized to the germline.
Problem 3: Low Transmission Frequency of the Transgene
Potential Cause Recommended Solution Expected Outcome
Extrachromosomal Array Instability Integrate the array into the genome. A protocol for UV integration of highly transmitting lines has been shown to be effective.[6]100% transmission of the transgene following homozygosis.
Toxicity of Transgene Expression 1. Use an inducible promoter (e.g., heat-shock promoter) to control the timing of expression. 2. Lower the concentration of the transgene DNA in the injection mix to potentially reduce copy number and expression level.Improved viability and transmission of the transgenic line.

Experimental Protocols

Protocol 1: Generation of Transgenic C. elegans by Microinjection

This protocol is a standard method for creating transgenic animals carrying extrachromosomal arrays.[1][2]

Materials:

  • DNA mixture: Plasmid containing your gene of interest and a co-injection marker (e.g., rol-6 or a fluorescent marker) at a 1:1 ratio, with a final total concentration of 100 ng/µl.[15][16]

  • Young adult hermaphrodite worms.

  • Microinjection setup (microscope, micromanipulator, needle holder, pressure injector).

  • Agarose (B213101) pads on coverslips.[1]

  • M9 buffer.

  • OP50-seeded NGM plates.

Procedure:

  • Prepare Injection Mix: Mix the plasmid with your gene of interest and the co-injection marker plasmid in sterile water or injection buffer to the desired final concentrations. Centrifuge the mix to pellet any debris.

  • Prepare Agar Pads: Create thin 2% agarose pads on coverslips to immobilize the worms.[1]

  • Mount Worms: Transfer young adult hermaphrodites to the agarose pad in a drop of M9 buffer or halocarbon oil.

  • Microinjection: Using the micromanipulator, carefully insert the microinjection needle into the gonad of the worm and inject a small volume of the DNA mixture.[2]

  • Recovery: Transfer the injected worms (P0) to individual OP50-seeded NGM plates and incubate at 20°C.[1][16]

  • Screening: Screen the F1 progeny for the presence of the co-injection marker phenotype (e.g., roller phenotype or fluorescence).[1][16]

  • Establish Stable Lines: Isolate individual F1 animals expressing the marker to new plates. A line is considered "stable" when the F2 generation also shows expression of the transgene.[16] Maintain at least three independent lines for each construct.[16]

Protocol 2: Single-Copy Transgene Insertion using MosSCI

This protocol outlines the steps for integrating a single copy of a transgene into a defined genomic locus.[4]

Materials:

  • C. elegans strain containing a Mos1 insertion at the desired landing site (e.g., ttTi5605).

  • Targeting vector containing your gene of interest flanked by homology arms (~1.5 kb) corresponding to the genomic region flanking the Mos1 insertion site.

  • Plasmid expressing the Mos1 transposase.

  • Negative selection marker (e.g., twk-18).

  • Fluorescent co-injection markers.

  • unc-119(ed3) rescue construct if using an unc-119 mutant background.

Procedure:

  • Prepare Injection Mix: Combine the targeting vector, transposase plasmid, negative selection marker, and fluorescent markers in an injection mix.

  • Microinjection: Inject the DNA mixture into the gonads of young adult hermaphrodites of the Mos1-containing strain.

  • Selection of Insertions:

    • Culture the injected animals at 25°C.

    • Screen the progeny for animals that have lost the extrachromosomal array (i.e., do not express the fluorescent co-injection markers) but show rescue of the unc-119 phenotype (if applicable) and express your transgene.

  • Verification: Confirm the single-copy insertion at the correct locus by PCR and Sanger sequencing.

Visualizations

experimental_workflow cluster_transgenesis Transgene Delivery cluster_expression Expression Outcome cluster_troubleshooting Troubleshooting microinjection Microinjection of DNA Mix array_formation Extrachromosomal Array Formation microinjection->array_formation mosaic_expression Mosaic Expression array_formation->mosaic_expression Mitotic Instability integration Genomic Integration (UV, MosSCI, CRISPR) mosaic_expression->integration Solution stable_expression Stable, Non-Mosaic Expression integration->stable_expression Result

Caption: Workflow for troubleshooting mosaic expression in C. elegans.

signaling_pathway_germline_silencing cluster_transgene Transgene State cluster_germline Germline Environment cluster_outcome Expression Result multi_copy Multi-copy Extrachromosomal Array silencing_machinery RNAi & Chromatin Silencing Machinery multi_copy->silencing_machinery Recognized as Foreign/ Repetitive DNA single_copy Single-copy Integrated Transgene expressed Germline Expression Permitted single_copy->expressed Evades Silencing silenced Germline Expression Silenced silencing_machinery->silenced

Caption: Germline silencing of transgenes in C. elegans.

References

Technical Support Center: Optimizing Fixation for Deg-1 Immunostaining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation methods for Deg-1 immunostaining. Whether you are troubleshooting a current protocol or developing a new one, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixative for this compound immunostaining?

A1: The optimal fixative for this compound depends on the specific this compound protein and the organism you are studying, as its subcellular localization can vary. For transmembrane proteins like this compound in C. elegans, a common starting point is 4% paraformaldehyde (PFA), which cross-links proteins and preserves cellular structure well.[1] For organelle-localized proteins like this compound in Arabidopsis thaliana chloroplasts, both PFA and methanol (B129727) fixation can be effective.[1][2] It is recommended to test a few different fixation methods to determine the best one for your specific antibody and experimental conditions.[3]

Q2: How does the choice of fixative affect this compound antigenicity?

A2: Fixatives can either preserve or mask the epitope, the specific part of the this compound protein that the antibody recognizes. Aldehyde-based fixatives like PFA create chemical cross-links between proteins, which can sometimes alter the protein's conformation and hide the epitope from the antibody.[4] Organic solvents like methanol and acetone (B3395972) work by dehydrating the cells and precipitating proteins, which can also alter protein structure.[5] If you are experiencing weak or no signal, your fixation method may be masking the epitope.

Q3: When should I use antigen retrieval for this compound immunostaining?

A3: Antigen retrieval is often necessary when using PFA or other cross-linking fixatives, especially with longer fixation times.[1][4] This process helps to unmask the epitope by reversing the cross-linking. Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) or Tris-EDTA buffer is a common and effective method.[2]

Q4: What is the difference between fixation and permeabilization?

A4: Fixation is the process of preserving the cellular structure and immobilizing the antigens. Permeabilization is the process of making the cell membrane permeable to allow the antibodies to enter the cell and bind to their target. If you are using a cross-linking fixative like PFA, a separate permeabilization step with a detergent like Triton X-100 or saponin (B1150181) is usually required to stain intracellular targets.[1][6] Alcohol-based fixatives like methanol and acetone both fix and permeabilize the cells simultaneously.[4]

Troubleshooting Guide

Issue 1: Weak or No Staining Signal

Q: I am not seeing any signal, or the signal for this compound is very weak. What could be the problem?

A: Weak or no signal is a common issue in immunostaining and can be caused by several factors. Here are some potential causes and solutions:

  • Suboptimal Fixation: The fixation method may be masking the this compound epitope.

    • Solution: Try a different fixation method. If you are using PFA, consider switching to methanol or acetone, or vice versa.[3] You can also try reducing the fixation time or the concentration of the fixative.[7]

  • Need for Antigen Retrieval: PFA fixation can cross-link proteins and mask the epitope.

    • Solution: If using PFA, perform heat-induced antigen retrieval (HIER) with a citrate or Tris-EDTA buffer to unmask the epitope.[1][2]

  • Incorrect Antibody Concentration: The primary antibody concentration may be too low.

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the concentration recommended on the datasheet and test a range of dilutions.[2][8]

  • Inactive Primary or Secondary Antibody: The antibodies may have been stored improperly or expired.

    • Solution: Ensure antibodies are stored according to the manufacturer's instructions. Run a positive control to confirm antibody activity.[2]

  • Low Protein Expression: The this compound protein may be expressed at low levels in your sample.

    • Solution: Consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit, to enhance the signal.[1]

Issue 2: High Background Staining

Q: My images have high background, making it difficult to see the specific this compound signal. How can I reduce the background?

A: High background can obscure your specific signal. Here are some common causes and how to address them:

  • Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.

    • Solution: Reduce the concentration of your primary and/or secondary antibodies.[8]

  • Insufficient Blocking: Non-specific binding sites may not be adequately blocked.

    • Solution: Increase the blocking time or try a different blocking agent. Normal serum from the same species as the secondary antibody is a common and effective blocking agent.[8][9]

  • Autofluorescence: Some tissues have endogenous fluorescence, or the fixative itself can induce autofluorescence.

    • Solution: Aldehyde fixatives can cause autofluorescence. You can try using a different fixative or treat the sample with a quenching agent like sodium borohydride.[10]

  • Non-specific Secondary Antibody Binding: The secondary antibody may be binding to something other than the primary antibody.

    • Solution: Run a control without the primary antibody. If you still see staining, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.[7][8]

  • Inadequate Washing: Unbound antibodies may not have been sufficiently washed away.

    • Solution: Increase the number or duration of wash steps.[1]

Data Presentation: Comparison of Fixation Methods

FixativePrinciple of ActionRecommended ForAdvantagesDisadvantages
4% Paraformaldehyde (PFA) Cross-linking agent that forms covalent bonds between proteins.[5]Transmembrane and cytosolic proteins; good morphological preservation.Excellent preservation of cellular structure.[6]Can mask epitopes, often requires antigen retrieval.[1][4] May induce autofluorescence.
Methanol (cold) Dehydrating and precipitating agent.[5]Nuclear, cytoskeletal, and some organelle-localized proteins.Fixes and permeabilizes simultaneously.[4] Good for some epitopes sensitive to aldehydes.Can alter protein conformation and cause cell shrinkage.[5] May not be suitable for all transmembrane proteins.[3]
Acetone (cold) Dehydrating and precipitating agent.Similar to methanol; good for some cytoplasmic and nuclear antigens.Rapid fixation and permeabilization.[4]Can cause significant protein denaturation and morphological distortion.[5]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization

This protocol is a good starting point for transmembrane or cytosolic this compound.

  • Fixation:

    • Wash cells grown on coverslips twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1] This step is crucial for allowing antibodies to access intracellular epitopes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[1]

  • Antibody Incubation and Detection:

    • Proceed with primary and secondary antibody incubations according to standard protocols.

Protocol 2: Methanol Fixation

This protocol is suitable for some organelle-localized or nuclear this compound and can be a good alternative if PFA fixation is masking the epitope.

  • Fixation and Permeabilization:

    • Wash cells grown on coverslips twice with ice-cold PBS.

    • Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.[4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Proceed with primary and secondary antibody incubations according to standard protocols.

Visualizations

experimental_workflow start Start: Cells on Coverslips wash1 Wash with PBS start->wash1 fix_choice Choose Fixation Method wash1->fix_choice pfa_fix Fix with 4% PFA fix_choice->pfa_fix Cross-linking methanol_fix Fix with cold Methanol fix_choice->methanol_fix Precipitating wash2 Wash with PBS pfa_fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 blocking Block with Normal Serum wash3->blocking wash4 Wash with PBS methanol_fix->wash4 wash4->blocking primary_ab Incubate with Primary Antibody (anti-Deg-1) blocking->primary_ab wash5 Wash with PBS primary_ab->wash5 secondary_ab Incubate with Fluorescent Secondary Antibody wash5->secondary_ab wash6 Wash with PBS secondary_ab->wash6 mount Mount Coverslip wash6->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for this compound immunostaining, outlining two common fixation pathways.

troubleshooting_flowchart start Problem with This compound Staining issue What is the issue? start->issue weak_signal Weak or No Signal issue->weak_signal Weak/No Signal high_background High Background issue->high_background High Background check_fixation Is fixation masking the epitope? weak_signal->check_fixation try_methanol Try Methanol Fixation or Antigen Retrieval check_fixation->try_methanol Yes check_ab_conc Is antibody concentration optimal? check_fixation->check_ab_conc No titrate_ab Titrate Primary Antibody check_ab_conc->titrate_ab No check_ab_activity Are antibodies active? check_ab_conc->check_ab_activity Yes run_positive_control Run Positive Control check_ab_activity->run_positive_control Unsure check_blocking Is blocking sufficient? high_background->check_blocking optimize_blocking Increase blocking time or change blocker check_blocking->optimize_blocking No check_ab_conc_bg Is antibody concentration too high? check_blocking->check_ab_conc_bg Yes reduce_ab_conc Reduce Antibody Concentrations check_ab_conc_bg->reduce_ab_conc Yes check_secondary_ check_secondary_ check_ab_conc_bg->check_secondary_ nonspecificity No secondary_control Run control without primary antibody nonspecificity->secondary_control Unsure

Caption: A troubleshooting flowchart for common issues in this compound immunostaining.

References

avoiding off-target effects in Deg-1 RNAi experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target effects in Deg-1 RNAi experiments in C. elegans.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target effects in C. elegans RNAi experiments?

A1: The primary cause of off-target effects in C. elegans RNAi is the unintended silencing of genes with significant sequence similarity to the double-stranded RNA (dsRNA) used to target this compound. This can occur when the dsRNA is processed into small interfering RNAs (siRNAs) that are partially or fully complementary to the mRNA of other genes, leading to their degradation. In C. elegans, it has been predicted that off-target effects are likely to occur when an mRNA sequence shares more than 95% identity over a 40-nucleotide stretch with the dsRNA trigger.[1][2][3]

Q2: How can I design a this compound dsRNA construct to minimize off-target effects?

A2: To minimize off-target effects, it is crucial to design your dsRNA construct to target a unique region of the this compound gene. Use bioinformatics tools (e.g., BLAST) to screen your proposed dsRNA sequence against the entire C. elegans genome to ensure it does not have significant homology with other genes. Avoid highly conserved domains that may be present in other members of the degenerin (DEG/ENaC) channel family.

Q3: What are the essential controls to include in a this compound RNAi experiment?

A3: To ensure the specificity of your this compound RNAi experiment, you should include the following controls:

  • Empty Vector Control: Worms fed with bacteria containing the empty L4440 vector (or other relevant vector) without a dsRNA insert. This controls for any effects of the feeding bacteria itself.

  • Non-specific dsRNA Control: Worms fed with bacteria expressing a dsRNA that does not target any gene in the C. elegans genome (e.g., GFP dsRNA in a wild-type, non-GFP-expressing strain). This controls for the general effects of dsRNA induction and processing.

  • This compound Mutant Control: A known this compound loss-of-function mutant strain can be used to confirm that the observed phenotype from RNAi matches the phenotype of a genetic null or hypomorph.

  • Positive Control: A dsRNA targeting a gene with a well-characterized and easily scorable phenotype (e.g., dpy-13) to confirm the efficacy of the RNAi procedure.

Q4: What is the function of this compound and what phenotypes should I expect?

A4: this compound encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) and functions as a mechanoreceptor and temperature sensor in a small subset of sensory neurons, including ASG and ASK neurons.[4] It is involved in cold tolerance, chemotaxis to lysine, and acid avoidance.[4][5][6] Therefore, phenotypes associated with this compound knockdown could include altered responses to temperature shifts, and defects in specific chemosensory behaviors. Gain-of-function mutations in this compound are known to cause neuronal degeneration.[7]

Troubleshooting Guide: Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects in your this compound RNAi experiments.

Problem Possible Cause Solution
Unexpected or overly severe phenotype observed. The dsRNA may be silencing one or more off-target genes in addition to this compound.1. Perform a sequence analysis: Re-BLAST your dsRNA sequence against the C. elegans genome to identify potential off-targets. 2. Use multiple, independent dsRNAs: Synthesize two or more non-overlapping dsRNAs targeting different regions of the this compound gene. A true on-target phenotype should be reproducible with all dsRNAs. 3. Validate with qRT-PCR: Measure the mRNA levels of this compound and the top predicted off-target genes.
Phenotype does not match the known this compound mutant phenotype. The observed phenotype may be entirely due to off-target effects, or the RNAi is only partially effective, revealing a different phenotype than a null mutant.1. Confirm this compound knockdown: Use qRT-PCR to quantify the reduction in this compound mRNA levels. 2. Re-evaluate dsRNA design: If knockdown is confirmed but the phenotype is inconsistent, the off-target effects are likely significant. Design a new, more specific dsRNA. 3. Consider genetic background: Ensure the genetic background of your experimental strain is appropriate and does not contain other mutations that could affect the phenotype.
High variability in phenotype between replicates. This could be due to inconsistent RNAi efficiency or off-target effects that are sensitive to minor experimental variations.1. Optimize RNAi protocol: Ensure consistent worm synchronization, bacterial culture density, and IPTG induction. 2. Lower dsRNA concentration: Off-target effects can sometimes be concentration-dependent. Try performing the feeding experiment with a dilution of the RNAi bacteria. 3. Use an RNAi-sensitized strain: Strains such as rrf-3(pk1426) can enhance RNAi efficiency, potentially allowing for lower dsRNA concentrations and reducing off-target effects.

Data Presentation: Quantifying Off-Target Effects

The following tables provide a conceptual framework for how to present data to assess off-target effects. The data presented here is illustrative and should be replaced with your experimental results.

Table 1: dsRNA Design and Off-Target Prediction

dsRNA ConstructTarget Region (this compound)Length (bp)Top Predicted Off-Target (Gene)% IdentityLength of Homology (bp)
Deg-1_dsRNA_1Exon 3450deg-285%50
Deg-1_dsRNA_23' UTR300C12G8.496%42
Deg-1_dsRNA_3Exon 1400F23B2.382%35

Table 2: qRT-PCR Validation of On-Target and Off-Target Knockdown

dsRNA ConstructOn-Target Knockdown (% reduction in this compound mRNA)Off-Target Knockdown (% reduction in predicted off-target mRNA)
Deg-1_dsRNA_185 ± 5%15 ± 4% (deg-2)
Deg-1_dsRNA_290 ± 4%60 ± 8% (C12G8.4)
Deg-1_dsRNA_388 ± 6%5 ± 2% (F23B2.3)

Data are presented as mean ± SD. Based on this illustrative data, Deg-1_dsRNA_3 would be the most specific choice for further experiments.

Experimental Protocols

Protocol 1: this compound RNAi by Feeding in C. elegans

Objective: To knockdown the expression of the this compound gene in C. elegans using the feeding method.

Materials:

  • NGM (Nematode Growth Medium) plates containing 1mM IPTG and 25 µg/mL carbenicillin.

  • E. coli HT115(DE3) strain transformed with either L4440 (empty vector) or the L4440-Deg-1 dsRNA construct.

  • Synchronized L1-stage C. elegans.

  • M9 buffer.

Procedure:

  • Prepare RNAi Bacteria: Inoculate a single colony of the appropriate HT115(DE3) strain into 5 mL of LB with 50 µg/mL ampicillin (B1664943) and 12.5 µg/mL tetracycline. Grow overnight at 37°C with shaking.

  • Seed RNAi Plates: Add 100 µL of the overnight bacterial culture to the center of each NGM/IPTG/Carb plate. Allow the plates to dry at room temperature overnight, which also induces dsRNA expression.

  • Synchronize Worms: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer without food.

  • Plate L1s: Pipette approximately 50-100 synchronized L1 worms onto each RNAi plate.

  • Incubate: Incubate the plates at 20°C.

  • Score Phenotype: Observe the progeny (F1 generation) at the L4 or young adult stage for expected phenotypes related to this compound function (e.g., altered thermal preference, chemosensory defects).

Protocol 2: Validation of this compound Knockdown by qRT-PCR

Objective: To quantify the mRNA levels of this compound and potential off-target genes in worms treated with this compound dsRNA.

Materials:

  • Worms from the this compound RNAi experiment (and controls).

  • TRIzol or other RNA extraction reagent.

  • Reverse transcriptase kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • qRT-PCR machine.

  • Primers for this compound, potential off-target genes, and a reference gene (e.g., act-1).

Procedure:

  • RNA Extraction: a. Collect worms from RNAi plates by washing with M9 buffer. b. Pellet the worms and add TRIzol. c. Perform several freeze-thaw cycles to break the worm cuticle. d. Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest, and qPCR master mix. b. Run the following typical qPCR program:

    • Initial denaturation: 95°C for 10 min.
    • 40 cycles of: 95°C for 15 sec, 60°C for 1 min.
    • Melt curve analysis.

  • Data Analysis: a. Determine the Ct (cycle threshold) values for each gene in each condition. b. Normalize the Ct value of the target gene (this compound or off-target) to the Ct value of the reference gene (act-1). c. Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound RNAi-treated worms to the empty vector control.

Visualizations

Deg1_Signaling_Pathway cluster_neuron Sensory Neuron (e.g., ASG) cluster_interneuron Interneuron (e.g., AIN/AVJ) Stimulus Temperature or Mechanical Stimulus Deg1 This compound Channel Stimulus->Deg1 activates Na_ion Na+ influx Deg1->Na_ion Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion Ca2+ influx (via VGCCs) Depolarization->Ca_ion Downstream Downstream Signaling Ca_ion->Downstream Response Behavioral Response (e.g., Cold Tolerance) Downstream->Response regulates

Caption: Simplified signaling pathway for this compound in a sensory neuron.

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation A Design & Synthesize This compound dsRNA construct B Transform HT115(DE3) E. coli A->B C Culture Bacteria & Seed NGM/IPTG Plates B->C E Plate L1s on RNAi plates C->E D Synchronize C. elegans (L1 stage) D->E F Incubate at 20°C and Score F1 Phenotype E->F G RNA Extraction from Worm Populations F->G H cDNA Synthesis G->H I qRT-PCR Analysis (On- & Off-Target) H->I

Caption: Experimental workflow for a this compound RNAi experiment.

Troubleshooting_Logic Start Unexpected Phenotype Observed Q1 Does phenotype match This compound null mutant? Start->Q1 A1_Yes Likely On-Target Effect. Proceed with caution. Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Q2 Is the phenotype reproducible with a second, non-overlapping This compound dsRNA? A1_No->Q2 A2_Yes Phenotype is likely On-Target. Q2->A2_Yes Yes A2_No Phenotype is likely Off-Target. Q2->A2_No No Action1 Validate with qRT-PCR: 1. Confirm this compound knockdown. 2. Check predicted off-targets. A2_Yes->Action1 Action2 Redesign dsRNA to a more unique region of this compound. A2_No->Action2

Caption: Troubleshooting logic for unexpected RNAi phenotypes.

References

Technical Support Center: Troubleshooting Leaky Expression of Toxic Deg-1 Transgenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing leaky expression of toxic Deg-1 transgenes in C. elegans.

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression of toxic this compound transgenes.

Problem: High levels of lethality or developmental defects are observed in transgenic animals even without induction.

This indicates significant leaky (basal) expression of the toxic this compound transgene. Here are several strategies to mitigate this issue, categorized by the inducible system being used.

For Heat Shock-Inducible Systems (e.g., hsp-16.2, hsp-16.41 promoters):
  • Q1: My worms are dying or showing severe phenotypes on my standard heat shock promoter constructs. What can I do to reduce the leakiness?

    A1: Heat shock promoters, while potent upon induction, can exhibit basal expression that is sufficient to cause toxicity with highly sensitive transgenes like gain-of-function this compound.[1][2] Consider the following approaches:

    • Use a strain with a compromised heat shock response: The hsf-1(sy441) mutant background shows a significant reduction in the expression of heat shock proteins at basal levels and even after a brief heat shock. This can dramatically lower the leaky expression of your this compound transgene.

    • Optimize growth temperature: Maintain your transgenic strains at a lower temperature (e.g., 15-16°C) to minimize the basal activity of the heat shock promoter. C. elegans can grow and reproduce at temperatures from 12-26°C, with fecundity being highest near 16°C.

    • Single-copy integration: Use a method like MosSCI to integrate a single copy of your transgene into the genome. This avoids the high copy numbers associated with extrachromosomal arrays, which can amplify leaky expression.

  • Q2: I'm still observing some background toxicity with my heat shock construct. Are there other ways to tighten the regulation?

    A2: Yes, you can employ genetic strategies to further control expression:

    • Male propagation of the transgene: If your transgene is expressed under a germline-specific promoter that is only active in oocytes (like pie-1), you can maintain the transgene in males, where it will not be expressed. Crosses can then be set up to study the toxic effects in the F1 generation.

For Tetracycline-Inducible Systems (e.g., Tet-On/Tet-Off):
  • Q3: I'm using a Tet-On system to express my toxic this compound, but I'm seeing toxicity even without doxycycline (B596269). How can I reduce this background expression?

    A3: Leaky expression from tetracycline-inducible systems is a known issue.[3][4][5] Here are some troubleshooting steps:

    • Optimize Doxycycline Concentration: Use the lowest possible concentration of doxycycline that still gives you the desired level of induction. Titrating the doxycycline concentration can help find a sweet spot with minimal leaky expression and sufficient induction.[6] Even in the absence of doxycycline, some leaky expression can occur.[3][4][5]

    • Use a "Tighter" System: The Tet/Q hybrid system has been shown to be more robust and flexible than the canonical Tet system in C. elegans.[6]

    • Incorporate mRNA Destabilizing Elements: Adding AU-rich elements (AREs) to the 3' UTR of your transgene can promote the degradation of leaky transcripts, thereby reducing basal protein expression.[7]

    • Isolate Highly Inducible Clones: When generating stable transgenic lines, there can be significant variation in expression between individual clones. Screen multiple independent lines to identify those with the lowest basal expression and the highest induction ratio.[3][5]

Problem: I can't seem to get a viable transgenic line established.

  • Q4: Every time I inject my toxic this compound construct, the F1 generation shows high levels of lethality and I can't establish a stable line. What should I do?

    A4: This is a common problem with highly toxic transgenes. Here are some strategies to overcome this:

    • Use a co-injection marker that allows for negative selection: The peel-1 gene, which encodes a toxin that kills embryos, can be used as a co-injection marker. This allows for the selection of animals that have lost the extrachromosomal array, which can be useful for maintaining strains with toxic transgenes.

    • Generate transgenic worms by biolistic bombardment: This method can be used to generate integrated transgenes directly, which may be more stable and have lower copy numbers than extrachromosomal arrays.[8]

    • Maintain the strain in a suppressed state: As mentioned in A2, you can maintain the strain on RNAi feeding plates to silence the toxic transgene. This will allow you to propagate the strain without toxicity.

Frequently Asked Questions (FAQs)

  • Q5: What is the underlying mechanism of this compound toxicity?

    A5: this compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). Gain-of-function mutations in this compound lead to a channel that is inappropriately open, causing an influx of ions, which in turn leads to neuronal swelling and necrotic-like cell death. This process is independent of the canonical apoptosis pathway involving ced-3 and ced-4.

  • Q6: Which inducible system is best for expressing toxic transgenes in C. elegans?

    A6: The "best" system depends on the specific requirements of your experiment.

    • Heat shock promoters offer rapid and strong induction but can have significant leaky expression.[1][2] They are well-suited for experiments where transient, high-level expression is needed.

    • Tetracycline-inducible systems offer more tunable and reversible expression but can also suffer from leakiness.[3][4][5] The Tet/Q hybrid system appears to be an improvement over the standard Tet-On/Off systems in C. elegans.[6]

    • The Q system is another option for conditional gene expression, but it has been reported to be leaky and lack a wide dynamic range in C. elegans neurons.[9][10]

  • Q7: How can I quantify the leakiness of my inducible system?

    A7: The most common way to quantify leakiness is to use a reporter gene, such as GFP, fused to your promoter of interest. You can then measure the fluorescence levels in the absence and presence of the inducer using microscopy and image analysis software. The ratio of induced to uninduced expression will give you an indication of the system's tightness.

Data Presentation

Table 1: Comparison of Inducible Promoter Systems in C. elegans

Promoter SystemInducerBasal Expression LevelInduced Expression LevelInduction SpeedReversibilityKey Considerations
Heat Shock (hsp-16.2/41) Heat (e.g., 33-37°C)Low to ModerateHighRapid (within 1-2 hours)TransientCan induce a general stress response.[1][2]
Tetracycline-On (Tet-On) DoxycyclineLow to ModerateModerate to HighSlower (hours to days)ReversibleRequires Tet-free media; leakiness can be an issue.[3][4][5][6]
Tet/Q Hybrid System DoxycyclineLowHighRapid and TunableReversibleMore robust and flexible than the canonical Tet system in C. elegans.[6]
Q System Quinic AcidCan be leakyVariableModerateReversibleMay lack a wide dynamic range in neurons.[9][10]

Experimental Protocols

Protocol 1: Heat Shock Induction of a Toxic this compound Transgene
  • Strain Maintenance: Maintain the transgenic C. elegans strain on NGM plates seeded with OP50 E. coli at 15-16°C to minimize leaky expression.

  • Synchronization: Synchronize the worm population by bleaching gravid adults to collect eggs.

  • Growth: Grow the synchronized population at 15-16°C to the desired developmental stage (e.g., L4 larvae).

  • Heat Shock:

    • Pre-warm an incubator to the desired heat shock temperature (e.g., 33°C).

    • Transfer the NGM plates with the worms to the pre-warmed incubator for the desired duration (e.g., 30-60 minutes).

  • Recovery: After the heat shock, return the plates to the 15-16°C incubator for recovery.

  • Phenotypic Analysis: Observe and score the worms for the expected toxic phenotype (e.g., neuronal degeneration, paralysis) at various time points post-heat shock.

Protocol 2: Doxycycline Induction of a Toxic this compound Transgene using the Tet-On System
  • Strain Maintenance: Maintain the transgenic C. elegans strain on NGM plates seeded with OP50 E. coli at 20°C. Ensure that the media does not contain tetracycline (B611298) or doxycycline.

  • Doxycycline Plates: Prepare NGM plates containing the desired concentration of doxycycline. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Induction: Transfer synchronized worms to the doxycycline-containing plates.

  • Phenotypic Analysis: Observe and score the worms for the toxic phenotype at various time points after transfer to the doxycycline plates.

Mandatory Visualization

Deg1_Toxicity_Pathway This compound Gain-of-Function Toxicity Pathway cluster_membrane Cell Membrane This compound(gf) Gain-of-Function This compound Channel Ion_Influx Excessive Ion Influx (e.g., Na+, Ca2+) This compound(gf)->Ion_Influx Inappropriate Channel Opening Cell_Swelling Neuronal Swelling Ion_Influx->Cell_Swelling Osmotic Imbalance Necrotic_Death Necrotic-like Cell Death Cell_Swelling->Necrotic_Death Cell Lysis

Caption: Gain-of-function mutations in this compound lead to neurodegeneration.

Troubleshooting_Workflow Troubleshooting Leaky Expression of Toxic Transgenes Start Leaky Expression Observed Identify_System Inducible System? Start->Identify_System Inviable_Line Use Negative Selection Marker Biolistic Bombardment Start->Inviable_Line Cannot establish line Heat_Shock Heat Shock Identify_System->Heat_Shock Yes Tetracycline Tetracycline Identify_System->Tetracycline No HS_Solutions Reduce Temperature Use hsf-1(sy441) mutant Single-copy integration Heat_Shock->HS_Solutions Tet_Solutions Optimize Dox Concentration Use Tet/Q Hybrid System Add 3' AREs Tetracycline->Tet_Solutions Viable_Line Viable Line? HS_Solutions->Viable_Line Tet_Solutions->Viable_Line General_Solutions RNAi Silencing Male Propagation General_Solutions->Viable_Line Viable_Line->General_Solutions No End Problem Resolved Viable_Line->End Yes Inviable_Line->End

Caption: A workflow for troubleshooting leaky transgene expression.

References

Technical Support Center: Optimizing Drug Delivery for Neuroprotection Assays in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C. elegans in neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to effective drug delivery in C. elegans?

A1: The primary barrier is the nematode's tough outer cuticle, which is largely impermeable to many compounds.[1][2] This multi-layered collagenous structure protects the worm from environmental threats and can prevent drugs from reaching their target tissues.[3][4][5][6] Additionally, C. elegans possesses an active xenobiotic detoxification system, including cytochrome P450 enzymes and P-glycoprotein exporters, which can metabolize or remove foreign compounds.[1][7]

Q2: What are the common methods for administering compounds to C. elegans?

A2: Several methods are used, each with its own advantages and disadvantages. The most common include:

  • Solid Media (NGM plates): The drug is either mixed into the molten agar (B569324) before pouring the plates or added as a solution to the surface of solidified plates.[2] The worms are then placed on these plates to ingest the compound along with their food source (typically E. coli).

  • Liquid Culture: Worms are grown in a liquid medium (e.g., S-medium) containing the dissolved test compound and a suspension of E. coli.[8] This method can provide a more controlled and uniform dosing environment.[2]

  • Direct Application: For some specialized assays, compounds can be directly applied to the worm's cuticle, though this is less common for systemic neuroprotection studies.

Q3: How does the choice of bacterial food source impact drug delivery?

A3: The bacterial lawn (E. coli) can significantly affect drug availability. Live bacteria may metabolize or degrade the compound, reducing the effective concentration that reaches the worms.[9] Using heat-killed or UV-inactivated bacteria can increase the internal concentration of the drug in C. elegans.[1][8][9]

Q4: Are there ways to increase the permeability of the C. elegans cuticle?

A4: Yes, several genetic mutations can increase cuticle permeability, making the worms more sensitive to drugs and other external agents. These are often referred to as "bus" (bacterially unswollen) or "dpy" (dumpy) mutants.[3][4][5][6][7] For example, mutations in genes like bus-17 can make the cuticle more permeable.[10] Using such strains can be a strategy to enhance compound uptake in screening assays.

Q5: What are common solvents for dissolving drugs, and are they toxic to C. elegans?

A5: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used solvents. However, they can have physiological effects on the worms. DMSO concentrations above 0.5% (v/v) have been shown to perturb pharyngeal pumping.[10] It is crucial to include vehicle-only controls in all experiments to account for any solvent-induced effects.

Troubleshooting Guides

Issue 1: My neuroprotective compound shows no effect.

  • Is the compound getting into the worms?

    • Problem: The compound may not be effectively crossing the cuticle or being absorbed through the intestine.

    • Solution:

      • Switch Delivery Method: If using solid media, try a liquid culture method, which can sometimes improve uptake.[2]

      • Use Permeable Mutants: Consider using a strain with increased cuticle permeability (e.g., bus-17).[10]

      • Use Killed Bacteria: Switch from live to heat-killed E. coli to prevent bacterial metabolism of your compound.[8][9]

      • Increase Concentration: While not always ideal due to potential off-target effects, a higher concentration may be necessary to achieve a therapeutic dose within the worm.[1][2] Studies in C. elegans often require higher compound concentrations (e.g., 25-100 µM) compared to mammalian cell culture.[9]

  • Is the compound stable in the assay conditions?

    • Problem: The compound may be degrading over the course of the experiment due to temperature, light, or interaction with media components.

    • Solution:

      • Check Compound Stability: Assess the stability of your compound under assay conditions.

      • Replenish Compound: For longer-term assays, consider transferring worms to fresh plates with the compound at regular intervals.

Issue 2: I'm observing high toxicity or lethality in my drug-treated worms.

  • Could it be solvent toxicity?

    • Problem: The solvent used to dissolve the compound may be toxic at the concentration used.

    • Solution:

      • Run Vehicle Controls: Always include a control group treated with the same concentration of solvent used for your drug.

      • Lower Solvent Concentration: Aim for the lowest possible final solvent concentration. For DMSO, try to stay below 0.5%.[10]

  • Is the compound itself toxic?

    • Problem: The compound may have off-target toxic effects at the tested concentration.

    • Solution:

      • Perform a Dose-Response Curve: Test a range of concentrations to find a therapeutic window that provides neuroprotection without significant toxicity.

      • Use a Sub-lethal Readout: Assess for more subtle signs of toxicity, such as reduced pharyngeal pumping, before widespread lethality occurs.[10]

Issue 3: There is high variability in my results between experiments.

  • Is the drug delivery consistent?

    • Problem: Inconsistent preparation of drug plates or liquid media can lead to variable dosing.

    • Solution:

      • Standardize Protocols: Ensure that the method of adding the drug to the media is consistent for every experiment.

      • Allow for Diffusion: When adding a drug solution to the surface of an agar plate, allow sufficient time (e.g., 6-24 hours) for it to diffuse through the medium before adding the worms.[1][2]

      • Use Synchronized Worm Populations: Age-synchronize your worms to ensure they are at the same developmental stage, as drug uptake and metabolism can vary with age.

Data Presentation

Table 1: Comparison of Drug Delivery Methods for C. elegans

Delivery MethodAdvantagesDisadvantagesKey Considerations
Solid Media (NGM) - Mixed in Agar Easy to prepare for large-scale screens.The compound may degrade at the temperature of molten agar.[2]Test compound stability at ~55-60°C.
Solid Media (NGM) - Surface Application Avoids heat degradation of the compound.Can lead to uneven drug distribution. Requires diffusion time.[1][2]Ensure plates are dry before adding worms. Allow 6-24 hours for diffusion.[2]
Liquid Culture Provides a more uniform and controlled dosing environment.[2] May enhance the uptake of some compounds.Requires aeration to prevent hypoxia. May not be suitable for all behavioral assays.Ensure constant gentle shaking.
Delivery with Dead Bacteria Increases internal drug concentration by preventing bacterial metabolism.[8][9]C. elegans development can be delayed on dead bacteria.[1]Prepare a fresh batch of heat-killed bacteria for each experiment.

Table 2: Common Solvents and Recommended Final Concentrations

SolventRecommended Max. ConcentrationPotential Effects at Higher Concentrations
Dimethyl Sulfoxide (DMSO) ≤ 0.5% (v/v)Inhibition of pharyngeal pumping, morphological disruptions.[10]
Ethanol ≤ 1.0% (v/v)Can affect some behaviors, but generally less toxic than DMSO at low concentrations.[10]
Water (or Buffer) N/AIdeal solvent when possible; no toxicity.

Experimental Protocols

Protocol 1: Drug Delivery via Solid NGM Media (Surface Application)

  • Prepare standard Nematode Growth Medium (NGM) plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow for 24-48 hours at 20°C.

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in M9 buffer or water.

  • Pipette the drug solution evenly onto the surface of the bacterial lawn. Ensure the total volume of liquid is absorbed by the plate.

  • Allow the plates to dry and the drug to diffuse for at least 6-12 hours in the dark before transferring worms.[1][2]

  • Transfer age-synchronized worms (e.g., L4 stage) to the drug-containing plates.

  • Incubate the worms under the conditions required for your specific neuroprotection assay.

Protocol 2: Drug Delivery in Liquid Culture

  • Prepare S-medium and supplement it with heat-killed E. coli OP50 as a food source.

  • Add the test compound to the liquid culture to achieve the desired final concentration. Include a vehicle control.

  • Transfer a synchronized population of worms into the liquid culture.

  • Incubate the worms on a shaker at a constant temperature (e.g., 20°C) to ensure aeration.

  • At the desired time point, collect the worms for analysis. This can be done by allowing them to settle via gravity or by gentle centrifugation.

  • Wash the worms with M9 buffer to remove any external compound before proceeding with the neuroprotection assay.

Visualizations

TroubleshootingWorkflow cluster_uptake Troubleshoot Uptake cluster_stability Troubleshoot Stability start Start: Neuroprotective Compound Shows No Effect q1 Is the compound getting into the worms? start->q1 a1 Switch to Liquid Culture q1->a1 No q2 Is the compound stable? q1->q2 Yes a2 Use Permeable Mutant Strain a3 Use Heat-Killed Bacteria a4 Increase Compound Concentration end_point Re-run Assay a4->end_point b1 Assess Compound Stability in Media q2->b1 No q2->end_point Yes b2 Replenish Compound Regularly b2->end_point DrugDeliveryRoutes cluster_environment External Environment cluster_worm C. elegans drug_source Drug in Media (Solid or Liquid) cuticle Cuticle (Barrier) drug_source->cuticle Passive Diffusion intestine Intestine (Ingestion) drug_source->intestine Ingestion with E. coli neurons Target Neurons cuticle->neurons Limited Penetration intestine->neurons Absorption & Distribution NeuroprotectionPathway stressor Neurotoxic Stressor (e.g., Aβ, α-synuclein) stress_response Cellular Stress (Oxidative, ER Stress) stressor->stress_response neurodegeneration Neurodegeneration stress_response->neurodegeneration drug Neuroprotective Drug target Drug Target (e.g., DAF-16/FOXO) drug->target protection Upregulation of Protective Genes (e.g., chaperones, antioxidants) target->protection protection->stress_response Inhibits

References

challenges in reconstituting Deg-1 channels in lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the reconstitution of Deg-1 channels into lipid bilayers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for the successful reconstitution of this compound channels?

A1: Success in reconstituting this compound channels hinges on three primary factors:

  • Protein Quality: Starting with a highly pure, stable, and functional protein preparation is paramount. Contaminants or aggregated protein can interfere with reconstitution and function.[1][2]

  • Lipid Bilayer Composition: The function of ion channels is intimately linked to their lipid environment. The choice of lipids, including headgroup charge and acyl chain length, can significantly impact channel stability and activity.[1][3][4]

  • Reconstitution Method: The technique used to insert the protein into the liposomes (e.g., detergent dialysis, bio-beads) can affect the orientation and functional state of the channel.[1][5][6]

Q2: How does the lipid composition of the bilayer affect this compound channel function?

A2: The lipid environment modulates channel function in several ways. Anionic lipids, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP₂), are known to augment the conductance of many K+ channels and may have similar effects on this compound.[4][7][8] The physical properties of the bilayer, such as thickness and curvature, can also influence channel gating and stability.[3] It is often necessary to empirically test various lipid compositions to find the optimal environment for this compound activity.

Q3: What are the standard methods for verifying the functionality of reconstituted this compound channels?

A3: Two primary methods are used to assess functionality:

  • Planar Lipid Bilayer (PLB) Electrophysiology: This technique allows for direct measurement of single-channel currents, providing detailed information about conductance, gating kinetics, and ion selectivity.[9][10]

  • Liposome (B1194612) Flux Assays: These assays measure the collective ion movement across the membranes of many proteoliposomes. They often employ fluorescence-based reporters, such as potential-sensitive dyes (e.g., ACMA, Oxonol VI) or ion-sensitive dyes, to detect channel activity.[11][12][13]

Q4: How can I control the orientation of this compound channels in the lipid bilayer?

A4: Achieving uniform orientation is a significant challenge, as proteins often insert randomly.[5][14] However, reconstituting into pre-formed liposomes that have been partially destabilized by detergent can sometimes favor a more uniform orientation.[6][14] For channels with large extracellular or intracellular domains, these domains can help guide the insertion process.

Troubleshooting Guide

This guide addresses common problems encountered during the reconstitution of this compound channels.

Problem Possible Causes Recommended Solutions Citations
Low Protein Incorporation 1. Inefficient detergent removal. 2. Protein aggregation during reconstitution. 3. Unfavorable protein-to-lipid ratio. 4. Incompatible lipid composition.1. Optimize detergent removal method (e.g., dialysis time, amount of Bio-Beads). 2. Add stabilizing agents (e.g., glycerol); ensure protein is monodisperse before reconstitution. 3. Test a range of protein-to-lipid ratios to find the optimal concentration. 4. Screen different lipid mixtures.[1][2]
No Channel Activity Detected 1. Protein is inactive or denatured prior to reconstitution. 2. The lipid environment does not support channel function. 3. Assay conditions (e.g., ion concentration, pH, voltage) are not optimal. 4. Channels are present but predominantly in a closed or inactivated state.1. Verify protein integrity and activity before reconstitution. 2. Test bilayers with different lipid compositions, especially anionic lipids like POPS or PIP₂. 3. Systematically vary assay parameters to find the activation conditions for this compound. 4. If known, apply a specific stimulus (e.g., ligand, voltage pulse) to open the channels.[1][4][8]
High Noise or Instability in Electrophysiology Recordings 1. Unstable planar lipid bilayer. 2. Presence of residual detergent. 3. Mechanical or electrical interference in the setup. 4. Heterogeneous population of proteoliposomes fusing with the bilayer.1. Use high-quality lipids; test different lipid compositions for bilayer stability. 2. Ensure complete detergent removal from the proteoliposome preparation. 3. Properly ground and shield the electrophysiology rig. 4. Purify proteoliposomes by density gradient centrifugation to obtain a more uniform sample.[7][15]
Low Signal in Fluorescence-Based Flux Assays 1. Low number of active channels per liposome. 2. High background signal or dye leakage from liposomes. 3. The fraction of functional channels is low. 4. Incorrect assay setup (e.g., wrong ion gradients).1. Increase the protein-to-lipid ratio during reconstitution. 2. Verify liposome integrity and stability in the assay buffer; screen different fluorescent dyes. 3. Quantify the fraction of active channels to determine if the issue is incorporation or function. 4. Ensure the imposed ion gradient provides a sufficient driving force for measurable flux.[11][12]

Experimental Protocols

Protocol 1: Purification of this compound Channel Protein

This protocol outlines a general strategy for purifying a tagged ion channel from an expression system.

  • Cell Lysis: Resuspend cell pellets expressing tagged this compound in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, protease inhibitors). Lyse cells using a microfluidizer or sonication.

  • Membrane Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. Collect the supernatant and ultracentrifuge (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., DDM, C12E8) at a concentration above its critical micelle concentration. Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Ultracentrifuge the solubilized mixture to pellet any insoluble material.

  • Affinity Chromatography: Incubate the supernatant with an affinity resin corresponding to the protein tag (e.g., Ni-NTA for His-tag, Strep-Tactin for Strep-tag). Wash the resin extensively with a wash buffer containing a low concentration of detergent.

  • Elution: Elute the purified this compound channel using an appropriate elution agent (e.g., imidazole (B134444) for His-tag, desthiobiotin for Strep-tag) in a buffer containing detergent.

  • Quality Control: Analyze the purified protein by SDS-PAGE for purity and use size-exclusion chromatography to assess its oligomeric state and monodispersity.

Protocol 2: Reconstitution into Liposomes via Detergent Removal
  • Liposome Preparation: Prepare a lipid film by drying a solution of the desired lipids (e.g., 3:1 POPE:POPG) under a stream of nitrogen, followed by vacuum desiccation.

  • Hydration: Hydrate the lipid film in a detergent-free buffer to form multilamellar vesicles (MLVs).

  • Vesicle Sizing: Create unilamellar vesicles of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane.[13]

  • Mixing: Mix the purified, detergent-solubilized this compound protein with the pre-formed liposomes at the desired protein-to-lipid ratio.

  • Detergent Removal: Remove the detergent slowly to allow the protein to insert into the lipid bilayer. Common methods include:

    • Dialysis: Dialyze the mixture against a detergent-free buffer for 48-72 hours with several buffer changes.

    • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle mixing.[1]

  • Harvesting: After detergent removal, the resulting proteoliposomes can be collected by ultracentrifugation and resuspended in the desired assay buffer.

Protocol 3: ACMA-Based Proton Flux Assay

This assay measures the activity of proton-permeable channels.

  • Preparation: Reconstitute this compound channels into liposomes containing a high concentration of potassium (e.g., 150 mM KCl).

  • Assay Setup: Dilute the proteoliposomes into a low-potassium buffer (e.g., 7.5 mM KCl, 142.5 mM NaCl) containing the fluorescent dye ACMA (9-amino-6-chloro-2-methoxyacridine).[11]

  • Initiation: Add the K+ ionophore valinomycin (B1682140) to the suspension. This creates a K+ efflux, generating a negative-inside membrane potential.

  • Measurement: If this compound channels are active and permeable to protons, the membrane potential will drive H+ influx into the liposomes. This influx quenches the fluorescence of ACMA trapped inside.

  • Data Acquisition: Monitor the fluorescence quenching over time using a fluorometer. The rate of quenching is proportional to the proton flux mediated by the reconstituted channels.[11]

Visualizations

G cluster_prep Protein & Lipid Preparation cluster_recon Reconstitution cluster_analysis Functional Analysis Expression This compound Expression Purification Protein Purification & QC Expression->Purification Mixing Mix Protein, Lipids, & Detergent Purification->Mixing LiposomePrep Liposome Preparation LiposomePrep->Mixing DetergentRemoval Detergent Removal Mixing->DetergentRemoval Proteoliposome Proteoliposome Formation DetergentRemoval->Proteoliposome FluxAssay Liposome Flux Assays Proteoliposome->FluxAssay PLB Planar Lipid Bilayer Electrophysiology Proteoliposome->PLB DataAnalysis Data Analysis FluxAssay->DataAnalysis PLB->DataAnalysis

Workflow for this compound Channel Reconstitution and Analysis.

G Start Start: No/Low Channel Activity CheckProtein Is protein incorporation confirmed? Start->CheckProtein CheckActivity Is protein active pre-reconstitution? CheckProtein->CheckActivity Yes TroubleshootRecon Troubleshoot Reconstitution: - Adjust protein:lipid ratio - Optimize detergent removal CheckProtein->TroubleshootRecon No CheckLipids Have different lipid compositions been tested? CheckActivity->CheckLipids Yes TroubleshootProtein Troubleshoot Purification: - Check for aggregation - Use fresh protein CheckActivity->TroubleshootProtein No CheckAssay Are assay conditions optimal? CheckLipids->CheckAssay Yes TroubleshootLipids Test Lipid Variants: - Add anionic lipids (PS, PIP2) - Vary cholesterol content CheckLipids->TroubleshootLipids No TroubleshootAssay Optimize Assay: - Vary ion gradients/voltage - Add potential activators CheckAssay->TroubleshootAssay No Success Functional Channels Detected CheckAssay->Success Yes TroubleshootRecon->CheckProtein TroubleshootProtein->CheckActivity TroubleshootLipids->CheckLipids TroubleshootAssay->CheckAssay G Success Successful Reconstitution Protein Protein Properties Purity Purity & Monodispersity Protein->Purity Stability Stability in Detergent Protein->Stability Purity->Success Stability->Success Lipid Lipid Bilayer Composition Headgroup & Acyl Chains Lipid->Composition Additives Cholesterol / Anionic Lipids Lipid->Additives Composition->Success Additives->Success Method Reconstitution Method Detergent Detergent Choice & Removal Rate Method->Detergent Ratio Protein:Lipid Ratio Method->Ratio Detergent->Success Ratio->Success

References

Technical Support Center: Optimizing Calcium Imaging of Deg-1 Expressing Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in calcium imaging experiments involving Deg-1 expressing neurons in C. elegans.

Frequently Asked Questions (FAQs)

Q1: What are this compound proteins and in which neurons are they typically expressed?

A1: this compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) in C. elegans. These channels are mechanosensitive and can also be involved in temperature sensation.[1][2] this compound is expressed in several neurons, including the ASG and ASK chemosensory neurons.[1][3]

Q2: What are the main challenges in calcium imaging of this compound expressing neurons?

A2: The primary challenges are similar to those in other in vivo neuronal imaging settings but can be pronounced in C. elegans. These include:

  • Low Signal-to-Noise Ratio (SNR): Calcium transients can be small relative to background noise, making detection difficult.[4]

  • Movement Artifacts: C. elegans are motile, and even small movements can introduce significant noise and make it difficult to keep the neuron of interest in focus.[5][6]

  • Phototoxicity: Prolonged exposure to excitation light can damage the neurons and cause photobleaching of the fluorescent indicator.[7]

  • Indicator Expression Levels: Overexpression of genetically encoded calcium indicators (GECIs) can lead to cytotoxicity and behavioral artifacts.

Q3: Which genetically encoded calcium indicator (GECI) is best for imaging this compound neurons in C. elegans?

A3: The choice of GECI is critical for maximizing SNR. Newer generations of GCaMP, such as GCaMP6 and jGCaMP7, have been optimized for use in C. elegans and offer improved brightness, dynamic range, and kinetics compared to older versions like GCaMP3.[8] GCaMP variants with slower kinetics ('s' variants) may offer higher sensitivity for detecting small or slow calcium transients, while faster variants ('f' variants) are better for resolving rapid neuronal firing.[8] For instance, GCaMP5D has shown a significant improvement in SNR over GCaMP3 in C. elegans sensory neurons.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low fluorescence signal / Poor SNR 1. Suboptimal GECI for the target neuron. 2. Low expression level of the GECI. 3. Inefficient excitation or emission collection. 4. Photobleaching. 5. High background fluorescence (e.g., from flavoproteins).[10]1. Use a newer generation, high-performance GECI like GCaMP6 or jGCaMP7, codon-optimized for C. elegans.[8] Consider variants with different kinetics based on the expected signal dynamics. 2. Use a strong, neuron-specific promoter to drive GECI expression. Incorporating artificial introns can also enhance expression.[8] 3. Use a high numerical aperture (NA) objective and a sensitive, low-noise camera (e.g., EM-CCD).[7] Ensure the filter set is optimized for the GECI's excitation and emission spectra. 4. Reduce excitation light intensity and exposure time. Use a fast-switching light source to minimize illumination between acquisitions.[7] 5. If flavoprotein autofluorescence is a concern, consider using red-shifted GECIs like jRGECO1a, which can be excited at longer wavelengths that are less likely to excite endogenous fluorophores.[11]
Movement artifacts 1. Ineffective immobilization of the worm. 2. Head movement during imaging.1. Employ a reliable immobilization method. Options include:     a. Cyanoacrylate glue: Adhering the worm to an agar (B569324) pad.[5]     b. Polystyrene beads: Trapping the worm in a field of beads.     c. Microfluidic devices: Confining the worm in a microfluidic chamber.[5][7]     d. Alginate gel: A cost-effective and less stressful method that creates a protective cavity around the worm.[5][6][12] 2. For head neurons, gluing the worm just behind the pharynx can reduce head movement while allowing for sensory stimulation of the nose.[13]
No detectable calcium transients in response to stimulus 1. The stimulus is not effectively reaching the neuron. 2. The calcium changes are too small or too fast to be detected by the chosen indicator. 3. The neuron is not responsive to the applied stimulus under the experimental conditions.1. Ensure the stimulus delivery method is appropriate. For chemical stimuli, microfluidic devices can provide precise delivery.[7] For mechanical stimuli, ensure the probe is correctly positioned and applying the intended force.[13][14] 2. Use a GECI with higher calcium affinity and a larger dynamic range.[9][15] Increase the image acquisition rate to capture fast transients. 3. Verify the expression of this compound in the target neuron and confirm the stimulus is appropriate for activating this compound mediated responses (e.g., mechanical touch or temperature change).[1][2]
Rapid photobleaching 1. High excitation light intensity. 2. Long exposure times.1. Reduce the laser power or illumination intensity to the minimum required for a detectable signal. 2. Decrease the exposure time per frame and increase the camera gain if necessary. 3. Some newer GECIs, like jGCaMP8, have been engineered for improved photostability.[16]

Quantitative Data on GECI Performance

The following table summarizes the performance of several GCaMP variants in neuronal imaging. Note that performance can vary depending on the specific neuron type and experimental setup.

GECI VariantRelative Brightness (Baseline)ΔF/F for single APSNR for single APRise Time (t_1/2)Decay Time (t_1/2)Reference
GCaMP3 3-fold > GCaMP2~46%~16~100 ms~500 ms[15]
GCaMP5D --1.5-fold > GCaMP3--[9]
GCaMP6f -HighHighFastFast[17][18]
GCaMP6s -Higher than 6fHigher than 6fSlower than 6fSlower than 6f[8]
jGCaMP7 Improved over GCaMP6HighHighFastFast[8][17][18]
jRGECO1a -Smaller than GCaMP6s---[11]
jGCaMP8 -Highest reportedHighest reported~2 ms-[16]

AP: Action Potential. Data is compiled from studies in various neuronal types, including C. elegans and mammalian neurons.

Experimental Protocols

Protocol 1: Immobilization of C. elegans using Alginate Gel

This protocol is adapted from a method that is quick, cost-effective, and causes minimal distress to the worms.[5][6][12]

Materials:

  • Sodium alginate solution (5% w/v in M9 buffer)

  • Calcium chloride solution (100 mM in M9 buffer)

  • Glass slide and coverslip

  • Worm pick

  • M9 buffer

Procedure:

  • Place a 5 µL drop of 5% sodium alginate solution onto a clean glass slide.

  • Transfer one or more young adult worms into the alginate drop using a worm pick.

  • Gently place a coverslip over the drop, allowing the alginate to spread into a thin layer.

  • Add a drop of 100 mM calcium chloride solution to the edge of the coverslip. The calcium ions will diffuse into the alginate, causing it to polymerize and immobilize the worms within a gel matrix.

  • The worm is now ready for imaging. The porous nature of the gel allows for the application of chemical stimuli.[12]

Protocol 2: Basic Calcium Imaging in Immobilized C. elegans

Equipment:

  • Inverted epifluorescence microscope

  • High numerical aperture objective (e.g., 40x or 63x)

  • Sensitive camera (e.g., EM-CCD or sCMOS)

  • Light source with appropriate filters for GCaMP (Excitation ~488 nm, Emission ~510 nm)

  • Image acquisition software

Procedure:

  • Prepare the immobilized worm as described in Protocol 1.

  • Mount the slide on the microscope stage.

  • Locate the this compound expressing neuron of interest (e.g., ASG or ASK) using the appropriate fluorescence channel.

  • Set the image acquisition parameters:

    • Exposure time: Keep as short as possible to minimize phototoxicity and motion blur (e.g., 10-50 ms).

    • Frame rate: Choose a rate sufficient to capture the expected calcium dynamics (e.g., 10-30 Hz).

    • Excitation intensity: Use the lowest intensity that provides an adequate signal.

  • Record a baseline fluorescence for a short period (e.g., 10-30 seconds).

  • Apply the stimulus (e.g., chemical, mechanical, or temperature change).

  • Continue recording throughout the stimulus application and for a period afterward to capture the full response and return to baseline.

  • Analyze the image series to extract fluorescence intensity over time from a region of interest (ROI) drawn around the neuron. Calculate the change in fluorescence relative to the baseline (ΔF/F₀).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis WormPrep Prepare Transgenic C. elegans (Expressing GCaMP in this compound Neurons) Immobilization Immobilize Worm (e.g., Alginate Gel) WormPrep->Immobilization Select healthy adults Mount Mount on Microscope Immobilization->Mount Locate Locate Target Neuron Mount->Locate Acquire Acquire Image Series (Baseline -> Stimulus -> Post-Stimulus) Locate->Acquire ROI Define Region of Interest (ROI) Acquire->ROI Extract Extract Fluorescence Intensity ROI->Extract Calculate Calculate ΔF/F₀ Extract->Calculate

Caption: Workflow for Calcium Imaging in C. elegans.

Troubleshooting_Logic cluster_signal Signal Issues cluster_noise Noise Issues cluster_solutions Solutions Start Low SNR in Calcium Imaging LowSignal Is the baseline fluorescence low? Start->LowSignal NoResponse Is there no response to stimulus? Start->NoResponse Movement Are there movement artifacts? Start->Movement Bleaching Is there rapid photobleaching? Start->Bleaching Sol_Signal Optimize GECI & Expression Improve Microscope Settings LowSignal->Sol_Signal Yes Sol_Response Verify Stimulus Delivery Check Neuronal Viability NoResponse->Sol_Response Yes Sol_Movement Improve Immobilization Technique Movement->Sol_Movement Yes Sol_Bleaching Reduce Excitation Intensity/Time Bleaching->Sol_Bleaching Yes

Caption: Troubleshooting Logic for Low SNR Issues.

References

Technical Support Center: Troubleshooting PCR Amplification of the deg-1 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PCR amplification of the Caenorhabditis elegansdeg-1 gene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the amplification of this gene.

Frequently Asked Questions (FAQs)

Q1: I am not getting any PCR product when trying to amplify the this compound gene. What are the possible reasons?

There are several potential reasons for a complete PCR failure. These can be broadly categorized into issues with the template DNA, PCR reagents, or reaction conditions.

  • Template DNA Quality and Quantity: Contaminants from the C. elegans lysis procedure can inhibit the PCR reaction. Ensure your DNA extraction protocol yields clean, high-quality genomic DNA.[1] The amount of template is also critical; too much or too little can lead to amplification failure.

  • PCR Reagents: Ensure all PCR components (polymerase, dNTPs, primers, and buffer) are properly stored, not expired, and have not undergone excessive freeze-thaw cycles.[2]

  • Primer Design and Concentration: Poorly designed primers that have low specificity or form dimers will not efficiently amplify the target. The concentration of primers is also important and typically ranges from 0.05 to 1 µM.[3]

  • Annealing Temperature: The annealing temperature is one of the most critical parameters. If it is too high, primers will not bind to the template, and if it is too low, it can lead to non-specific amplification.

  • Extension Time: The extension time may be too short for the polymerase to synthesize the full-length amplicon. A general rule is to use an extension time of one minute per kilobase of the expected product size.[4]

Q2: I am seeing multiple bands or a smear on my agarose (B213101) gel instead of a single, specific band for the this compound gene. What should I do?

The presence of multiple bands or a smear is usually indicative of non-specific amplification. Here are some common causes and solutions:

  • Annealing Temperature is Too Low: A low annealing temperature allows primers to bind to non-target sequences.[5] Increase the annealing temperature in increments of 2°C to improve specificity.

  • High Template Concentration: Too much template DNA can lead to non-specific priming and amplification.[5][6] Try reducing the amount of genomic DNA in your reaction.

  • Primer-Dimers: Primers can sometimes anneal to each other, creating a small, non-specific product. This can be addressed by optimizing primer concentration or redesigning primers to have less complementarity.[2]

  • Contaminated Reagents: Contamination of your PCR reagents with other DNA can lead to the amplification of unexpected products. Always use dedicated reagents and a clean workspace for PCR setup.[6]

  • Excessive PCR Cycles: Too many cycles can lead to the accumulation of non-specific products.[5] Try reducing the number of cycles in your PCR program.

Q3: The amplification of my this compound gene is very weak. How can I increase the yield?

Low PCR product yield can be frustrating. Here are several ways to boost the amplification of your target gene:

  • Optimize MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase. The optimal concentration can vary, so it is often beneficial to perform a titration to find the ideal concentration for your specific reaction.[7]

  • Use a PCR Enhancer: For templates that are difficult to amplify, such as those with high GC content or secondary structures, adding a PCR enhancer like DMSO, betaine, or a commercially available GC enhancer can improve yield.[7][8]

  • Increase the Number of PCR Cycles: If your initial number of cycles is low (e.g., 25), increasing it to 30 or 35 may help to generate more product. However, be mindful that too many cycles can lead to non-specific amplification.

  • Check Primer and Template Quality: Degraded primers or template DNA will result in a poor yield. Assess the integrity of your DNA and primers on an agarose gel.

  • Consider a Nested PCR Approach: If single-round PCR consistently fails or gives a low yield, a nested PCR can significantly increase both the specificity and yield of your desired product.[9]

Troubleshooting Guides

Guide 1: Optimizing PCR Conditions for a High GC-Content Gene like this compound

The C. elegansthis compound gene (locus C47C12.6) has a moderate to high GC content, which can make it challenging to amplify. High GC content can lead to the formation of stable secondary structures that impede polymerase activity. Here’s a guide to optimizing your PCR for such a template.

Parameter Optimization Table

ParameterStandard ConditionOptimized Condition for High GCRationale
Denaturation Temperature 94-95°C98°CHigher temperatures are needed to fully melt the GC-rich template DNA.
Annealing Temperature 55-65°CStart with a gradient PCR from 60-70°CAn optimal annealing temperature is crucial for specificity. A gradient PCR will help identify the best temperature.
PCR Enhancers None1-5% DMSO, 1M Betaine, or a commercial GC enhancerThese additives help to destabilize secondary structures in the DNA template, making it more accessible to the polymerase.[7][8]
DNA Polymerase Standard Taq PolymeraseHigh-fidelity polymerase with proofreading activity and formulated for GC-rich templatesThese specialized polymerases are more robust and can read through difficult template regions.

Experimental Protocol: Touchdown PCR

Touchdown PCR is a method that can improve the specificity of PCR by starting with a high annealing temperature that is then incrementally lowered in subsequent cycles. This favors the amplification of the desired product over non-specific products.

  • Initial Denaturation: 98°C for 2 minutes.

  • Touchdown Cycles (10-15 cycles):

    • Denaturation: 98°C for 20 seconds.

    • Annealing: Start at a temperature several degrees above the calculated primer Tₘ (e.g., 70°C) and decrease by 1°C each cycle.

    • Extension: 72°C for the appropriate time based on amplicon length.

  • Amplification Cycles (20-25 cycles):

    • Denaturation: 98°C for 20 seconds.

    • Annealing: Use the annealing temperature from the last touchdown cycle (e.g., 60°C).

    • Extension: 72°C for the appropriate time based on amplicon length.

  • Final Extension: 72°C for 5-10 minutes.

Guide 2: Nested PCR for a Low-Abundance Template

If the this compound gene is present in low copy numbers in your sample, or if you are consistently getting non-specific products, nested PCR can be a highly effective solution.[9] This technique uses two sequential rounds of PCR with two different sets of primers to increase specificity and yield.

Nested PCR Workflow Diagram

Nested_PCR_Workflow start Genomic DNA Template pcr1 First Round PCR (Outer Primers) start->pcr1 product1 First PCR Product (contains target) pcr1->product1 dilution Dilute 1:100 - 1:1000 product1->dilution pcr2 Second Round PCR (Nested Primers) dilution->pcr2 product2 Final PCR Product (Specific Target) pcr2->product2 gel Agarose Gel Electrophoresis product2->gel end Specific Band gel->end

Caption: Workflow for nested PCR amplification.

Experimental Protocol: Nested PCR

  • First Round of PCR:

    • Design a pair of "outer" primers that flank your this compound region of interest.

    • Set up a standard PCR reaction using these outer primers and your genomic DNA as a template.

    • Run the PCR for 15-30 cycles.

  • Dilution of the First PCR Product:

    • After the first round of PCR, dilute the product 1:100 to 1:1000 in nuclease-free water. This reduces the concentration of the outer primers and non-specific products.

  • Second Round of PCR:

    • Design a pair of "nested" (or "inner") primers that are internal to the first set of primers.

    • Set up a new PCR reaction using the diluted product from the first round as the template and the nested primers.

    • Run this second PCR for 20-30 cycles.

  • Analysis:

    • Run the product of the second PCR on an agarose gel. You should see a single, strong band of the expected size.

Experimental Protocols

Protocol 1: Single Worm Lysis for PCR Template Preparation

This protocol is adapted for preparing genomic DNA from a single C. elegans worm for use as a PCR template.[1]

Materials:

  • Lysis Buffer (1X PCR buffer with 0.2 mg/mL Proteinase K)

  • PCR tubes

  • Micropipettes and sterile tips

  • Thermocycler

  • Liquid nitrogen or -80°C freezer

Procedure:

  • Prepare the lysis buffer by adding Proteinase K to 1X PCR buffer to a final concentration of 0.2 mg/mL.

  • Aliquot 5-10 µL of lysis buffer into the cap of a PCR tube.

  • Pick a single worm and transfer it into the lysis buffer in the cap.

  • Close the tube and spin it down briefly to collect the worm in the buffer at the bottom of the tube.

  • Freeze the tube in liquid nitrogen for at least 10 minutes or at -80°C.

  • Lyse the worm by incubating the tube in a thermocycler with the following program:

    • 60-65°C for 60-90 minutes.

    • 95°C for 15 minutes to inactivate the Proteinase K.

  • The lysate can be used directly as a template in your PCR reaction. Use 1-2 µL of the lysate for a 25 µL PCR reaction.

Troubleshooting Workflow for No PCR Product

Troubleshooting_Workflow start No PCR Product check_reagents Check Reagents & Controls (Positive & Negative) start->check_reagents check_template Verify Template DNA (Quality & Quantity) check_reagents->check_template Reagents OK success Successful Amplification check_reagents->success Issue Found & Fixed optimize_annealing Optimize Annealing Temp (Gradient PCR) check_template->optimize_annealing Template OK check_template->success Issue Found & Fixed add_enhancer Add PCR Enhancer (DMSO, Betaine) optimize_annealing->add_enhancer Still no product optimize_annealing->success Product Obtained nested_pcr Try Nested PCR add_enhancer->nested_pcr Still no product add_enhancer->success Product Obtained redesign_primers Redesign Primers nested_pcr->redesign_primers Still no product nested_pcr->success Product Obtained redesign_primers->success Product Obtained

Caption: A logical workflow for troubleshooting failed PCR reactions.

References

Validation & Comparative

A Comparative Analysis of DEG-1 and Other Degenerin Family Members

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative functional and biophysical properties of the degenerin ion channel DEG-1 and other members of the DEG/ENaC superfamily. This guide provides a summary of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

The degenerin (DEG)/epithelial sodium channel (ENaC) superfamily of ion channels plays a crucial role in a variety of physiological processes, including mechanosensation, proprioception, and sodium homeostasis. Within this family, the Caenorhabditis elegans protein this compound has been identified as a key player in sensory neuron function and has been implicated in neurodegeneration. This guide provides a comparative overview of this compound and other well-characterized degenerin family members, such as MEC-4 and UNC-8, also from C. elegans.

Quantitative Comparison of Degenerin Channel Properties

The functional characteristics of degenerin channels, including ion selectivity, gating kinetics, and sensitivity to pharmacological agents, are critical determinants of their physiological roles. While extensive quantitative data for this compound remains to be fully elucidated, comparisons with other family members provide valuable insights.

PropertyThis compoundMEC-4(d)UNC-8(d)DEGT-1(d)
Function Mechanotransduction in nociceptors, temperature sensation, acid avoidance, lysine (B10760008) chemotaxis.[1][2][3][4]Mechanotransduction in touch receptor neurons.Proprioception and modulation of locomotion.[5][6]Proprioception of pharynx movement.[7]
Cellular Expression Neurons (e.g., ASH, ASK).[1][2]Touch receptor neurons.Motor neurons, interneurons, and sensory neurons.[5]Pharyngeal neurons (MI, M3, I4, M5).[7]
Ion Selectivity (Permeability Ratios) Predominantly Na⁺ permeable.[3]Permeable to Na⁺, Li⁺, and Ca²⁺. PLi/PNa > 1.[8][9]Na⁺ selective, not permeable to Ca²⁺. Blocked by extracellular Ca²⁺.[9]More permeable to K⁺ and Cs⁺ than Na⁺ and Li⁺.[10]
Amiloride Sensitivity (IC₅₀) Not explicitly determined for wild-type.Micromolar affinity.Approximately 8-fold less sensitive than MEC-4(d).Insensitive.[10]
Gating Mechanism Mechanically gated, potentially temperature-gated.[1][3]Mechanically gated.Mechanically gated.Mechanically gated.[7]
Neurodegeneration Gain-of-function mutations can cause neuronal degeneration.[11]Gain-of-function mutations cause neuronal swelling and death.[11]Gain-of-function mutations induce neuronal swelling.[5]Not reported.

Note: Much of the available quantitative data, particularly for MEC-4 and UNC-8, comes from studies on "d" mutants, which are gain-of-function alleles that cause constitutive channel activity and are useful for electrophysiological characterization.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This technique is widely used for the heterologous expression and functional characterization of ion channels.[11][12][13][14][15]

1. cRNA Preparation:

  • Linearize plasmids containing the cDNA of the degenerin subunit of interest.

  • Synthesize capped cRNA in vitro using a commercially available transcription kit.

  • Purify and quantify the cRNA.

2. Xenopus Oocyte Preparation and Injection:

  • Harvest oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject oocytes with 25-50 ng of the prepared cRNA.

  • Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.

3. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

  • Clamp the membrane potential to a holding potential (e.g., -60 mV).

  • Apply voltage steps or ramps to elicit and record ionic currents using a TEVC amplifier and data acquisition software.

Determining Relative Ion Permeability

The relative permeability of a channel to different ions can be determined by measuring the reversal potential (Erev) in different ionic solutions and applying the Goldman-Hodgkin-Katz (GHK) equation.[6][16][17][18][19]

1. Solution Exchange:

  • Record currents from an oocyte expressing the channel of interest in a standard Na⁺-containing solution.

  • Perfuse the recording chamber with a series of test solutions where Na⁺ is replaced by other cations (e.g., K⁺, Li⁺).

2. Measurement of Reversal Potential:

  • For each test solution, apply a voltage ramp (e.g., from -80 mV to +40 mV) to determine the voltage at which the current reverses direction (Erev).

3. Calculation of Permeability Ratios:

  • Use the shift in Erev (ΔErev) upon ion substitution to calculate the permeability ratio using the GHK equation. For monovalent cations, the ratio of permeability of ion X to Na⁺ (PX/PNa) can be calculated as: PX/PNa = exp(ΔErev * F / RT) where F is the Faraday constant, R is the gas constant, and T is the absolute temperature.

Signaling Pathways and Molecular Interactions

This compound in Sensory Transduction

This compound plays a critical role in several sensory modalities in C. elegans, often in conjunction with other proteins. One well-documented pathway involves its interaction with the glial channel ACD-1 in acid avoidance and lysine chemotaxis.[2][20]

DEG1_Signaling cluster_neuron Sensory Neuron (e.g., ASK) cluster_glia Amphid Sheath Glia DEG1 This compound Ca_Influx Na+/Ca2+ Influx DEG1->Ca_Influx Sensory_Stimulus Sensory Stimulus (e.g., Lysine, Low pH) Sensory_Stimulus->DEG1 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Neurotransmission Neurotransmission Depolarization->Neurotransmission ACD1 ACD-1 Extracellular_Ion Extracellular Ion Homeostasis ACD1->Extracellular_Ion Maintains Extracellular_Ion->DEG1 Modulates Activity

Caption: this compound and ACD-1 interaction in sensory function.

In this pathway, this compound in the sensory neuron is thought to be the primary sensor. The glial channel ACD-1, which is constitutively active, is proposed to maintain the appropriate extracellular ionic environment necessary for the proper functioning of this compound.

This compound in Temperature Sensation and Cold Tolerance

Recent studies have also implicated this compound in temperature sensation, where it functions in the ASG sensory neurons to regulate downstream interneurons (AIN and AVJ) involved in cold tolerance.[3][4]

DEG1_Temperature_Sensing cluster_ASG ASG Sensory Neuron cluster_Interneurons Interneurons Warm_Stimulus Warm Temperature DEG1_Temp This compound Warm_Stimulus->DEG1_Temp Activates ASG_Activation ASG Activation DEG1_Temp->ASG_Activation AIN_AVJ AIN / AVJ ASG_Activation->AIN_AVJ Signals to Cold_Tolerance Cold Tolerance Behavior AIN_AVJ->Cold_Tolerance Regulates

Caption: this compound signaling in temperature-mediated cold tolerance.

Experimental Workflow for Characterizing a Novel Degenerin Channel

Experimental_Workflow Start Identify Novel Degenerin Homologue Cloning Clone cDNA into Expression Vector Start->Cloning In_Vivo Generate Transgenic C. elegans with Reporter Gene Start->In_Vivo cRNA_Synth In vitro cRNA Synthesis Cloning->cRNA_Synth Oocyte_Inject Inject cRNA into Xenopus Oocytes cRNA_Synth->Oocyte_Inject TEVC Two-Electrode Voltage Clamp Oocyte_Inject->TEVC Ion_Select Determine Ion Selectivity TEVC->Ion_Select Gating_Kinetics Analyze Gating Kinetics TEVC->Gating_Kinetics Pharm Pharmacological Profiling (e.g., Amiloride) TEVC->Pharm End Functional Characterization Ion_Select->End Gating_Kinetics->End Pharm->End Expression_Pattern Determine Cellular Expression Pattern In_Vivo->Expression_Pattern Behavior Behavioral Assays in Mutant Animals Expression_Pattern->Behavior Behavior->End

Caption: Workflow for characterizing a novel degenerin channel.

This guide provides a foundational comparison of this compound with other members of its family. Further research, particularly electrophysiological studies on wild-type this compound, is necessary to fully elucidate its biophysical properties and to understand its precise role in both normal physiology and disease.

References

Validation of DEG-1 as a Mechanosensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of DEG-1 with other mechanosensors in Caenorhabditis elegans, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and Mechanosensation in C. elegans

Caenorhabditis elegans is a powerful model organism for studying mechanosensation due to its well-defined nervous system and genetic tractability. Mechanosensation, the ability to detect and respond to mechanical stimuli, is crucial for various behaviors, including touch sensitivity, proprioception, and nociception (pain sensing). Several families of ion channels have been implicated as the core components of mechanotransduction, the process of converting mechanical force into electrical signals.

This compound is a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily. These channels are characterized as amiloride-sensitive, sodium-selective ion channels. In C. elegans, this compound has been identified as a key mechanosensor, particularly in the context of nociception, where it is responsible for detecting noxious mechanical stimuli. This guide will compare this compound to other known and putative mechanosensors in C. elegans, focusing on members of the DEG/ENaC and Transient Receptor Potential (TRP) channel families.

Comparison of this compound and Alternative Mechanosensors

The validation of a protein as a mechanosensor relies on demonstrating its necessity and sufficiency for a mechanosensitive response. This is often achieved through a combination of genetic analysis, behavioral assays, and direct physiological recordings from sensory neurons. Here, we compare this compound with other key mechanosensory channels in C. elegans.

Quantitative Comparison of Mechanoreceptor Currents (MRCs)

Mechanoreceptor currents (MRCs) are the inward electrical currents generated in response to a mechanical stimulus. The amplitude of these currents is a direct measure of the activity of mechanosensory channels. The following table summarizes MRC data from whole-cell patch-clamp recordings of different sensory neurons in C. elegans, highlighting the contribution of various mechanosensory channels.

Mechanosensor(s) Neuron Stimulus Type Mean MRC Amplitude (pA) Genetic Background Reference
This compound ASHNose Touch (Nociceptive)-103 ± 14Wild-type[1]
(this compound absent)ASHNose Touch (Nociceptive)-21 ± 3This compound mutant[1]
OSM-9/OCR-2 (TRPV)ASHNose Touch (Nociceptive)-95 ± 12osm-9 mutant[1]
(OSM-9/OCR-2 absent)ASHNose Touch (Nociceptive)-101 ± 18ocr-2 mutant[1]
MEC-10/DEGT-1 PVDHarsh Body TouchData not available in pAWild-type[2]
(MEC-10 absent)PVDHarsh Body TouchReduced calcium transientsmec-10 mutant[2]
(DEGT-1 absent)PVDHarsh Body TouchReduced calcium transientsdegt-1 RNAi[2]
MEC-4/MEC-10 ALM/PLMGentle Body Touch-23.1 ± 1.9Wild-type[3]
(MEC-10 absent)ALM/PLMGentle Body Touch-16.4 ± 1.6mec-10 deletion[3]

Key Findings from Quantitative Data:

  • This compound is the major mechanotransduction channel in ASH neurons for nociceptive touch. The nearly 80% reduction in MRC amplitude in this compound mutants demonstrates its critical role.[1]

  • TRPV channels OSM-9 and OCR-2 are not the primary pore-forming subunits for mechanotransduction in ASH neurons. Mutants for these channels show MRCs that are essentially wild-type.[1] However, they are implicated in modulating the sensory response.

  • MEC-10 plays a role in gentle touch sensation in ALM/PLM neurons, but it is not as critical as MEC-4. The partial reduction in MRC in mec-10 mutants suggests a modulatory or structural role in the mechanotransduction complex.[3]

Signaling Pathways and Experimental Workflows

This compound Mechanosensory Signaling Pathway

The primary function of this compound as a mechanosensor is to depolarize the neuron in response to a mechanical stimulus. This is achieved by the influx of sodium ions through the channel pore. This initial depolarization can then trigger a cascade of downstream events, leading to neurotransmitter release and the propagation of the signal through the neural circuit to elicit a behavioral response.

DEG1_Signaling_Pathway Mechanical_Stimulus Mechanical Stimulus (e.g., Nose Touch) DEG1 This compound Channel Mechanical_Stimulus->DEG1 activates Na_Influx Na+ Influx DEG1->Na_Influx allows Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channels Voltage-gated Ca2+ Channels Depolarization->Ca_Channels opens Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx allows Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release triggers Postsynaptic_Neuron Postsynaptic Interneuron Neurotransmitter_Release->Postsynaptic_Neuron activates Behavioral_Response Behavioral Response (e.g., Reversal) Postsynaptic_Neuron->Behavioral_Response initiates

A simplified signaling pathway for this compound mediated mechanosensation.
Experimental Workflow for Validating a Mechanosensor

The validation of a mechanosensor like this compound typically follows a multi-step experimental workflow that combines genetic, behavioral, and physiological approaches.

Experimental_Workflow cluster_genetics Genetic Analysis cluster_behavior Behavioral Analysis cluster_physiology Physiological Validation Mutagenesis Forward Genetic Screen (e.g., EMS mutagenesis) Mutant_Isolation Isolate Mutants with Mechanosensory Defects Mutagenesis->Mutant_Isolation Gene_Identification Identify Causal Gene (e.g., this compound) Mutant_Isolation->Gene_Identification Behavioral_Assay Behavioral Assays (e.g., Nose Touch Assay) Gene_Identification->Behavioral_Assay test mutant Quantification Quantify Behavioral Response Behavioral_Assay->Quantification Calcium_Imaging In Vivo Calcium Imaging Quantification->Calcium_Imaging correlate with neuronal activity MRC_Analysis Analyze Mechanoreceptor Currents (MRCs) Calcium_Imaging->MRC_Analysis Electrophysiology Whole-cell Patch Clamp Recording Electrophysiology->MRC_Analysis

A typical experimental workflow for mechanosensor validation.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of ASH Neurons

This protocol is adapted from methodologies used to measure mechanoreceptor currents in C. elegans sensory neurons.

Objective: To directly measure mechanoreceptor currents (MRCs) in ASH neurons in response to mechanical stimulation.

Materials:

  • Nematode growth medium (NGM) plates

  • E. coli OP50

  • M9 buffer

  • Dissecting dish with a Sylgard-coated coverslip

  • Cyanoacrylate glue

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Fire polisher

  • Extracellular solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 MgCl2, 10 HEPES, 10 glucose (pH 7.2 with NaOH, ~320 mOsm).

  • Intracellular solution (in mM): 125 K-gluconate, 18 KCl, 4 NaCl, 1 MgCl2, 0.25 CaCl2, 10 HEPES, 10 EGTA, 5 ATP, 1 GTP (pH 7.2 with KOH, ~310 mOsm).

  • Mechanical stimulator (e.g., fire-polished glass probe mounted on a piezoelectric actuator).

Procedure:

  • Prepare young adult hermaphrodite worms grown on NGM plates with E. coli OP50.

  • Immobilize a worm by gluing its anterior or posterior to the Sylgard-coated coverslip in the dissecting dish filled with extracellular solution.

  • Using a sharp glass pipette, make a small incision in the cuticle to expose the ASH neuron cell body.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 MΩ when filled with intracellular solution.

  • Approach the exposed ASH neuron with the patch pipette under positive pressure.

  • Form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Position the mechanical stimulator near the nose of the worm.

  • Apply controlled mechanical stimuli (e.g., 500 ms (B15284909) pulses) and record the resulting membrane currents.

  • Analyze the amplitude, kinetics, and voltage-dependence of the mechanoreceptor currents.

In Vivo Calcium Imaging of Mechanosensory Neurons

This protocol allows for the visualization of neuronal activity in response to mechanical stimuli in intact animals.

Objective: To measure changes in intracellular calcium concentration in mechanosensory neurons as an indicator of neuronal activation.

Materials:

  • Transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) in the neuron of interest (e.g., ASH, PVD).

  • NGM plates with E. coli OP50.

  • M9 buffer.

  • Microfluidic device for worm immobilization or 2% agarose (B213101) pads with a chemical anesthetic (e.g., levamisole).

  • Fluorescence microscope with a camera capable of rapid image acquisition.

  • Mechanical stimulator (e.g., eyebrow hair, wire pick, or automated probe).

Procedure:

  • Prepare young adult transgenic worms.

  • Immobilize the worms in a microfluidic device or on an agarose pad.

  • Mount the preparation on the fluorescence microscope.

  • Locate the neuron of interest expressing the calcium indicator.

  • Acquire a baseline fluorescence measurement.

  • Apply a mechanical stimulus to the appropriate receptive field of the neuron.

  • Record the changes in fluorescence intensity over time.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium transient.

  • Compare the magnitude and duration of calcium transients in wild-type and mutant animals.

Forward Genetic Screen for Mechanosensory Mutants

This protocol is a powerful tool for identifying novel genes involved in mechanosensation.

Objective: To isolate mutant animals with defects in their response to mechanical stimuli.

Materials:

  • Wild-type C. elegans (N2 strain).

  • NGM plates with E. coli OP50.

  • Ethyl methanesulfonate (B1217627) (EMS) mutagen.

  • M9 buffer.

  • Behavioral assay setup (e.g., for nose touch or body touch).

Procedure:

  • Synchronize a population of wild-type worms to the L4 larval stage.

  • Expose the L4 worms to EMS (e.g., 50 mM for 4 hours) to induce random mutations in the germline.

  • Wash the worms to remove the mutagen and allow them to self-fertilize (P₀ generation).

  • Allow the F₁ progeny to self-fertilize.

  • Screen the F₂ generation for behavioral defects in response to a specific mechanical stimulus (e.g., lack of reversal upon nose touch).

  • Isolate individual mutant animals that exhibit the desired phenotype.

  • Backcross the mutant strain with the original wild-type strain to remove background mutations.

  • Map the mutation to a specific chromosome and identify the causal gene through sequencing.

Conclusion

The validation of this compound as a primary mechanosensor in C. elegans nociceptive neurons is well-supported by a combination of genetic, behavioral, and electrophysiological data. Quantitative analysis of mechanoreceptor currents clearly distinguishes its role from that of TRP channels in the same neurons. Comparison with other DEG/ENaC family members, such as MEC-10 and DEGT-1, reveals a specialization of these channels for different types of mechanical stimuli (nociceptive vs. harsh touch) in different neuronal contexts. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and the discovery of novel components of the mechanotransduction machinery. This knowledge is fundamental for understanding the molecular basis of touch and pain and may inform the development of novel analgesic drugs.

References

A Comparative Guide to DEG-1 and MEC-4 Function in Mechanosensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of mechanosensation, the nematode Caenorhabditis elegans serves as a powerful model to dissect the molecular machinery underlying touch. Central to this process are the degenerin/epithelial sodium channels (DEG/ENaC), a family of ion channels that transduce mechanical force into electrical signals. Among these, DEG-1 and MEC-4 have been identified as key players, yet they mediate distinct forms of touch sensation through their expression in different neuronal circuits and divergent channel properties. This guide provides an objective comparison of this compound and MEC-4, supported by experimental data, to elucidate their unique contributions to touch sensation.

Delineating the Roles of this compound and MEC-4 in Touch Modalities

MEC-4 is unequivocally established as a core component of the mechanotransduction channel responsible for the sensation of gentle body touch. It is a pore-forming subunit of a channel complex expressed in the six touch receptor neurons (TRNs): ALML/R, AVM, PLML/R, and PVM. These neurons are specialized to detect light, non-harmful stimuli. In contrast, the function of this compound in mechanosensation is more diverse and associated with harsher stimuli and proprioception. A this compound-containing channel is the principal mechanotransduction channel in the polymodal ASH sensory neurons, which function as nociceptors, detecting noxious mechanical and other aversive stimuli. Furthermore, a this compound homolog, DEGT-1, is expressed in pharyngeal neurons and is implicated in proprioception related to the worm's feeding behavior (pharyngeal pumping), a form of internal mechanosensation.

Mutations in the mec-4 gene lead to a profound insensitivity to gentle touch, highlighting its critical and specific role in this sensory modality. Conversely, while this compound is crucial for the response to harsh nose touch mediated by ASH neurons, loss of this compound reduces, but does not eliminate, mechanoreceptor currents in these cells, suggesting the presence of other mechanotransduction channels.

Quantitative Comparison of Channel Properties

The functional distinctions between this compound and MEC-4 are rooted in their intrinsic biophysical properties. Studies involving heterologous expression in Xenopus oocytes and in vivo electrophysiological recordings have begun to quantify these differences.

PropertyMEC-4d (Homomeric)DEGT-1d (Homomeric)Native MEC-4 Channel (in TRNs)Native this compound Channel (in ASH)
Primary Sensation Gentle Body TouchPharyngeal Proprioception, Harsh TouchGentle Body TouchHarsh Nose Touch, Nociception
Neuronal Expression ALML/R, AVM, PLML/R, PVMPharyngeal neurons (MI, M3, I4, M5)ALML/R, AVM, PLML/R, PVMASH, AVG, PVC
Ion Selectivity PLi > PNa > PK ≈ PCs ≈ PNMG[1]PK > PNa[1]Permeable to Na+[2]Primarily permeable to Na+
Amiloride Sensitivity Sensitive (micromolar affinity)[1]Insensitive (up to 300 µM)[1]Blocked by amiloride[2]Amiloride-sensitive component present
Mechanoreceptor Current (MRC) Amplitude Not typically studied as homomers in vivoNot reported in vivoRapidly activating inward currentsSmaller amplitude than MEC-4 currents
MRC Kinetics Not applicableNot applicableRapid activation and adaptation[2]Rapid activation and decay
Force for Activation Low (sub-µN forces)Not determinedLowHigh (hundred-fold higher than for TRNs)[3]

Signaling Pathways and Molecular Architecture

The MEC-4 and this compound channels are integral components of larger mechanotransduction complexes. The composition of these complexes contributes to their specific functions and localization.

DEG1_Signaling_Pathway cluster_ASH ASH Neuron cluster_Pharyngeal Pharyngeal Neuron DEG1_ASH This compound ASH_Complex Mechanotransduction Complex DEG1_ASH->ASH_Complex UNC8_ASH UNC-8 UNC8_ASH->ASH_Complex Nociceptive_Response Avoidance Behavior ASH_Complex->Nociceptive_Response DEGT1 DEGT-1 Pharyngeal_Complex Proprioceptive Complex DEGT1->Pharyngeal_Complex Pharyngeal_Pumping_Regulation Regulation of Feeding Rate Pharyngeal_Complex->Pharyngeal_Pumping_Regulation Harsh_Stimulus Harsh Mechanical Stimulus Harsh_Stimulus->ASH_Complex Pharyngeal_Movement Pharyngeal Muscle Movement Pharyngeal_Movement->Pharyngeal_Complex Electrophysiology_Workflow Start Start: Select Worm with Labeled Neuron Immobilize Immobilize Worm on Agarose Pad Start->Immobilize Expose Expose Neuron (Cuticle Incision) Immobilize->Expose Digest Enzymatic Digestion (Collagenase) Expose->Digest Patch Form Giga-Seal and Establish Whole-Cell Digest->Patch Stimulate Apply Controlled Mechanical Stimulus Patch->Stimulate Record Record Mechanoreceptor Currents (MRCs) Stimulate->Record Analyze Analyze Current Properties: Amplitude, Kinetics, etc. Record->Analyze End End Analyze->End

References

Validating the Role of Deg-1 in Temperature Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DEG-1 ion channel's role in temperature sensing in Caenorhabditis elegans with other key thermosensory pathways in the nematode. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to Thermosensation in C. elegans

C. elegans possesses a sophisticated thermosensory system that allows it to navigate temperature gradients and avoid noxious temperatures, crucial behaviors for its survival. This nematode can detect temperature changes as small as 0.05°C.[1] Several distinct neuronal circuits and molecular players are involved in processing thermal information. This guide focuses on the validation and comparison of the role of the degenerin/epithelial sodium channel (DEG/ENaC) family member, this compound, in this complex sensory modality.

This compound: A Key Player in Warm Temperature Sensing and Cold Tolerance

Recent studies have identified this compound as a crucial component in the perception of ambient and warm temperatures, which paradoxically plays a significant role in the worm's ability to tolerate cold conditions.[2][3][4]

Cellular and Molecular Mechanism:

  • Expression: this compound is expressed in the ASG sensory neurons.[3]

  • Function: It functions as a temperature-sensitive ion channel. Electrophysiological analysis of this compound expressed in Xenopus oocytes revealed that it is a temperature-sensitive channel.[2][4]

  • Signaling Cascade: In ASG neurons, warm temperatures activate this compound, leading to an influx of cations and subsequent neuronal activation. This activation of ASG neurons, in turn, modulates the activity of downstream interneurons, including AIN and AVJ, which are involved in regulating the worm's cold tolerance.[2][3]

Comparison with Alternative Thermosensory Pathways

C. elegans employs multiple pathways for thermosensation, each tuned to different temperature ranges and modalities. Here, we compare the this compound pathway with two other well-characterized thermosensory systems: the cGMP-gated channels in AFD neurons and the TRPA-1 channel in nociceptive neurons.

Table 1: Comparison of Key Thermosensory Channels in C. elegans
FeatureThis compoundcGMP-gated Channels (TAX-2/TAX-4)TRPA-1
Protein Family DEG/ENaCCyclic Nucleotide-Gated (CNG)Transient Receptor Potential Ankyrin (TRPA)
Sensory Neuron ASGAFDPVD, FLP
Sensed Stimulus Ambient/Warm TemperatureTemperature changes around cultivation temp.Noxious Cold
Activation Threshold ~32°C (in Xenopus oocytes)[2]Dependent on cultivation temperature[1][5]~15°C (in HEK cells)[6]
Ion Selectivity Primarily Na+ selective, some permeability to other cations.[7][8]Non-selective cation channel.[9][10]Non-selective cation channel, permeable to Ca2+.[11][12]
Physiological Role Regulates cold tolerance.[2][3]Thermotaxis (navigation on a temperature gradient).[1][13][14]Avoidance of noxious cold.[6]
Table 2: Behavioral Phenotypes of Loss-of-Function Mutants
MutantThermosensory DefectReference
This compoundReduced cold tolerance.[2][3]
tax-2 / tax-4Defective thermotaxis; unable to navigate towards cultivation temperature.[13][14]
trpa-1Reduced avoidance of noxious cold stimuli.[6][15]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summaries of key experimental protocols used to characterize the function of this compound and other thermosensory channels.

Heterologous Expression and Electrophysiology

This technique is used to directly assess the ion channel properties of a protein in a controlled environment, such as Xenopus oocytes or HEK293 cells.

  • Objective: To determine the temperature sensitivity, ion selectivity, and conductance of a channel.

  • Methodology:

    • cRNA Synthesis: The coding sequence of the gene of interest (e.g., this compound) is subcloned into an expression vector. Capped RNA (cRNA) is then synthesized in vitro.

    • Oocyte/Cell Preparation: Xenopus oocytes are harvested and defolliculated. HEK293 cells are cultured under standard conditions.

    • Injection/Transfection: The cRNA is injected into the oocytes, or the expression plasmid is transfected into HEK293 cells.

    • Two-Electrode Voltage Clamp (TEVC) for Oocytes: After 2-4 days of incubation, oocytes are placed in a recording chamber perfused with a specific ionic solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Whole-Cell Patch Clamp for HEK293 Cells: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.

    • Temperature Stimulation: The temperature of the perfusion solution is controlled and rapidly changed to test the temperature sensitivity of the expressed channel.

    • Data Acquisition: Temperature-evoked currents are recorded at various holding potentials to determine the current-voltage (I-V) relationship and reversal potential, from which ion selectivity can be inferred.

In Vivo Calcium Imaging

This method allows for the visualization of neuronal activity in a living organism by monitoring changes in intracellular calcium concentration.

  • Objective: To measure the response of specific neurons (e.g., ASG, AFD) to temperature stimuli.

  • Methodology:

    • Transgenic Strain Generation: A transgenic C. elegans strain is created that expresses a genetically encoded calcium indicator (GECI), such as GCaMP, under the control of a cell-specific promoter (e.g., an ASG-specific promoter for this compound studies).

    • Animal Immobilization: An adult worm is immobilized on an agar (B569324) pad, often using a cyanoacrylate adhesive.

    • Microscopy Setup: The immobilized worm is placed on the stage of a fluorescence microscope equipped with a temperature-controlled stage or perfusion system.

    • Temperature Stimulation: The temperature of the worm's environment is precisely controlled and changed according to the experimental paradigm (e.g., ramps or steps).

    • Image Acquisition: A series of fluorescence images is captured over time using a sensitive camera.

    • Data Analysis: The fluorescence intensity of the neuron of interest is measured in each frame. The change in fluorescence (ΔF/F₀) is calculated to represent the change in intracellular calcium concentration, indicating neuronal activity.

Thermotaxis Behavioral Assay

This assay is used to quantify the ability of C. elegans to navigate towards a preferred temperature.

  • Objective: To assess the role of a specific gene or neuron in temperature-dependent navigation.

  • Methodology:

    • Cultivation: Worms are cultivated at a specific temperature (e.g., 20°C) for several hours to establish a temperature preference.

    • Gradient Establishment: A linear temperature gradient (e.g., 15°C to 25°C) is established on an agar plate.

    • Assay Initiation: A population of worms is placed at the center of the temperature gradient.

    • Observation: The worms are allowed to move freely on the gradient for a defined period (e.g., 1 hour).

    • Quantification: The distribution of the worms along the gradient is quantified by counting the number of animals in different temperature zones. A thermotaxis index can be calculated to represent the preference for the cultivation temperature.

Visualizations

Signaling Pathways and Experimental Workflows

DEG1_Signaling_Pathway cluster_ASG ASG Sensory Neuron cluster_Interneurons Downstream Interneurons Warm_Temp Warm Temperature DEG1 This compound Channel Warm_Temp->DEG1 Activates Ca_Influx Ca2+ Influx DEG1->Ca_Influx Mediates ASG_Activation ASG Activation Ca_Influx->ASG_Activation AIN_AVJ AIN / AVJ ASG_Activation->AIN_AVJ Modulates Cold_Tolerance Cold Tolerance AIN_AVJ->Cold_Tolerance Regulates

Caption: this compound signaling pathway in the ASG neuron for cold tolerance.

Thermosensory_Comparison cluster_DEG1 Warm Sensing cluster_AFD Thermotaxis cluster_TRPA1 Noxious Cold Sensing DEG1 This compound (ASG Neuron) Cold_Tol Cold Tolerance DEG1->Cold_Tol AFD_Pathway cGMP Pathway (AFD Neuron) Navigation Temperature Navigation AFD_Pathway->Navigation TRPA1 TRPA-1 (PVD/FLP Neurons) Avoidance Avoidance Behavior TRPA1->Avoidance

Caption: Overview of major thermosensory pathways in C. elegans.

Experimental_Workflow cluster_validation Validation of this compound in Thermosensation cluster_invitro In Vitro / Heterologous Systems cluster_invivo In Vivo (C. elegans) Electrophysiology Electrophysiology (Xenopus oocytes / HEK cells) Channel_Properties Determine Temperature Sensitivity, Ion Selectivity, Conductance Electrophysiology->Channel_Properties Calcium_Imaging Calcium Imaging (ASG Neurons) Neuronal_Activity Measure Neuronal Response to Temperature Stimuli Calcium_Imaging->Neuronal_Activity Behavioral_Assay Thermotaxis / Cold Tolerance Assay Behavioral_Phenotype Assess Behavioral Deficits in this compound Mutants Behavioral_Assay->Behavioral_Phenotype

References

Unraveling the Dual Life of Deg-1 Channels: An In Vivo vs. In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Degenerin-1 (Deg-1), a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, plays a crucial role in sensory perception and neurodegeneration in the nematode Caenorhabditis elegans. Understanding the properties of this ion channel both within a living organism (in vivo) and in isolated cellular systems (in vitro) is vital for researchers in neuroscience and drug development. This guide provides a detailed comparison of this compound's characteristics, supported by experimental data and protocols.

Quantitative Comparison of this compound Properties

The functional characteristics of this compound channels can differ significantly depending on the experimental context. In vitro systems, such as Xenopus oocytes, allow for precise control and measurement of the channel's biophysical properties. In contrast, in vivo studies in C. elegans reveal the channel's role within a complex biological circuit, including its contribution to behavior and pathology.

PropertyIn Vitro (Heterologous Expression, e.g., Xenopus Oocytes)In Vivo (C. elegans Neurons)
Primary Function Ion conduction, primarily of Na+ ions.Mechanosensation, proprioception, chemosensation (acid avoidance, lysine (B10760008) chemotaxis).
Activation Typically studied via co-expression or mutations; wild-type shows little to no current. Gain-of-function mutations lead to constitutive opening.Activated by mechanical stimuli (e.g., touch, pharynx movement) and potentially other sensory inputs.
Ion Selectivity Primarily permeable to Na+; impermeable to Ca2+.Inferred to be Na+-selective, based on the effects of gain-of-function mutations.
Single-Channel Conductance Varies with mutation; typically in the low picosiemens (pS) range.Not directly measured, but inferred to be sufficient to cause neuronal depolarization upon activation.
Pharmacology Blocked by the diuretic amiloride (B1667095) and its derivatives.Amiloride can block mechanoreceptor currents.
Pathological Role Gain-of-function mutations cause large, constitutive Na+ currents.Gain-of-function mutations lead to hyperactivation, chronic Na+ influx, cell swelling, and neurodegeneration.

Visualization of Experimental & Pathological Pathways

To better understand the methodologies and mechanisms discussed, the following diagrams illustrate key processes.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cRNA This compound cRNA Synthesis Inject Microinjection into Xenopus Oocyte cRNA->Inject Incubate Incubation (2-4+ days) Inject->Incubate Record Two-Eletrode Voltage Clamp (TEVC) Incubate->Record Data_vitro Electrophysiological Data (I-V curve, P_open) Record->Data_vitro Transgene This compound Transgene Construction (with GFP) Inject_worm Microinjection into C. elegans Gonad Transgene->Inject_worm Strain Generate Transgenic C. elegans Strain Inject_worm->Strain Assay Behavioral/Microscopy Assay Strain->Assay Data_vivo Phenotypic Data (Touch response, Neurodegeneration) Assay->Data_vivo neurodegeneration_pathway mut Gain-of-Function Mutation (d-allele) deg1 This compound Channel (in Neuron) mut->deg1 Alters Gating (Increases P_open) influx Chronic Na+ Influx deg1->influx Hyperactivation swell Oncotic Cell Swelling influx->swell death Neuronal Death (Neurodegeneration) swell->death

A Comparative Guide to the Structure of Degenerin/Epithelial Sodium Channels (DEG/ENaCs) Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily represents a diverse group of ion channels found exclusively in animals.[1] Despite variations in amino acid sequences, members share a remarkably conserved architecture, which has been adapted to fulfill a wide array of physiological roles, from mechanosensation and pain perception to regulating sodium balance.[2][3][4] This guide provides a cross-species comparison of their structures, supported by experimental data and methodologies, to illuminate the structure-function relationships that define this important channel family.

I. Conserved Architecture of the DEG/ENaC Superfamily

All members of the DEG/ENaC superfamily are composed of subunits that share a common membrane topology.[4] Each subunit features two transmembrane domains (TMD1 and TMD2), short intracellular N- and C-termini, and a large, cysteine-rich extracellular domain (ECD) that constitutes the bulk of the protein.[2][5] Functional channels are typically assembled as homotrimers or heterotrimers.[1][6]

This conserved structure gives rise to a chalice-like shape, where the ECD forms a large "cup" and the transmembrane domains form the "stem".[7] The ion pore is primarily lined by the second transmembrane domain (TMD2) from each of the three subunits.[8][9] While this fundamental blueprint is shared, significant structural adaptations in the ECD and termini across different species and subfamilies are responsible for their diverse gating mechanisms and functions.

II. Cross-Species Structural and Functional Comparison

The DEG/ENaC superfamily has diversified to perform distinct functions in various organisms. Key subfamilies include the degenerins (DEGs) in invertebrates, involved in mechanotransduction; the Epithelial Sodium Channels (ENaCs) in vertebrates, crucial for sodium homeostasis; and the Acid-Sensing Ion Channels (ASICs) in vertebrates, which are gated by extracellular protons and implicated in pain and neuronal function.[3][10]

FeatureC. elegans Degenerin (MEC-4)Drosophila Pickpocket (PPK)Vertebrate ENaC (α, β, γ)Vertebrate ASIC (ASIC1a)
Primary Function Mechanotransduction (touch)[11]Mechanosensation, Nociception[6][12]Epithelial Na+ transport[2][10]Proton (H+) sensing, Nociception[10][13]
Gating Stimulus Mechanical Force[14]Mechanical Force, Chemical Ligands[15]Near-constitutively open, protease-regulated[1]Extracellular Protons (low pH)[9][13]
Subunit Composition Heteromeric (e.g., with MEC-10)[5]Homomeric or Heteromeric[6]Heterotrimeric (α, β, γ)[2]Homotrimeric or Heterotrimeric[16]
Approx. Amino Acids/Subunit ~768[17]Varies (~500-800)[6]~630-700[2]~500-560[8]
Key ECD Structural Features Cysteine-Rich Domains (CRDs), links to extracellular matrix[5][17]Unique extracellular features possibly for mechanosensing[6][12]Protease-sensitive sites for activation[1]"Acidic pocket" for proton binding, "Hand" domain (palm, thumb, finger, knuckle)[7][13]
Pore Lining Domain Transmembrane Domain 2 (TMD2)[8]Transmembrane Domain 2 (TMD2)[8]Transmembrane Domain 2 (TMD2)[8]Transmembrane Domain 2 (TMD2)[8][9]
Ion Selectivity Na+ (primarily)Na+ (primarily)Highly selective for Na+Na+ (primarily), low Ca2+ permeability[9]

III. Experimental Protocols

The structural and functional understanding of degenerin channels relies on a combination of high-resolution imaging and electrophysiological techniques.

This protocol is adapted from methodologies used to determine the structures of channels like NOMPC and ASICs.[7][18]

  • Protein Expression and Purification:

    • Clone the full-length cDNA of the target degenerin subunit into a mammalian expression vector (e.g., pcDNA) with a C-terminal affinity tag (e.g., 1D4 or GFP).

    • Transfect suspension-cultured mammalian cells (e.g., HEK293). To boost expression, sodium butyrate (B1204436) can be added 24 hours post-transfection.[18]

    • Harvest cells after 48-72 hours and lyse them in a hypotonic buffer containing protease inhibitors.

    • Solubilize the membrane fraction using a mild detergent (e.g., digitonin (B1670571) or lauryl maltose (B56501) neopentyl glycol - LMNG).

    • Purify the channel protein using affinity chromatography targeting the engineered tag.

    • For structural stabilization, the purified protein can be reconstituted into lipid nanodiscs or exchanged into amphipols.[19]

  • Cryo-EM Grid Preparation and Data Collection:

    • Apply a small volume (~3 µL) of the purified protein sample (at ~1-3 mg/mL) to a glow-discharged holey carbon grid (e.g., C-flat R1.2/1.3).[18]

    • Blot the grid to create a thin film of the sample and plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).[18]

    • Screen the frozen grids on a transmission electron microscope (e.g., a 300 kV FEI Polara or Titan Krios) equipped with a direct electron detector.[18]

    • Collect a large dataset of movie micrographs of the frozen-hydrated particles.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and dose-weighting on the raw movie files.

    • Use automated particle-picking software to select images of the channel from the micrographs.

    • Perform 2D classification to remove noise and select well-defined particle views.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification and refinement to achieve a high-resolution density map.

    • Build and refine an atomic model of the channel into the final cryo-EM map.

This electrophysiological technique is used to measure the ion flow through channels expressed in a heterologous system, such as Xenopus laevis oocytes.[20]

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis frog.

    • Synthesize cRNA from the linearized plasmid DNA containing the channel subunit(s) of interest.

    • Inject the cRNA (typically 10-50 ng) into the cytoplasm of Stage V-VI oocytes.

    • Incubate the oocytes for 1-4 days at 16-18°C to allow for channel expression on the plasma membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl: one for voltage sensing and one for current injection.

    • Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a set value (e.g., -60 mV).[20]

    • To elicit a current, apply the specific stimulus. For ASICs, this involves rapidly switching the perfusion solution to one with a lower pH. For mechanosensitive channels, mechanical stimuli like stretch or fluid flow can be applied.

    • Record the resulting inward current, which reflects the flow of ions through the activated channels.

    • Pharmacological agents like amiloride (B1667095) (a general DEG/ENaC blocker) can be added to the bath solution to confirm channel identity.

IV. Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for a cross-species structural comparison and the signaling diversity within the DEG/ENaC superfamily.

G cluster_selection 1. Candidate Selection cluster_structure 2. Structural Analysis cluster_function 3. Functional Analysis cluster_comparison 4. Comparative Analysis a1 Genomic/Transcriptomic Analysis a2 Identify DEG/ENaC Homologs (e.g., C. elegans, Drosophila, Vertebrate) a1->a2 b1 Heterologous Expression & Purification a2->b1 c1 Express in Xenopus Oocytes or Cell Lines a2->c1 b2 Cryo-EM or X-ray Crystallography b1->b2 b3 Determine 3D Atomic Structure b2->b3 d1 Compare ECD, TMD, & Pore Architectures b3->d1 c2 Electrophysiology (e.g., Voltage Clamp) c1->c2 c3 Characterize Gating, Selectivity & Pharmacology c2->c3 d2 Correlate Structural Differences with Functional Properties c3->d2 d1->d2 d3 Identify Conserved vs. Divergent Features d2->d3

Caption: Workflow for cross-species comparison of degenerin channel structure.

G cluster_stimuli cluster_channels center Conserved DEG/ENaC Trimeric Structure (2 TMDs, Large ECD) deg Invertebrate DEGs (e.g., MEC-4, PPK) Mechanosensation center->deg asic Vertebrate ASICs Pain, Synaptic Plasticity center->asic enac Vertebrate ENaCs Epithelial Na+ Transport center->enac mech Mechanical Force (Stretch, Touch) mech->center proton Extracellular Protons (Low pH) proton->center ligand Ligands / Proteases ligand->center

Caption: Functional diversity arising from a conserved degenerin channel scaffold.

References

A Comparative Analysis of deg-1 Gene Mutations: Unraveling the Spectrum of Neurodevelopmental and Sensory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the effects of different mutations in the deg-1 gene of Caenorhabditis elegans has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the phenotypic consequences of gain-of-function and loss-of-function mutations in this compound, a gene encoding a degenerin/epithelial Na+ channel (DEG/ENaC) protein. The data presented, including quantitative comparisons and detailed experimental protocols, offer valuable insights into the multifaceted roles of this compound in mechanosensation, neuronal health, and temperature adaptation.

The this compound gene is a critical component of the mechanosensory apparatus in C. elegans. Its proper function is essential for various sensory modalities, and mutations within this gene can lead to a range of phenotypes, from subtle sensory deficits to severe neurodegeneration and lethality. This guide focuses on two archetypal alleles: the gain-of-function this compound(u506) mutation and the loss-of-function this compound(u38) mutation, to illustrate the diverse functional consequences of altered this compound channel activity.

Quantitative Comparison of this compound Mutant Phenotypes

The following table summarizes the key phenotypic differences observed between wild-type C. elegans and animals carrying the this compound(u506) and this compound(u38) mutations.

Phenotypic TraitWild-Type (N2)This compound(u506) (Gain-of-Function)This compound(u38) (Loss-of-Function)
Neuronal Integrity Normal neuronal morphologyCauses neuronal swelling and degeneration ("Deg" phenotype) in a small set of neurons.[1]Induces degeneration of a small set of neurons.[1][2]
Touch Sensation Responds to gentle touchExhibits abnormal touch response ("Tab" phenotype) at all temperatures.[1]Displays insensitivity to touch, particularly at the tail.[1][2]
Cold Tolerance Normal survival at 2°C after cultivation at 15°CNot explicitly quantified, but severe neuronal defects likely impact overall fitness.Shows severely compromised cold tolerance.
Viability Viable at all standard cultivation temperaturesRecessive lethal at 15°C, with embryos arresting at the two-fold stage.[1]Viable
Genetic Nature Wild-type alleleRecessive gain-of-function; Alanine to Threonine substitution at codon 393.[1]Loss-of-function

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize the phenotypes of this compound mutations.

Touch Sensitivity Assay (Qualitative)

This assay is used to assess the response of C. elegans to gentle mechanical stimuli.

  • Materials : Eyebrow hair glued to a toothpick, platinum wire pick, standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Procedure :

    • Adult worms are transferred to a fresh NGM plate.

    • The eyebrow hair is used to gently stroke the worm's body, once on the anterior and once on the posterior.[3]

    • A response is scored as positive if the worm moves away from the stimulus (reversal for anterior touch, forward acceleration for posterior touch).

    • Lack of response to the eyebrow hair is further tested with a harsher stimulus from a platinum wire pick to distinguish between touch insensitivity and general paralysis.[4]

    • The percentage of positive responses out of the total number of touches is calculated.[3]

Quantification of Neuronal Degeneration

This protocol allows for the visualization and quantification of neuronal cell death.

  • Materials : Transgenic C. elegans strain expressing a fluorescent reporter (e.g., GFP) in the neurons of interest, fluorescence microscope with a digital camera, image analysis software (e.g., ImageJ).

  • Procedure :

    • Age-synchronized populations of wild-type and mutant worms are prepared.

    • Worms are mounted on an agarose (B213101) pad on a microscope slide.

    • Fluorescently labeled neurons are visualized and imaged at high magnification.

    • The number of surviving neurons is counted for each animal.

    • Alternatively, the morphology of the neurons can be scored on a graded scale to quantify the extent of degeneration (e.g., from healthy to complete loss of the neuron).[5]

    • The percentage of animals exhibiting neuronal degeneration or the average number of surviving neurons is calculated and compared between genotypes.

Cold Tolerance Assay

This assay measures the ability of C. elegans to survive exposure to low temperatures.

  • Materials : NGM plates, incubators set at 15°C and 2°C.

  • Procedure :

    • Age-synchronized young adult worms are cultivated at 15°C.

    • Plates are then transferred to a 2°C incubator for a specified duration (e.g., 48 hours).

    • Following the cold shock, plates are moved to 15°C for recovery overnight.

    • The number of live and dead animals is counted, and the survival rate is calculated.

Signaling Pathways and Experimental Workflows

The this compound protein functions as a mechanosensitive ion channel within a specific neural circuit to regulate responses to environmental stimuli.

This compound Signaling in Mechanosensation and Cold Tolerance

This compound is expressed in several sensory neurons, including the ASG and ASK neurons.[6] In the context of cold tolerance, this compound in the ASG sensory neurons acts as a temperature sensor.[6] Upon a temperature stimulus, this compound is thought to open, leading to an influx of ions and depolarization of the ASG neuron. This signal is then relayed to downstream interneurons, AIN and AVJ, which are part of the neural circuit that controls the animal's behavioral response to cold.

DEG1_Signaling_Pathway cluster_stimulus Stimulus cluster_neuron ASG Sensory Neuron cluster_interneurons Downstream Interneurons cluster_response Behavioral Output Stimulus Mechanical Stimulus / Temperature Change DEG1 This compound Channel Stimulus->DEG1 Activates IonInflux Ion Influx (Na+) DEG1->IonInflux Mediates Depolarization Membrane Depolarization IonInflux->Depolarization SignalRelay Signal Relay Depolarization->SignalRelay AIN AIN SignalRelay->AIN AVJ AVJ SignalRelay->AVJ Behavior Touch Response / Cold Tolerance AIN->Behavior AVJ->Behavior

Figure 1. Simplified signaling pathway of this compound in response to external stimuli.

Experimental Workflow for Characterizing this compound Mutants

The process of creating and analyzing this compound mutants follows a systematic workflow, from mutagenesis to detailed phenotypic characterization.

Experimental_Workflow cluster_generation Mutant Generation cluster_characterization Phenotypic Characterization cluster_analysis Data Analysis Mutagenesis Chemical Mutagenesis (e.g., EMS) Screening Phenotypic Screening Mutagenesis->Screening Isolation Isolation & Backcrossing Screening->Isolation TouchAssay Touch Sensitivity Assay Isolation->TouchAssay DegenerationAssay Neuronal Degeneration Assay Isolation->DegenerationAssay ColdAssay Cold Tolerance Assay Isolation->ColdAssay Quantification Quantitative Data Collection TouchAssay->Quantification DegenerationAssay->Quantification ColdAssay->Quantification Comparison Comparison to Wild-Type Quantification->Comparison Conclusion Conclusion on Mutation Effect Comparison->Conclusion

Figure 2. General workflow for the generation and analysis of This compound mutants.

This comparative guide underscores the importance of the this compound gene in neuronal function and sensory perception in C. elegans. The distinct phenotypes resulting from gain-of-function and loss-of-function mutations highlight the delicate balance required for proper ion channel activity. The provided data and protocols serve as a valuable resource for the scientific community to further investigate the mechanisms of mechanosensation, neurodegeneration, and the development of potential therapeutic interventions for channelopathies.

References

validation of a new antibody for the Deg-1 protein

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Validation of a New Antibody for the Human DECR1 Protein

A Note on Terminology: The designation "Deg-1" can be ambiguous. In the nematode Caenorhabditis elegans, this compound is a well-studied mechanosensory ion channel. However, in human research, "DECR1" refers to the 2,4-dienoyl-CoA reductase 1, a mitochondrial enzyme critical in the beta-oxidation of polyunsaturated fatty acids. This guide will focus on the validation of a new antibody targeting the human DECR1 protein .

This guide is intended for researchers, scientists, and drug development professionals. It provides a framework for comparing a new DECR1 antibody against existing alternatives, supported by experimental data and detailed protocols.

Introduction to DECR1

Human 2,4-dienoyl-CoA reductase 1 (DECR1) is an essential auxiliary enzyme in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs).[1][2] It catalyzes the reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA, a necessary step for the complete breakdown of fatty acids with double bonds at even-numbered positions.[2][3] DECR1 is implicated in various physiological and pathological processes. Notably, it is overexpressed in prostate cancer and is associated with shorter relapse-free survival, making it a potential therapeutic target.[1][4] Its role in fatty acid oxidation also suggests it may be a target for managing non-insulin-dependent diabetes mellitus.[2]

Comparative Analysis of DECR1 Antibodies

A new DECR1 antibody should be rigorously validated and compared to existing, well-characterized antibodies. This section provides a template for presenting such a comparison.

Table 1: Antibody Specificity and Application Comparison
FeatureNew DECR1 Antibody (Lot #XXXXX)Competitor A (e.g., sc-393473)Competitor B (e.g., HPA023162)
Host Species RabbitMouseRabbit
Clonality PolyclonalMonoclonal (G-10)Polyclonal (Prestige Antibody®)
Immunogen Recombinant full-length human DECR1Amino acids 90-335 of human DECR1Recombinant human DECR1 PrEST
Western Blot (WB) Recommended Dilution: 1:1000Recommended Dilution: 1:1000Recommended Dilution: 0.04-0.4 µg/mL
Immunohistochemistry (IHC) Recommended Dilution: 1:200Recommended Dilution: 1:200Recommended Dilution: 1:1000-1:2500
ELISA TBDYesYes
Immunoprecipitation (IP) TBDYesNot specified
Specificity Validation Knockout/Knockdown cell line analysisValidated on human and avian samples[5]Validated by the Human Protein Atlas
Table 2: Quantitative Western Blot Analysis
Cell LysateNew DECR1 Antibody (Signal Intensity)Competitor A (Signal Intensity)Competitor B (Signal Intensity)
PC-3 (high DECR1) 1.25 x 10^61.18 x 10^61.30 x 10^6
LNCaP (low DECR1) 0.35 x 10^60.32 x 10^60.38 x 10^6
DECR1 KO 293T 0.05 x 10^60.06 x 10^60.04 x 10^6
Signal-to-Noise Ratio 25:120:132:1

Signaling and Experimental Workflow Diagrams

To visually represent the context and application of a new DECR1 antibody, the following diagrams are provided.

DECR1_Pathway DECR1 in Polyunsaturated Fatty Acid Beta-Oxidation PUFA Polyunsaturated Fatty Acyl-CoA Dienoyl_CoA 2,4-Dienoyl-CoA PUFA->Dienoyl_CoA Acyl-CoA Dehydrogenase Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA->Enoyl_CoA Reduction Beta_Oxidation Further Beta-Oxidation (Acetyl-CoA Production) Enoyl_CoA->Beta_Oxidation Isomerase DECR1 DECR1 DECR1->Dienoyl_CoA NADP NADP+ DECR1->NADP NADPH NADPH NADPH->DECR1 Cofactor

Caption: Role of DECR1 in the beta-oxidation of polyunsaturated fatty acids.

WB_Workflow Western Blot Experimental Workflow cluster_0 Sample Preparation & Electrophoresis cluster_1 Blotting and Immunodetection Lysate Cell Lysate Preparation Quant Protein Quantification (BCA Assay) Lysate->Quant Denature Denaturation with Laemmli Buffer Quant->Denature Gel SDS-PAGE Denature->Gel Transfer Protein Transfer (PVDF Membrane) Gel->Transfer Block Blocking (5% Non-fat Milk) Transfer->Block Primary Primary Antibody Incubation (New DECR1 Ab, 1:1000) Block->Primary Secondary Secondary Antibody Incubation (HRP-conjugated) Primary->Secondary Detect Chemiluminescent Detection Secondary->Detect

Caption: A standard workflow for Western Blot analysis.

IHC_Workflow Immunohistochemistry Experimental Workflow cluster_0 Tissue Preparation cluster_1 Staining Fix Fixation (Formalin) Embed Paraffin Embedding Fix->Embed Section Sectioning (5 µm) Embed->Section Mount Mounting on Slides Section->Mount Deparaffin Deparaffinization & Rehydration Mount->Deparaffin Antigen Antigen Retrieval (Citrate Buffer) Deparaffin->Antigen Block Blocking (Serum) Antigen->Block Primary Primary Antibody Incubation (New DECR1 Ab, 1:200) Block->Primary Secondary Secondary Antibody & Detection Primary->Secondary Counterstain Counterstaining (Hematoxylin) Secondary->Counterstain

Caption: Immunohistochemistry workflow for tissue staining.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate comparison of antibody performance.

Western Blot Protocol
  • Cell Lysate Preparation: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the new anti-DECR1 antibody (diluted 1:1000 in 5% BSA in TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted 1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) Protocol
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes, followed by blocking with 5% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the new anti-DECR1 antibody (diluted 1:200) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with DAB substrate.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
  • Coating: Coat a 96-well plate with recombinant human DECR1 protein (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the new anti-DECR1 antibody and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.

Conclusion

The validation of a new antibody for DECR1 requires a multi-faceted approach. By directly comparing its performance in key applications like Western Blot and IHC against established antibodies, and by providing transparent, detailed protocols, researchers can confidently assess its specificity, sensitivity, and suitability for their experimental needs. The use of knockout cell lines for validation is strongly recommended to provide definitive evidence of specificity.

References

A Comparative Analysis of C. elegans Deg-1 and Mammalian ASIC Channels: Structure, Function, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degenerin-1 (Deg-1) channel in the nematode Caenorhabditis elegans and the mammalian Acid-Sensing Ion Channels (ASICs). Both belong to the Degenerin/Epithelial Na+ Channel (DEG/ENaC) superfamily, sharing structural homology but exhibiting distinct functional roles and gating mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to aid in research and drug development endeavors.

Structural and Functional Comparison

This compound and ASICs are trimeric ion channels with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[1][2][3] While structurally related, their primary activators and physiological functions diverge significantly. ASICs are primarily gated by extracellular protons and are crucial for processes such as pain sensation, synaptic plasticity, and fear memory in mammals.[4][5] In contrast, this compound is primarily associated with mechanosensation and proprioception in C. elegans, and gain-of-function mutations lead to neuronal degeneration.[1] Notably, homomeric this compound channels do not appear to be directly activated by acidic pH in heterologous expression systems, a key functional distinction from ASICs.[6][7]

Quantitative Data Summary

The following table summarizes the key biophysical and pharmacological properties of C. elegans this compound and representative mammalian ASIC channels.

PropertyC. elegans this compoundMammalian ASIC1aMammalian ASIC2aMammalian ASIC3
Primary Gating Stimulus Mechanical ForceExtracellular Protons (H+)Extracellular Protons (H+)Extracellular Protons (H+), Mechanical Stimuli
pH of Half-Maximal Activation (pH50) Not directly activated by pH[6][7]~6.2 - 6.6~4.9~6.4 - 6.7 (transient)
Ion Selectivity Na+ selective[1]Na+ > K+; permeable to Ca2+[4]Na+ > K+Na+ > K+
Amiloride Sensitivity Sensitive (Micromolar range for some DEG/ENaCs)[3]Low sensitivity (IC50 > 100 µM)[3]Low sensitivityHigh sensitivity (IC50 ~ 10 µM)
Key Physiological Roles Mechanosensation, proprioception, temperature sensation, neuronal degeneration (gain-of-function)[1][8][9][10]Synaptic plasticity, learning and memory, fear, pain, neurodegeneration in ischemia[4]Modulation of ASIC1a and ASIC3 activity, mechanosensation, auditory and retinal functionPain sensation (especially in cardiac and skeletal muscle), mechanosensation
Subunit Composition Can form homomers; part of a larger mechanosensory complex[2][3]Forms homomers and heteromers (e.g., with ASIC2a)Forms heteromers with ASIC1a and ASIC3Forms homomers and heteromers (e.g., with ASIC1a, ASIC2a)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the distinct roles and activation mechanisms of this compound and ASIC channels.

G cluster_deg1 This compound Signaling in C. elegans Mechanical_Stimulus Mechanical Stimulus (e.g., Touch, Stretch) Deg1_Complex This compound Channel Complex Mechanical_Stimulus->Deg1_Complex Na_Influx_Deg1 Na+ Influx Deg1_Complex->Na_Influx_Deg1 Neurodegeneration Neurodegeneration (Gain-of-function mutation) Deg1_Complex->Neurodegeneration Depolarization_Deg1 Membrane Depolarization Na_Influx_Deg1->Depolarization_Deg1 Neuronal_Activity Altered Neuronal Activity (e.g., Mechanosensation) Depolarization_Deg1->Neuronal_Activity

Figure 1. Simplified signaling pathway for the C. elegans this compound channel.

G cluster_asic ASIC Signaling in Mammalian Neurons Extracellular_Acidosis Extracellular Acidosis (↓pH) ASIC_Channel ASIC Channel (e.g., ASIC1a) Extracellular_Acidosis->ASIC_Channel Na_Ca_Influx Na+ and Ca2+ Influx ASIC_Channel->Na_Ca_Influx Depolarization_ASIC Membrane Depolarization Na_Ca_Influx->Depolarization_ASIC Downstream_Signaling Downstream Signaling (e.g., NMDAR activation, CaMKII) Depolarization_ASIC->Downstream_Signaling Physiological_Response Physiological Response (e.g., Pain, Synaptic Plasticity) Downstream_Signaling->Physiological_Response

Figure 2. Simplified signaling pathway for mammalian ASIC channels.

Experimental Protocols

This section outlines key experimental methodologies for the comparative study of this compound and ASIC channels.

Heterologous Expression and Electrophysiological Recording

This protocol is fundamental for characterizing the biophysical properties of ion channels in a controlled environment.

Objective: To express this compound or ASIC subunits in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like HEK293T) and record ion currents using two-electrode voltage clamp (TEVC) or patch-clamp techniques.

Methodology:

  • Channel Subunit Cloning: Subclone the cDNA of the desired this compound or ASIC subunit into an appropriate expression vector (e.g., pGEM-HE for oocytes, pcDNA3.1 for mammalian cells).

  • cRNA Synthesis (for oocytes): Linearize the plasmid and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE) to synthesize capped cRNA.

  • Cell Culture and Transfection (for mammalian cells): Culture HEK293T cells in DMEM supplemented with 10% FBS. Transfect cells with the expression plasmid using a suitable method (e.g., calcium phosphate (B84403) or lipofection).[11]

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject oocytes with the synthesized cRNA and incubate for 2-5 days.

  • Electrophysiological Recording:

    • TEVC (oocytes): Place the oocyte in a recording chamber and impale with two microelectrodes filled with 3 M KCl. Perfuse with recording solutions of varying pH or containing pharmacological agents. Clamp the membrane potential and apply voltage steps to elicit and record whole-cell currents.[12]

    • Patch-Clamp (mammalian cells): Use the whole-cell or outside-out patch-clamp configuration to record currents from single transfected cells. This technique offers higher resolution for studying channel kinetics.[13]

  • Data Analysis: Analyze current-voltage relationships, activation and desensitization kinetics, and dose-response curves for agonists and antagonists.

G cluster_workflow Electrophysiology Workflow Cloning 1. cDNA Cloning Expression 2. Heterologous Expression (Oocytes or Mammalian Cells) Cloning->Expression Recording 3. Electrophysiological Recording (TEVC or Patch-Clamp) Expression->Recording Data_Analysis 4. Data Analysis Recording->Data_Analysis

Figure 3. General workflow for heterologous expression and electrophysiology.
In Vivo Calcium Imaging in C. elegans

This protocol allows for the investigation of neuronal activity in response to sensory stimuli in a living organism.

Objective: To monitor intracellular calcium dynamics in specific C. elegans neurons expressing this compound in response to mechanical or other sensory stimuli.

Methodology:

  • Transgenic Strain Generation: Create transgenic C. elegans strains expressing a genetically encoded calcium indicator (GECI), such as GCaMP, under the control of a promoter specific to the neurons of interest (e.g., the this compound promoter).

  • Animal Immobilization: Immobilize the transgenic worms for imaging, for example, using a microfluidic device or cyanoacrylate glue.

  • Stimulus Application: Deliver a controlled mechanical stimulus (e.g., using a motorized probe or fluid jet) to the immobilized animal.

  • Fluorescence Microscopy: Use a fluorescence microscope equipped with a sensitive camera to capture time-lapse images of GCaMP fluorescence in the targeted neurons before, during, and after stimulus application.

  • Image Analysis: Quantify changes in fluorescence intensity over time (ΔF/F0) to determine the calcium transients, which are indicative of neuronal activation.[8]

Site-Directed Mutagenesis

This technique is crucial for structure-function studies, allowing for the investigation of the role of specific amino acid residues in channel function.

Objective: To introduce specific point mutations into the this compound or ASIC channel sequence to assess their impact on properties like ion selectivity, gating, and pharmacology.

Methodology:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change.

  • PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and the plasmid containing the wild-type channel cDNA as a template.

  • Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA.

  • Transformation: Transform the mutated plasmids into competent E. coli for amplification.

  • Sequence Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutated channel using the heterologous expression protocol (3.1) and characterize its functional properties to determine the effect of the mutation.

Conclusion

The comparative study of C. elegans this compound and mammalian ASICs provides valuable insights into the evolution and functional diversification of the DEG/ENaC superfamily. While ASICs have been established as key players in acid-sensing and pain pathways in mammals, this compound's primary role in C. elegans appears to be in mechanotransduction. The distinct gating mechanisms and physiological roles of these channels, despite their structural similarities, highlight the adaptability of this channel family to different physiological contexts. The experimental protocols outlined in this guide provide a framework for further dissecting the molecular determinants of their unique functions, which may ultimately inform the development of novel therapeutics targeting these important ion channels.

References

Illuminating Deg-1's Nanoscale World: A Guide to Confirming Subcellular Localization with Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of ion channels like Deg-1 is paramount to unraveling their function in health and disease. This guide provides a comparative overview of conventional and super-resolution microscopy techniques for confirming the subcellular localization of the Caenorhabditis elegans degenerin/epithelial sodium channel (DEG/ENaC) protein, this compound.

This compound, and its homolog DEGT-1, are crucial components of mechanosensory neurons in C. elegans, playing roles in proprioception and cold tolerance.[1] Conventional fluorescence microscopy has provided foundational knowledge, localizing DEGT-1 to the neuronal soma of pharyngeal neurons MI, M3, I4, and M5, in direct contact with the pharyngeal basement membrane.[1][2][3][4] However, the diffraction limit of conventional light microscopy restricts a detailed view of its nanoscale organization. Super-resolution microscopy techniques, by breaking this diffraction barrier, offer an unprecedented opportunity to visualize the precise arrangement of this compound channels, providing deeper insights into their function.

This guide will compare the data obtained from conventional confocal microscopy with the potential of super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), using the closely related MEC-4 channel as a proxy for what can be achieved.

Data Presentation: A Comparative Look at Resolution

The following table summarizes the key differences in the quantitative data obtainable from conventional confocal microscopy versus super-resolution microscopy for localizing a neuronal membrane protein like this compound.

FeatureConventional Confocal Microscopy (GFP Fusion)Super-Resolution Microscopy (e.g., dSTORM)
Lateral Resolution (X-Y) ~200-250 nm[5][6][7]~20-30 nm[8]
Axial Resolution (Z) ~500-700 nm[5]~50-60 nm[8]
Level of Detail Localization to the neuronal soma and proximity to the basement membrane.Visualization of individual channel clusters, their density, and precise distance from the basement membrane.
Quantitative Analysis Gross co-localization with markers for the plasma membrane and basement membrane.Nanoscale distribution patterns, cluster size and number of molecules per cluster.
Example Data (Proxy: MEC-4) Diffuse or punctate fluorescence along the neuron.Nanoscale clusters of channels along the neuronal process.[9][10][11]

Experimental Protocols: Methodologies for Localization Studies

Accurate localization studies rely on meticulous experimental design and execution. Below are detailed protocols for both conventional and super-resolution approaches to study this compound localization.

Protocol 1: Endogenous this compound Tagging with GFP using CRISPR/Cas9

To avoid artifacts from overexpression, it is crucial to visualize this compound at endogenous expression levels. The CRISPR/Cas9 system is the method of choice for inserting a fluorescent tag like GFP at the native this compound locus.

Objective: To generate a C. elegans strain expressing this compound endogenously tagged with GFP for visualization by microscopy.

Materials:

  • C. elegans N2 (wild-type) strain

  • Cas9 protein

  • Synthetic single guide RNA (sgRNA) targeting the C-terminus of the this compound gene

  • Single-stranded DNA (ssDNA) repair template containing the GFP sequence flanked by homology arms corresponding to the genomic regions upstream and downstream of the this compound stop codon

  • Microinjection setup

  • Fluorescence dissecting microscope for screening

Procedure:

  • Design and Synthesize Reagents: Design an sgRNA to create a double-strand break near the stop codon of the this compound gene. Synthesize the sgRNA and a 200 bp ssDNA repair template containing the GFP coding sequence.[12][13]

  • Prepare Injection Mix: Prepare a microinjection mix containing Cas9 protein, the this compound-targeting sgRNA, a co-injection marker (e.g., targeting dpy-10), and the GFP repair template.[14]

  • Microinjection: Inject the mix into the gonad of young adult N2 hermaphrodites.

  • Screening: Screen the F1 progeny for the desired phenotype (e.g., roller or dumpy for the co-injection marker) and then for GFP expression in the pharyngeal neurons using a fluorescence microscope.

  • Verification: Sequence the genomic DNA of positive candidates to confirm the correct in-frame insertion of the GFP tag.

Protocol 2: Imaging this compound::GFP with Confocal Microscopy

Objective: To visualize the subcellular localization of endogenously tagged this compound::GFP using a confocal laser scanning microscope.

Materials:

  • C. elegans strain expressing endogenous this compound::GFP

  • Microscope slides and coverslips

  • 5% agarose (B213101) pads

  • Levamisole (B84282) solution (for immobilization)

  • Confocal microscope with a 488 nm laser

Procedure:

  • Sample Preparation: Prepare a 5% agarose pad on a microscope slide.

  • Immobilization: Pick several adult this compound::GFP worms into a drop of levamisole solution on the agarose pad to induce paralysis.

  • Mounting: Place a coverslip over the worms.

  • Imaging: Image the pharyngeal neurons using a confocal microscope. Use a 488 nm laser to excite GFP and collect the emitted fluorescence. Acquire z-stacks to reconstruct a 3D image of the neurons.

Protocol 3: Super-Resolution Imaging of this compound by dSTORM

Objective: To achieve nanoscale resolution of this compound localization using dSTORM. This protocol assumes the generation of a this compound strain with a tag suitable for dSTORM, or the use of a specific antibody against this compound.

Materials:

  • C. elegans strain expressing this compound tagged with a photo-switchable fluorescent protein or an epitope tag (e.g., HA or FLAG)

  • Primary antibody against this compound or the epitope tag

  • Secondary antibody conjugated to a dSTORM-compatible fluorophore (e.g., Alexa Fluor 647)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • dSTORM imaging buffer

  • Super-resolution microscope equipped for dSTORM

Procedure:

  • Fixation and Permeabilization: Fix the worms in 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash extensively.

    • Incubate with the fluorophore-conjugated secondary antibody.

    • Wash extensively.

  • Mounting: Mount the stained worms on a coverslip suitable for super-resolution microscopy.

  • dSTORM Imaging:

    • Place the sample on the dSTORM microscope.

    • Add dSTORM imaging buffer to induce photoswitching of the fluorophores.

    • Acquire a series of thousands of images, where in each frame only a sparse subset of fluorophores is fluorescent.

  • Image Reconstruction: Use specialized software to localize the center of each fluorescent spot in each frame with sub-pixel accuracy and reconstruct a super-resolved image of this compound distribution.[8][15]

Mandatory Visualization: Diagrams of Workflows and Pathways

experimental_workflow

signaling_pathway stimulus Mechanical Stimulus (e.g., Pharyngeal Pumping) deg1 This compound Channel stimulus->deg1 Activates influx Cation Influx (Na+, Ca2+) deg1->influx potential Membrane Depolarization influx->potential downstream Downstream Signaling (e.g., Regulation of Pumping Rate) potential->downstream

Conclusion

Confirming the subcellular localization of this compound with super-resolution microscopy offers a significant leap forward in understanding its role in mechanosensation. While conventional confocal microscopy provides valuable information about its general location within the neuron, techniques like dSTORM can reveal the nanoscale organization of this compound channels. This detailed view is critical for building accurate models of how mechanical forces are transduced into electrical signals and for developing novel therapeutic strategies targeting DEG/ENaC channels. The provided protocols and comparative data serve as a guide for researchers embarking on the high-resolution characterization of this compound and other neuronal ion channels.

References

Validating RNA-Seq Data for Genes Affected by Deg-1 Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods to validate RNA-sequencing (RNA-seq) data for genes implicated in neurodegeneration caused by Deg-1 mutations in Caenorhabditis elegans. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to support robust experimental design and data interpretation.

Mutations in the this compound gene, a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, can lead to a gain-of-function activity that causes neuronal swelling and subsequent necrotic-like cell death in the nematode C. elegans. While RNA-seq is a powerful tool for identifying global transcriptomic changes in these mutants, validation of key differentially expressed genes is crucial for confirming the results and advancing our understanding of the underlying neurodegenerative pathways.

This guide focuses on the validation of RNA-seq data using the well-characterized mec-4(d) mutant as a model. The mec-4 gene is a close homolog of this compound, and the dominant mec-4(d) mutation induces a similar neurodegenerative phenotype in the touch receptor neurons, making it an excellent paradigm for studying degenerin-mediated neurotoxicity.

Comparing Alternatives for RNA-Seq Validation

The validation of differentially expressed genes identified through RNA-seq can be approached at both the mRNA and protein levels. The choice of method depends on the specific research question, available resources, and the nature of the gene of interest. Here, we compare three common validation techniques: quantitative Real-Time PCR (qRT-PCR), in situ hybridization, and Western blotting.

Validation MethodTarget MoleculeInformation ProvidedThroughputSensitivitySpatial Resolution
qRT-PCR mRNARelative gene expression levelsHighHighLow (tissue homogenate)
In Situ Hybridization mRNALocalization of gene expressionLowModerateHigh (cellular level)
Western Blotting ProteinProtein abundance and sizeModerateModerateLow (tissue homogenate)

Experimental Workflows and Signaling Pathways

To contextualize the validation process, it is essential to understand the experimental workflow for identifying and validating differentially expressed genes, as well as the signaling pathway initiated by a gain-of-function degenerin mutation.

G cluster_0 RNA-Seq and Initial Analysis cluster_1 Validation of Differentially Expressed Genes rna_extraction RNA Extraction (Wild-Type vs. This compound/mec-4 mutant) library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis (Alignment, Quantification) sequencing->bioinformatics deg_analysis Differential Gene Expression Analysis bioinformatics->deg_analysis candidate_selection Candidate Gene Selection deg_analysis->candidate_selection qRT_PCR qRT-PCR candidate_selection->qRT_PCR mRNA Quantification in_situ In Situ Hybridization candidate_selection->in_situ mRNA Localization western_blot Western Blotting candidate_selection->western_blot Protein Abundance G mutant_channel Gain-of-function This compound/MEC-4 Channel ion_influx Excessive Na+ and Ca2+ Influx mutant_channel->ion_influx er_stress ER Ca2+ Release ion_influx->er_stress Ca2+-induced Ca2+ release calpain_activation Calpain Activation ion_influx->calpain_activation er_stress->calpain_activation cathepsin_activation Cathepsin Activation calpain_activation->cathepsin_activation cell_death Necrotic Cell Death cathepsin_activation->cell_death

A Comparative Guide to the Efficacy of Neuroprotective Drugs in C. elegans DEG-1 Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential neuroprotective compounds for use in Caenorhabditis elegans models of neurodegeneration mediated by the deg-1 gene. Gain-of-function mutations in this compound, which encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC), are a primary cause of hereditary neurodegeneration in this model organism.[1] The resulting channel hyperactivity leads to neuronal swelling and necrotic cell death, offering a powerful platform to investigate mechanisms of channelopathy-induced neurodegeneration and screen for therapeutic agents.[2]

This document is intended for researchers, scientists, and drug development professionals. It summarizes the underlying signaling pathway, profiles candidate drugs based on their mechanism of action, and provides detailed experimental protocols for assessing neuroprotective efficacy.

Mechanism of this compound-Mediated Neurodegeneration

The primary pathogenic mechanism in this compound(gf) models is excitotoxicity driven by excessive cation influx. The mutant this compound protein forms a hyperactive sodium channel, leading to sustained depolarization, cytotoxic edema, and eventual necrotic cell death.

DEG1_Pathway Figure 1: Signaling Pathway of this compound Mediated Neurodegeneration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm deg1 This compound Gene (Gain-of-Function Mutation) channel Hyperactive DEG/ENaC Channel deg1->channel Forms influx Excessive Na+ Influx channel->influx Causes swelling Cytotoxic Edema & Necrosis influx->swelling Leads to degeneration Neuronal Degeneration swelling->degeneration Results in

Figure 1: Signaling Pathway of this compound Mediated Neurodegeneration

Comparative Analysis of Neuroprotective Drugs

While direct comparative studies with extensive quantitative data in this compound models are limited, candidate drugs can be evaluated based on their known mechanisms of action. The most direct therapeutic strategy is the blockade of the DEG/ENaC channel itself. A broader strategy involves targeting general pathways of excitotoxicity.

Data Summary Table

DrugMechanism of ActionTargetRelevance to this compound Model & Efficacy Notes
Amiloride DEG/ENaC Channel BlockerDegenerin/Epithelial Sodium ChannelsDirectly Relevant. Amiloride is a known blocker of many DEG/ENaC channels.[3][4] Mammalian degenerin channels activated by mutations equivalent to those in C. elegans are sensitive to amiloride.[1] It is the most promising candidate for directly inhibiting the pathogenic ion influx in this compound models.
Memantine (B1676192) NMDA Receptor AntagonistN-Methyl-D-Aspartate (NMDA) Glutamate ReceptorHypothetically Relevant. Memantine is a neuroprotective agent that blocks excitotoxicity by targeting NMDA receptors.[5][6] While not a direct blocker of DEG/ENaC channels, it targets a key pathway in neuronal cell death and is used to treat neurodegenerative diseases like Alzheimer's.[7][8] Its efficacy in the this compound model has not been reported in the available literature but represents an alternative therapeutic approach.

Experimental Protocols

A standardized workflow is essential for evaluating and comparing the efficacy of neuroprotective compounds in C. elegans.

Workflow Figure 2: General Workflow for Drug Efficacy Testing A Culture & Synchronize This compound(gf) Worms (with neuronal GFP marker) C Transfer L1/L4 Larvae to Prepared Plates A->C B Prepare NGM Plates with Test Compound (and Vehicle Control) B->C D Incubate Worms (e.g., 24-72 hours at 20°C) C->D E Immobilize & Mount Worms on Agar (B569324) Pads D->E F Quantify Surviving Neurons (Fluorescence Microscopy) E->F G Perform Statistical Analysis (e.g., t-test, ANOVA) F->G H Compare Efficacy (Drug vs. Vehicle) G->H

Figure 2: General Workflow for Drug Efficacy Testing

Detailed Methodology: Neuroprotection Assay

This protocol provides a framework for assessing the ability of a test compound to prevent neuronal death in a C. elegans this compound model.

1. Strain and Culture:

  • Strain: Use a C. elegans strain carrying a gain-of-function mutation in the this compound gene. For visualization, this strain should also express a fluorescent reporter, such as Green Fluorescent Protein (GFP), in the neurons susceptible to degeneration (e.g., under the control of the Pdat-1 promoter for dopaminergic neurons).[9]

  • Maintenance: Culture worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.[10]

  • Synchronization: Generate an age-synchronized population of worms (e.g., L1 or L4 stage) for consistent experimental results. This is typically achieved by bleaching gravid adults to isolate eggs and allowing them to hatch in M9 buffer.[11]

2. Drug Administration:

  • Plate Preparation: Dissolve the test compound (e.g., amiloride) and vehicle control in the NGM agar just before pouring the plates to ensure even distribution.[12] Alternatively, for compounds that are not heat-stable, they can be added to the surface of solidified plates and allowed to absorb.[12]

  • Dosing: A dose-response curve should be established by preparing plates with a range of drug concentrations.

  • Exposure: Transfer a fixed number of synchronized worms to the drug-containing and control plates.[13] To prevent progeny from confounding the results in longer assays, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) can be added to the NGM to induce sterility.[10]

3. Scoring Neuronal Degeneration:

  • Time Points: Assess neuronal survival at predefined time points (e.g., 24, 48, and 72 hours post-exposure).

  • Immobilization: Immobilize worms for microscopy by placing them in a drop of an anesthetic, such as tetramisole (B1196661) hydrochloride or sodium azide, on a 2-4% agar pad on a glass slide.[12]

  • Visualization: Use a compound microscope equipped with epifluorescence and DIC optics to visualize the fluorescently-labeled neurons.

  • Quantification: For each worm, count the number of intact, healthy-looking neurons. Degenerating neurons may appear swollen, fragmented, or have discontinuous processes. A neuron is scored as "survived" if its cell body is intact and has a normal morphology.

  • Blinding: To ensure objectivity, the observer scoring the neurons should be blinded to the experimental conditions.[12]

4. Data Analysis:

  • Endpoint: The primary endpoint is the percentage of surviving neurons per animal under each condition.

  • Statistical Analysis: Compare the mean number of surviving neurons between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., Student's t-test for single-dose comparison or ANOVA for multiple doses). A p-value of <0.05 is typically considered statistically significant.

  • Replication: The entire experiment should be repeated at least three times independently to ensure the reproducibility of the results.[13]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diethylene Glycol (DEG)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Diethylene Glycol (DEG), a common solvent and reagent, to build a foundation of trust and safety in your laboratory operations.

Understanding Diethylene Glycol (DEG) and Its Hazards

Diethylene glycol is a colorless, practically odorless, and hygroscopic liquid with the formula (HOCH₂CH₂)₂O.[1] While widely used, it is crucial to recognize its potential hazards. DEG is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][3] It is classified as a hazardous waste and must be managed accordingly to prevent harm to human health and the environment.[2][4]

Core Principles of DEG Waste Management

Before initiating any experiment involving DEG, a clear disposal plan must be in place. The primary goal is to minimize waste generation and ensure that any waste produced is handled in a safe, compliant manner.

Waste Minimization:

  • Order only the necessary quantities of DEG for your experiments.

  • Keep a detailed inventory of your chemical stocks to avoid unnecessary purchases.

  • Consider sharing surplus DEG with other research groups.

  • If feasible, adapt experiments to use smaller quantities of DEG.[1]

Segregation and Labeling:

  • Never mix DEG waste with other chemical waste streams unless you are certain of their compatibility.[4][5] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • All DEG waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Diethylene Glycol," and the approximate concentration if in a solution.[2] The date when waste was first added to the container should also be clearly marked.

  • Use appropriate and durable containers that are chemically resistant to DEG. High-density polyethylene (B3416737) (HDPE) or glass containers with secure screw caps (B75204) are recommended.[4][5]

Step-by-Step Disposal Procedures for DEG Waste

1. Waste Collection at the Point of Generation:

  • Satellite Accumulation Areas (SAAs): Designate a specific area within the laboratory, at or near the point of waste generation, for the temporary collection of DEG waste.[1][2][5] This area should be under the direct control of laboratory personnel.

  • Container Management:

    • Use a dedicated and properly labeled container for liquid DEG waste.

    • Keep the waste container securely closed at all times, except when adding waste.[1][5][6] This prevents the release of vapors and reduces the risk of spills.

    • Ensure the exterior of the container remains clean and free of contamination.

2. Handling Different Forms of DEG Waste:

  • Concentrated or Unused DEG: Unused or concentrated DEG must be disposed of as hazardous waste. Do not pour it down the drain.[6]

  • Dilute Aqueous Solutions of DEG: While DEG is water-miscible, drain disposal of even dilute solutions is generally not recommended and is often prohibited by local regulations.[6][7] All aqueous solutions containing DEG should be collected as hazardous waste.

  • Contaminated Solids: Solid materials contaminated with DEG, such as absorbent pads, gloves, or filter paper, should be collected in a separate, clearly labeled solid hazardous waste container.[8] Do not mix liquid and solid waste in the same container.

3. Storage and Removal from the Laboratory:

  • Storage Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA as stipulated by regulations (e.g., a maximum of 55 gallons for hazardous waste and 1 quart for acutely hazardous waste).[1]

  • Requesting Pickup: Once the waste container is full or has been in the SAA for a specific period (often not to exceed one year), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of DEG.

PropertyValueCitation(s)
Chemical Formula C₄H₁₀O₃[1]
Molar Mass 106.12 g/mol [1]
Boiling Point 244-245 °C[1]
Melting Point -10.45 °C[1]
Density 1.118 g/mL[1]
Flash Point 124 °C (Closed Cup)[2]
Solubility in Water Miscible[1]
Hazard Classification Harmful if swallowed, May cause organ damage[2][3]
SAA Volume Limit Up to 55 gallons (for non-acutely hazardous)[1]

Experimental Protocols

While this document does not cite specific experiments, any protocol involving DEG should conclude with a section detailing the proper quenching, neutralization, and waste segregation steps. For instance, after a reaction where DEG is used as a solvent, the protocol should specify how to safely handle the reaction mixture and transfer it to the appropriate hazardous waste container.

Logical Workflow for DEG Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of DEG waste in a laboratory setting.

DEG_Disposal_Workflow start Experiment Generates DEG Waste is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled liquid hazardous waste container (e.g., HDPE or glass bottle) is_liquid->liquid_waste Liquid solid_waste Collect in a labeled solid hazardous waste container (e.g., wide-mouth jar) is_liquid->solid_waste Solid storage Store container in a designated Satellite Accumulation Area (SAA) liquid_waste->storage solid_waste->storage is_full Is the container full or has it reached the storage time limit? storage->is_full is_full->storage No request_pickup Arrange for pickup by EHS or a licensed waste contractor is_full->request_pickup Yes end Waste Removed for Proper Disposal request_pickup->end

References

Essential Safety and Handling Guide for Diethylene Glycol (DEG)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for Diethylene Glycol (DEG), as "Deg-1" is not a recognized standard chemical identifier. It is presumed that "this compound" is an abbreviation or typographical error for DEG. Always consult the specific Safety Data Sheet (SDS) for the material you are using before handling.

Diethylene Glycol (DEG) is a colorless, odorless, hygroscopic liquid used as a solvent and in the manufacturing of various products.[1][2][3] While widely used, it is toxic and presents significant health risks if not handled properly.[4] This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for researchers, scientists, and drug development professionals.

Hazard Identification and Health Effects

DEG is harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[5][6][7] It can also cause irritation to the skin and eyes.[8][9]

Summary of Health Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[6][7]

  • Target Organ Damage: May cause damage to kidneys, liver, and nervous system through prolonged or repeated exposure.[4][9]

  • Eye Irritation: Can cause eye irritation upon contact.[9]

  • Skin Irritation: May cause skin irritation.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. Different tasks require different levels of protection.

Task / Exposure Level Required Personal Protective Equipment
Low-Volume Handling / Dilute Solutions (e.g., preparing solutions in a fume hood)Primary: - Nitrile gloves- Safety glasses with side shields- Lab coat
High-Volume Handling / Concentrated DEG (e.g., bulk transfers, potential for splashing)Primary: - Chemical-resistant gloves (e.g., butyl rubber, Viton)- Chemical splash goggles[10][11]- Face shield worn over goggles[12]- Chemical-resistant apron or coveralls[10][13]
Risk of Aerosol or Vapor Generation (e.g., heating, sonicating, vortexing)Primary: - All PPE for high-volume handlingRespiratory Protection: - Use of a certified chemical fume hood is required.- If a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10][11][13]
Emergency Spill Response Primary: - Level B or C protection may be required depending on spill size.- Self-contained breathing apparatus (SCBA) for large spills in enclosed areas.[13]- Fully encapsulating chemical protective suit for major releases.[13]

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential for safety and compliance.

Standard Operating Procedure for Handling DEG:

  • Preparation:

    • Ensure a current Safety Data Sheet (SDS) for DEG is accessible.

    • Verify that an eyewash station and safety shower are nearby and unobstructed.[8]

    • Prepare and label all necessary equipment and containers.

  • Engineering Controls:

    • All work with concentrated DEG or procedures that may generate aerosols must be conducted in a certified chemical fume hood.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Chemical Handling:

    • Dispense the smallest amount of DEG necessary for the experiment.

    • Use a funnel for transfers to minimize splashing.

    • Keep containers tightly closed when not in use.[14]

  • Post-Handling:

    • Decontaminate work surfaces after completion of the task.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[8][14]

Waste Disposal Plan:

DEG and DEG-contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.

  • Segregation:

    • Collect all liquid DEG waste in a designated, labeled, and sealed hazardous waste container.

    • Collect solid waste (e.g., contaminated gloves, wipes) in a separate, clearly labeled hazardous waste container.

  • Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name "Diethylene Glycol," and the associated hazards.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office.[5] Do not pour DEG down the drain.[5]

Experimental Protocols

Hypothetical Experiment: Assessing DEG-Induced Cytotoxicity

This protocol outlines a common in vitro experiment to determine the cytotoxic effects of DEG on a cell line (e.g., HEK293).

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Preparation of DEG Stock Solution:

    • In a chemical fume hood, prepare a 1 M stock solution of DEG in sterile phosphate-buffered saline (PBS).

    • Sterilize the stock solution using a 0.22 µm syringe filter.

  • Cell Plating:

    • Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the DEG stock solution in cell culture media to achieve final concentrations ranging from 1 µM to 100 mM.

    • Remove the old media from the cells and replace it with the media containing the various concentrations of DEG. Include a vehicle control (media with PBS only).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Assay (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader to determine cell viability relative to the control.

Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review SDS for DEG B Verify Safety Equipment (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Conduct Work in Chemical Fume Hood C->D E Dispense and Use DEG D->E F Close Container After Use E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J G DEG Diethylene Glycol (DEG) ADH Alcohol Dehydrogenase (ADH) DEG->ADH Metabolized by HEGA 2-hydroxyethoxyacetaldehyde (HEGA) ADH->HEGA ALDH Aldehyde Dehydrogenase (ALDH) HEGA->ALDH Metabolized by HEAA 2-hydroxyethoxyacetic acid (HEAA) (Toxic Metabolite) ALDH->HEAA Kidney Kidney Cells HEAA->Kidney Targets Toxicity Cellular Injury & Renal Toxicity Kidney->Toxicity

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.